Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid
Description
Properties
IUPAC Name |
(3R)-4-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPFLELHTJMABC-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-76-9 | |
| Record name | (βR)-4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid CAS number
An In-Depth Technical Guide to Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid (CAS: 331763-76-9)
Introduction
This compound is a specialized amino acid derivative crucial for advanced applications in peptide synthesis and drug development.[1][2] As a non-canonical building block, its unique structure—featuring a stereospecific (R)-configuration and a brominated phenyl ring—offers researchers significant advantages. The core utility of this compound lies in its seamless integration into the well-established 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology.[3] The Fmoc group provides a base-labile protecting group for the amine, which is orthogonal to the acid-labile side-chain protecting groups typically used in modern SPPS, allowing for mild and efficient peptide assembly.[4][]
The strategic incorporation of the 4-bromophenyl moiety is particularly noteworthy. The bromine atom serves as a versatile reactive handle for post-synthetic modifications, enabling researchers to perform cross-coupling reactions to introduce fluorescent labels, affinity tags, or other pharmacologically active groups.[2][3] This capability is invaluable in the design of targeted therapeutics, diagnostic agents, and novel peptidomimetics.[2] This guide provides a comprehensive overview of its properties, a detailed protocol for its application in SPPS, and insights into the scientific rationale behind its use.
Part 1: Physicochemical Properties
The fundamental characteristics of this compound are summarized below. Sourcing high-purity material is critical, as contaminants can lead to side reactions, such as the insertion of deletion sequences or the permanent capping of the growing peptide chain during synthesis.[6][7]
| Property | Value | Source(s) |
| CAS Number | 331763-76-9 | [8][9][10][11] |
| Molecular Formula | C₂₅H₂₂BrNO₄ | [9][12] |
| Molecular Weight | 480.35 g/mol | [12] |
| Appearance | Off-white to white powder | [1] |
| Typical Purity | ≥98% (HPLC) | [1][13] |
| Synonyms | Fmoc-D-β-3-amino-4-(4-bromophenyl)-butyric acid, RARECHEM AK PT F064 | [9][10] |
Part 2: Strategic Role in Peptide Synthesis
The Fmoc/tBu Strategy: The Gold Standard in SPPS
The Fmoc solid-phase peptide synthesis (SPPS) approach is the dominant method for preparing synthetic peptides in both academic and industrial settings.[6][7] Its success stems from the orthogonality of the protecting groups employed. The temporary Nα-Fmoc group is stable to acid but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like DMF.[4] Conversely, the permanent side-chain protecting groups (e.g., tBu, Boc, Trt) are stable to this basic treatment but are cleaved with strong acid, such as trifluoroacetic acid (TFA), during the final step to release the completed peptide from the solid support.[4][]
This orthogonal scheme offers several key advantages over the older Boc/Bzl strategy:
-
Milder Conditions: The repeated use of strong acid in Boc-SPPS can degrade sensitive residues and the peptide-resin linkage. The mild basic conditions of Fmoc deprotection preserve the integrity of the growing peptide chain.[4][]
-
Reduced Side Reactions: The Fmoc strategy minimizes acid-catalyzed side reactions that can occur with sensitive amino acids.[]
-
Ease of Automation: The Fmoc group has a strong UV absorbance, which allows for real-time monitoring of the deprotection step, making the process highly amenable to automation.[6][7]
The Unique Functionality of the 4-Bromophenyl Moiety
The defining feature of this compound is the aryl bromide. This functional group is relatively stable throughout the standard SPPS cycles but can be specifically targeted for post-synthetic modification using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This capability transforms the peptide from a simple polypeptide chain into a sophisticated molecular construct.
Causality in Application:
-
Drug Conjugation: A cytotoxic agent can be coupled to the peptide to create a targeted drug delivery system.
-
Biophysical Probes: Fluorescent dyes or quenchers can be attached to study peptide folding, binding kinetics, or localization within a cell.
-
Enhanced Binding: The aryl ring can be elaborated with other functional groups to create novel interactions with a biological target, thereby improving binding affinity and specificity.[2]
Part 3: Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis
This section provides a self-validating protocol for the incorporation of this compound into a peptide sequence using a manual or automated synthesizer. The trustworthiness of this protocol relies on the inclusion of a key validation step (the Kaiser test) to confirm the completion of the coupling reaction.
Materials and Reagents
-
Resin: Pre-loaded Wang or Rink Amide resin (depending on desired C-terminal acid or amide).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Amino Acid: this compound.
-
Activation/Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.
-
N,N-Diisopropylethylamine (DIPEA).
-
-
Kaiser Test Kit: Reagents A (Ninhydrin in Ethanol), B (Phenol in Ethanol), and C (KCN in Pyridine).
-
Washing Solvents: DMF, DCM, Isopropanol.
Step-by-Step Workflow
This protocol assumes the synthesis is proceeding after the previous amino acid has been successfully coupled and its Fmoc group has been removed.
-
Resin Swelling (Initiation):
-
Action: Place the resin in a reaction vessel and wash with DMF (3x) and DCM (3x), allowing it to swell for 30-60 minutes in DMF.
-
Rationale: Proper swelling of the polystyrene resin is critical to ensure that all reactive sites are accessible to reagents, preventing incomplete reactions.
-
-
Nα-Fmoc Deprotection:
-
Action: Treat the resin-bound peptide with 20% piperidine in DMF for 3 minutes. Drain. Repeat with a second treatment for 10-15 minutes.
-
Rationale: The first short treatment removes the bulk of the Fmoc groups. The second, longer treatment ensures complete deprotection. The piperidine acts as a base to abstract a proton from the fluorenyl ring, initiating an elimination reaction that liberates the free amine.
-
-
Washing:
-
Action: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct.
-
Rationale: Residual piperidine will neutralize the activated amino acid in the next step, preventing an efficient coupling reaction. Thorough washing is a self-validating step for ensuring subsequent reaction efficiency.
-
-
Amino Acid Activation:
-
Action: In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HBTU in a minimal amount of DMF. Add 8 equivalents of DIPEA. Vortex for 1-2 minutes.
-
Rationale: HBTU is a highly efficient coupling reagent that converts the carboxylic acid of the Fmoc-amino acid into a more reactive OBt-ester in the presence of the base (DIPEA).[14] This pre-activation ensures a rapid and complete coupling reaction once added to the resin.
-
-
Coupling Reaction:
-
Action: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.
-
Rationale: The activated amino acid reacts with the free N-terminal amine on the resin-bound peptide to form a new peptide bond. A sufficient reaction time is necessary to drive the reaction to completion.
-
-
Monitoring and Validation (Kaiser Test):
-
Action: Take a small sample of resin beads, wash them thoroughly with DCM and isopropanol, and dry them. Perform a Kaiser (ninhydrin) test.
-
Rationale (Self-Validation): This is a critical quality control step. A positive result (blue beads) indicates the presence of unreacted primary amines, meaning the coupling is incomplete. A negative result (yellow/colorless beads) confirms that the coupling was successful. If the test is positive, the coupling step should be repeated.
-
-
Final Washing:
-
Action: Once coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x).
-
Rationale: This removes excess reagents and byproducts, preparing the resin for the next cycle of deprotection and coupling.
-
Workflow Visualization
The following diagram illustrates a single cycle of solid-phase peptide synthesis for the incorporation of the target amino acid.
Caption: Workflow for one coupling cycle in Fmoc-SPPS.
References
-
Fmoc-(R)-3-amino-4-(4-bromophenyl)-butyric Acid,331763-76-9. Amadis Chemical. [Link]
-
331763-76-9 | this compound. Next Peptide. [Link]
-
(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid | C25H22FNO4. PubChem. [Link]
-
The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Fmoc / t-Bu Solid Phase Synthesis. Sunresin. [Link]
-
3-Amino-4-(4-bromo-phenyl)-butyric Acid: A Key Component in Targeted Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health (NIH). [Link]
-
Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]
-
(S)-3-Amino-4-phenylbutanoic acid | C10H13NO2. PubChem. [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound | 331763-76-9 [chemicalbook.com]
- 9. Fmoc-(R)-3-amino-4-(4-bromophenyl)-butyric Acid,331763-76-9-Amadis Chemical [amadischem.com]
- 10. This compound | 331763-76-9 [amp.chemicalbook.com]
- 11. 331763-76-9 | this compound | Next Peptide [nextpeptide.com]
- 12. (R)-3-(Fmoc-amino)-4-(4-bromophenyl)butyric acid CAS#: [m.chemicalbook.com]
- 13. Fmoc-(S)-3-Amino-4-(4-bromophenyl)butyric acid - 楚肽生物科技 [apeptides.com]
- 14. chempep.com [chempep.com]
An In-depth Technical Guide to Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid: Properties, Synthesis, and Advanced Applications
This guide provides a comprehensive technical overview of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid, a specialized amino acid derivative crucial for advanced peptide synthesis and drug development. We will delve into its chemical properties, its strategic incorporation into peptide chains, and its pivotal role as a versatile handle for post-synthetic modifications. The methodologies and insights presented herein are curated for researchers, chemists, and professionals in the field of peptide science.
Section 1: Core Physicochemical Properties and Structural Data
This compound is a non-proteinogenic β-amino acid building block. The N-terminus is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, making it perfectly suited for modern Solid-Phase Peptide Synthesis (SPPS). Its defining feature is the 4-bromophenyl moiety on the side chain, which serves as a reactive site for subsequent chemical diversification.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 331763-76-9 | [1][2][3] |
| Molecular Formula | C₂₅H₂₂BrNO₄ | [4] |
| Molecular Weight | 480.37 g/mol | [4] |
| Appearance | Typically an off-white to white solid or powder. | [5] |
| Storage | Store at 2-8°C for long-term stability. | [6] |
| Melting Point | Not typically reported; may decompose upon heating. | |
| Solubility | Soluble in common SPPS solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP). | |
| InChI Key | SZPFLELHTJMABC-GOSISDBHSA-N | [6] |
| SMILES | BrC=1C=CC(=CC1)CNC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O | [6] |
Section 2: Strategic Role in Solid-Phase Peptide Synthesis (SPPS)
The choice of Fmoc protection is strategic. Unlike the acid-labile Boc protecting group, the Fmoc group is removed under mild basic conditions (typically with piperidine), leaving acid-sensitive side-chain protecting groups and the resin linkage intact. This orthogonality is a cornerstone of modern SPPS, allowing for the synthesis of complex and modified peptides with high fidelity.
The incorporation of this compound follows the standard Fmoc-SPPS workflow. This iterative cycle of deprotection and coupling allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Section 3: Experimental Protocol: Incorporation into a Peptide Sequence
This protocol outlines the standard procedure for coupling this compound onto a resin-bound peptide chain with a free N-terminal amine.
Causality: The choice of coupling reagents is critical. A carbodiimide like DIC activates the carboxylic acid of the incoming amino acid, while an additive like Oxyma Pure or HOBt acts as a racemization suppressant and improves reaction kinetics. A hindered base such as DIPEA is used to maintain a basic pH for the reaction without prematurely cleaving the Fmoc group.
Step-by-Step Methodology:
-
Resin Preparation:
-
Begin with the peptide-resin from the previous cycle, which has undergone Fmoc deprotection and thorough washing with DMF. The resin should be swollen in DMF in a suitable reaction vessel.
-
-
Coupling Cocktail Preparation:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading).
-
Add an equivalent amount of an activating agent (e.g., HBTU, HATU, or HOBt/DIC). For example, use 3-5 equivalents of HBTU.
-
Dissolve the mixture in a minimal amount of DMF.
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA), at 2 equivalents relative to the amino acid (i.e., 6-10 equivalents to the resin).
-
Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated coupling cocktail to the reaction vessel containing the swollen resin.
-
Agitate the mixture using a shaker or nitrogen bubbling at room temperature for 1-2 hours.
-
-
Monitoring the Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads.
-
Self-Validation: A negative result (beads remain colorless or yellow) indicates complete coupling. A positive result (beads turn blue/purple) signifies an incomplete reaction, requiring a second coupling step (recoupling).
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Thoroughly wash the resin to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3 times)
-
Dichloromethane (DCM) (3 times)
-
DMF (3 times)
-
-
-
Proceed to Next Cycle:
-
The resin is now ready for the Fmoc deprotection of the newly added residue, initiating the next cycle of the synthesis.
-
Section 4: The Bromophenyl Moiety: A Gateway for Post-Synthetic Modification
The true power of incorporating this residue lies in the versatility of the carbon-bromine bond on the phenyl ring. It serves as a robust and reliable anchor point for transition-metal-catalyzed cross-coupling reactions, allowing for the late-stage diversification of peptides directly on the solid support. This enables the creation of novel peptide architectures, the introduction of fluorescent probes, or the development of peptidomimetics.
Caption: Post-Synthetic Modification (PSM) workflow using the bromophenyl handle.
On-Resin Suzuki Coupling Protocol
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromophenyl side chain and a boronic acid or ester.[7][8] This allows for the introduction of a vast array of aryl or heteroaryl groups.
Step-by-Step Methodology:
-
Resin Preparation:
-
Start with the fully assembled peptide-resin, ensuring all other functional groups are appropriately protected. Swell the resin in a suitable solvent, such as a DMF/water or dioxane/water mixture.
-
-
Reagent Preparation:
-
Catalyst: Use a palladium catalyst such as Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a suitable phosphine ligand.[7] (e.g., 0.1-0.2 equivalents per bromo-group).
-
Boronic Acid: Use the desired aryl or vinyl boronic acid (3-5 equivalents).
-
Base: An aqueous inorganic base is required, such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ (3-5 equivalents).
-
-
Reaction Setup:
-
To the swollen resin, add the boronic acid, the base, and the solvent.
-
Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Causality: This is a critical step to remove oxygen, which can deactivate the palladium catalyst.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 50-80°C with continuous agitation for 4-16 hours. Reaction progress can be monitored by taking a small resin sample, cleaving the peptide, and analyzing via LC-MS.
-
-
Workup:
-
After cooling, drain the reaction mixture.
-
Wash the resin extensively with:
-
The reaction solvent (e.g., DMF/water)
-
Water
-
DMF
-
DCM
-
Methanol
-
-
Dry the resin under vacuum. The modified peptide is now ready for cleavage.
-
On-Resin Sonogashira Coupling Protocol
The Sonogashira coupling enables the formation of a C-C bond between the bromophenyl group and a terminal alkyne, creating an aryl-alkyne linkage.[9][10] This is particularly useful for introducing bioorthogonal handles for click chemistry or for creating rigid structural linkers.
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell the peptide-resin in a suitable anhydrous solvent like DMF or 1,4-dioxane.
-
-
Reagent Preparation:
-
Catalysts: This reaction requires both a palladium catalyst (e.g., Pd(PPh₃)₄ or (PPh₃)₂PdCl₂, 0.1 eq) and a copper(I) co-catalyst (e.g., CuI, 0.2 eq).
-
Alkyne: Use the desired terminal alkyne (3-5 equivalents).
-
Base: A non-aqueous organic base is used, typically DIPEA or triethylamine (TEA) (5-10 equivalents).
-
-
Reaction Setup:
-
To the swollen resin, add the alkyne and the base dissolved in the reaction solvent.
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add the palladium and copper(I) catalysts under an inert atmosphere.
-
-
Reaction Conditions:
-
Agitate the reaction at room temperature to 40°C for 4-24 hours. Monitor progress via LC-MS analysis of a cleaved sample.
-
-
Workup:
-
Drain the reaction solution.
-
Wash the resin with DMF, followed by a wash with a chelating solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual metal catalysts.
-
Perform final washes with DMF, DCM, and methanol, then dry the resin.
-
Section 5: Quality Control and Characterization
Ensuring the purity and identity of this building block is paramount for successful synthesis.[6] Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Used to assess chemical purity. Chiral HPLC is essential to confirm the enantiomeric purity ((R)-isomer), as stereochemical integrity is critical for the final peptide's biological activity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the correct molecular weight (m/z for [M+H]⁺ ≈ 480.1/482.1 due to bromine isotopes) and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. Expected ¹H-NMR signals include characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.8 ppm), the bromophenyl ring (two doublets ~7.1-7.5 ppm), and the aliphatic protons of the butyric acid backbone.
Section 6: Safety and Handling
As with all laboratory chemicals, proper safety protocols must be followed.
-
Hazards: Based on data for similar compounds, this compound should be handled as an irritant.[4] It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.
References
-
Al-Zoubi, M., et al. (2018). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 23(8), 1870. Available at: [Link]
-
El-Faham, A., et al. (2015). Synthesis of bisarylethyne–peptide conjugates. Organic Chemistry Frontiers, 2(4), 357-362. Available at: [Link]
-
Richter, S., et al. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. MedChemComm, 6, 1136-1141. Available at: [Link]
-
Khem-Rup, S., et al. (2012). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. International Journal of Peptides, 2012, 804975. Available at: [Link]
-
Seebach, D., et al. (2006). Synthesis of β3‐Homophenylalanine‐Derived Amino Acids and Peptides by Suzuki Coupling in Solution and on Solid Support. Helvetica Chimica Acta, 89(7), 1315-1334. Available at: [Link]
-
Singh, Y., et al. (2015). Application of Sonogashira coupling to solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 346-351. Available at: [Link]
-
Doan, N-D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry, 105, 126-136. Available at: [Link]
-
Chekan, J.R., et al. (2023). A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins. Bioconjugate Chemistry, 34(6), 1111-1117. Available at: [Link]
-
Bridge, H.N., et al. (2022). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv. Available at: [Link]
-
preLights. (2022). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. Available at: [Link]
-
Next Peptide. (n.d.). 331763-76-9 | this compound. Available at: [Link]
-
Chutide. (n.d.). Fmoc-(S)-3-Amino-4-(4-bromophenyl)butyric acid. Available at: [Link]
Sources
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- 3. 331763-76-9 | this compound | Next Peptide [nextpeptide.com]
- 4. 270062-86-7 Cas No. | Fmoc-(S)-3-amino-4-(4-bromophenyl)-butyric acid | Matrix Scientific [matrixscientific.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Fmoc-(R)-3-amino-4-(4-bromophenyl)-butyric Acid,331763-76-9-Amadis Chemical [amadischem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of β3‐Homophenylalanine‐Derived Amino Acids and Peptides by Suzuki Coupling in Solution and on Solid Support | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of bisarylethyne–peptide conjugates - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00357H [pubs.rsc.org]
- 10. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid molecular weight
An In-depth Technical Guide to Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized amino acid derivative crucial for advanced peptide synthesis. The document details its core physicochemical properties, with a primary focus on its molecular weight and structure. It further elucidates the scientific rationale for its application in solid-phase peptide synthesis (SPPS), exploring the strategic importance of both the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the halogenated aromatic side chain. Detailed, field-proven protocols for its incorporation into peptide sequences and subsequent quality control analysis are provided to ensure scientific integrity and reproducibility. This guide serves as an essential resource for researchers leveraging non-canonical amino acids to develop novel peptides and peptidomimetics with enhanced structural and functional properties.
Introduction: A Unique Building Block for Peptide Innovation
In the landscape of peptide-based therapeutics and drug discovery, the ability to move beyond the canonical 20 amino acids is paramount. Non-canonical amino acids (ncAAs) offer a powerful toolkit to modulate the structural, biological, and pharmacokinetic properties of a peptide. This compound is one such designer building block, engineered for seamless integration into the most common and robust method of peptide synthesis: the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][2][3]
Its structure is distinguished by three key features:
-
An Fmoc protecting group , which provides a stable yet mildly cleavable N-terminal protection essential for stepwise peptide elongation.[1][3]
-
A β-amino acid backbone , which can induce unique secondary structures (e.g., helices, turns) and often imparts enhanced resistance to enzymatic degradation compared to natural α-peptides.
-
A 4-bromophenyl side chain , which introduces unique steric and electronic properties. The bromine atom can participate in halogen bonding to stabilize peptide conformations and serves as a versatile chemical handle for post-synthesis modifications, such as the attachment of fluorescent labels or other functional moieties.[2][4][5][6]
This guide provides the foundational knowledge required to effectively utilize this compound in research and development.
Physicochemical Properties and Specifications
Accurate characterization of a synthesis building block is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.
Core Data Summary
The precise molecular weight and formula are critical for calculating reagent stoichiometry in synthesis protocols and for verifying product identity via mass spectrometry.
| Property | Value | Source(s) |
| Molecular Weight | 480.35 g/mol | [7] |
| Molecular Formula | C₂₅H₂₂BrNO₄ | [7][8] |
| CAS Number | 331763-76-9 | [8][9][10] |
| Canonical SMILES | C1=CC(=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C42)Br | [8] |
| Appearance | Typically an off-white to white powder | [11] |
Chemical Structure
The spatial arrangement of the functional groups dictates the compound's reactivity and utility. The diagram below illustrates the key components of the molecule.
Caption: 2D representation of this compound.
Scientific Rationale for Use in Peptide Synthesis
The selection of this specific amino acid derivative is a deliberate choice driven by well-established chemical principles that ensure synthesis efficiency and introduce novel functionality.
The Fmoc/tBu Orthogonal Strategy
Modern peptide synthesis overwhelmingly relies on the Fmoc/tBu strategy due to its mild reaction conditions.[3] The core principle is "orthogonality"—using protecting groups that can be removed under different chemical conditions without affecting each other.
-
Nα-Fmoc Protection: The Fmoc group is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][12] This deprotection step liberates the N-terminal amine for the next coupling reaction.
-
Side-Chain Protection (e.g., tBu): Side-chain functional groups are protected by acid-labile groups (like tert-butyl, tBu). These remain intact during the base-mediated Fmoc deprotection cycles but are removed simultaneously with the peptide's cleavage from the solid support using a strong acid like trifluoroacetic acid (TFA).[3]
This compound is designed to integrate perfectly into this workflow.
The Functional Role of the Halogenated Side Chain
The incorporation of a brominated phenyl group is a strategic decision to enhance the resulting peptide's properties.[2][5]
-
Modulation of Physicochemical Properties: Halogenation increases the hydrophobicity and steric bulk of the side chain, which can influence peptide folding, stability, and interaction with biological targets like cell membranes or receptor pockets.[4][13]
-
Enabling Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a weak, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) elsewhere in the peptide or on a binding partner. This interaction, though subtle, can be powerful enough to stabilize specific secondary structures, such as β-turns or helices, leading to a more conformationally constrained and potentially more active peptide.[6]
-
Post-Synthesis Modification Handle: The carbon-bromine bond on the aromatic ring is a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows the peptide to be modified after it has been synthesized and purified, providing a powerful method for conjugating other molecules like imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains.[2]
Application Protocol: Incorporation via Fmoc-SPPS
This section provides a generalized, step-by-step protocol for incorporating this compound into a growing peptide chain on a solid support. This protocol assumes a manual synthesis on a standard resin (e.g., Rink Amide for a C-terminal amide).
Experimental Workflow
Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology
Materials:
-
Peptidyl-resin in a reaction vessel.
-
This compound.
-
Coupling Reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).[14]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.[12]
Procedure:
-
Resin Preparation: If starting from the previous cycle, ensure the resin is thoroughly washed with DMF (3 x 1 min) to remove residual piperidine. The N-terminal amine should be free.
-
Amino Acid Activation:
-
In a separate vial, dissolve 3 equivalents (relative to resin loading) of this compound, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in a minimal volume of DMF.
-
Add 6 equivalents of DIPEA to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture (e.g., via nitrogen bubbling or mechanical shaking) for 1-2 hours at room temperature.
-
Self-Validation: Perform a qualitative test (e.g., Kaiser test) on a small sample of beads to confirm the absence of free primary amines, indicating reaction completion.[15] If the test is positive, the coupling reaction may need to be repeated.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.[14]
-
-
Final Wash: Drain the deprotection solution and wash the resin extensively with DMF (5 x 1 min) followed by DCM (3 x 1 min) to prepare for the next coupling cycle or final cleavage.
Quality Control and Characterization
Rigorous analytical chemistry is essential to validate the purity of the amino acid building block and the final peptide product.
| Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the Fmoc-amino acid raw material and the final synthesized peptide.[16][17] | A major peak corresponding to the desired compound with purity typically >98%.[18] |
| Mass Spectrometry (MS), e.g., LC-MS, MALDI-TOF | To confirm the identity (molecular weight) of the Fmoc-amino acid and the final peptide.[14] | The observed mass should match the calculated theoretical mass (e.g., 480.35 Da for the title compound). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the Fmoc-amino acid.[15][19] | The resulting spectrum should show characteristic peaks corresponding to the protons and carbons of the Fmoc, butyric acid, and bromophenyl groups. |
| UV-Vis Spectrophotometry | To quantify the loading of the first Fmoc-amino acid onto the resin.[15][20] | After cleaving the Fmoc group with piperidine, the absorbance of the resulting dibenzofulvene-piperidine adduct is measured (typically at ~301 nm) and used with the Beer-Lambert law to calculate substitution.[20] |
Conclusion
This compound is a high-value chemical tool for peptide chemists and drug development professionals. Its precisely defined molecular weight of 480.35 g/mol is a critical parameter for its effective use. The compound's rational design, combining the benefits of the robust Fmoc-SPPS methodology with the unique structural and chemical properties imparted by its halogenated β-amino acid core, enables the synthesis of novel peptides with tailored characteristics. A thorough understanding of its properties, application protocols, and analytical validation methods, as outlined in this guide, is essential for leveraging its full potential in creating next-generation peptide-based diagnostics and therapeutics.
References
- Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
-
A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH). ResearchGate. Available at: [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. Available at: [Link]
-
Eslami, B., et al. (2005). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. PubMed. Available at: [Link]
-
D'Andrea, L. D., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. Available at: [Link]
-
Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. NIH National Center for Biotechnology Information. Available at: [Link]
-
D'Andrea, L. D., et al. (2021). Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PubMed. Available at: [Link]
-
Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. NIH National Center for Biotechnology Information. Available at: [Link]
-
Valiyev, F., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. ACS Publications. Available at: [Link]
-
This compound. Next Peptide. Available at: [Link]
- A kind of analysis method of Fmoc amino acid. Google Patents.
-
Stojak, M., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. MOST Wiedzy. Available at: [Link]
-
The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Fmoc / t-Bu Solid Phase Synthesis. Sunresin. Available at: [Link]
-
(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid. PubChem. Available at: [Link]
-
One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. NIH National Center for Biotechnology Information. Available at: [Link]
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Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid structure
An In-Depth Technical Guide to Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid: A Keystone Building Block for Advanced Peptidomimetics
Abstract
The pursuit of novel therapeutics with enhanced stability, predictable conformations, and tailored biological activity has led to the extensive exploration of non-canonical amino acids. Among these, β-amino acids have emerged as critical components for constructing peptidomimetics and foldamers resistant to proteolytic degradation. This guide provides a comprehensive technical overview of this compound, a specialized β-amino acid derivative. We will delve into its core physicochemical properties, outline field-proven protocols for its synthesis, quality control, and incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and discuss its strategic applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique building block to advance their research and development programs.
Introduction: The Strategic Value of a Unique Structural Motif
The therapeutic potential of native peptides is often hampered by their poor metabolic stability and lack of defined secondary structures in solution. The incorporation of β-amino acids into peptide sequences is a powerful strategy to overcome these limitations. The additional carbon in the backbone fundamentally alters the peptide's conformational landscape, enabling the formation of stable, predictable secondary structures (β-peptides) and enhancing resistance to enzymatic degradation[1][2].
This compound distinguishes itself through a combination of three key structural features:
-
The (R)-chiral β-amino acid backbone : This dictates a specific stereochemistry, which is crucial for controlling peptide folding and interaction with chiral biological targets[1].
-
The N-terminal Fmoc protecting group : This makes the building block directly compatible with the most widely used and versatile methodology for peptide synthesis, Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[3].
-
The 4-bromophenyl side chain : This moiety serves a dual purpose. Firstly, it adds lipophilicity, which can influence the peptide's pharmacokinetic profile and binding affinity. Secondly, the bromine atom acts as a versatile chemical handle for post-synthetic modifications, such as cross-coupling reactions to introduce labels, tags, or complex organic functionalities[1].
This guide provides the technical foundation required to effectively utilize this powerful building block in peptide design and synthesis.
Physicochemical Properties and Structural Elucidation
Accurate characterization of any synthetic building block is the bedrock of reproducible research. The identity and purity of this compound must be rigorously confirmed before its use.
Core Chemical Structure
The molecule consists of a butyric acid scaffold with an Fmoc-protected amine at the C3 (β) position and a 4-bromophenyl group at the C4 position. The stereocenter is at the C3 position in the (R) configuration.
IUPAC Name: (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-bromophenyl)butanoic acid CAS Number: 331763-76-9[4][5][6] Molecular Formula: C₂₅H₂₂BrNO₄[6] Molecular Weight: 480.35 g/mol [6]
Key Physicochemical Data
The following table summarizes the essential properties of the compound. It is critical to note that properties such as melting point can vary based on purity and crystalline form.
| Property | Value | Source(s) |
| CAS Number | 331763-76-9 | [4][5][6] |
| Molecular Formula | C₂₅H₂₂BrNO₄ | [6] |
| Molecular Weight | 480.35 | [6] |
| Appearance | White to off-white solid | General knowledge |
| Storage | 2-8°C for long-term storage | [4] |
| Purity (Typical) | >97% (HPLC) | [4] |
Spectroscopic Signature: A Guide to Verification
Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆): The proton NMR spectrum is expected to be complex but highly informative. Key regions include:
-
Aromatic Protons (δ 7.0-8.0 ppm): A complex multiplet pattern will arise from the 8 protons of the fluorenyl (Fmoc) group and the 4 protons of the 4-bromophenyl ring (an AA'BB' system).
-
Fmoc Protons (δ 4.2-4.5 ppm): Methylene (CH₂) and methine (CH) protons of the Fmoc group will appear in this region.
-
Backbone Protons (δ 2.5-4.5 ppm): The protons on the butyric acid backbone (α-CH₂, β-CH, and γ-CH₂) will appear as multiplets. The β-CH proton, adjacent to the nitrogen, will likely be the most downfield of this group.
-
Carboxylic Acid Proton (δ >10 ppm): A broad singlet, which may be exchangeable with D₂O.
Expected ¹³C NMR Chemical Shifts: The carbon spectrum provides a clear fingerprint of the carbon skeleton.
-
Carbonyl Carbons (δ 155-175 ppm): Two signals are expected: one for the carboxylic acid and one for the urethane carbonyl of the Fmoc group.
-
Aromatic Carbons (δ 120-145 ppm): A series of intense signals corresponding to the 18 carbons of the two aromatic systems. The carbon bearing the bromine will be shifted relative to the others.
-
Fmoc Carbons (δ 45-70 ppm): Signals for the aliphatic carbons of the Fmoc group.
-
Aliphatic Backbone Carbons (δ 30-55 ppm): Signals for the α, β, and γ carbons of the butyric acid chain.
Quality Control Workflow
Ensuring the identity and purity of incoming this compound is non-negotiable for successful peptide synthesis. A robust QC workflow validates each batch before it is committed to a synthesis campaign.
Protocol: RP-HPLC for Purity Assessment
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the chemical purity of Fmoc-amino acids.
Methodology:
-
Sample Preparation: Accurately prepare a 1 mg/mL solution of the amino acid in 50:50 Acetonitrile:Water.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Detection: Monitor at 265 nm, where the Fmoc group has strong absorbance.
-
Analysis: The purity is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram. The enantiomeric purity must be assessed using a dedicated chiral column and method[7][8].
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 30% to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this building block is in Fmoc-SPPS to create peptides with unique structural and functional properties. Its incorporation follows the standard SPPS cycle, but special considerations are required due to its structure.
SPPS Workflow for Incorporation
The diagram below illustrates the key steps in the SPPS cycle for coupling this compound to a resin-bound peptide chain.
Field-Proven Protocol: Coupling a Hindered β-Amino Acid
Due to the increased steric hindrance of β-amino acids compared to their α-analogs, coupling conditions must be optimized to ensure high efficiency and prevent deletion sequences.
Rationale:
-
Coupling Reagents: Urnonium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended. They are potent activating agents that perform well even with sterically hindered building blocks[9].
-
Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is used to facilitate the reaction without causing premature Fmoc deprotection.
-
Time: Extended coupling times (1-4 hours) are often necessary to drive the reaction to completion. Double coupling (repeating the coupling step with a fresh portion of activated amino acid) may be required.
-
Monitoring: The Kaiser test is crucial. It detects free primary amines on the resin. A negative result (yellow beads) indicates successful coupling, while a positive result (blue beads) signifies that unreacted amines remain and require action (recoupling or capping)[10].
Step-by-Step Methodology (0.1 mmol scale):
-
Resin Preparation: Start with 0.1 mmol of a suitable resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl for C-terminal acids) that has undergone Fmoc deprotection to expose the free amine.
-
Activation Mixture: In a separate vessel, dissolve this compound (0.24 g, 0.5 mmol, 5 eq) and HATU (0.19 g, 0.5 mmol, 5 eq) in 2 mL of N,N-Dimethylformamide (DMF).
-
Initiate Activation: Add DIPEA (174 µL, 1.0 mmol, 10 eq) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring: Take a small sample of resin beads, wash thoroughly with DMF, and perform a Kaiser test.
-
Decision:
-
If the test is negative (yellow), proceed to washing.
-
If the test is positive (blue), perform a second coupling for another 2 hours.
-
-
Washing: After a successful coupling, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 10 mL) to remove all soluble reagents. The resin is now ready for the next deprotection/coupling cycle.
Significance in Drug Development
The unique structural features of this compound make it a high-value building block in the design of next-generation peptide-based therapeutics.
A Gateway to Peptidomimetics and Foldamers
Incorporating this β-amino acid allows medicinal chemists to move beyond traditional peptides. It facilitates the creation of:
-
Proteolytically Stable Analogs: Peptides containing β-amino acids are highly resistant to degradation by proteases, which significantly increases their in-vivo half-life[1][2].
-
Foldamers: Oligomers of β-amino acids can adopt stable, well-defined helical or sheet-like structures, mimicking the secondary structures of proteins. This allows for the rational design of molecules that can disrupt protein-protein interactions.
-
Constrained Peptides: The unique backbone geometry can be used to pre-organize a peptide into a bioactive conformation, increasing its affinity and selectivity for a specific biological target.
The Role of the 4-Bromophenyl Moiety
The 4-bromophenyl group is not merely a passive side chain. It can be strategically employed to:
-
Enhance Binding Affinity: The bromine atom can participate in halogen bonding, a specific non-covalent interaction that can enhance binding to a protein target. Furthermore, the lipophilic phenyl ring can engage in hydrophobic interactions within a binding pocket.
-
Serve as a Modification Handle: The C-Br bond is a reactive site for post-synthetic modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the late-stage introduction of fluorescent probes, radiolabels for imaging, or other functional groups to create sophisticated molecular probes or targeted therapeutics[1].
Strategic Placement in the Drug Discovery Pipeline
This building block is most impactful when integrated early in the drug discovery process, from hit identification through lead optimization.
Conclusion
This compound is far more than a simple amino acid derivative. It is a sophisticated chemical tool that empowers scientists to design and synthesize peptides and peptidomimetics with fundamentally improved properties. Its β-amino acid core provides proteolytic resistance and conformational control, while the 4-bromophenyl side chain offers a dual mechanism for modulating biological activity and enabling post-synthetic diversification. By understanding its properties and employing optimized protocols for its use, researchers can unlock new possibilities in the development of potent, stable, and highly specific peptide-based therapeutics.
References
-
Riaz NN, Rehman F, Ahmad MM (2017) β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem 7: 302-307. [Link]
-
Hilaris Publisher (2018) Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Pharmacogenomics & Pharmacoproteomics. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies (2013). International Journal of Peptide Research and Therapeutics. [Link]
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Next Peptide. 331763-76-9 | this compound. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). [Link]
-
SINFOO Chemical Solutions Co., Ltd. fmoc-(r)-3-amino-4-(4-bromophenyl)-butyric acid. [Link]
-
Biological Magnetic Resonance Bank. bmse000402 Butyric Acid at BMRB. [Link]
Sources
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- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Fmoc-(R)-3-amino-4-(4-bromophenyl)-butyric Acid,331763-76-9-Amadis Chemical [amadischem.com]
- 5. 331763-76-9 | this compound | Next Peptide [nextpeptide.com]
- 6. sinfoochem.com [sinfoochem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. phenomenex.com [phenomenex.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid
Foreword: Navigating the Solubility Challenge in Modern Peptide Synthesis
In the landscape of advanced peptide synthesis and drug discovery, non-proteinogenic amino acids serve as critical building blocks for creating novel therapeutics with enhanced stability, binding affinity, and unique pharmacological profiles.[1][2] Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid (CAS: 331763-76-9) is one such building block, offering a unique combination of a stereospecific backbone and a functionalized aromatic side chain. The bromo-phenyl moiety is particularly valuable, providing a reactive handle for post-synthetic modifications via cross-coupling reactions, thereby enabling the generation of diverse compound libraries.[3]
However, the successful incorporation of this or any Fmoc-protected amino acid into a growing peptide chain is fundamentally dependent on its solubility in the solvents used for solid-phase peptide synthesis (SPPS).[4][] Poor solubility can lead to inefficient coupling, sequence deletion, and ultimately, failed syntheses, consuming valuable time and resources.[6]
This guide provides a comprehensive examination of the solubility characteristics of this compound. We will move beyond simple data reporting to explain the underlying chemical principles, provide a robust, self-validating experimental protocol for determining precise solubility in your own laboratory setting, and offer field-proven insights to overcome common challenges.
Molecular Architecture and Its Impact on Solubility
To understand the solubility profile of this compound, we must first dissect its molecular structure and the contribution of each component:
-
The Fmoc (9-fluorenylmethoxycarbonyl) Group: This large, hydrophobic protecting group is the cornerstone of modern SPPS due to its base lability.[] However, its aromatic nature can lead to π-π stacking and aggregation, particularly at higher concentrations, which can negatively impact solubility in some solvents.[7]
-
The (R)-3-amino-butyric Acid Backbone: As a β-amino acid, it introduces a different spatial arrangement compared to natural α-amino acids, which can influence peptide conformation.[2] The carboxylic acid and the secondary amine protected as a carbamate provide sites for hydrogen bonding.
-
The 4-bromo-phenyl Side Chain: This is a significant contributor to the molecule's overall hydrophobicity.[8] The bulky, nonpolar nature of this group dictates a preference for less polar or polar aprotic solvents capable of solvating large organic molecules.
The interplay of these components results in a molecule that is generally sparingly soluble in water and requires organic solvents for effective dissolution.[9]
Predicted Solubility Profile
While precise quantitative solubility data must be determined empirically for a specific solvent batch and temperature, a qualitative assessment can be made based on the known behavior of structurally similar Fmoc-amino acids.[6][10][11] The following table summarizes the predicted solubility of this compound in solvents commonly used in peptide synthesis.
| Solvent | Chemical Class | Predicted Solubility | Rationale & Field Insights |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High to Moderate | The gold standard for SPPS. Its polarity is well-suited to solvate both the peptide backbone and the Fmoc group. However, high concentrations may still require gentle warming.[] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Often exhibits higher solvating power than DMF, especially for hydrophobic or aggregation-prone sequences. A good alternative if solubility issues arise in DMF.[7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | An excellent solvent for many Fmoc-amino acids, often used as a co-solvent to enhance the solubility of difficult-to-dissolve compounds.[7][][13] |
| Dichloromethane (DCM) | Chlorinated | Moderate to Low | While useful for swelling some resins, its lower polarity may not be sufficient to fully dissolve high concentrations of this bulky amino acid. |
| Methanol / Ethanol | Protic | Very Slightly Soluble | The protic nature of alcohols does not effectively solvate the large, nonpolar Fmoc and bromo-phenyl groups.[6] |
| Water | Protic | Insoluble | The high hydrophobicity of the molecule prevents significant dissolution in aqueous media.[9] |
| Acetonitrile (ACN) | Polar Aprotic | Low | Generally not a primary solvent for dissolving Fmoc-amino acids for coupling reactions due to limited solvating power for these large structures. |
Experimental Protocol for Quantitative Solubility Determination
Trustworthy data is generated through robust methodology. The industry-standard shake-flask method is the most reliable technique for determining equilibrium solubility.[14][15] This protocol provides a self-validating system for generating accurate solubility data for this compound in any solvent of interest.
Materials and Equipment
-
This compound (high purity, >97%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to ±0.01 mg)
-
Glass vials (e.g., 2 mL or 4 mL) with screw caps and PTFE septa
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge capable of handling vials
-
Calibrated positive displacement pipettes
-
HPLC system with a UV detector (or other suitable analytical instrumentation)
Step-by-Step Methodology
-
Preparation of Stock Solution (for Calibration):
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., DMF or DMSO) to create a concentrated stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution. This is crucial for accurate quantification later.
-
-
Sample Preparation (Shake-Flask):
-
Add an excess amount of this compound to a pre-weighed vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration.
-
Record the total mass of the compound added.
-
Accurately add a known volume (e.g., 1.0 mL) of the desired test solvent to the vial.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. For sparingly soluble compounds, this can take 24 to 72 hours.[16] A preliminary time-course experiment is recommended to determine the point at which the concentration in solution becomes constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).[17] This step is critical to avoid artificially high results.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilute the aliquot with a suitable solvent to bring its concentration within the range of the previously prepared calibration curve.
-
Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the compound in the diluted sample.
-
Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Diagram of the Solubility Determination Workflow
The following diagram illustrates the logical flow of the shake-flask method.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Overcoming Common Solubility Challenges
Even in recommended solvents like DMF, issues can arise. Here are some field-tested solutions:
-
Incomplete Dissolution: If the compound does not fully dissolve at the desired concentration, gentle warming (e.g., to 37°C) can be effective.[7] However, ensure the solution is cooled to room temperature before coupling to avoid potential side reactions.
-
Precipitation During Reaction: The growing peptide chain on the resin can sometimes aggregate, especially with hydrophobic residues, hindering reagent access.[7] Switching to a stronger solvent like NMP or using a small percentage of DMSO as a co-solvent can mitigate this.[7]
-
Solvent Quality: The quality of the solvent is paramount. DMF, for instance, can degrade over time to form dimethylamine, which can prematurely remove the Fmoc group.[7] Always use high-purity, fresh solvents for the best results.
Conclusion
This compound is a valuable tool for medicinal chemists and peptide scientists. While its hydrophobic nature presents solubility considerations, these are readily managed through informed solvent selection and robust experimental technique. Understanding the chemical principles governing its solubility and employing a validated protocol, such as the shake-flask method detailed here, will empower researchers to generate reliable data, optimize synthesis conditions, and ultimately accelerate their drug discovery programs.
References
- ChemPep. (n.d.). Fmoc-Arg(Pbf)-OH.
- Benchchem. (n.d.). Solubility of Fmoc-Phe(4-Br)-OH in different solvents.
- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
- Sigma-Aldrich. (n.d.). Fmoc-Arg(Pbf)-OH Novabiochem.
- BOC Sciences. (n.d.). Fmoc-Arg(Pbf)-OH - (CAS 154445-77-9).
- Pro-Peptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Albericio, F., et al. (2018). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- Benchchem. (n.d.). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.
- Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
- Chem-Impex. (n.d.). Fmoc-Arg(Pbf)-Gly-OH.
- Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central.
- Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?.
- ChemicalBook. (n.d.). Fmoc-L-Arg(Pbf)-OH | 154445-77-9.
- Slideshare. (n.d.). solubility experimental methods.pptx.
- BOC Sciences. (2024, January 4). Choosing the Right Fmoc Amino Acid for Your Peptide Synthesis.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). 3-Amino-4-(4-bromo-phenyl)-butyric Acid: A Key Component in Targeted Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 24). Fmoc-(R)-3-Amino-4-(4-cyanophenyl)butyric Acid: A Key Building Block for Peptide Synthesis and Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Role of Fmoc-(R)-3-Amino-4-(2-methyl-phenyl)-butyric Acid in Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Chem-Impex. (n.d.). Fmoc-(R)-3-amino-4-(2-naphthyl)butyric acid.
- Apeptide. (n.d.). Fmoc-(S)-3-Amino-4-(4-bromophenyl)butyric acid.
- Matrix Scientific. (n.d.). Fmoc-(S)-3-amino-4-(4-bromophenyl)-butyric acid.
- Chemicalbook. (2022, August 26). This compound | 331763-76-9.
- Amadis Chemical. (n.d.). Fmoc-(R)-3-amino-4-(4-bromophenyl)-butyric Acid,331763-76-9.
- Next Peptide. (n.d.). 331763-76-9 | this compound.
- Cruz, L. J., et al. (2025, May 13).
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A Technical Guide to the Storage and Stability of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the critical parameters governing the storage and stability of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid, a key building block in modern peptide synthesis. Understanding the chemical vulnerabilities of this reagent is paramount for ensuring the integrity of synthetic peptides, the reproducibility of experimental outcomes, and the overall success of drug development programs. This document moves beyond generic recommendations to provide a mechanistic understanding of potential degradation pathways and outlines robust protocols for stability assessment.
Introduction: The Significance of this compound in Peptide Synthesis
This compound is a specialized amino acid derivative that plays a crucial role in the synthesis of complex peptides and peptidomimetics.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its facile removal under mild basic conditions, which preserves the integrity of acid-sensitive functionalities within the peptide chain.[2][3][4][5] The unique structural element of a 4-bromophenyl group on the side chain offers a versatile handle for post-synthetic modifications, such as the introduction of labels or the formation of cross-linked structures, thereby expanding the functional repertoire of the resulting peptides.[1]
The chemical purity and stability of this building block are of utmost importance. Impurities or degradation products can lead to the formation of undesired peptide side-products, complicating purification and potentially compromising the biological activity and immunogenicity of the final peptide.[6][7] Therefore, a thorough understanding of its stability profile is not merely a matter of good laboratory practice but a fundamental requirement for the synthesis of high-quality, therapeutically relevant peptides.
The Chemical Nature and Lability of the Fmoc Group
The stability of this compound is intrinsically linked to the chemical properties of the Fmoc protecting group. The Fmoc group is a base-labile protecting group, meaning it is readily cleaved in the presence of a base.[3][8] This cleavage proceeds via a β-elimination mechanism.[2] A mild base, typically a secondary amine like piperidine, abstracts the acidic proton at the 9-position of the fluorene ring.[9] This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid.[8][9]
Conversely, the Fmoc group is highly stable under acidic conditions, which is the basis for its orthogonality with acid-labile side-chain protecting groups commonly used in SPPS, such as Boc (tert-butyloxycarbonyl) and Trt (trityl).[2][5][10]
Potential Degradation Pathways
The primary degradation pathway for this compound, as with other Fmoc-amino acids, is the premature cleavage of the Fmoc group. This can be initiated by exposure to basic conditions. Other potential degradation routes include hydrolysis and photolytic degradation, although the Fmoc group is generally more resistant to these conditions compared to its susceptibility to bases.
Base-Catalyzed Deprotection
Exposure to even trace amounts of basic impurities in solvents or on storage container surfaces can lead to the gradual deprotection of the Fmoc group. This results in the formation of the free amino acid, which can lead to several undesirable outcomes in peptide synthesis, including double insertions.[6][7]
Autocatalytic Degradation
The presence of free amino acid as an impurity can accelerate the degradation of the Fmoc-protected amino acid.[7] The free amino group of the impurity can act as a base, promoting the cleavage of the Fmoc group from other molecules in an autocatalytic fashion.[7] This underscores the importance of high initial purity.
Hydrolysis
While generally stable to hydrolysis, prolonged exposure to high humidity or aqueous basic conditions can lead to the hydrolysis of the carbamate linkage, although this is a less common degradation pathway under typical storage conditions.[3][11]
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Procedures
To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C for long-term storage.[12][13] | Low temperatures slow down the rate of chemical degradation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen).[13] | Minimizes exposure to atmospheric moisture and oxygen. |
| Light | Protect from light by storing in an opaque or amber container. | The fluorenyl group can be susceptible to photolytic degradation. |
| Moisture | Store in a tightly sealed container in a desiccator or dry environment.[14] | Prevents hydrolysis and moisture-mediated degradation. |
| Handling | Allow the container to warm to room temperature before opening.[14] | Prevents condensation of atmospheric moisture onto the cold solid. |
| Purity | Use high-purity material (≥98% by HPLC) to minimize autocatalytic degradation.[7][15] | Reduces the presence of free amino acids that can initiate degradation. |
Experimental Protocols for Stability and Purity Assessment
Regular assessment of the purity of this compound is crucial, especially for material that has been stored for an extended period. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[6]
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
This method is used to determine the overall chemical purity and to separate the parent compound from potential degradation products.[6]
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[6]
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components, multiplied by 100.[6]
Caption: Workflow for RP-HPLC purity assessment.
Chiral HPLC for Enantiomeric Purity
For applications where stereochemical integrity is critical, chiral HPLC should be employed to determine the enantiomeric purity.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
HPLC System:
-
Column: A suitable chiral stationary phase (CSP) column. The choice of column will depend on the specific compound and may require some method development.
-
Mobile Phase: Typically a mixture of heptane/isopropanol with a small amount of an acidic or basic modifier.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.[6]
-
-
Data Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers. Integrate the peak areas for both enantiomers and calculate the enantiomeric excess (% ee).
Conclusion
The stability of this compound is a critical factor that directly impacts the quality and success of peptide synthesis. While the Fmoc group offers significant advantages in SPPS, its inherent lability to basic conditions necessitates careful storage and handling. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light and moisture, the integrity of this valuable building block can be maintained. Regular purity assessment using validated HPLC methods is strongly advised to ensure the quality of the starting material and the reliability of synthetic outcomes. A proactive approach to the storage and stability of this and other Fmoc-amino acids will ultimately contribute to the generation of high-purity peptides for research and therapeutic development.
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Binette, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788. [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(18), 3349. [Link]
-
The Organic Chemistry Tutor. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
Wikipedia. (2023, October 26). Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Lokey Lab Protocols. (2017, March 16). Fmoc. UC Santa Cruz. [Link]
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
MDPI. (2022). Molecules, Vol. 27, Pages 2788: Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]
-
Wikipedia. (2023, November 29). Protecting group. [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Gzella, A., & Gapiński, J. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Materials, 13(17), 3855. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis. Retrieved from [Link]
-
Tan, Y. X., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 6), 762–769. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 24). Fmoc-(R)-3-Amino-4-(4-cyanophenyl)butyric Acid: A Key Building Block for Peptide Synthesis and Drug Discovery. Retrieved from [Link]
-
PubChemLite. (n.d.). Fmoc-(r)-3-amino-4-(3-methyl-phenyl)-butyric acid. Retrieved from [Link]
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- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc-(R)-3-amino-4-(4-bromophenyl)-butyric Acid,331763-76-9-Amadis Chemical [amadischem.com]
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- 14. peptide.com [peptide.com]
- 15. chemimpex.com [chemimpex.com]
A Technical Guide to Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid: A Versatile Building Block for Advanced Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid is a sophisticated, non-proteinogenic β-amino acid derivative that has emerged as a critical tool in modern peptide chemistry and drug discovery. Its unique structural features, including the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group, a chiral center, and a bromo-functionalized phenyl ring, offer unparalleled opportunities for the design and synthesis of novel peptides and peptidomimetics with enhanced therapeutic potential. This in-depth technical guide provides a comprehensive overview of the applications of this versatile building block, detailing its role in solid-phase peptide synthesis (SPPS), its utility in post-synthetic modifications, and its potential as a modulator of GABAergic systems. This document serves as a resource for researchers seeking to leverage the unique properties of this compound to advance their research and development endeavors.
Introduction: The Strategic Advantage of a Functionalized β-Amino Acid
The pursuit of novel therapeutics with improved efficacy, stability, and target specificity has driven the exploration of non-natural amino acids for incorporation into peptide-based drugs. This compound stands out as a particularly valuable building block due to a confluence of strategically important chemical features.
-
The Fmoc Protecting Group: The fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[1] Its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent, allows for the sequential addition of amino acids to a growing peptide chain under mild conditions, preserving the integrity of acid-sensitive functionalities.[2][3]
-
The β-Amino Acid Backbone: The incorporation of β-amino acids into peptide sequences introduces a significant structural perturbation compared to their α-amino acid counterparts. This modification can lead to the formation of unique secondary structures and enhance resistance to enzymatic degradation by proteases, a critical factor in improving the in vivo stability and bioavailability of peptide drugs.[4][5]
-
The (R)-Stereochemistry: The defined (R)-stereochemistry at the chiral center is crucial for controlling the three-dimensional conformation of the resulting peptide. Biological systems are exquisitely sensitive to stereoisomerism, and the use of enantiomerically pure building blocks is paramount for achieving desired biological activity and avoiding off-target effects.
-
The 4-Bromophenyl Moiety: The bromine atom on the phenyl ring is not merely a structural feature but a versatile chemical handle. It serves as a reactive site for a variety of palladium-catalyzed cross-coupling reactions, enabling the post-synthetic modification of peptides.[6][7] This allows for the introduction of diverse functionalities, such as fluorescent probes, affinity tags, or complex organic molecules, to fine-tune the properties of the peptide.[6]
This guide will delve into the practical applications of these features, providing both the theoretical underpinnings and actionable protocols for researchers.
Core Application: A Building Block for Advanced Peptide Synthesis
The primary application of this compound is as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its seamless integration into standard SPPS protocols makes it an accessible tool for creating custom peptides with unique properties.[7]
Incorporation into Peptide Sequences via Fmoc-SPPS
The incorporation of this compound into a growing peptide chain follows the standard Fmoc-SPPS cycle. The process involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
Experimental Protocol: Manual Fmoc-SPPS Cycle for Incorporation of this compound
This protocol outlines a single coupling cycle on a 0.1 mmol scale.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), ACS grade or higher
-
Coupling reagents (e.g., HBTU, HATU)
-
Activator (e.g., HOBt)
-
Diisopropylethylamine (DIEA)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling:
-
Place the resin in the reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3.0 equivalents of this compound and 3.0 equivalents of HOBt in DMF.
-
Add 3.0 equivalents of HBTU to the amino acid solution.
-
Add 6.0 equivalents of DIEA to activate the amino acid (a color change is often observed).
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
-
Capping (Optional):
-
To block any unreacted N-terminal amines, a capping step with a solution of acetic anhydride and DIEA in DMF can be performed.
-
This cycle is repeated for each subsequent amino acid in the desired peptide sequence.
Diagram: Fmoc-SPPS Workflow
Caption: General workflow for incorporating this compound using Fmoc-SPPS.
Post-Synthetic Modification: Unleashing the Potential of the 4-Bromophenyl Group
A key advantage of incorporating this compound into peptides is the ability to perform post-synthetic modifications via palladium-catalyzed cross-coupling reactions. The bromine atom serves as a versatile handle for introducing a wide array of chemical moieties, dramatically expanding the chemical space accessible for peptide-based drug design.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[8] In the context of peptides containing a 4-bromophenyl group, this reaction allows for the introduction of various aryl and heteroaryl substituents. This can be used to enhance receptor binding, modulate pharmacokinetic properties, or attach fluorescent probes.[4]
Experimental Protocol: On-Resin Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Peptide-resin containing the (R)-3-amino-4-(4-bromo-phenyl)-butyric acid residue
-
Arylboronic acid (3-5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., DMF/water, dioxane/water)
Procedure:
-
Swell the peptide-resin in the chosen solvent.
-
Add the arylboronic acid, palladium catalyst, and base to the reaction vessel.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 60 to 100 °C.
-
Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.
-
Once the reaction is complete, wash the resin thoroughly with the reaction solvent, water, and other organic solvents to remove residual reagents and byproducts.
Diagram: Suzuki-Miyaura Coupling on a Peptide
Caption: Schematic of a Suzuki-Miyaura coupling reaction on a peptide containing a 4-bromophenyl group.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[3] This reaction is particularly useful for introducing alkynyl moieties that can serve as handles for further "click" chemistry reactions, or for the direct attachment of fluorescent dyes or other functional groups.
Experimental Protocol: On-Resin Sonogashira Coupling
This protocol is a general guideline and may require optimization.
Materials:
-
Peptide-resin containing the (R)-3-amino-4-(4-bromo-phenyl)-butyric acid residue
-
Terminal alkyne (3-5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) salt (e.g., CuI) as a co-catalyst
-
Base (e.g., DIEA, triethylamine)
-
Solvent (e.g., DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Add the terminal alkyne, palladium catalyst, copper(I) salt, and base to the reaction vessel.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by HPLC and mass spectrometry of cleaved aliquots.
-
Upon completion, wash the resin extensively with DMF and other solvents.
Diagram: Sonogashira Coupling on a Peptide
Caption: Schematic of a Sonogashira coupling reaction on a peptide containing a 4-bromophenyl group.
Potential Application as a GABA Analog
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[9] Analogs of GABA have been developed as therapeutic agents for a variety of neurological and psychiatric disorders.[10] The structural similarity of (R)-3-amino-4-(4-bromo-phenyl)-butyric acid to known GABA analogs, such as phenibut (β-phenyl-GABA), suggests its potential to interact with GABA receptors.[11][12]
While specific pharmacological data for (R)-3-amino-4-(4-bromo-phenyl)-butyric acid is not extensively available in the public domain, its structural features warrant investigation into its potential GABAergic activity. The phenyl ring and its substitution pattern are known to influence the affinity and selectivity of ligands for GABA receptors. The (R)-stereochemistry is also a critical determinant of activity in many GABA analogs.
Further research is required to elucidate the specific interactions of (R)-3-amino-4-(4-bromo-phenyl)-butyric acid with GABA receptor subtypes (GABA-A, GABA-B, and GABA-C) and to determine its potential as an agonist, antagonist, or allosteric modulator. Such studies would be crucial in evaluating its therapeutic potential for conditions such as anxiety, epilepsy, and neuropathic pain.
Synthesis of this compound
The availability of high-purity this compound is essential for its successful application in peptide synthesis. While detailed proprietary synthesis methods may vary between suppliers, a plausible synthetic route can be derived from published procedures for similar compounds. A common strategy involves the enantioselective synthesis of the core amino acid followed by Fmoc protection.
A large-scale synthesis of the closely related (S)-3-(4-bromophenyl)butanoic acid has been reported, which can be adapted for the synthesis of the (R)-enantiomer by using the corresponding (S)-BINAP ligand in the rhodium-catalyzed asymmetric addition step.[13]
Conceptual Synthetic Pathway:
-
Asymmetric Synthesis of (R)-3-(4-bromophenyl)butanoic acid: This can be achieved via a rhodium-catalyzed asymmetric 1,4-addition of 4-bromophenylboronic acid to an α,β-unsaturated ester, such as ethyl crotonate, using a chiral phosphine ligand like (S)-BINAP to induce the desired (R)-stereochemistry. Subsequent hydrolysis of the ester yields the carboxylic acid.[13]
-
Fmoc Protection: The amino group of (R)-3-amino-4-(4-bromo-phenyl)-butyric acid (which would be formed from the butanoic acid via a suitable amination procedure) can then be protected using Fmoc-succinimidyl carbonate (Fmoc-OSu) or a similar Fmoc-donating reagent under basic conditions.
Diagram: Conceptual Synthetic Pathway
Caption: A plausible synthetic route to this compound.
Conclusion and Future Perspectives
This compound is a powerful and versatile tool for researchers at the forefront of peptide chemistry and drug discovery. Its seamless integration into Fmoc-SPPS protocols allows for the creation of peptides with enhanced stability and unique structural features. The true potential of this building block, however, lies in the post-synthetic modification capabilities afforded by the 4-bromophenyl group. The ability to perform Suzuki-Miyaura, Sonogashira, and other cross-coupling reactions on fully assembled peptides opens up a vast landscape for chemical diversification and the development of highly functionalized peptide-based therapeutics and research tools.
While its potential as a GABA analog is an intriguing area for future investigation, the current and most impactful application of this compound is in the generation of novel peptides with tailored properties. As the demand for more sophisticated and effective peptide drugs continues to grow, the strategic use of functionalized, non-proteinogenic amino acids like the one detailed in this guide will undoubtedly play a pivotal role in advancing the field.
References
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- Cabréle, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9748.
- Koyack, M. J., & Cheng, R. P. (2006). Design and synthesis of beta-peptides with biological activity.
- Khafizova, G. N., & Tiurenkov, I. N. (1981). Pharmacological properties of gamma-animobutyric acid and it derivatives. IV. Aryl gaba derivatives and their respective lactams. Farmakologiia i toksikologiia, 44(2), 168–172.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis. Retrieved from [Link]
- Metzler-Nolte, N., & Weyhermüller, T. (2006). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds.
- Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481.
- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481.
- Afonso, C. A. M., et al. (2012). Biaryl Peptides from 4‐Iodophenylalanine by Solid‐Phase Borylation and Suzuki–Miyaura Cross‐Coupling. European Journal of Organic Chemistry, 2012(24), 4569-4577.
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Aapptec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
- Berlicki, Ł., et al. (2012). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 10(36), 7334-7341.
- Wang, J., et al. (2023). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
- Giralt, E., et al. (2007). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. The Journal of Organic Chemistry, 72(4), 1248-1255.
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PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]
- Seebach, D., et al. (2006). Synthesis of β3‐Homophenylalanine‐Derived Amino Acids and Peptides by Suzuki Coupling in Solution and on Solid Support. Helvetica Chimica Acta, 89(7), 1333-1353.
- Bray, B. L. (2003). Large-scale manufacture of peptide therapeutics by solid-phase peptide synthesis. Nature Reviews Drug Discovery, 2(7), 587-593.
- Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
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National Center for Biotechnology Information. (n.d.). (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride. PubChem Compound Database. Retrieved from [Link]
- Planas, M., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. RSC Chemical Biology, 3(1), 106-114.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis. Retrieved from [Link]
- Chatenet, D., & Fournier, A. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European journal of medicinal chemistry, 103, 564–574.
- Khan, A. T., et al. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta, 98(2), 260-267.
- Brimble, M. A., et al. (2015). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters, 17(18), 4502-4505.
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Next Peptide. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (3S)-4-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid. PubChem Compound Database. Retrieved from [Link]
- Metzler-Nolte, N., & Weyhermüller, T. (2006). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds.
- Ghit, A., & Assal, D. (2023). Biochemistry, Gamma Aminobutyric Acid. In StatPearls.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
- Corulli, C. J., et al. (2023). Rational design of peptides for biomimetic palladium nanoparticle catalysis with Suzuki and Heck coupling in ethanol. Catalysis Science & Technology, 13(10), 3049-3059.
- Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 369-375.
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- Sarparanta, M., et al. (2017). Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines. RSC Advances, 7(64), 40386-40395.
- Chatenet, D., & Fournier, A. (2012). Post-synthesis modifications of p-iodo-phenylalanine-containing peptides on solid phase via the palladium-catalyzed Sonogashira reaction. Tetrahedron letters, 53(28), 3629–3632.
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Pharmaffiliates. (n.d.). 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride. Retrieved from [Link]
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The Strategic Role of the 4-Bromophenyl Moiety in Advanced Peptide Synthesis
An in-depth technical guide by a Senior Application Scientist
Abstract: The landscape of peptide-based therapeutics is rapidly evolving, driven by the need to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited bioavailability. The incorporation of unnatural amino acids (UAAs) has emerged as a cornerstone strategy for imparting drug-like properties. Among these, 4-bromophenylalanine [Phe(4-Br)] stands out as a uniquely versatile building block. The 4-bromophenyl group is not merely a passive structural component; it is an active tool for chemical biologists and drug developers. Its distinct physicochemical properties—including its potential for halogen bonding and its critical role as a reactive "handle" for post-synthetic modifications—provide a powerful platform for enhancing biological activity, tuning pharmacokinetic profiles, and creating structurally diverse peptide libraries. This guide provides an in-depth examination of the multifaceted roles of the 4-bromophenyl moiety, from its fundamental impact on peptide conformation to its practical application in Solid-Phase Peptide Synthesis (SPPS) and subsequent chemical diversification.
Part 1: Introduction - Beyond the Canonical 20 Amino Acids
The therapeutic potential of peptides is immense, offering high specificity and potency for a wide range of diseases.[1] However, the journey from a biologically active peptide sequence to a viable drug is often hampered by challenges inherent to their natural structure, including susceptibility to enzymatic degradation and poor membrane permeability. The strategic incorporation of unnatural amino acids is a key solution to these problems, enabling the creation of peptides with superior therapeutic properties.[2]
4-Bromophenylalanine, a halogenated analog of phenylalanine, is a prime example of a UAA that empowers researchers to push the boundaries of peptide design.[2] Its introduction into a peptide sequence allows for precise control over the molecule's folding, lipophilicity, and interaction with biological targets.[1][2] More importantly, the bromine atom serves as a versatile chemical handle, opening the door to a vast array of post-synthetic modifications that are impossible with the canonical amino acid repertoire.[3][4]
Part 2: The Physicochemical Properties of the 4-Bromophenyl Group
To fully leverage the 4-bromophenyl group, it is essential to understand the unique properties it confers upon a peptide.
-
Electronic and Steric Profile: The bromine atom is highly electronegative and bulky. When incorporated into a peptide, these steric and electronic factors can introduce specific conformational constraints, guiding the peptide to adopt a more defined and stable three-dimensional structure.[2] This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher affinity.[5]
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a receptor's binding pocket. This interaction, though subtle, can significantly enhance binding affinity and specificity.[3]
-
Chemical Reactivity for Diversification: The carbon-bromine (C-Br) bond on the aromatic ring is a key functional group for transition metal-catalyzed cross-coupling reactions.[4][6] This allows the peptide to be treated as a scaffold, where the bromo-position can be derivatized with a wide range of chemical moieties after the main peptide chain has been synthesized.[7]
Part 3: Core Applications in Peptide Synthesis & Modification
The properties of the 4-bromophenyl group translate into three primary applications in advanced peptide science: post-synthetic modification, modulation of bioactivity, and peptide cyclization.
Section 3.1: 4-Bromophenylalanine as a Versatile Handle for Post-Synthetical Modification
The most powerful application of incorporating Phe(4-Br) is its use as a reactive handle for creating peptide libraries. Once the peptide is synthesized, the C-Br bond can participate in reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the attachment of new aryl, alkyl, or vinyl groups.[4][6][7] This late-stage diversification is incredibly efficient for structure-activity relationship (SAR) studies.
Diagram: Post-Synthetic Modification Workflow
Caption: General workflow for diversifying peptides containing Phe(4-Br).
Experimental Protocol: Suzuki-Miyaura Coupling on Resin-Bound Peptide
This protocol describes a typical procedure for modifying a peptide containing a 4-bromophenylalanine residue while it is still attached to the solid support.
-
Resin Preparation: Swell the peptide-resin (0.05 mmol scale) containing the Phe(4-Br) residue in a 1:1 mixture of Dimethoxyethane (DME) and water for 30 minutes.
-
Reagent Preparation: Prepare a solution containing the arylboronic acid (0.25 mmol, 5 eq.), Palladium(II) acetate (0.01 mmol, 0.2 eq.), and Triphenylphosphine-3,3′,3′′-trisulfonic acid trisodium salt (TPPTS) (0.04 mmol, 0.8 eq.) in the DME/water mixture. Add sodium carbonate (0.15 mmol, 3 eq.).
-
Coupling Reaction: Add the reagent solution to the swollen resin. Heat the reaction mixture at 80°C for 16 hours with gentle agitation.
-
Washing: After the reaction, allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin extensively with water (3x), DMF (3x), and DCM (3x) to remove excess reagents and catalyst.
-
Cleavage and Analysis: Dry the resin and proceed with standard TFA cleavage. Analyze the resulting modified peptide by mass spectrometry to confirm successful coupling.
| Parameter | Value/Condition | Rationale |
| Catalyst | Palladium(II) Acetate / TPPTS | Provides a water-soluble and effective catalyst system for on-resin reactions. |
| Base | Sodium Carbonate | Essential for the transmetalation step in the catalytic cycle. |
| Solvent | DME / Water | A biphasic system that effectively dissolves both organic and inorganic reagents. |
| Temperature | 80°C | Provides sufficient thermal energy to drive the reaction to completion. |
| Equivalents (Boronic Acid) | 5 eq. | A stoichiometric excess is used to ensure the reaction goes to completion on the solid support. |
Section 3.2: Modulating Peptide Structure and Function
The inclusion of Phe(4-Br), particularly its D-enantiomer, can profoundly impact a peptide's biological properties.
-
Conformational Control: The steric bulk of the bromophenyl group can restrict the rotational freedom of the peptide backbone, stabilizing secondary structures like α-helices or β-turns.[5][8] This pre-organization is crucial for mimicking the bioactive conformation of a peptide epitope.
-
Enhanced Receptor Binding: By increasing the lipophilicity of a peptide, the 4-bromophenyl group can enhance its interaction with hydrophobic pockets on a target receptor.[2] This, combined with the potential for halogen bonding, can lead to a significant increase in binding affinity.[3]
-
Improved Metabolic Stability: Proteolytic enzymes are stereospecific. Incorporating D-4-bromophenylalanine instead of a natural L-amino acid can render the adjacent peptide bonds resistant to cleavage, thereby extending the peptide's half-life in vivo.[2]
Section 3.3: Bromo-Phenyl Linkers for Peptide Cyclization
While distinct from incorporating Phe(4-Br), the use of linkers containing bromophenyl groups is a vital strategy for peptide design. Reagents like α,α′-dibromo-m-xylene are used to covalently link two amino acid side chains, most commonly cysteine, to form a cyclic peptide.[9][10][11] This cyclization confers conformational rigidity, which often leads to increased stability, selectivity, and bioactivity.[12]
Diagram: Peptide Cyclization via Bis-Alkylation
Caption: Cyclization of a cysteine-containing peptide with a dibromo-linker.
Part 4: Practical Guide to Incorporating Fmoc-Phe(4-Br)-OH in SPPS
The incorporation of 4-bromophenylalanine into a growing peptide chain follows standard protocols for Fmoc/tBu-based solid-phase peptide synthesis (SPPS).[3] The quality of the synthesis is paramount, as impurities can lead to truncated sequences and side reactions.[1]
Diagram: The Fmoc-SPPS Cycle
Caption: The core cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Detailed Step-by-Step Protocol: Manual SPPS with Fmoc-Phe(4-Br)-OH
This protocol outlines the manual synthesis on a 0.1 mmol scale.
-
Resin Swelling: Place the appropriate amount of Rink Amide resin (for a C-terminal amide) in a reaction vessel. Add N,N-Dimethylformamide (DMF) and allow it to swell for 1 hour with gentle agitation.[3]
-
Fmoc Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh piperidine solution for 15 minutes. This removes the Fmoc protecting group from the N-terminus.[3]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Phe(4-Br)-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is no longer present).
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% water) to the resin.[3] Agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[3]
-
Purification and Characterization: Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet. Purify the crude peptide using reverse-phase HPLC and confirm its identity with mass spectrometry.[3]
Part 5: Conclusion and Future Outlook
The 4-bromophenyl group is a powerful and versatile tool in the arsenal of the peptide chemist. Its incorporation via 4-bromophenylalanine provides a robust method for modulating peptide conformation, enhancing biological activity, and, most significantly, serving as a reactive handle for extensive post-synthetic diversification.[4][7] The ability to perform late-stage functionalization on a fully assembled peptide scaffold accelerates the discovery of new therapeutic leads and allows for the fine-tuning of pharmacokinetic properties. As the field moves towards more complex constructs like peptide-drug conjugates and macrocyclic peptides, the strategic use of the 4-bromophenyl moiety will undoubtedly continue to be a critical enabler of innovation.
References
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design.
- ResearchGate. (n.d.). Illustrative applications of aryl halides in the chemical syntheses of peptidic natural products.
- National Institutes of Health. (2025).
- 2.4 Photocleavable Protecting Groups. (n.d.).
- ResearchGate. (n.d.). Aryl-halides scope, nucleophiles scope and application to PROTAC, amino acids and peptide.
- Wikipedia. (n.d.). Photolabile protecting group.
- Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides.
- National Institutes of Health. (n.d.). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. PMC.
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 4).
- National Institutes of Health. (n.d.).
- Springer Protocols. (2015).
- National Institutes of Health. (2015).
- National Institutes of Health. (n.d.). Protecting Groups in Peptide Synthesis. PubMed.
- SB-PEPTIDE. (n.d.). Peptide cyclization.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Amino Acid Deriv
- ResearchGate. (n.d.). Synthesis and Application of a Thiol Photolabile Protecting Group.
- preLights. (2025, December 31).
- MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.
- ResearchGate. (n.d.). Molecular formulae of the peptides used in this study.
- ResearchGate. (2025, August 6).
- Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2025, December 19). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. PubMed.
- Brieflands. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids.
- National Institutes of Health. (2013, May 21).
- Universität Bielefeld. (n.d.). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag.
- National Institutes of Health. (n.d.).
- PubMed Central. (2021, June 9).
- National Institutes of Health. (n.d.). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. PMC.
- WashU Medicine Research Profiles. (1978, January 1).
- MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases.
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An In-Depth Technical Guide to β-Amino Acids in Peptidomimetics: From Structural Principles to Therapeutic Frontiers
Abstract
The therapeutic potential of peptides is often hampered by their inherent pharmacological weaknesses, primarily their susceptibility to proteolytic degradation and poor membrane permeability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling strategy to overcome these limitations. Among the most successful and versatile classes of peptidomimetics are those incorporating β-amino acids. By introducing an additional carbon atom into the amino acid backbone, these building blocks unlock novel structural and functional properties. This guide provides a comprehensive technical overview of β-amino acids in the context of peptidomimetics, detailing their fundamental structural characteristics, the unique conformational landscapes of β-peptides, their profound resistance to proteolysis, and the synthetic methodologies for their creation. We will explore their application in drug development, with a focus on their use as inhibitors of protein-protein interactions and as novel antimicrobial agents, providing researchers and drug development professionals with a foundational understanding of this transformative technology.
The Challenge with Natural Peptides: A Case for Mimesis
Peptides are exquisite signaling molecules, mediating a vast array of physiological processes with high specificity and potency. This makes them attractive candidates for therapeutic intervention. However, the translation of a natural peptide into a viable drug is fraught with challenges. The α-amino acid backbone is a natural substrate for a multitude of proteases in the body, leading to rapid cleavage and short in-vivo half-lives. Furthermore, their typically hydrophilic and flexible nature often results in poor oral bioavailability and low cell membrane penetration.
Peptidomimetics aim to retain the biological activity of the parent peptide while engineering in drug-like properties. The core principle is to modify the peptide structure to block enzymatic recognition and/or to pre-organize the molecule into its bioactive conformation, thereby enhancing stability and potency. The incorporation of β-amino acids is a powerful and proven approach to achieving these goals.
The β-Amino Acid: A Subtle Change with Profound Consequences
The defining feature of a β-amino acid is the presence of two carbon atoms (the α- and β-carbons) separating the amino and carboxyl termini, in contrast to the single α-carbon in proteinogenic α-amino acids.[1][2] This seemingly minor homologous extension of the backbone fundamentally alters the molecule's properties.
Caption: Structural comparison of α- and β-amino acids.
This extended backbone introduces greater structural diversity. While an α-amino acid has a single chiral center at Cα (for non-glycine residues), a β-amino acid can have chiral centers at both Cα and Cβ. This results in up to four possible diastereoisomers for any given side chain, vastly expanding the available chemical space for molecular design.[2]
Novel Architectures: The Secondary Structures of β-Peptides
Perhaps the most remarkable feature of oligomers composed entirely of β-amino acids (β-peptides) is their ability to form stable, well-defined secondary structures, often with shorter sequences than their α-peptide counterparts.[3][4] The increased flexibility of the backbone allows for the formation of novel helical and sheet structures stabilized by hydrogen bonds.
Notable β-peptide secondary structures include:
-
14-Helix: A highly stable right- or left-handed helix characterized by three residues per turn and stabilized by C=O(i)···H-N(i+3) 14-membered hydrogen-bonded rings. This structure is particularly common for peptides made from β³-amino acids (where the side chain is on the β-carbon).[5]
-
12-Helix: Another helical structure, often formed by β²-amino acids (side chain on the α-carbon), which involves 12-membered hydrogen-bonded rings.
-
10/12-Helix: A mixed-hydrogen bond pattern helix that is predicted to be intrinsically very stable.[3]
-
Hairpins and Sheets: β-peptides can also form pleated sheet and hairpin turn structures, analogous to those seen in proteins, which are critical for mimicking protein-protein interaction interfaces.[5][6]
Caption: Hydrogen bonding pattern in a β-peptide 14-helix.
The ability to form stable secondary structures is critical for therapeutic applications. It allows for the rational design of molecules that can present side chains in a specific three-dimensional arrangement to mimic the binding epitope of a natural peptide or protein surface.[4]
The Decisive Advantage: Unprecedented Proteolytic Stability
The fundamental difference in the backbone structure renders β-peptides highly resistant to degradation by proteases.[5][7] Natural proteases have active sites that are exquisitely evolved to recognize and cleave the amide bonds between L-α-amino acids. The altered spacing of the peptide bond in β-peptides prevents them from fitting correctly into these active sites.
This resistance is not merely a slight improvement; it is a dramatic enhancement. Peptides composed entirely of β-amino acids are often completely stable in the presence of aggressive proteases like pepsin, trypsin, chymotrypsin, and pronase, which would rapidly digest their α-peptide counterparts within minutes or hours.[5][8] This property is arguably the single most important driver for their use in drug development, as it directly translates to a longer biological half-life.
| Peptide Type | Enzyme | Relative Stability | Rationale |
| α-Peptide | Trypsin, Chymotrypsin | Low | Natural substrate; fits enzyme active site. |
| β-Peptide | Trypsin, Chymotrypsin | Very High | Unnatural backbone spacing prevents binding to active site.[5][8] |
| Mixed α,β-Peptide | Pronase | Moderate | Cleavage can occur slowly at α-β junctions.[7] |
Synthesis Strategies for β-Peptidomimetics
The successful application of β-amino acids in peptidomimetics relies on robust and efficient synthetic methods for both the monomeric building blocks and the final oligomers.
Synthesis of β-Amino Acid Monomers
While some β-amino acids exist in nature (e.g., β-alanine), most must be synthesized. Common strategies include:
-
Arndt-Eistert Homologation: A classic method for converting an α-amino acid into its β-homolog by extending the carbon chain.[9]
-
Conjugate Addition: The addition of nitrogen nucleophiles (like ammonia or protected amines) to α,β-unsaturated esters (Michael addition) is a widely used and versatile method.[9]
-
Asymmetric Synthesis: Numerous enantioselective methods have been developed to produce chiral β-amino acids, which are crucial for controlling the secondary structure of the final peptide.[10]
Experimental Protocol: Solid-Phase Synthesis of β-Peptides
β-amino acids are readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2][11] The process is analogous to standard α-peptide synthesis, making this technology accessible to any lab equipped for SPPS.
Caption: Workflow for Fmoc-based solid-phase synthesis of β-peptides.
Step-by-Step Methodology:
-
Resin Preparation: Start with a solid support (e.g., Wang or Rink Amide resin) pre-loaded with the C-terminal amino acid (which can be an α- or β-amino acid).
-
Fmoc Deprotection: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF). Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
Amino Acid Coupling: In a separate vessel, pre-activate the incoming Fmoc-protected β-amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or 2,4,6-collidine) in DMF. Add this activation mixture to the resin and allow it to react for 1-2 hours. The choice of coupling reagent is critical; more powerful reagents like HATU are often preferred for sterically hindered β-amino acids.
-
Washing: Wash the resin thoroughly with DMF and then dichloromethane (DCM) to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent β-amino acid in the sequence.
-
Final Cleavage: After the final amino acid has been coupled and its Fmoc group removed, wash the resin and treat it with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[12]
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Development: Mimicking and Inhibiting
The unique properties of β-peptides make them powerful tools for tackling challenging drug targets, particularly those involving protein-protein interactions (PPIs).[8]
Inhibitors of Protein-Protein Interactions (PPIs)
Many PPIs are mediated by an α-helix from one protein docking into a groove on its partner. These interfaces are typically large and shallow, making them notoriously difficult to target with traditional small molecules.[13][14] β-peptides, particularly those that form a 14-helix, can project their side chains from the backbone in a way that mimics the spatial presentation of key residues in an α-helix. This allows them to function as high-affinity and specific inhibitors of PPIs.[15][16]
A prominent example is the inhibition of the p53-MDM2 interaction, a key target in oncology. The α-helical domain of the p53 tumor suppressor binds to MDM2. β-peptides have been designed to mimic this helix, successfully disrupting the interaction and activating p53-mediated apoptosis in cancer cells.[16]
Antimicrobial Agents
Many natural antimicrobial peptides (AMPs) are cationic and amphipathic, allowing them to selectively disrupt bacterial cell membranes. However, their susceptibility to proteolysis limits their systemic use. β-peptide analogues of these AMPs have been designed that retain the amphipathic helical structure required for membrane disruption but are completely resistant to enzymatic degradation. These proteolytically stable β-peptides have shown potent activity against a range of pathogenic bacteria, including antibiotic-resistant strains, and represent a promising avenue for new antibiotic development.[8]
Other Therapeutic Areas
The versatility of β-peptides has led to their exploration in numerous other areas, including:
-
Receptor Agonists/Antagonists: Mimicking natural peptide hormones to modulate G-protein coupled receptors (GPCRs), such as the design of somatostatin analogues.[5]
-
MHC-Binding Peptides: For applications in immunology and vaccine development.
-
Inhibitors of γ-Secretase: Helical β-peptides have been identified as potent inhibitors of this enzyme, which is implicated in Alzheimer's disease.[8]
Conclusion and Future Outlook
β-amino acids provide a robust and accessible platform for the design of next-generation peptidomimetics. By introducing a single carbon atom into the peptide backbone, researchers can create molecules with predictable and stable secondary structures, profound resistance to proteolytic degradation, and potent biological activity. The ease with which these building blocks can be incorporated using standard synthetic techniques has lowered the barrier to entry and fueled their rapid adoption in academic and industrial drug discovery. As our understanding of β-peptide folding and design principles continues to grow, we can expect these versatile molecules to play an increasingly important role in the development of new therapies for a wide range of diseases, from cancer to infectious disease and beyond.[4]
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Hughes, A. B. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(16), 1477-1496. [Link]
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Frackenpohl, J., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]
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Cheng, R. P. (2006). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 340, 249-267. [Link]
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Wu, Y. D., & Wang, D. P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research, 41(10), 1340-1350. [Link]
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Schepartz, A. (2005). beta-Peptides as inhibitors of protein-protein interactions. Bioorganic & Medicinal Chemistry, 13(1), 11-16. [Link]
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Kent, S. B. H., et al. (1993). A novel solvent system for solid-phase synthesis of protected peptides: the disaggregation of resin-bound antiparallel .beta.-sheet. The Journal of Organic Chemistry, 58(6), 1267-1271. [Link]
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Hughes, A. B. (2002). Beta-amino acids: versatile peptidomimetics. ResearchGate. [Link]
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Gademann, K., et al. (1999). Beta-peptides: twisting and turning. Chimia (Aarau), 53(11), 547-553. [Link]
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Bacsa, B., et al. (2010). Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. The Journal of Organic Chemistry, 75(6), 2103-2106. [Link]
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Hughes, A. B. (2002). β-Amino Acids: Versatile Peptidomimetics. Bentham Science Publishers. [Link]
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Sadowsky, J. D. (2007). Beta-peptides as inhibitors of protein-protein interactions. ProQuest Dissertations Publishing. [Link]
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Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
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Robinson, J. A. (2020). β-Hairpin Peptidomimetics for Protein-Protein Interaction Inhibition. Methods in Molecular Biology, 2129, 117-138. [Link]
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Cabrele, C., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. [Link]
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Liu, J., et al. (2023). Experimental Insights into Conformational Ensembles of Assembled β-Sheet Peptides. Journal of the American Chemical Society, 145(27), 14693-14701. [Link]
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Juaristi, E. (2013). Applications of β-Peptides in Chemistry, Biology, and Medicine. World Scientific Publishing. [Link]
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Horne, W. S. (2015). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 28, 140-146. [Link]
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Seebach, D., et al. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. [Link]
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Singh, R. P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research. [Link]
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Saravanan, R., & Raghothama, S. (2012). Peptides and peptidomimetics as immunomodulators. Current Topics in Medicinal Chemistry, 12(18), 2005-2023. [Link]
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Zagorski, M. G., & Barrow, C. J. (1992). NMR studies of amyloid .beta.-peptides: proton assignments, secondary structure, and mechanism of an .alpha.-helix .fwdarw. .beta.-sheet conversion for a homologous, 28-residue, N-terminal fragment. Biochemistry, 31(24), 5621-5631. [Link]
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Al-Ghorbani, M., et al. (2022). List of peptide and non-peptide drugs entered a clinical trial for the management of hypertension and its related diseases. ResearchGate. [Link]
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Zhang, Y., et al. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry, 9, 789018. [Link]
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Jokar, S., et al. (2020). Amyloid β-Targeted Inhibitory Peptides for Alzheimer's Disease: Current State and Future Perspectives. Journal of Alzheimer's Disease, 77(4), 1435-1456. [Link]
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Schenck, H. L., & Gellman, S. H. (1998). Length-dependent stability and strand length limits in antiparallel β-sheet secondary structure. Proceedings of the National Academy of Sciences, 95(22), 12822-12827. [Link]
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Fesinmeyer, R. M., et al. (2005). Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering. Journal of the American Chemical Society, 127(40), 13918-13927. [Link]
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WY Clinic Foundation. (2024). Top 5 Clinical Research Peptides | Current Trials & Investigations. WY Clinic Foundation. [Link]
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Lukiw, W. J. (2005). Amyloid beta (Aβ) peptide modulators and other current treatment strategies for Alzheimer's disease (AD). Expert Opinion on Emerging Drugs, 10(4), 797-806. [Link]
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ACROBiosystems. (2024). Are peptide drugs the only answer to the hundred-billion-level weight loss market? News-Medical.net. [Link]
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Whitepaper: The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptide Drug Design
Abstract
The therapeutic promise of peptides is often hampered by inherent liabilities such as poor metabolic stability and conformational flexibility, which can lead to low bioavailability and short in-vivo half-lives.[1][2] The strategic substitution of the 20 canonical proteinogenic amino acids with non-proteinogenic amino acids (NPAAs) has emerged as a transformative tool in medicinal chemistry.[3][4] NPAAs offer a diverse chemical toolkit to precisely modulate the physicochemical and biological properties of peptides. This guide provides an in-depth analysis of the core principles, methodologies, and applications of NPAAs in modern drug design, intended for researchers and professionals in the field. We will explore how these unique building blocks are leveraged to enhance proteolytic stability, constrain bioactive conformations for increased potency, and optimize pharmacokinetic profiles, ultimately paving the way for more effective and resilient peptide-based therapeutics.
Introduction: Moving Beyond the Canonical 20
Peptides are highly sought-after drug candidates due to their high selectivity and low toxicity. However, their utility is often limited by rapid degradation by proteases and a lack of stable structure in solution. Non-proteinogenic amino acids (NPAAs)—amino acids not naturally encoded in the genetic code—provide a powerful solution to these challenges.[5] By introducing novel side-chain functionalities, backbone modifications, and stereochemistries, NPAAs can fundamentally alter a peptide's character, transforming a promising but fragile lead compound into a robust drug candidate.[1][][7] This strategic diversification allows for the fine-tuning of drug-like properties that are often unattainable with the standard amino acid repertoire.[1][7]
The core advantages conferred by NPAA incorporation can be categorized into three main pillars:
-
Enhanced Metabolic Stability: Rendering peptides resistant to enzymatic degradation.
-
Conformational Constraint: Locking the peptide into its bioactive shape to improve potency and selectivity.
-
Improved Pharmacokinetics (PK): Modulating properties like solubility and half-life to optimize absorption, distribution, metabolism, and excretion (ADME).[8][3][4][]
This document will detail the causality behind these improvements and provide practical methodologies for their implementation.
Core Strategies for Enhancing Peptide Properties with NPAAs
The rational incorporation of NPAAs is a deliberate, structure-guided process aimed at overcoming specific therapeutic hurdles.
Enhancing Proteolytic Stability
One of the most significant challenges for peptide therapeutics is their rapid clearance by peptidases. NPAAs provide several effective mechanisms to confer proteolytic resistance.
-
D-Amino Acid Substitution: Proteases are highly stereospecific enzymes that recognize L-amino acids. Substituting a key residue at a cleavage site with its D-enantiomer effectively makes the peptide bond unrecognizable to the enzyme, thereby preventing hydrolysis.[2]
-
N-Methylation: Methylating the backbone amide nitrogen (N-methylation) introduces steric hindrance that disrupts the hydrogen bonding patterns required for protease recognition and binding. This modification is a hallmark of drugs like Cyclosporine, contributing to its stability and oral bioavailability.[10]
-
Sterically Hindered Residues: Incorporating sterically bulky amino acids, such as α-aminoisobutyric acid (Aib), can physically shield adjacent peptide bonds from enzymatic attack.[2] This strategy is famously used in GLP-1 receptor agonists like Semaglutide (Ozempic), where Aib replaces the native Ala8 to prevent degradation by dipeptidyl peptidase-4 (DPP-4).[8]
Experimental Protocol: Fmoc-Based SPPS for a Peptide Containing an NPAA
This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ala-[NPAA]-Gly) on a Rink Amide resin.
-
Resin Swelling:
-
Place 100 mg of Rink Amide resin in a fritted reaction vessel.
-
Add 2 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
First Amino Acid (Glycine) Coupling:
-
Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all piperidine.
-
Coupling: Dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in 2 mL of DMF. Add this activation mixture to the resin. Agitate for 2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Second Amino Acid (NPAA) Coupling:
-
Deprotection: Repeat the piperidine deprotection step as described above to remove the Fmoc group from Glycine.
-
Washing: Perform the wash cycle as described above.
-
Coupling: Dissolve the desired Fmoc-[NPAA]-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in 2 mL of DMF. Add to the resin and agitate for 2-4 hours (coupling times may need to be optimized for sterically hindered NPAAs).
-
Washing: Drain and wash the resin as before.
-
-
Third Amino Acid (Alanine) Coupling:
-
Repeat the deprotection, washing, and coupling steps using Fmoc-Ala-OH.
-
-
Final Deprotection:
-
Perform a final Fmoc deprotection with 20% piperidine in DMF.
-
Wash the resin with DMF (3x) and DCM (3x). Dry the resin under vacuum.
-
-
Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).
-
Add 2 mL of the cleavage cocktail to the dried resin and react for 2-3 hours at room temperature. [11] * Filter the mixture to separate the resin, collecting the TFA filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether. [11] * Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Genetic Code Expansion
For incorporation into larger proteins, genetic code expansion is a powerful in-vivo technique. [11]This method involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the UAG amber stop codon) and inserts a specific NPAA at that position during ribosomal protein synthesis. While powerful, it requires specialized molecular biology and the NPAA must be cell-permeable and non-toxic. [11]
Case Studies: NPAAs in FDA-Approved Drugs
The impact of NPAAs is not theoretical; numerous clinically approved drugs leverage their unique properties. [1][7]
| Drug | Native Peptide/Precursor | Incorporated NPAA(s) | Therapeutic Advantage |
|---|---|---|---|
| Semaglutide (Ozempic®) | GLP-1 | α-aminoisobutyric acid (Aib) at position 8. A C18 diacid is also attached to Lys26 via a linker. | Aib provides resistance to DPP-4 degradation. The fatty acid chain promotes albumin binding, extending half-life to ~1 week. [8] |
| Cyclosporine (Sandimmune®) | Non-ribosomal peptide | Contains several N-methylated amino acids and other unique NPAAs like (4R)-4-((E)-2-butenyl)-4-methyl-L-threonine. [10] | The cyclic structure and N-methylation enhance stability and confer oral bioavailability, enabling its use as an immunosuppressant. [10] |
| Methyldopa | DOPA (L-DOPA) | An additional methyl group on the alpha carbon. [7] | A small molecule example where an NPAA analog is the active drug, used to treat hypertension. [7] |
| Compstatin Analogs (e.g., CP40) | Compstatin | N-terminal modifications with NPAAs like Sarcosine and 1-methyl-L-tryptophan . [12]| Modifications resulted in sub-nanomolar binding affinity to complement C3 and significantly increased plasma half-life (from <1h to >11h in primates). [12]|
Conclusion and Future Perspectives
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug discovery, providing a rational and powerful approach to overcoming the inherent limitations of natural peptides. [2][7]By enhancing stability, constraining conformation, and optimizing pharmacokinetics, NPAAs enable the design of therapeutics with superior efficacy, safety, and patient compliance.
The future of this field is bright, with ongoing research focusing on the development of novel NPAA building blocks, more efficient and scalable synthesis methods, and the integration of computational modeling and machine learning to predict the impact of specific NPAA substitutions. [7]As our understanding of structure-activity relationships deepens, the precise molecular engineering enabled by NPAAs will continue to drive the development of next-generation peptide therapeutics for a wide range of diseases.
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Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. Retrieved from [Link]
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Mei, H., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(9), 2659. Retrieved from [Link]
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Huang, Y. (2018). Evolution of compstatin family as therapeutic complement inhibitors. Expert Opinion on Drug Discovery. Retrieved from [Link]
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Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. Retrieved from [Link]
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Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. Retrieved from [Link]
-
Zhang, H., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Antimicrobial Agents and Chemotherapy, 66(11), e0084322. Retrieved from [Link]
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Different strategies of non-proteogenic amino acids incorporation to... (n.d.). ResearchGate. Retrieved from [Link]
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Non proteinogenic amino acids: Significance and symbolism. (2025). Retrieved from [Link]
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Balaram, P. (2004). Non-protein amino acids in peptide design. IAS Fellows' Publications. Retrieved from [Link]
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Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023). MDPI. Retrieved from [Link]
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Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues... (2023). MDPI. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid
Introduction: The Significance of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid in Modern Drug Discovery
This compound is a chiral β-amino acid derivative of significant interest in medicinal chemistry and peptide science. Its structural features—the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the defined (R)-stereochemistry, and the presence of a 4-bromophenyl moiety—make it a versatile building block for the synthesis of modified peptides and peptidomimetics.[1] The Fmoc group is instrumental for solid-phase peptide synthesis (SPPS), allowing for iterative and controlled assembly of peptide chains under mild, base-labile deprotection conditions.[1]
The β-amino acid backbone imparts unique conformational properties to peptides, often leading to enhanced metabolic stability and novel secondary structures.[2] The 4-bromophenyl substituent serves as a valuable functional handle, enabling post-synthetic modifications such as cross-coupling reactions to introduce further molecular diversity, or acting as a heavy atom for X-ray crystallography studies. This guide provides a comprehensive overview of a robust and stereoretentive synthetic route to this important molecule, grounded in established chemical principles.
Strategic Approach: The Arndt-Eistert Homologation
The synthesis of β-amino acids from their α-amino acid counterparts is a well-established transformation in organic chemistry.[2][3] Among the various methods, the Arndt-Eistert homologation stands out for its reliability and, crucially, its ability to proceed with retention of the original stereochemistry.[2][4] This is of paramount importance when synthesizing enantiomerically pure compounds for pharmaceutical applications.
The Arndt-Eistert synthesis involves a three-step sequence:
-
Activation of a carboxylic acid, typically to an acid chloride or a mixed anhydride.
-
Reaction with diazomethane to form an α-diazoketone intermediate.
-
A Wolff rearrangement of the α-diazoketone to a ketene, which is then trapped by a nucleophile (in this case, water) to yield the homologated carboxylic acid.[4][5]
This strategy is particularly well-suited for the synthesis of this compound, starting from the commercially available Fmoc-(L)-4-bromophenylalanine. It is important to note that the synthesis commences with the (L)-enantiomer of the α-amino acid to yield the (R)-enantiomer of the β-amino acid, due to the change in substituent priorities according to the Cahn-Ingold-Prelog convention upon chain elongation.
Visualizing the Synthetic Pathway
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An In-Depth Technical Guide to the Safe Handling of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid
This guide provides comprehensive safety information and handling protocols for Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid (CAS No. 331763-76-9), a specialized amino acid derivative crucial for peptide synthesis and drug development. Designed for researchers, chemists, and laboratory professionals, this document synthesizes critical data from safety data sheets (SDS) with field-proven insights to ensure procedural safety and experimental integrity.
Section 1: Chemical Identification and Properties
Understanding the fundamental properties of a compound is the cornerstone of its safe handling. This compound is a non-standard amino acid protected at the amine terminus by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is key to its application in solid-phase peptide synthesis (SPPS), where its base-lability allows for controlled, sequential peptide chain elongation.
Molecular Structure:
The structure incorporates a bulky, hydrophobic Fmoc group, a chiral center, and a bromophenyl moiety, which influences its solubility, reactivity, and potential biological activity.
Caption: Molecular structure of the compound.
Physicochemical Data:
The following table summarizes key physical and chemical properties. This data is essential for selecting appropriate solvents, storage conditions, and predicting the compound's behavior under various experimental parameters.
| Property | Value | Source |
| CAS Number | 331763-76-9 | [1] |
| Molecular Formula | C25H22BrNO4 | [2] |
| Molecular Weight | 480.37 g/mol | [2] |
| Appearance | Solid / Powder | |
| Storage Temperature | 2-8°C for long-term storage | [1] |
| Solubility | Data not widely available; expected to be soluble in organic solvents like DMF, DMSO, and dioxane. |
Section 2: Hazard Identification and Assessment
While a specific, comprehensive GHS classification for this exact compound is not consistently published across all suppliers, data for structurally similar Fmoc-protected amino acids and related butyric acid derivatives indicate a need for cautious handling. The primary hazards are associated with irritation.[2][3]
Globally Harmonized System (GHS) Classification (Anticipated):
Based on analogous compounds, the following hazards should be assumed until a definitive classification is available.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
This classification is based on data for similar chemical structures and should be used as a precautionary guideline.[3]
Expert Insight: The fine, powdered nature of many Fmoc-amino acids increases the risk of inhalation. The primary concern is not typically acute systemic toxicity but irritation to the skin, eyes, and respiratory tract upon contact or inhalation. Long-term exposure to any fine chemical powder should be minimized.
Section 3: Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is critical to maintain the chemical's purity and ensure the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[4][5]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling, especially before breaks and at the end of the workday.[4]
-
Dispensing: When weighing and dispensing, avoid generating dust. Use appropriate tools (e.g., spatulas) and techniques (e.g., gentle scooping) to minimize aerosolization. For frequent use, consider preparing stock solutions in an appropriate solvent.
-
Inert Atmosphere: For long-term storage and to prevent potential degradation, the container should be purged with an inert gas like argon or nitrogen before sealing.[6]
Storage:
-
Temperature: For long-term stability, store the compound in a tightly sealed container at 2-8°C.[1] For short periods, such as during shipment or brief benchtop use, room temperature is generally acceptable.[6][7]
-
Moisture: This compound, like most Fmoc-derivatives, is sensitive to moisture. Before opening a refrigerated container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can compromise the compound's integrity.[6]
-
Light: Store away from direct light.[6]
Caption: Workflow for the safe handling of the compound.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are the primary defenses against chemical exposure.
Engineering Controls:
-
A properly functioning chemical fume hood is mandatory.
-
Ensure eyewash stations and safety showers are readily accessible and have been recently tested.[5]
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical goggles. | Protects against splashes and airborne particles. |
| Skin Protection | Nitrile gloves (check manufacturer for breakthrough time). Lab coat. | Prevents direct skin contact and irritation. Contaminated clothing should be removed and washed before reuse.[4] |
| Respiratory Protection | Not typically required if handled in a fume hood. If weighing large quantities outside of containment, a NIOSH-approved N95 respirator may be necessary. | Minimizes inhalation of the powdered compound. |
Section 5: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15-20 minutes. If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Accidental Release Measures: The following workflow provides a systematic approach to managing a small-scale laboratory spill.
Caption: Systematic workflow for responding to a small chemical spill.
Section 6: Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions.[6]
-
Conditions to Avoid: Avoid strong oxidizing agents, excessive heat, and moisture.[5]
-
Incompatible Materials: Strong bases (other than those used for controlled Fmoc deprotection, like piperidine), strong acids, and strong oxidizing agents.
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.
Expert Insight: The Fmoc protecting group is intentionally labile to basic conditions. Therefore, avoid unintended contact with basic solutions or environments, as this will prematurely deprotect the amino acid, rendering it useless for controlled peptide synthesis and introducing impurities.
Section 7: Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Waste Disposal: Dispose of the compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated and properly labeled hazardous waste container.[4][8]
-
Container Disposal: Do not reuse empty containers. They should be treated as hazardous waste.
References
-
AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]
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- 3. BOC-(R)-3-AMINO-4-(4-BROMO-PHENYL)-BUTYRIC ACID - Safety Data Sheet [chemicalbook.com]
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The "Other" Enantiomer: A Technical Guide to the Biological Significance of D-Amino Acids
Abstract
For decades, the central dogma of biochemistry has revolved around the exclusive use of L-amino acids in protein synthesis and most metabolic pathways. The D-enantiomers were largely considered "unnatural" and confined to the cell walls of bacteria. However, a growing body of evidence has shattered this paradigm, revealing the profound and diverse biological significance of D-amino acids in mammals, including humans. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning field of D-amino acid biology. We will explore their endogenous occurrence, intricate metabolic pathways, critical physiological roles in neurotransmission and endocrine function, and their emerging implications in a spectrum of pathophysiological conditions. Furthermore, this guide will delve into the therapeutic potential of targeting D-amino acid pathways and provide a detailed examination of the analytical methodologies essential for their accurate detection and quantification in complex biological matrices.
Introduction: Challenging the Homochiral Dogma of Life
Life's molecular machinery, particularly the ribosomal synthesis of proteins, exhibits a striking preference for L-amino acids.[1][2] This homochirality was long considered an absolute rule in higher organisms. The occasional detection of D-amino acids was often attributed to bacterial contamination or non-enzymatic racemization during aging.[1] However, with the advent of highly sensitive and specific analytical techniques, it is now unequivocally established that free D-amino acids are present in mammals and play crucial, regulated roles in physiology.[3][4] This guide moves beyond the classical view to illuminate the functional importance of these once-overlooked molecules.
Endogenous Metabolism: A Tightly Regulated System
The presence and concentration of D-amino acids in mammals are not stochastic events but are meticulously controlled by a dedicated enzymatic system. This system involves both the synthesis and degradation of specific D-amino acids, ensuring their availability for physiological functions while preventing potentially toxic accumulation.[4][5]
Synthesis: The Role of Racemases
The primary mechanism for the endogenous production of D-amino acids is through the action of racemase enzymes, which catalyze the interconversion between L- and D-enantiomers.[6][7]
-
Serine Racemase (SR): This pyridoxal 5'-phosphate (PLP)-dependent enzyme is the most well-characterized racemase in humans.[8][9] It converts L-serine to D-serine, a critical signaling molecule in the central nervous system.[8][9] Human serine racemase is a dimeric enzyme that can also catalyze the dehydration of serine to pyruvate and ammonia.[8] The regulation of its activity is complex, involving allosteric modulation by ATP and divalent cations.[9]
-
Aspartate Racemase: While a distinct aspartate racemase has not been definitively identified in mammals, evidence suggests that serine racemase may also be responsible for the production of D-aspartate in certain brain regions.[10] The precise mechanisms governing D-aspartate synthesis in mammals remain an active area of investigation.[11]
Degradation: The Function of D-Amino Acid Oxidase (DAAO)
The catabolism of D-amino acids is primarily carried out by D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes their oxidative deamination.[5][12]
-
Mechanism of Action: DAAO utilizes flavin adenine dinucleotide (FAD) as a cofactor to oxidize D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide as byproducts.[12][13]
-
Substrate Specificity: DAAO is most active towards neutral D-amino acids, such as D-serine and D-alanine, and has lower activity towards acidic D-amino acids.[12]
-
Physiological Role: In the brain, DAAO plays a crucial role in regulating the levels of D-serine, thereby modulating neurotransmission.[5][13] In peripheral tissues like the kidney and liver, DAAO is involved in the detoxification of D-amino acids from dietary and gut microbiota sources.[5]
Physiological Roles of D-Amino Acids: Beyond Building Blocks
Far from being inert molecules, specific D-amino acids have been identified as key players in fundamental physiological processes, particularly in the nervous and endocrine systems.[1][11]
D-Serine: A Master Regulator of Synaptic Plasticity
D-serine has emerged as a critical neuromodulator, primarily through its action as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[2][14]
-
NMDA Receptor Co-agonist: The NMDA receptor requires the binding of both glutamate and a co-agonist to its glycine-binding site for activation.[15][16] D-serine binds to this site with high affinity, and is now considered the primary endogenous co-agonist in many brain regions.[14][16][17]
-
Gliotransmission and Neurotransmission: Initially thought to be exclusively synthesized and released by astrocytes (a type of glial cell), D-serine is now known to be produced by neurons as well.[14][17] This dual cellular origin highlights its complex role in both gliotransmission and conventional neurotransmission.[14][16]
-
Synaptic Plasticity and Memory: By modulating NMDA receptor activity, D-serine is intimately involved in synaptic plasticity, the cellular basis of learning and memory.[2]
D-Aspartate: A Key Player in Neuroendocrine Function
D-aspartate is another D-amino acid with significant physiological roles, particularly in the developing nervous system and the endocrine system.[18][19][20]
-
Neurodevelopment: High concentrations of D-aspartate are found in the brain during embryonic and early postnatal life, suggesting a role in neurogenesis and neuronal maturation.[19][20]
-
Endocrine Regulation: D-aspartate is involved in the synthesis and release of several hormones.[11][19][21] It has been shown to stimulate the release of luteinizing hormone (LH), growth hormone (GH), and prolactin from the pituitary gland, and to enhance testosterone production in the testes.[11][19][21]
The Dark Side: D-Amino Acids in Pathophysiology
Given their important physiological roles, it is not surprising that dysregulation of D-amino acid metabolism is implicated in a variety of diseases.
Neurological and Psychiatric Disorders
The link between D-amino acids and brain disorders is a major focus of current research.[15][22]
-
Schizophrenia: A leading hypothesis suggests that schizophrenia is associated with hypofunction of the NMDA receptor.[5] Since D-serine is a key co-agonist of this receptor, altered D-serine levels have been extensively studied in this context.[5] Some studies have reported decreased levels of D-serine in the cerebrospinal fluid and serum of schizophrenia patients.[5]
-
Neurodegenerative Diseases: D-amino acids have also been linked to neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[15][23] For instance, elevated levels of D-alanine have been found in the gray matter of Alzheimer's patients.[5] Conversely, reduced D-serine levels have been observed in Parkinson's disease.[23]
Other Pathologies
The involvement of D-amino acids extends beyond the nervous system.
-
Chronic Kidney Disease (CKD): D-serine has emerged as a promising biomarker for CKD, as its levels in the blood and urine correlate with the glomerular filtration rate, a key indicator of kidney function.[24]
-
Cancer: Altered levels of D-amino acids have been reported in various cancers, suggesting their potential as biomarkers for diagnosis and prognosis.[25][26]
Therapeutic and Diagnostic Frontiers
The growing understanding of the roles of D-amino acids in health and disease has opened up new avenues for therapeutic intervention and the development of novel biomarkers.
Targeting D-Amino Acid Pathways for Drug Development
-
DAAO Inhibitors: One of the most promising therapeutic strategies is the inhibition of D-amino acid oxidase (DAAO).[5][27][28] By blocking the degradation of D-serine, DAAO inhibitors can increase its concentration in the brain, thereby enhancing NMDA receptor function.[27] This approach is being actively investigated for the treatment of schizophrenia and other conditions associated with NMDA receptor hypofunction.[5][13][27]
-
D-Amino Acid Supplementation: Direct administration of D-amino acids, such as D-serine and D-alanine, has been explored as a therapeutic strategy to improve symptoms in schizophrenia, often as an adjunct to antipsychotic medication.[5][29]
D-Amino Acids as Biomarkers
The measurement of D-amino acid levels in biological fluids holds great promise for the diagnosis and monitoring of various diseases.[25][30][31]
| D-Amino Acid | Associated Condition(s) | Fluid | Potential Application |
| D-Serine | Schizophrenia, Alzheimer's Disease, Amyotrophic Lateral Sclerosis, Chronic Kidney Disease | Blood, Urine, CSF | Diagnostic and prognostic biomarker.[24][25] |
| D-Alanine | Severe Influenza, COVID-19 | Blood | Biomarker for disease severity.[31] |
| D-Aspartate | Neurological and Endocrine Disorders | Blood, CSF | Potential biomarker for developmental and hormonal dysregulation.[25] |
| D-Proline | Early Cognitive Decline | Blood | Prognostic biomarker, especially in combination with D-serine.[25] |
Analytical Methodologies: A Practical Guide
The accurate quantification of D-amino acids in biological samples is challenging due to their low abundance and the presence of a vast excess of their L-enantiomers. This necessitates highly sensitive and selective analytical techniques.[32][33]
Chiral Separation Techniques
The core of D-amino acid analysis lies in the ability to separate the D- and L-enantiomers. This is typically achieved using chromatographic methods.[32][33][34]
-
Direct Methods: These methods employ a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) column to directly separate the enantiomers.[32][35]
-
Indirect Methods: In this approach, the amino acids are first derivatized with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column.[32][34]
Detection Methods
Following separation, sensitive detection methods are required for quantification.
-
Fluorescence Detection: Derivatization with a fluorescent tag allows for highly sensitive detection.[32]
-
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides high selectivity and sensitivity, making it the gold standard for D-amino acid analysis.[32][36]
Experimental Protocol: Chiral LC-MS/MS Analysis of D-Amino Acids
This protocol outlines a general workflow for the quantification of D-amino acids in a biological sample using a widely adopted derivatization-based LC-MS/MS method.
I. Sample Preparation:
-
Deproteinization: Precipitate proteins from the biological sample (e.g., plasma, CSF) by adding a solvent such as methanol or acetonitrile.
-
Centrifugation: Pellet the precipitated proteins by centrifugation.
-
Supernatant Collection: Carefully collect the supernatant containing the amino acids.
II. Derivatization:
-
Reagent: Utilize a chiral derivatizing agent, such as (R)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (R)-DBD-Py-NCS), which reacts with the amino group of the amino acids.
-
Reaction: Incubate the sample supernatant with the derivatizing agent under optimized conditions (temperature, pH, and time) to form diastereomers.
-
Quenching: Stop the reaction by adding a quenching agent.
III. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
-
Mass Spectrometric Detection:
-
Ionization: Utilize electrospray ionization (ESI) in positive or negative mode.
-
Analysis: Perform tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Select specific precursor-to-product ion transitions for each derivatized amino acid.
-
IV. Data Analysis:
-
Quantification: Determine the concentration of each D- and L-amino acid by comparing the peak areas to a standard curve generated using known concentrations of derivatized amino acid standards.
Caption: Workflow for Chiral LC-MS/MS Analysis of D-Amino Acids.
Future Directions and Conclusion
The study of D-amino acids in mammals is a rapidly evolving field with immense potential. Future research will likely focus on:
-
Elucidating Novel Functions: Identifying new physiological and pathological roles for known and yet-to-be-discovered D-amino acids.
-
Discovering New Enzymes: Characterizing the full enzymatic machinery responsible for D-amino acid metabolism in humans.
-
Developing Novel Therapeutics: Designing and optimizing drugs that target D-amino acid pathways for a range of diseases.
-
Validating Clinical Biomarkers: Establishing the clinical utility of D-amino acids as diagnostic and prognostic markers.
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The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. PubMed Central. Available at: [Link]
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D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration. PubMed. Available at: [Link]
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New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. PubMed. Available at: [Link]
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Advances in D-Amino Acids in Neurological Research. PMC - PubMed Central. Available at: [Link]
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New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. MDPI. Available at: [Link]
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Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology. J-Stage. Available at: [Link]
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New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers. Available at: [Link]
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d-Alanine as a biomarker and a therapeutic option for severe influenza virus infection and COVID-19. PMC - PubMed Central. Available at: [Link]
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New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers. Available at: [Link]
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Racemases: The hunt for drugs to neutralise these critical enzymes. University of Bath. Available at: [Link]
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Unraveling the D-Amino Acid Mystery. The Pathologist. Available at: [Link]
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Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]
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High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. PubMed. Available at: [Link]
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The therapeutic potential of D-Amino Acid Oxidase (DAAO) inhibitors. ResearchGate. Available at: [Link]
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The Energy Landscape of Human Serine Racemase. PMC - PubMed Central. Available at: [Link]
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D-amino acid oxidase. Wikipedia. Available at: [Link]
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Epimerase and racemase. Wikipedia. Available at: [Link]
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Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function. PubMed. Available at: [Link]
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Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. ResearchGate. Available at: [Link]
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Detection and functional assessment of D-amino acids as potential biomarkers in neurological disorders. Semantic Scholar. Available at: [Link]
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Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. Bioscience Reports. Available at: [Link]
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d-Amino acids: new clinical pathways for brain diseases. ResearchGate. Available at: [Link]
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overview of solid-phase peptide synthesis (SPPS)
An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS)
Authored by: A Senior Application Scientist
Abstract
Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern biochemistry and pharmaceutical development, revolutionized the way peptides are created. Developed by R. Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work, SPPS enables the efficient and controlled assembly of amino acids into a desired peptide sequence. This guide provides a comprehensive overview of the core principles, methodologies, and critical considerations in SPPS, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the most common chemical strategies, offer practical insights into protocol optimization, and provide detailed experimental workflows.
The Core Principle: A Paradigm Shift in Peptide Synthesis
At its heart, SPPS elegantly solves the primary challenge of solution-phase synthesis: the difficult and loss-prone purification of the intermediate peptide product after each amino acid addition. The innovation of SPPS lies in immobilizing the C-terminal amino acid of the growing peptide chain to an insoluble solid support, typically a porous polymer bead (resin).
This immobilization allows for the use of excess reagents and solvents to drive reactions to completion. Unreacted reagents and by-products are then simply washed away by filtration, while the desired peptide remains securely attached to the resin. This cyclical process of deprotection, activation, coupling, and washing is repeated until the full peptide sequence is assembled. The final step involves cleaving the completed peptide from the solid support and removing any remaining side-chain protecting groups.
The SPPS Workflow: A Cyclical Process
The entire synthesis can be visualized as a repeating cycle of core steps, as illustrated below.
Caption: The cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).
Foundational Chemistries: Fmoc vs. Boc Strategies
The choice of the temporary Nα-protecting group dictates the entire chemical strategy of the synthesis. Two orthogonal schemes dominate the field: Fmoc/tBu and Boc/Bzl. Orthogonality is crucial; it means that the Nα-protecting group can be removed under conditions that leave the permanent side-chain protecting groups and the resin linkage intact.
The Fmoc/tBu Strategy: The Modern Workhorse
The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely used approach today due to its use of milder reaction conditions.
-
Nα-Protection: The Fmoc group is stable to acid but is cleaved by a base, typically a solution of 20-50% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Side-Chain Protection & Cleavage: Side-chain protecting groups are acid-labile, most commonly tert-butyl (tBu) derivatives. The final cleavage from the resin and removal of all side-chain protecting groups (global deprotection) is achieved simultaneously using a strong acid, most often trifluoroacetic acid (TFA).
Caption: Mechanism of Fmoc deprotection using piperidine.
The Boc/Bzl Strategy: The Classic Approach
The tert-Butyloxycarbonyl (Boc) strategy, pioneered by Merrifield, employs graded acid lability.
-
Nα-Protection: The Boc group is removed by treatment with a moderately strong acid, such as 25-50% TFA in dichloromethane (DCM).
-
Side-Chain Protection & Cleavage: Side-chain protecting groups are benzyl (Bzl) based ethers, esters, and carbamates, which are stable to TFA. Final cleavage and global deprotection require a very strong acid, such as anhydrous hydrogen fluoride (HF). The harshness of HF requires specialized, corrosion-resistant equipment, which is a primary reason for the ascendancy of the Fmoc strategy.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Deprotection | 20-50% Piperidine in DMF (Base) | 25-50% TFA in DCM (Acid) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf) | HF-labile (e.g., Bzl, Tos) |
| Final Cleavage | Strong Acid (e.g., 95% TFA) | Strongest Acid (e.g., Anhydrous HF) |
| Advantages | Milder conditions, easier automation | Less aggregation (TFA swells resin) |
| Disadvantages | Potential for side reactions (e.g., diketopiperazine), Fmoc group aggregation | Harsh/hazardous final cleavage (HF), requires specialized equipment |
Key Components of SPPS
The Solid Support (Resin)
The choice of resin is critical as it determines the C-terminal functionality of the peptide and influences swelling properties, which affect reaction kinetics.
-
Polystyrene (PS) Resins: The original and still common support, cross-linked with divinylbenzene. Merrifield and Wang resins are classic examples.
-
Polyethylene Glycol (PEG) Resins: PEG-grafted polystyrene (e.g., TentaGel) or pure PEG resins (e.g., ChemMatrix) offer improved swelling in a wider range of solvents and are particularly useful for synthesizing longer or aggregation-prone peptides.
-
Linkers: The handle that connects the peptide to the resin. The linker's chemistry dictates the conditions required for final cleavage and the C-terminal functional group (e.g., acid or amide). The Wang linker yields a C-terminal carboxylic acid upon TFA cleavage, while the Rink Amide linker yields a C-terminal amide.
Amino Acid Derivatives & Protecting Groups
Each amino acid consists of a backbone for polymerization and a side chain (R-group) that may be reactive.
-
Nα-Protection: As discussed, this is either Fmoc or Boc.
-
Side-Chain Protection (Pgs): Reactive side-chain functionalities (e.g., in Lys, Asp, Glu, Cys, Arg) must be masked with "permanent" protecting groups to prevent unwanted side reactions. These Pgs must be stable to the Nα-deprotection conditions but removable during the final cleavage step. For example, in Fmoc SPPS, the lysine side chain is commonly protected with a Boc group, while arginine is protected with the bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.
Coupling Reagents: The Art of Peptide Bond Formation
Formation of the amide bond between the carboxyl group of the incoming amino acid and the free amine of the resin-bound peptide is not spontaneous. It requires activation of the carboxyl group to make it more electrophilic.
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic activators. They react with the amino acid's carboxyl group to form a highly reactive O-acylisourea intermediate. However, this intermediate can racemize or form a stable N-acylurea byproduct.
-
Uronium/Aminium Salts (Immonium-type): Modern coupling reagents like HBTU, HATU, and HCTU are highly efficient and minimize side reactions. They react with the carboxyl group to form an activated ester in situ, which then rapidly reacts with the amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for difficult couplings due to its high reactivity.
| Reagent | Type | Advantages | Disadvantages |
| DIC/Oxyma | Carbodiimide + Additive | Low cost, efficient | Potential for racemization if additive is not used |
| HBTU/HOBt | Aminium Salt | Fast kinetics, low racemization | Can be allergenic, byproduct formation |
| HATU | Aminium Salt | Extremely fast, highly effective for hindered couplings | High cost, requires careful handling |
| COMU | Aminium Salt | High solubility and efficiency, non-explosive byproduct | Higher cost than carbodiimides |
Experimental Protocol: A Standard Fmoc-SPPS Cycle
This protocol outlines a single coupling cycle for adding one amino acid using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-protected amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HCTU, 3-5 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine, DIPEA, 6-10 equivalents)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, Isopropanol (IPA)
Workflow:
-
Resin Swelling: Place the resin in the reaction vessel. Wash and swell the resin with DMF (3x, 1 min each), followed by DCM (3x, 1 min each).
-
Fmoc Deprotection:
-
Add 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes. Drain.
-
Add a fresh aliquot of 20% piperidine/DMF.
-
Agitate for 10-15 minutes. Drain.
-
-
Washing: Wash the resin thoroughly to remove all traces of piperidine.
-
DMF (5-7x, 1 min each)
-
IPA (2x, 1 min each)
-
DMF (3x, 1 min each)
-
Optional: Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid and coupling reagent (e.g., HCTU) in a minimal amount of DMF.
-
Add the base (DIPEA) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 30-60 minutes.
-
-
Washing: Drain the coupling solution and wash the resin.
-
DMF (3-5x, 1 min each)
-
DCM (3x, 1 min each)
-
Optional: Perform a Kaiser test to confirm the completion of the coupling (absence of primary amines).
-
-
Cycle Repetition: Return to Step 2 to begin the cycle for the next amino acid in the sequence.
Challenges and Mitigating Strategies
-
Aggregation: During the synthesis of long or hydrophobic sequences, the growing peptide chains can aggregate, leading to poor solvation and incomplete reactions. This can be mitigated by using PEG-based resins, chaotropic salts (e.g., LiCl), or "difficult coupling" reagents like HATU.
-
Racemization: The chiral integrity of amino acids can be compromised during activation, particularly for Cysteine and Histidine. Using additives like Oxyma Pure or employing lower activation temperatures can minimize this risk.
-
Diketopiperazine Formation: When the second amino acid is coupled, the N-terminal amine of the dipeptide can attack its own C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is common for sequences with Proline or Glycine at the second or third position. The risk is minimized by ensuring a rapid coupling of the third amino acid.
Conclusion: An Indispensable Tool
Solid-Phase Peptide Synthesis remains an indispensable technique in both academic research and industrial drug discovery. Its systematic and automatable nature has enabled the routine production of complex peptides that were once prohibitively difficult to access. A thorough understanding of the underlying chemical principles—from protecting group strategies and resin choice to coupling chemistries—is paramount for troubleshooting and successfully synthesizing high-quality peptides for critical applications.
References
-
Title: Solid Phase Peptide Synthesis Source: American Chemical Society URL: [Link]
-
Title: Protecting Groups in Solid Phase Peptide Synthesis Source: CEM Corporation URL: [Link]
-
Title: Fmoc Solid Phase Peptide Synthesis Source: AnaSpec URL: [Link]
-
Title: Fmoc Solid-Phase Peptide Synthesis: A Practical Approach Source: Oxford University Press (Book) URL: [Link]
-
Title: Resins for Solid Phase Peptide Synthesis Source: CEM Corporation URL: [Link]
-
Title: Arginine protection: a comparative study of Pbf, Pmc and Nos derivatives in solid-phase peptide synthesis Source: Journal of Peptide Research URL: [Link]
-
Title: A Racemization-Free and Cost-Effective Method for Peptide Synthesis Source: C&EN URL: [Link]
-
Title: Coupling Reagents for SPPS Source: AAPPTec URL: [Link]
Methodological & Application
Application Note: A Robust Coupling Protocol for Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid in Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-canonical amino acids, such as β-amino acids and those with bulky side chains, presents unique challenges in Solid-Phase Peptide Synthesis (SPPS). This application note provides a detailed, field-proven protocol for the efficient coupling of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid, a sterically hindered β-amino acid. We will delve into the mechanistic rationale behind the selection of coupling reagents and conditions, offering a comprehensive guide for researchers, scientists, and drug development professionals to overcome common hurdles associated with such challenging monomers. This guide includes step-by-step instructions, troubleshooting advice, and visual workflows to ensure successful and high-yield peptide synthesis.
Introduction: The Challenge of Sterically Hindered β-Amino Acids
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid assembly of amino acid chains on a solid support. The most prevalent strategy, Fmoc/tBu chemistry, relies on the sequential addition of N-α-Fmoc protected amino acids.[1] While the coupling of standard α-amino acids is often routine, the introduction of structurally complex building blocks like this compound can significantly impede reaction kinetics.
The primary challenges associated with this particular amino acid are twofold:
-
Steric Hindrance: The bulky 4-bromophenyl group, coupled with the β-substitution pattern, creates significant steric hindrance around the carboxylic acid and the secondary amine of the growing peptide chain. This can slow down the rate of acylation, leading to incomplete coupling and the formation of deletion sequences.[2][3]
-
Secondary Structure Formation: Peptides containing β-amino acids and bulky, hydrophobic residues have a propensity to form stable secondary structures on the resin. This on-resin aggregation can physically block reactive sites, further hindering both deprotection and coupling steps.[4]
Overcoming these obstacles requires a carefully optimized coupling protocol that enhances the reactivity of the incoming amino acid and disrupts potential on-resin aggregation. The 4-bromophenyl moiety itself is a valuable functional handle, allowing for post-synthetic modifications, making the successful incorporation of this building block highly desirable.[5]
Mechanistic Considerations for Reagent Selection
To address the challenges of coupling this compound, a robust activation method is paramount. The choice of coupling reagents directly influences the formation of the active ester, the species that ultimately reacts with the free amine on the resin-bound peptide.
The Power of Aminium/Uronium Salts with Additives
For difficult couplings, aminium/uronium salt-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[6][7] HBTU, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), rapidly converts the carboxylic acid into a highly reactive HOBt (1-hydroxybenzotriazole) active ester.[6][8][9]
The mechanism involves:
-
Deprotonation of the carboxylic acid by DIPEA.
-
Attack of the carboxylate on HBTU to form a reactive O-acylisourea intermediate.
-
Rapid intramolecular rearrangement to the more stable and highly reactive HOBt active ester.[6]
The presence of HOBt is crucial as it not only creates a potent acylating agent but also acts as a racemization suppressant.[8][10]
The DIC/Oxyma Alternative
An increasingly popular and potent alternative is the combination of N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate).[11][12][13] This combination forms a highly reactive O-acylisourea intermediate which is then converted into an even more reactive Oxyma active ester.[11][12] Oxyma-based esters have been shown to be more reactive than their HOBt counterparts, making this system particularly suitable for sterically demanding couplings.[7]
Recommended Coupling Protocol
This protocol is optimized for a standard 0.1 mmol synthesis scale. Adjustments may be necessary for different scales or automated synthesizers.
Materials and Reagents
| Reagent | Quantity (for 0.1 mmol scale) | Purpose |
| Fmoc-Rink Amide Resin (or other suitable resin) | ~140 mg (0.7 mmol/g loading) | Solid support |
| This compound | 186 mg (0.4 mmol, 4 eq) | Amino acid building block |
| HBTU | 151 mg (0.4 mmol, 4 eq) | Coupling reagent |
| HOBt | 61 mg (0.4 mmol, 4 eq) | Additive (reduces racemization)[8] |
| DIPEA | 139 µL (0.8 mmol, 8 eq) | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | As required | Solvent |
| 20% (v/v) Piperidine in DMF | As required | Fmoc deprotection agent |
| Dichloromethane (DCM) | As required | Solvent for washing |
Step-by-Step Methodology
A. Resin Preparation & Fmoc Deprotection
-
Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.[14]
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[14]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
B. Amino Acid Pre-activation and Coupling
-
In a separate vial, dissolve this compound (4 eq), HBTU (4 eq), and HOBt (4 eq) in a minimal amount of DMF (~2 mL for 0.1 mmol scale).
-
Add DIPEA (8 eq) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes. A slight color change may be observed.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, extending the coupling time or performing the reaction at a slightly elevated temperature (e.g., 35-40°C) can be beneficial.
C. Post-Coupling Wash and Monitoring
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min) and then DMF again (3 x 1 min) to remove excess reagents and byproducts.
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. For secondary amines, a chloranil test is more appropriate. A negative result (e.g., colorless or pale yellow for ninhydrin) indicates a complete coupling reaction.
Workflow Diagram
Caption: Workflow for the coupling of this compound.
Troubleshooting Difficult Couplings
Even with an optimized protocol, challenges can arise. Below is a table outlining common issues and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Positive Ninhydrin Test | Incomplete coupling due to steric hindrance or aggregation. | Recouple: Repeat the coupling step with a fresh solution of activated amino acid.[2] A double coupling strategy is often effective for hindered residues.[2] Change Reagents: Switch to a more potent coupling cocktail like DIC/Oxyma. Increase Temperature: Perform the coupling at a moderately elevated temperature (e.g., up to 50°C), potentially with microwave assistance.[3] |
| Low Yield of Final Peptide | Accumulation of deletion sequences from repeated incomplete couplings. | Capping: After the first coupling attempt, cap any unreacted free amines using acetic anhydride and DIPEA in DMF. This prevents the formation of deletion sequences. Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt on-resin aggregation. |
| Racemization | Over-activation or prolonged exposure to basic conditions. | Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after the addition of DIPEA. Ensure HOBt/Oxyma is Used: These additives are known to suppress racemization effectively.[8][10] |
Conclusion
The successful incorporation of this compound into a peptide sequence is readily achievable with a carefully considered approach. By employing highly efficient aminium/uronium salt-based coupling reagents like HBTU, in conjunction with additives like HOBt and a sufficient excess of reagents, the steric and electronic challenges posed by this amino acid can be effectively overcome. Monitoring the reaction's completeness and employing strategic troubleshooting steps such as double coupling or capping are essential for ensuring the synthesis of a high-purity final product. This protocol provides a robust foundation for researchers to confidently utilize this and other challenging building blocks in their pursuit of novel peptide-based therapeutics and research tools.
References
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. (2013-08-29). [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. (2022-02-09). [Link]
-
Procedures to Improve Difficult Couplings. ResearchGate. (2025-08-10). [Link]
-
OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. PMC - NIH.[Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. (2023-01-30). [Link]
-
Solid Phase Synthesis-- What are the major problems in the lab? Reddit. (2018-07-14). [Link]
-
Sterically Hindered Peptide Synthesis. Mesa Labs.[Link]
-
HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Understanding OxymaPure As A Peptide Coupling Additive. A Guide To New Oxyma Derivatives. ResearchGate.[Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. (2020-03-04). [Link]
-
OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Thieme. (2020-09-23). [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.[Link]
-
HBTU. Wikipedia.[Link]
-
Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). CreoSalus.[Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.[Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.[Link]
-
The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. biotage.com [biotage.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. HBTU - Wikipedia [en.wikipedia.org]
- 10. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Efficient Coupling of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid using HATU in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the efficient incorporation of the sterically hindered, non-proteinogenic β-amino acid, Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid, into peptide sequences using HATU-mediated solid-phase peptide synthesis (SPPS). We delve into the rationale behind reagent selection, present a detailed, field-proven protocol, and offer troubleshooting strategies to address potential challenges associated with this unique building block. The 4-bromophenyl moiety offers a valuable synthetic handle for post-synthesis modifications, making this amino acid a significant tool in peptidomimetic and drug discovery research.[1][2]
Introduction: The Challenge and Opportunity of Sterically Hindered β-Amino Acids
The incorporation of β-amino acids into peptide backbones is a cornerstone of peptidomimetic design, imparting unique conformational constraints, enhanced metabolic stability, and novel biological activities. This compound is a particularly interesting building block due to two key features: the β-amino acid structure and the presence of a 4-bromophenyl group. The β-substitution pattern inherently increases steric bulk around the reactive amine and carboxyl groups, which can significantly impede the efficiency of amide bond formation during SPPS.[3]
Furthermore, the bulky 4-bromophenyl side chain presents a significant steric obstacle that can lead to incomplete coupling reactions when using standard coupling reagents.[1] However, this moiety also provides a reactive site for post-synthetic modifications via cross-coupling reactions, allowing for the introduction of diverse functionalities.[1][2]
To overcome the challenge of coupling this sterically demanding amino acid, a highly efficient and rapid coupling reagent is required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has proven to be a superior choice for such difficult couplings.[4] Its mechanism of action, which involves the formation of a highly reactive OAt-active ester, accelerates the coupling reaction and minimizes racemization, making it ideal for incorporating challenging amino acids like this compound.[4]
The HATU Activation and Coupling Mechanism
The efficacy of HATU in mediating amide bond formation lies in a rapid, two-stage process. This process is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) in the presence of a non-nucleophilic base, most commonly N,N-Diisopropylethylamine (DIPEA).
The reaction cascade is as follows:
-
Deprotonation: The base (DIPEA) deprotonates the carboxylic acid of the Fmoc-amino acid, forming a carboxylate anion.
-
Activation: This carboxylate anion performs a nucleophilic attack on the electrophilic carbon of HATU.
-
Intermediate Formation: This attack leads to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.
-
Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt, yielding the key OAt-active ester. This active ester is significantly more reactive towards nucleophilic attack by an amine than the original carboxylic acid.
-
Amide Bond Formation: Finally, the deprotected N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the OAt-active ester, forming the desired peptide bond and releasing HOAt.
Figure 1: Simplified workflow of HATU-mediated peptide bond formation.
Detailed Experimental Protocol for SPPS
This protocol outlines the manual coupling of this compound on a 0.1 mmol scale.
Materials and Reagents
| Reagent/Material | Grade |
| This compound | ≥98.0% |
| Rink Amide Resin (or appropriate resin for C-terminus) | 100-200 mesh |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade |
| Dichloromethane (DCM) | ACS Grade or higher |
| Piperidine | Reagent Grade |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade |
| HATU | Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | Reagent Grade |
| Triisopropylsilane (TIPS) | Reagent Grade |
| Diethyl ether | Anhydrous |
General Preparatory Steps
-
Resin Swelling: Place the appropriate amount of resin in a reaction vessel. Add sufficient DMF to cover the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[1]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
Activation and Coupling of this compound
Due to the steric hindrance of this amino acid, an increased excess of reagents and a longer coupling time are recommended.
-
Pre-activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature. For this sterically hindered amino acid, a longer coupling time of 2-4 hours is recommended.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction for completion using a qualitative test for free amines (e.g., the Kaiser test). A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Optional Double Coupling
If the Kaiser test indicates incomplete coupling, a second coupling is advisable.
-
Repeat the "Activation and Coupling" steps (3.3) with a fresh solution of activated amino acid.
-
Agitate for an additional 1-2 hours before washing as described.
Figure 2: Step-by-step workflow for the coupling of this compound.
Quantitative Data and Reaction Parameters
The following table summarizes the recommended reaction conditions for the coupling of this compound.
| Parameter | Recommended Value | Rationale |
| Fmoc-AA Equivalent | 3.0 - 5.0 | To drive the reaction to completion for a sterically hindered amino acid. |
| HATU Equivalent | 3.0 - 5.0 | Stoichiometric amount relative to the amino acid for efficient activation. |
| Base (DIPEA) Equivalent | 6.0 - 10.0 | A larger excess is required to ensure complete deprotonation and facilitate the reaction. |
| Solvent | DMF | Excellent solvating properties for reagents and peptide-resin. |
| Reaction Time | 2 - 4 hours | Extended time is necessary to overcome the steric hindrance. |
| Temperature | Room Temperature | Sufficient for the highly reactive HATU-mediated coupling. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reaction time.2. Steric hindrance is higher than anticipated.3. Low reactivity of the N-terminal amine. | 1. Extend the coupling time to overnight.2. Perform a double coupling as described in section 3.4.3. Consider switching to a more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) which can improve resin swelling and reaction kinetics. |
| Side Reaction (e.g., Guanidinylation) | Excess HATU reacting with the N-terminal amine. | While HATU is generally used in excess for hindered couplings, ensure the stoichiometry is carefully controlled. Avoid excessively long pre-activation times.[5] |
| Peptide Aggregation | The growing peptide chain, especially if it contains other hydrophobic residues, may aggregate on the solid support. | 1. Switch from DMF to a solvent mixture like DCM/DMF/NMP (1:1:1).2. Incorporate chaotropic salts like LiCl into the coupling mixture to disrupt secondary structures. |
Conclusion
The successful incorporation of sterically demanding building blocks like this compound is crucial for advancing peptidomimetic and drug discovery research. By leveraging the high reactivity of HATU and optimizing reaction conditions, researchers can efficiently synthesize peptides containing this valuable non-proteinogenic amino acid. The detailed protocol and troubleshooting guide presented here provide a robust framework for overcoming the inherent challenges of coupling sterically hindered β-amino acids, enabling the exploration of novel peptide architectures with enhanced therapeutic potential.
References
-
Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). Electronic Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
-
The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018). ACS Omega. Available at: [Link]
-
Molecular formulae of the peptides used in this study. ResearchGate. Available at: [Link]
-
Product Focus: Reagents for peptide synthesis Novabiochem®. Merck Millipore. Available at: [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). Molecules. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
Sources
Navigating the Nuances of Fmoc Deprotection for β-Amino Acids in Peptide Synthesis
An In-depth Guide to Mechanism, Protocol Optimization, and Troubleshooting for Researchers and Drug Development Professionals.
Introduction: The Expanding Role of β-Amino Acids and the Imperative for Optimized Synthesis
The incorporation of β-amino acids into peptide structures offers a powerful strategy for developing novel therapeutics with enhanced proteolytic stability, unique conformational properties, and diverse biological activities. Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids imparts distinct structural constraints, leading to the formation of stable secondary structures like helices, turns, and sheets. This has propelled β-peptides and their derivatives to the forefront of drug discovery and materials science.
The synthesis of these valuable molecules predominantly relies on the robust and versatile Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. A critical and repeated step in SPPS is the removal of the N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group to allow for the coupling of the next amino acid in the sequence. While Fmoc deprotection is a well-established procedure for α-amino acids, the structural distinctions of β-amino acids introduce unique challenges and necessitate a more nuanced approach to ensure efficient and high-fidelity peptide synthesis.
This comprehensive guide provides a deep dive into the standard and optimized conditions for the Fmoc deprotection of β-amino acids. We will explore the underlying mechanism, offer detailed protocols, discuss critical parameters and potential side reactions, and provide troubleshooting strategies to empower researchers in this exciting field.
The Mechanism of Fmoc Deprotection: A Base-Catalyzed β-Elimination
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[][2] The process is initiated by a base, most commonly a secondary amine like piperidine, which abstracts the acidic proton on the C9 carbon of the fluorenyl ring system.[3] This proton abstraction leads to the formation of a carbanion intermediate, which then undergoes a β-elimination to release the highly reactive dibenzofulvene (DBF) molecule, carbon dioxide, and the deprotected N-terminal amine of the peptide.
The excess piperidine in the reaction mixture serves a dual purpose. Beyond acting as the base, it also functions as a scavenger for the electrophilic DBF, forming a stable adduct that prevents DBF from reacting with the newly liberated amine of the peptide chain, a side reaction that would lead to chain termination.[2]
Critical Considerations for β-Amino Acids
While the fundamental mechanism remains the same, the efficiency of Fmoc deprotection for β-amino acids can be influenced by several factors stemming from their unique structure:
-
Steric Hindrance: The presence of substituents on the α and β carbons of the amino acid backbone can create a more sterically hindered environment around the N-terminal Fmoc group. This can impede the approach of the piperidine base, potentially slowing down the deprotection rate compared to less hindered α-amino acids.[3]
-
Peptide Aggregation: β-peptides are known to form stable secondary structures. While this is a desirable property in the final peptide, on-resin aggregation during synthesis can be a significant hurdle. Aggregation can sequester the N-terminal Fmoc group, making it inaccessible to the deprotection reagent and leading to incomplete deprotection and deletion sequences.[4]
-
Electronic Effects: The electronic nature of side chains on the β-amino acid can influence the acidity of the C9 proton on the fluorenyl ring, although this effect is generally considered to be minor compared to steric and aggregation effects.
Standard Protocol for Fmoc Deprotection of β-Amino Acids
This protocol provides a robust starting point for the Fmoc deprotection of β-amino acid residues in solid-phase peptide synthesis. Researchers should be prepared to optimize reaction times and the number of deprotection cycles based on the specific β-amino acid sequence and on-resin monitoring.
Reagents and Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF)
-
DMF for washing
-
Dichloromethane (DCM) for washing
-
Solid-phase synthesis vessel (manual or automated)
-
Inert gas (Nitrogen or Argon)
Protocol Steps:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes to ensure optimal accessibility of the reagents to the peptide chains.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture gently for 3-5 minutes at room temperature.[5]
-
Second Deprotection: Drain the deprotection solution. Add a fresh portion of the 20% piperidine/DMF solution and continue to agitate for an additional 15-20 minutes. For sterically hindered β-amino acids or sequences prone to aggregation, extending this second deprotection step to 30 minutes or performing a third deprotection cycle may be necessary.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Solvent Exchange (Optional): Perform several washes with DCM to prepare the resin for the subsequent coupling step, which is often performed in DCM or a DCM/DMF mixture.
-
Monitoring for Complete Deprotection: Before proceeding to the next coupling step, it is crucial to confirm the complete removal of the Fmoc group. The Kaiser test (ninhydrin test) is a reliable colorimetric method for detecting free primary amines. A positive Kaiser test (a deep blue color) indicates successful deprotection.[5]
Optimizing Deprotection Conditions: A Data-Driven Approach
The "standard" 20% piperidine in DMF for 20-30 minutes is a widely accepted starting point. However, for challenging sequences involving β-amino acids, a systematic optimization of conditions is often necessary.
| Parameter | Standard Condition | Considerations for β-Amino Acids | Rationale & Potential Impact |
| Base Concentration | 20% Piperidine in DMF | 20-40% Piperidine in DMF | Higher concentrations can increase the deprotection rate, which may be beneficial for sterically hindered residues. However, this may also increase the risk of base-mediated side reactions. |
| Reaction Time | 2 x 10-15 min | 2 x 15-30 min or 3 x 10-20 min | Longer reaction times or additional deprotection cycles may be required to ensure complete Fmoc removal, especially for aggregation-prone sequences. |
| Solvent | DMF | DMF, NMP | N-Methylpyrrolidone (NMP) has a higher boiling point and can be more effective at disrupting aggregates, but it is also more viscous and may require longer wash times. |
| Temperature | Room Temperature | Room Temperature to 40°C | Mild heating can accelerate deprotection and help to disrupt aggregates. However, elevated temperatures can also increase the rate of side reactions. |
| Additives | None | 0.1 M HOBt or Oxyma | The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the deprotection solution can help to suppress aspartimide formation, a common side reaction.[6] |
Potential Side Reactions and Mitigation Strategies
While Fmoc chemistry is generally robust, several side reactions can occur during the deprotection step, particularly with prolonged exposure to basic conditions.
-
Aspartimide Formation: This is a significant side reaction that can occur when an aspartic acid residue is present in the peptide sequence. The backbone amide nitrogen can attack the side-chain ester of aspartic acid, forming a cyclic imide. This can lead to racemization and the formation of β- and iso-aspartyl peptides.
-
Mitigation: The use of sterically hindered side-chain protecting groups on the aspartic acid residue can reduce the rate of aspartimide formation. Additionally, as mentioned above, the inclusion of additives like HOBt or Oxyma in the deprotection solution can be beneficial.[6]
-
-
Diketopiperazine (DKP) Formation: This side reaction involves the cyclization of the N-terminal dipeptide, leading to its cleavage from the resin. This is particularly problematic for sequences containing proline or other residues that are prone to cyclization at the dipeptide stage.
-
Mitigation: The use of 2-chlorotrityl chloride resin can suppress DKP formation due to the steric hindrance of the resin linker. For other resins, minimizing the time between deprotection and the subsequent coupling step is crucial.
-
-
β-Elimination: For β-amino acids with electron-withdrawing groups on the side chain, there is a theoretical risk of β-elimination under basic conditions, similar to what is observed with phosphorylated serine or threonine residues in α-peptides.[7]
-
Mitigation: Careful selection of side-chain protecting groups and using the mildest effective deprotection conditions (e.g., lower piperidine concentration, shorter reaction times) can help to minimize this risk.
-
Troubleshooting Incomplete Deprotection
| Observation | Potential Cause(s) | Recommended Action(s) |
| Negative or weak Kaiser test after deprotection | 1. Incomplete deprotection due to steric hindrance or aggregation. 2. Inactive Kaiser test reagents. | 1. Repeat the deprotection cycle with extended reaction time or at a slightly elevated temperature. 2. Test the Kaiser reagents on a known free amine (e.g., a different deprotected resin). |
| Presence of deletion sequences in the final peptide (LC-MS analysis) | On-resin aggregation preventing complete deprotection at one or more cycles. | 1. Switch to a more aggregation-disrupting solvent like NMP. 2. Incorporate pseudoproline dipeptides or other "difficult sequence" strategies into the synthesis. 3. Reduce the resin loading. |
| Gradual decrease in deprotection efficiency over several cycles | Progressive build-up of peptide aggregation as the chain elongates. | 1. Employ a combination of the strategies mentioned above. 2. Consider using microwave-assisted peptide synthesis to help overcome aggregation. |
Conclusion
The successful synthesis of β-amino acid-containing peptides using Fmoc-SPPS is contingent on a thorough understanding and careful optimization of the Fmoc deprotection step. While the fundamental principles of this base-catalyzed elimination reaction are well-established, the unique structural features of β-amino acids necessitate a more vigilant and adaptable approach. By starting with a robust standard protocol, diligently monitoring for complete deprotection, and being prepared to optimize conditions based on the specific peptide sequence, researchers can effectively navigate the challenges and unlock the full potential of these fascinating and therapeutically promising molecules.
References
-
Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). Retrieved from [Link]
- Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (n.d.). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances.
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 584-594.
- Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(10), 1339.
- Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 107-112.
- Zhang, X., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11933-11939.
- Pires, D. A. T., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- Zinieris, N., Leondiadis, L., & Ferderigos, N. (2005). Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution.
-
ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH as model amino acids, with the three deprotection reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). β-Elimination Side Reactions. Retrieved from [Link]
Sources
Suzuki-Miyaura cross-coupling on peptides containing 4-bromophenylalanine.
Application Notes & Protocols
Topic: Suzuki-Miyaura Cross-Coupling on Peptides Containing 4-Bromophenylalanine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application to peptide chemistry, particularly for the late-stage functionalization of peptides containing halogenated non-canonical amino acids like 4-bromophenylalanine (4-Br-Phe), has unlocked vast opportunities in drug discovery, chemical biology, and materials science.[4][5] This guide provides a comprehensive overview, field-proven insights, and detailed protocols for performing Suzuki-Miyaura cross-coupling on peptides, both on solid-phase resins and in solution. We will delve into the mechanistic underpinnings, critical reaction parameters, and troubleshooting strategies to empower researchers to successfully diversify peptide structures and create novel molecular entities.
Theoretical Background & Strategic Considerations
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the 4-Br-Phe residue within the peptide, forming a Pd(II) complex.
-
Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[2]
Protocol 1: On-Resin Suzuki-Miyaura Coupling
This protocol is adapted for a peptide synthesized on a standard solid support like Rink Amide or Wang resin. [4] Materials:
-
Peptide-bound resin containing a 4-Br-Phe residue (e.g., 25 µmol scale).
-
Arylboronic acid (75 µmol, 3 eq.).
-
Palladium catalyst: Pd(PPh₃)₄ (2.9 mg, 2.5 µmol, 0.1 eq.).
-
Base: K₃PO₄ (15.9 mg, 75 µmol, 3 eq.).
-
Degassed Solvent: DMF/H₂O (9:1 v/v).
-
Reaction vessel (e.g., fritted syringe or microwave vial).
-
Nitrogen or Argon source.
Procedure:
-
Resin Preparation: Place the peptide-resin in the reaction vessel. Swell the resin in DMF for 30 minutes. Drain the DMF.
-
Reagent Preparation: In a separate vial, dissolve the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄ in the degassed DMF/H₂O solvent mixture.
-
Rationale: Preparing a pre-mixed solution ensures all reagents are added simultaneously and are well-dissolved. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction Setup: Add the reagent solution to the swollen resin. Ensure the resin is fully submerged.
-
Inert Atmosphere: Gently bubble nitrogen or argon through the resin slurry for 5-10 minutes to create an inert atmosphere. Seal the vessel.
-
Reaction: Heat the vessel at 60-80°C for 12-20 hours with gentle agitation. [6]Alternatively, use microwave irradiation (e.g., 120°C for 30 minutes), which can significantly reduce reaction time. [7] * QC Checkpoint: A small amount of resin can be removed, cleaved, and analyzed by LC-MS to monitor reaction progress before committing the entire batch.
-
Washing: After the reaction, drain the solvent and wash the resin extensively with DMF (3x), H₂O (3x), DCM (3x), and MeOH (3x) to remove residual catalyst and reagents. Dry the resin under vacuum.
-
Cleavage and Purification: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Purify the crude peptide by preparative HPLC.
-
Analysis: Confirm the mass of the final product by LC-MS.
Protocol 2: In-Solution Suzuki-Miyaura Coupling
This protocol is for a fully deprotected and purified peptide.
Materials:
-
Purified peptide containing 4-Br-Phe (1 eq.).
-
Arylboronic acid (1.5 eq.).
-
Palladium source: Pd(OAc)₂ (0.1 eq.).
-
Water-soluble ligand: TPPTS (triphenylphosphine-3,3′,3″-trisulfonic acid trisodium salt) (0.3 eq.).
-
Base: K₃PO₄ (3 eq.).
-
Degassed Solvent: Acetonitrile/H₂O (1:1 v/v) or similar aqueous mixture ensuring peptide solubility.
-
Reaction vial.
-
Nitrogen or Argon source.
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide in the degassed solvent system in a reaction vial.
-
Reagent Addition: Add the arylboronic acid and K₃PO₄ to the peptide solution.
-
Catalyst Preparation: In a separate microvial, dissolve Pd(OAc)₂ and TPPTS in a small amount of the degassed solvent. This pre-forms the active catalyst. [4] * Rationale: Using a water-soluble ligand like TPPTS is essential for reactions in aqueous media and helps keep the catalyst in solution with the unprotected peptide. [4]4. Reaction Setup: Add the catalyst solution to the peptide mixture.
-
Inert Atmosphere: Purge the vial with nitrogen or argon for 5-10 minutes and seal it.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 37°C) for 4-18 hours. Monitor progress by analytical HPLC/LC-MS. [4]7. Work-up & Purification: Once the reaction is complete, acidify the mixture slightly with dilute TFA or formic acid to quench the reaction. Filter the solution to remove any precipitated palladium. Purify the peptide directly from the reaction mixture using preparative HPLC.
-
Analysis: Confirm the identity and purity of the final product by LC-MS and analytical HPLC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Poor resin swelling or peptide solubility.4. Inappropriate base or solvent. | 1. Use fresh catalyst; consider a more robust pre-catalyst.2. Ensure thorough degassing of all solvents with N₂ or Ar.3. Test different solvent mixtures (e.g., add NMP or dioxane).4. Screen different bases (e.g., Cs₂CO₃) and solvent ratios. |
| Peptide Degradation | 1. Reaction temperature is too high.2. Base is too strong, causing hydrolysis or racemization. | 1. Lower the reaction temperature and extend the time.2. Switch to a milder base like KF or Na₂CO₃. |
| Side Product Formation | 1. Homocoupling of the boronic acid.2. Debromination of the starting material. | 1. Use a slight excess (1.5-2 eq.) of boronic acid, not a large excess.2. Ensure a fully inert atmosphere; this is often a sign of catalyst decomposition. |
| Difficulty in Purification | 1. Residual palladium catalyst.2. Complex reaction mixture. | 1. For in-solution, pass the crude mixture through a scavenger resin or perform a filtration step.2. For on-resin, ensure thorough washing of the resin post-reaction. |
References
- Merging Late-Stage Diversification with Solid-Phase Peptide Synthesis Enabled by High-Throughput On-Resin Reaction Screening.
- The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cycliz
- Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. PMC - NIH.
- Protein-Protein Cross-Coupling via Palladium-Protein Oxidative Addition Complexes
- Synthesis of β3‐Homophenylalanine‐Derived Amino Acids and Peptides by Suzuki Coupling in Solution and on Solid Support. Semantic Scholar.
- Peptide Ligation via the Suzuki-Miyaura Cross-Coupling Reaction. Semantic Scholar.
- Palladium Oxidative Addition Complexes for Peptide and Protein Cross-linking. Journal of the American Chemical Society.
- Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. preLights.
- Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification.
- Peptide Ligation via the Suzuki-Miyaura Cross-Coupling Reaction. PubMed.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
- Biaryl Peptides from 4‐Iodophenylalanine by Solid‐Phase Borylation and Suzuki–Miyaura Cross‐Coupling.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of β3‐Homophenylalanine‐Derived Amino Acids and Peptides by Suzuki Coupling in Solution and on Solid Support | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Incorporation of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid in Solid-Phase Peptide Synthesis
Abstract
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery and materials science, enabling the design of peptidomimetics with enhanced stability, novel functionalities, and constrained conformations. This document provides a comprehensive guide for the successful incorporation of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid, a sterically demanding β-amino acid, into a target peptide sequence using manual or automated Solid-Phase Peptide Synthesis (SPPS). We delve into the underlying chemical principles, provide validated, step-by-step protocols, and offer a systematic troubleshooting guide to empower researchers in overcoming common challenges associated with this class of building blocks.
Introduction: The Significance of Sterically Demanding β-Amino Acids
This compound is a valuable building block for synthesizing peptidomimetics with unique structural and functional properties. Its key features include:
-
β-Amino Acid Structure: The presence of the amine on the β-carbon (C3) instead of the α-carbon introduces a methylene spacer into the peptide backbone. This fundamental change alters the hydrogen bonding patterns, promoting the formation of stable secondary structures like helices and turns that are inaccessible to natural α-peptides.
-
Steric Hindrance: The bulky 4-bromophenyl group attached to the C4 position presents significant steric challenges during the peptide coupling step. Standard coupling conditions often result in low yields or failed incorporation due to the difficulty of bringing the activated carboxyl group into proximity with the N-terminal amine of the growing peptide chain.
-
Functional Handle: The bromine atom serves as a versatile functional handle for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse chemical moieties.
These unique characteristics necessitate a carefully optimized protocol that deviates from standard SPPS procedures to ensure high-fidelity incorporation. This guide provides the expertise-driven framework for achieving this.
Pre-Synthesis Considerations & Reagent Preparation
A successful synthesis begins with meticulous preparation. The quality of the starting materials and reagents is paramount.
Characterization of this compound
Before initiating synthesis, it is crucial to verify the identity and purity of the amino acid derivative.
-
Source: Procure from a reputable supplier such as BroadPharm, which provides product specifications.
-
Analysis: Confirm the material's integrity via:
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M-H]⁻: 450.0 g/mol for C₂₂H₁₉BrNO₄).
-
NMR Spectroscopy: To confirm the structure and stereochemistry.
-
HPLC: To assess purity, which should ideally be >98%.
-
Reagent & Solvent Quality
-
Solvents: Use high-purity, peptide-synthesis-grade solvents. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) should be stored over molecular sieves to minimize water content, which can hydrolyze activated esters and terminate the synthesis.
-
Coupling Reagents: Use fresh, high-quality coupling reagents. Older reagents can degrade, leading to poor activation and side reactions.
Table 1: Key Reagents and Recommended Specifications
| Reagent | Acronym | Recommended Grade | Purpose |
| Fmoc-Rink Amide MBHA Resin | - | 100-200 mesh, ~0.6 mmol/g | Solid support for peptide assembly. |
| Piperidine | - | Reagent Grade, >99% | Base for Fmoc deprotection. |
| N,N-Dimethylformamide | DMF | Peptide Synthesis Grade | Primary solvent for washing and coupling steps. |
| Dichloromethane | DCM | Anhydrous, >99.8% | Solvent for washing and resin swelling. |
| Diisopropylethylamine | DIPEA | Peptide Synthesis Grade | Base for activating the amino acid. |
| HATU | HATU | >98% | High-efficiency coupling (activating) agent for hindered amino acids. |
| Trifluoroacetic Acid | TFA | Reagent Grade, >99% | Cleavage of the peptide from the resin. |
| Triisopropylsilane | TIPS | Reagent Grade, >98% | Scavenger to protect against side reactions during cleavage. |
Experimental Protocol: Incorporation into a Peptide Sequence
This protocol details the manual incorporation of this compound onto a resin-bound peptide. The procedure assumes the synthesis is performed on a 0.1 mmol scale.
Workflow Overview
The core of the SPPS process is a cycle of deprotection, activation, and coupling. The diagram below illustrates the key stages for incorporating our target UAA.
Caption: SPPS cycle for incorporating the unnatural amino acid (UAA).
Step-by-Step Methodology
-
Resin Preparation:
-
Swell the Fmoc-Rink Amide MBHA resin (0.1 mmol) in DCM for 30 minutes, followed by DMF for another 30 minutes in a fritted reaction vessel.
-
Perform the synthesis of the peptide sequence up to the point of incorporating the title amino acid using standard Fmoc-SPPS protocols.
-
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with 5 mL of 20% (v/v) piperidine in DMF.
-
Agitate for 3 minutes, drain, and repeat with a fresh 5 mL portion for 10 minutes. This two-step process ensures complete removal of the Fmoc protecting group from the N-terminus.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
Rationale: Due to the steric bulk of the 4-bromophenyl moiety, a standard carbodiimide-based coupling (like DIC/HOBt) is likely to be slow and inefficient. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly potent uronium-based aminium salt, which rapidly forms an activated O-acylisourea intermediate that is less susceptible to racemization and highly reactive.
-
In a separate vial, dissolve:
-
This compound (0.181 g, 0.4 mmol, 4 eq.)
-
HATU (0.152 g, 0.4 mmol, 4 eq.)
-
-
in 2 mL of DMF.
-
Add DIPEA (139 µL, 0.8 mmol, 8 eq.) to the solution. The solution may change color (typically to yellow). Allow this pre-activation to proceed for 2-3 minutes.
-
Add the activation mixture to the drained resin. Agitate at room temperature for at least 2 hours. For particularly difficult couplings, this time can be extended to 4 hours or performed at a slightly elevated temperature (35-40°C).
-
Caption: Simplified mechanism of HATU-mediated peptide coupling.
-
Post-Coupling Wash:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts.
-
-
In-Process Quality Control: The Kaiser Test:
-
Purpose: The Kaiser test (or ninhydrin test) detects the presence of free primary amines. A successful coupling reaction consumes all N-terminal amines, resulting in a negative test.
-
Procedure:
-
Take a small sample of resin beads (~2-3 mg).
-
Wash with ethanol.
-
Add 2-3 drops of each Kaiser test reagent (ninhydrin in ethanol, phenol in ethanol, potassium cyanide in pyridine).
-
Heat at 100°C for 5 minutes.
-
-
Interpretation:
-
Deep Blue Beads: Test is positive. Free amines are present. Coupling is incomplete. Action: Repeat Step 3 (this is known as a "double couple").
-
Colorless/Yellow Beads: Test is negative. Coupling is complete. Action: Proceed to the next step in your synthesis.
-
-
Peptide Cleavage and Purification
-
Final Deprotection: After the full peptide sequence is assembled, perform a final Fmoc deprotection as described in Step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIPS. The TIPS acts as a scavenger to prevent side reactions involving any sensitive amino acids in the sequence.
-
Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Analysis and Purification:
-
Analyze the crude product using analytical RP-HPLC and Mass Spectrometry (LC-MS) to confirm the identity of the target peptide.
-
Purify the peptide using preparative RP-HPLC to achieve the desired level of purity (>95%).
-
Troubleshooting Guide
Table 2: Common Problems and Solutions
| Problem Observed (Symptom) | Probable Cause | Recommended Solution |
| Positive Kaiser test after initial 2-hour coupling. | Incomplete coupling due to high steric hindrance of the UAA. | Perform a "double couple": repeat the coupling step (Step 3) with fresh reagents for another 2 hours. Consider increasing the temperature to 40°C. |
| Mass spectrometry shows a peak corresponding to deletion (- M.W. of the UAA). | Complete failure of the coupling step. | Verify the quality and activity of the HATU and the UAA. Ensure solvents are anhydrous. Use a 4-hour initial coupling time. Consider an alternative coupling agent like HCTU. |
| Low final yield of the purified peptide. | A combination of incomplete coupling and losses during purification. | Optimize the coupling time and temperature. Ensure the cleavage reaction goes to completion. Optimize the HPLC purification gradient to improve peak resolution and recovery. |
| Presence of +72 Da adducts in mass spectrum. | Guanidinylation of the N-terminus by HATU/HBTU byproducts. | Ensure sufficient DIPEA is used (at least 2 eq. relative to HATU). Minimize pre-activation time to what is necessary. |
Conclusion
The successful incorporation of this compound is readily achievable with a protocol that is specifically optimized to overcome the steric challenges posed by its bulky side chain. The use of a potent coupling agent like HATU, extended reaction times, and diligent in-process monitoring with the Kaiser test are critical for ensuring high coupling efficiency. This application note provides a robust and validated framework to empower researchers to confidently utilize this and other sterically demanding building blocks in their pursuit of novel and potent peptide-based therapeutics and materials.
References
-
Palladium-Catalyzed Cross-Coupling Reactions: "Formation of C–C Bonds by Palladium-Catalyzed Cross-Coupling," Accounts of Chemical Research, [Link].
-
HATU Coupling Reagent: "HATU: A Potent Coupling Reagent for Racemization-Free Peptide Synthesis," Chemical and Pharmaceutical Bulletin, [Link].
-
Kaiser Test (Ninhydrin Test): "A Qualitative Test for Primary and Secondary Amines," Analytical Biochemistry, [Link].
Application Note: Expanding the Chemical Space of Peptides through Post-Synthetic Modification of 4-Bromo-Phenylalanine
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including potency, stability, and cell permeability. Among these, 4-bromo-L-phenylalanine (Bpa) has emerged as a particularly versatile building block. Its chemically stable bromo-aryl group serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the late-stage functionalization of peptides. This post-synthetic modification (PSM) approach allows for the introduction of diverse chemical moieties that would otherwise be incompatible with standard solid-phase peptide synthesis (SPPS) conditions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the post-synthetic modification of Bpa-containing peptides. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols for key cross-coupling reactions, and offer insights into the self-validating nature of these workflows.
The Strategic Advantage of 4-Bromo-Phenylalanine
The utility of 4-bromo-phenylalanine lies in its ability to participate in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the precise installation of biaryl systems, alkynes, and substituted amines, respectively, thereby expanding the chemical diversity of a lead peptide sequence. The C-Br bond is sufficiently stable to withstand the acidic conditions of peptide cleavage from the resin (e.g., with trifluoroacetic acid) and subsequent purification, yet it is reactive enough to undergo efficient cross-coupling under mild, biocompatible conditions.
Experimental Workflow Overview
The general workflow for the post-synthetic modification of Bpa-containing peptides is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages, from the synthesis of the Bpa-containing peptide to the final, modified product.
Figure 1: General workflow for post-synthetic modification.
Key Post-Synthetic Modification Protocols
Suzuki-Miyaura Cross-Coupling: Installation of Biaryl Moieties
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the aryl bromide of Bpa and a boronic acid or ester. This is particularly useful for introducing bulky aromatic groups to modulate protein-protein interactions or to enhance binding affinity.
Mechanism Overview: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Protocol:
Materials:
-
Bpa-containing peptide (lyophilized)
-
Arylboronic acid (3-5 equivalents)
-
Palladium catalyst: Pd(OAc)₂ or Pd₂(dba)₃ (0.1-0.2 equivalents)
-
Ligand: SPhos or RuPhos (0.2-0.4 equivalents)
-
Base: K₃PO₄ or K₂CO₃ (5-10 equivalents)
-
Solvent: Acetonitrile/water or DMF/water mixture
Procedure:
-
In a clean reaction vessel, dissolve the Bpa-containing peptide in the chosen solvent system (e.g., 9:1 acetonitrile/water).
-
Add the arylboronic acid, base, ligand, and palladium catalyst to the solution.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heat the reaction mixture to 40-60 °C and stir for 4-12 hours.
-
Monitor the reaction progress by LC-MS. Look for the disappearance of the starting peptide mass and the appearance of the expected product mass.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the mixture with a small amount of TFA to quench the reaction and precipitate the peptide.
-
Purify the modified peptide by reverse-phase HPLC.
-
Characterize the final product by high-resolution mass spectrometry.
Data Summary:
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | ACN/H₂O | 40 | 70-90 | |
| Pd₂(dba)₃ / RuPhos | K₂CO₃ | DMF/H₂O | 60 | 65-85 |
Sonogashira Cross-Coupling: Introduction of Alkynes
The Sonogashira reaction facilitates the coupling of the Bpa residue with a terminal alkyne, providing a powerful tool for introducing bioorthogonal handles for subsequent click chemistry, or for directly installing functionalities like fluorescent probes.
Mechanism Overview: This reaction involves a palladium catalyst and a copper(I) co-catalyst. The palladium cycle is similar to the Suzuki reaction, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.
Figure 2: Sonogashira cross-coupling reaction scheme.
Protocol:
Materials:
-
Bpa-containing peptide (lyophilized)
-
Terminal alkyne (3-5 equivalents)
-
Palladium catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.1-0.2 equivalents)
-
Copper(I) co-catalyst: CuI (0.2-0.4 equivalents)
-
Base: Diisopropylethylamine (DIEA) or triethylamine (TEA) (5-10 equivalents)
-
Solvent: DMF or NMP
Procedure:
-
Dissolve the Bpa-containing peptide in the chosen anhydrous solvent (e.g., DMF).
-
Add the terminal alkyne, base, copper(I) iodide, and palladium catalyst.
-
Degas the mixture thoroughly with argon or nitrogen.
-
Stir the reaction at room temperature to 40 °C for 2-8 hours.
-
Monitor the reaction progress by LC-MS.
-
Once complete, dilute the reaction mixture with a solution of 0.1% TFA in water.
-
Purify the alkyne-modified peptide by reverse-phase HPLC.
-
Confirm the identity of the product by high-resolution mass spectrometry.
Data Summary:
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | DIEA | DMF | 25 | 60-85 | |
| PdCl₂(PPh₃)₂ | CuI | TEA | NMP | 40 | 55-80 |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination allows for the direct formation of a carbon-nitrogen bond between the Bpa residue and a primary or secondary amine. This is invaluable for introducing new side chains, linkers, or pharmacophores that can modulate the peptide's biological activity.
Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to form the C-N bond.
Protocol:
Materials:
-
Bpa-containing peptide (lyophilized)
-
Amine (3-5 equivalents)
-
Palladium catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (0.1-0.2 equivalents)
-
Ligand: BINAP or Xantphos (0.2-0.4 equivalents)
-
Base: Cs₂CO₃ or NaOtBu (5-10 equivalents)
-
Solvent: Dioxane or Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine the Bpa-containing peptide, amine, base, ligand, and palladium catalyst in a reaction vessel.
-
Add the anhydrous solvent (e.g., dioxane).
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 6-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction, dilute with a suitable solvent, and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the N-arylated peptide by reverse-phase HPLC.
-
Characterize the final product by high-resolution mass spectrometry.
Data Summary:
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 80 | 50-75 | |
| Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 100 | 45-70 |
Self-Validating Systems and Quality Control
The success of these protocols relies on rigorous in-process monitoring. Each step is a self-validating system when coupled with appropriate analytical techniques:
-
LC-MS is Mandatory: Before, during, and after the reaction, LC-MS analysis is crucial. It provides real-time validation of the consumption of the starting material and the formation of the desired product, identified by its unique mass-to-charge ratio.
-
HPLC Purification as a Checkpoint: The purification step by reverse-phase HPLC not only isolates the product but also provides information on the reaction's cleanliness. The presence of multiple side-products may indicate issues with the catalyst system or reaction conditions.
-
High-Resolution Mass Spectrometry: Final characterization by high-resolution MS (e.g., Orbitrap or TOF) provides unambiguous confirmation of the elemental composition of the modified peptide, ensuring the correct modification has occurred.
Conclusion
The post-synthetic modification of peptides containing 4-bromo-phenylalanine is a robust and versatile strategy for expanding chemical diversity and optimizing therapeutic potential. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions offer reliable methods for introducing novel functionalities under conditions that are compatible with complex peptide structures. By following the detailed protocols and quality control measures outlined in this application note, researchers can confidently leverage this powerful tool in their drug discovery and development efforts.
References
-
Title: The post-translational modification of peptides: a toolkit for the modern peptide chemist Source: Chemical Society Reviews URL: [Link]
-
Title: Post-translational modification of peptides: a chemical biologist's guide Source: RSC Chemical Biology URL: [Link]
-
Title: The Suzuki-Miyaura coupling Source: Chemical Reviews URL: [Link]
-
Title: A mild and efficient Suzuki-Miyaura cross-coupling of peptides on solid phase Source: Organic Letters URL: [Link]
-
Title: Recent advances in the Suzuki-Miyaura reaction Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Sonogashira coupling: a powerful tool in organic synthesis Source: Chemical Reviews URL: [Link]
-
Title: The Sonogashira reaction: a booming methodology in synthetic organic chemistry Source: Chemical Reviews URL: [Link]
-
Title: A practical guide to the Sonogashira reaction Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: The Buchwald-Hartwig amination Source: Chemical Reviews URL: [Link]
-
Title: Recent advances in the Buchwald-Hartwig amination Source: Chemical Society Reviews URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Organic Reactions URL: [Link]
synthesis of peptide libraries with Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid
Application Note & Protocol
Topic: High-Efficiency Solid-Phase Synthesis of Peptide Libraries Incorporating Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, novel structural motifs, and improved pharmacological profiles. This document provides a comprehensive guide to the solid-phase synthesis of peptide libraries using this compound, a unique β-amino acid derivative. The presence of the β-amino acid backbone can confer resistance to enzymatic degradation, while the 4-bromophenyl moiety serves as a versatile chemical handle for post-synthetic modifications and can enhance binding affinity through halogen bonding.[1][2] This guide details the underlying chemical principles, provides validated, step-by-step protocols for manual or automated synthesis, and offers expert insights into overcoming the specific challenges associated with sterically hindered β-amino acids.
Scientific & Strategic Rationale
The standard Fmoc/tBu solid-phase peptide synthesis (SPPS) is a robust and widely adopted methodology for assembling peptides in a stepwise manner on a solid support.[3][4] The core principle involves the iterative addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin.[4] Each cycle consists of two key steps: the removal of the temporary Fmoc protecting group with a mild base (typically piperidine) and the coupling of the next amino acid, which is activated to facilitate amide bond formation.[3][5]
Why Incorporate this compound?
-
Proteolytic Stability: Peptides composed of β-amino acids often exhibit significant resistance to degradation by proteases, which are evolved to recognize and cleave peptide bonds between α-amino acids. This enhanced stability is critical for developing viable peptide therapeutics.
-
Structural Diversity: The introduction of a β-amino acid introduces an additional carbon into the peptide backbone, altering the conformational landscape and allowing for the exploration of novel secondary structures not accessible to natural peptides.
-
Chemical Versatility: The bromine atom on the phenyl ring is a powerful tool for library diversification.[1] It serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the post-synthetic introduction of a wide array of functional groups.[6] This allows for the creation of vast and diverse libraries from a single peptide backbone.
-
Modulation of Binding: The electron-withdrawing nature of bromine and its potential to form halogen bonds can significantly influence a molecule's interaction with biological targets, potentially leading to improved binding affinity and specificity.[1]
Materials and Reagents
Successful synthesis is contingent on the use of high-purity reagents.[2] Ensure all solvents are peptide-synthesis grade.
| Reagent/Material | Grade | Recommended Source(s) |
| This compound | ≥98% Purity | Commercially Available |
| Standard Fmoc-L-amino acids (with side-chain protection) | >99% Purity | Bachem, CEM Corporation |
| Rink Amide or Wang Resin (100-200 mesh) | 0.4 - 0.8 mmol/g loading | NovaBiochem, Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific, VWR |
| Dichloromethane (DCM) | ACS Grade or Higher | Fisher Scientific, VWR |
| Piperidine | Reagent Grade | Sigma-Aldrich |
| N,N'-Diisopropylethylamine (DIEA) | Reagent Grade | Sigma-Aldrich |
| HATU or HBTU | Peptide Synthesis Grade | Bachem, CreoSalus |
| HOBt or Oxyma Pure | Peptide Synthesis Grade | CEM Corporation, Bachem |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIPS) | Reagent Grade | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific, VWR |
Experimental Workflow & Protocols
The following protocols are designed for a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales. Proper resin swelling is critical for reaction efficiency, as most reactive sites are within the polymer matrix.[7]
General Fmoc-SPPS Workflow Diagram
The synthesis of the peptide chain is an iterative process, with each cycle adding one amino acid.
Caption: The core iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Resin Preparation and Swelling
-
Place the resin (e.g., ~167 mg of 0.6 mmol/g Rink Amide resin for 0.1 mmol scale) into a suitable SPPS reaction vessel.
-
Add 10 mL/g of DMF to the resin.
-
Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) for at least 1 hour at room temperature to ensure complete swelling of the polymer support.[2][7]
-
Drain the DMF from the vessel.
Protocol 2: Standard Fmoc-SPPS Cycle (for α-Amino Acids)
This cycle is repeated for each standard amino acid in the sequence.
-
Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin. Agitate for 3 minutes, then drain. Add a fresh 5 mL of 20% piperidine/DMF and agitate for an additional 10-15 minutes.[8] This two-stage process ensures complete removal of the Fmoc group.
-
Washing: Drain the deprotection solution and wash the resin thoroughly by adding 5 mL of DMF, agitating for 1 minute, and draining. Repeat this wash step 5-7 times to completely remove piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Qualitative Test (Optional but Recommended): Perform a Kaiser test on a few beads. A positive result (dark blue beads) indicates the presence of a free primary amine, confirming successful Fmoc deprotection.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next amino acid by dissolving Fmoc-AA-OH (3 eq., 0.3 mmol), a coupling agent like HATU or HBTU (2.9 eq., 0.29 mmol), and an additive like HOBt or Oxyma Pure (3 eq., 0.3 mmol) in ~3 mL of DMF.[9]
-
Add a non-nucleophilic base, DIEA (6 eq., 0.6 mmol), to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction for 45-90 minutes at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) to remove excess reagents and byproducts.
-
Qualitative Test (Optional but Recommended): Perform a second Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.
Protocol 3: Incorporation of this compound
β-amino acids and other non-standard residues can be sterically hindered, making coupling more challenging than for standard α-amino acids.[10][11] This requires optimized conditions to ensure high coupling efficiency.
Caption: Optimized workflow for the coupling of sterically demanding β-amino acids.
-
Deprotection & Washing: Perform the Fmoc deprotection and washing steps as described in Protocol 2 (Steps 1-3).
-
Optimized Coupling:
-
Activation: In a separate vial, dissolve this compound (3-4 eq.), a highly efficient coupling reagent such as HATU (2.9-3.9 eq.), in ~4 mL of DMF.[9] The use of HATU is recommended for sterically hindered amino acids as it forms a highly reactive O-acylisourea intermediate.[9]
-
Add DIEA (6-8 eq.) to the activation mixture.
-
Coupling Reaction: Immediately add the activated solution to the resin. Agitate the reaction for an extended period, typically 2 to 4 hours , at room temperature. For particularly difficult couplings, microwave-assisted SPPS can significantly accelerate the reaction and improve yields.[10]
-
-
Monitoring & Recoupling:
-
After the extended coupling time, wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test. Due to the steric hindrance, a single coupling may be insufficient.
-
If the Kaiser test is positive, perform a second coupling (recoupling) by repeating Step 2 with a fresh solution of activated amino acid for another 2 hours.
-
-
Washing: Once a negative Kaiser test is achieved, wash the resin thoroughly with DMF (5 x 5 mL) to prepare for the next cycle.
Protocol 4: Final Cleavage and Deprotection
This final step cleaves the completed peptide from the resin support and removes all acid-labile side-chain protecting groups.[12]
| Cleavage Cocktail Component | Standard Cocktail ("Reagent K" variant) | Function |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves peptide from resin, removes protecting groups |
| Water | 2.5% | Cation scavenger, suppresses t-butylation |
| Triisopropylsilane (TIS) | 2.5% | Potent cation scavenger, prevents side reactions |
-
Resin Preparation: After the final Fmoc deprotection of the N-terminal amino acid, wash the peptide-resin extensively with DMF (5x), followed by DCM (5x) to prepare it for cleavage. Dry the resin thoroughly under a high vacuum for at least 4 hours.[13]
-
Cleavage:
-
Place the dry peptide-resin in a reaction vessel.
-
In a chemical fume hood, prepare the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin). Add the cold cocktail to the resin.
-
CAUTION: TFA is highly corrosive. Always wear appropriate personal protective equipment (gloves, lab coat, safety glasses).[14]
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide into a 50 mL centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Add the TFA solution dropwise to a large volume (~40 mL) of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.
-
Incubate the mixture at -20°C for 30 minutes to maximize precipitation.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in cold diethyl ether and centrifuging again. Repeat this wash two more times to remove residual scavengers.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
References
- The Role of Brominated Phenylalanine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
-
Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. (n.d.). ResearchGate. Retrieved from [Link]
-
A novel solvent system for solid-phase synthesis of protected peptides: the disaggregation of resin-bound antiparallel .beta.-sheet. (1996). The Journal of Organic Chemistry. Retrieved from [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). International Journal of Peptide Research and Therapeutics. Retrieved from [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide. Retrieved from [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019). RSC Advances. Retrieved from [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (2021). ChemRxiv. Retrieved from [Link]
-
Solid-phase peptide synthesis. (2014). RSC Advances. Retrieved from [Link]
-
The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Peptide and peptide library cyclization via bromomethylbenzene derivatives. (2015). Methods in Molecular Biology. Retrieved from [Link]
-
Peptide and Peptide Library Cyclization via Bromomethylbenzene Derivatives. (2015). Request PDF on ResearchGate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. nbinno.com [nbinno.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chempep.com [chempep.com]
- 9. bachem.com [bachem.com]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Note: A Comprehensive Guide to the Cleavage of Peptides Containing 4-Bromophenylalanine from Solid-Phase Resins
Abstract
The incorporation of non-natural amino acids like 4-bromophenylalanine [Phe(4-Br)] into peptide sequences is a key strategy for enhancing the pharmacological properties of peptide-based therapeutics.[1][2] The bromine atom provides a versatile chemical handle for post-synthesis modifications, such as cross-coupling reactions, and can improve binding affinity through halogen bonding.[1] A critical and final step in solid-phase peptide synthesis (SPPS) is the efficient cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. This guide provides a detailed, experience-driven framework for successfully cleaving peptides containing 4-bromophenylalanine. It covers the underlying chemical principles, selection of optimal cleavage cocktails, step-by-step protocols, and troubleshooting, ensuring researchers can achieve high yield and purity for their target peptides.
The Chemistry of Acidolytic Cleavage
The final step in Fmoc-based SPPS is typically accomplished by treating the peptide-resin with a strong acid, most commonly Trifluoroacetic Acid (TFA). This process, known as acidolysis, is designed to break the acid-labile bond connecting the peptide's C-terminus to the resin linker and concurrently remove acid-labile protecting groups from amino acid side chains.
1.1. The Role of Scavengers
During acidolysis, protecting groups (e.g., t-butyl from Asp, Glu, Tyr) and linkers are released as highly reactive carbocations.[3] If left unchecked, these electrophilic species can re-attach to or modify nucleophilic residues within the peptide chain, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4] This leads to undesired side products and a significant reduction in the purity of the crude peptide.[5]
Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" these reactive carbocations before they can cause damage.[3][6] The choice of scavenger is dictated by the peptide's amino acid composition. 4-Bromophenylalanine itself is generally stable under standard TFA cleavage conditions; the primary concern is protecting the other sensitive residues in the sequence.
1.2. Key Components of Cleavage Cocktails
-
Trifluoroacetic Acid (TFA): The strong acid responsible for the cleavage reaction.
-
Triisopropylsilane (TIS): An effective scavenger for t-butyl cations, which are common byproducts. It works via reductive quenching.[6]
-
Water (H₂O): Acts as a proton source and helps to suppress aspartimide formation, although it should be omitted if the peptide has an N-terminal glutamic acid to prevent pyroglutamate formation.[3]
-
Phenol: A scavenger that can suppress side reactions on tyrosine and tryptophan residues.
-
1,2-Ethanedithiol (EDT): A potent scavenger particularly recommended for protecting tryptophan and methionine residues. For cysteine-containing peptides, EDT helps maintain the sulfhydryl group in its reduced state.[4]
-
Thioanisole: Another scavenger often used in complex cocktails to protect tryptophan.
Selecting the Optimal Cleavage Cocktail
The selection of the appropriate cleavage cocktail is paramount for success and depends entirely on the peptide's sequence. While 4-bromophenylalanine is robust, the presence of other sensitive residues dictates the necessary scavengers.
| Scenario | Recommended Cocktail | Composition (v/v/v) | Rationale & Causality |
| Simple Peptides (Phe(4-Br) with no other sensitive residues) | TFA/TIS/H₂O | 95 : 2.5 : 2.5 | This is the most common and simplest cocktail. TIS is sufficient to scavenge the carbocations generated from standard protecting groups.[7] |
| Peptides with Trp, Met, or Cys | Reagent B | TFA / Phenol / H₂O / TIS88 : 5 : 5 : 2 | Phenol offers additional protection for aromatic side chains like tryptophan. This is a good general-purpose "odorless" cocktail.[1][8] |
| Complex Peptides (Multiple sensitive residues, including Arg(Pmc/Pbf), Trp, Met, Cys) | Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT82.5 : 5 : 5 : 5 : 2.5 | This is a highly robust and potent cocktail designed to suppress a wide variety of side reactions.[4][5] The combination of scavengers provides maximal protection for highly susceptible residues. |
| Peptides with Arg(Pmc/Pbf) | Reagent R | TFA / Thioanisole / EDT / Anisole90 : 5 : 3 : 2 | Specifically formulated for peptides containing arginine residues with sulfonyl-based protecting groups, which can be slow to cleave.[9] |
Experimental Protocols
Safety Precaution: Trifluoroacetic Acid (TFA) is a highly corrosive and dangerous chemical. All steps involving TFA must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1][3][6]
3.1. Protocol: Pre-Cleavage Resin Preparation
This preparatory step is critical for ensuring efficient cleavage and minimizing contamination from residual synthesis reagents.
-
Place the peptide-resin in a suitable reaction vessel (e.g., a fritted glass funnel).
-
Wash the resin extensively with Dichloromethane (DCM) (5 x 10 mL per gram of resin) to remove any residual DMF and shrink the resin beads.[6][10]
-
Dry the peptide-resin thoroughly under a high vacuum for at least 4 hours, or preferably overnight, over KOH pellets. Causality: Incomplete drying can lead to the formation of peptide acid as a byproduct if water reacts with the linker.
3.2. Protocol: Cleavage of a Simple Phe(4-Br) Peptide (TFA/TIS/H₂O)
This protocol is suitable for peptides containing 4-bromophenylalanine but lacking other sensitive residues like Cys, Met, or Trp.
-
Place the dried peptide-resin (e.g., 0.1 mmol scale) into a clean, dry reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. Prepare this fresh just before use.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of resin).[1]
-
Gently agitate or swirl the mixture at room temperature for 2-3 hours.[1]
-
Filter the resin through a fritted funnel, collecting the filtrate into a clean conical tube.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) to recover any remaining peptide and combine the filtrates.[1]
-
Proceed to Section 4: Post-Cleavage Work-up .
3.3. Protocol: Cleavage of a Complex Phe(4-Br) Peptide (Reagent K)
This protocol is designed for peptides containing 4-bromophenylalanine along with other sensitive residues like Trp, Met, Cys, or multiple Arg(Pbf).
-
Place the fully dried peptide-resin (e.g., 0.1 mmol scale) into a clean, dry reaction vessel.
-
Prepare Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT.[4][5] Prepare this cocktail fresh immediately before use.
-
Add Reagent K to the resin (approximately 10 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature. Reaction time is typically 2-3 hours. For peptides with multiple arginine residues, this may need to be extended.
-
Filter the resin through a fritted funnel, collecting the filtrate into a clean conical tube.
-
Wash the resin with a small volume of fresh TFA (1-2 mL) and add it to the collected filtrate.
-
Proceed to Section 4: Post-Cleavage Work-up .
Post-Cleavage Work-up: Peptide Precipitation and Isolation
-
Take the collected TFA filtrate and place it in an ice bath to cool.
-
In a separate, larger conical tube, add cold diethyl ether (at least 10 times the volume of the TFA solution).[1]
-
Slowly add the TFA solution dropwise into the cold, swirling diethyl ether. A white precipitate (the crude peptide) should form immediately.
-
Centrifuge the mixture to pellet the precipitated peptide.[1]
-
Carefully decant and discard the ether supernatant.
-
Wash the peptide pellet by adding fresh cold diethyl ether, vortexing briefly, and centrifuging again. Repeat this wash step 2-3 more times to remove residual scavengers and TFA.[1]
-
After the final wash, decant the ether and dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1] The peptide is now ready for purification (e.g., by HPLC) and analysis.
Visualizing the Workflow & Mechanism
To clarify the experimental process and the underlying chemistry, the following diagrams illustrate the key stages.
Caption: High-level workflow for peptide cleavage and isolation.
Caption: Role of scavengers in preventing side reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Crude Peptide Yield | 1. Incomplete cleavage from the resin.2. Inefficient precipitation.3. Peptide is soluble in ether. | 1. Extend cleavage time or use a stronger acid cocktail. Ensure resin was fully dried beforehand.2. Ensure the ether is sufficiently cold and used in a large excess (10-20x volume of TFA).3. If the peptide is very hydrophobic, try precipitating into cold methyl t-butyl ether (MTBE). |
| Unexpected Mass Peaks (+56, +72, etc.) | 1. Alkylation of sensitive residues (Trp, Met, Cys) by carbocations.2. Incomplete removal of a side-chain protecting group. | 1. The scavenger cocktail was insufficient. Re-cleave a small amount of resin with a more robust cocktail like Reagent K.[4][5]2. This is common for Arg(Pbf/Pmc). Extend the cleavage time to 3-6 hours. |
| Peptide is Colored (Yellow/Brown) | 1. Side reactions involving tryptophan.2. Cationic species generated from the resin linker itself, especially with Rink Amide resins.[10] | 1. Ensure an effective scavenger for Trp (like EDT or thioanisole) is used.2. Using silane scavengers like TIS can help minimize the formation of these colored byproducts.[10] |
| No Precipitate Forms | 1. The peptide concentration is too low.2. The peptide is very short and/or hydrophilic and remains soluble. | 1. Concentrate the TFA solution under a gentle stream of nitrogen before adding to ether. Caution: Do not evaporate to dryness.2. Lyophilize the TFA solution directly (if equipment allows) or perform a solvent exchange into water/acetonitrile for direct purification. |
References
-
Merck. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
JoVE. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments. Retrieved from [Link]
-
Coyan, M., & Côté, S. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Lee, N. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. Retrieved from [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.
-
Royal Society of Chemistry. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Royal Society of Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Pawlas, J., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. PMC - NIH. Retrieved from [Link]
-
Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. Retrieved from [Link]
-
Stefanowicz, P., et al. (2013). New method of peptide cleavage based on Edman degradation. PMC - NIH. Retrieved from [Link]
-
King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed. Retrieved from [Link]
-
AAPPTEC. (n.d.). Planning a Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Wang, Y., et al. (2012). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions. PMC - NIH. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Purification of Peptides with Unnatural Amino Acids by RP-HPLC
Introduction: The Expanding Frontier of Peptide Therapeutics and the Purification Challenge
The incorporation of unnatural amino acids (UAAs) into peptide sequences represents a significant leap forward in drug discovery and development. These novel building blocks offer the ability to engineer peptides with enhanced therapeutic properties, such as increased stability, improved bioavailability, and novel functionalities. However, the very modifications that make these peptides desirable also introduce unique and significant challenges to their purification. Standard protocols for purifying natural peptides often fall short, necessitating a more nuanced and tailored approach.
This guide provides a comprehensive framework for the purification of peptides containing unnatural amino acids using reversed-phase high-performance liquid chromatography (RP-HPLC). As a Senior Application Scientist, this document is crafted from field-proven insights to empower researchers, scientists, and drug development professionals with the technical knowledge and practical protocols to navigate the complexities of purifying these next-generation therapeutics. We will delve into the fundamental principles, explore systematic method development, and provide detailed, actionable protocols.
The Impact of Unnatural Amino Acids on RP-HPLC Behavior
The retention of peptides in RP-HPLC is primarily governed by the hydrophobic interactions between the amino acid side chains and the stationary phase.[1] The introduction of UAAs can dramatically alter a peptide's physicochemical properties, influencing its retention time, peak shape, and overall separability from closely related impurities.[2][3][4][5][6]
Key considerations include:
-
Altered Hydrophobicity: UAAs can be significantly more or less hydrophobic than their natural counterparts. This directly impacts retention time, with highly hydrophobic UAAs leading to longer retention and potentially requiring stronger organic modifiers for elution.
-
Modified pKa Values: The ionization state of a peptide is critical for its interaction with the stationary phase. UAAs with acidic or basic side chains that have different pKa values than natural amino acids will alter the peptide's overall charge at a given pH, affecting retention and selectivity.[7]
-
Conformational Changes: The unique steric bulk or flexibility of UAAs can induce changes in the peptide's secondary structure. These conformational shifts can alter the exposure of hydrophobic residues to the stationary phase, leading to unpredictable retention behavior.[8]
-
Novel Interactions: Some UAAs may introduce possibilities for interactions beyond simple hydrophobicity, such as π-π stacking with phenyl-based stationary phases.
Understanding these potential effects is the first step in developing a robust and effective purification strategy.
Method Development: A Systematic Approach
A systematic approach to method development is crucial for successfully purifying peptides with unnatural amino acids. This involves a logical progression of optimizing key chromatographic parameters.
Step 1: Initial Scouting Gradient
The first step in any purification is to understand the elution profile of the crude sample. A broad, "scouting" gradient is employed to determine the approximate concentration of the organic modifier required to elute the target peptide and to visualize the impurity profile.[9]
Protocol: Initial Scouting Gradient
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).[10][11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Gradient: 5% to 95% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV at 214 nm and 280 nm.
-
Temperature: Ambient or slightly elevated (e.g., 30-40°C) to improve peak shape.[11][12]
This initial run provides a roadmap for further optimization.
Step 2: Column Selection - Beyond C18
While C18 columns are the workhorse for peptide purification, the unique properties of UAA-containing peptides may necessitate exploring alternative stationary phases.
| Stationary Phase | Key Characteristics & Applications |
| C18 (Octadecylsilane) | Standard choice for a wide range of peptides. Offers high hydrophobicity.[13] |
| C8 (Octylsilane) | Less hydrophobic than C18. Useful for highly hydrophobic peptides to reduce retention time.[14] |
| C4 (Butylsilane) | Even less hydrophobic. Often used for large, hydrophobic peptides and proteins.[1] |
| Phenyl-Hexyl | Provides alternative selectivity through π-π interactions, beneficial for peptides with aromatic UAAs.[14][15] |
| Polar-Embedded | Contains polar groups within the alkyl chains, offering different selectivity for polar peptides and potentially improving peak shape. |
Expert Insight: If your peptide exhibits poor peak shape (tailing or fronting) on a C18 column, consider a column with a different bonding chemistry or a higher purity silica to minimize secondary interactions.[10]
Step 3: Mobile Phase Optimization - The Key to Selectivity
Fine-tuning the mobile phase composition is often the most impactful step in improving the resolution of your target peptide from its impurities.
Organic Modifier: Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency. However, for very hydrophobic peptides, isopropanol (IPA) or a mixture of ACN and IPA can be more effective at elution.[16]
Ion-Pairing Agent and pH: Trifluoroacetic acid (TFA) is the standard ion-pairing agent, maintaining a low pH (~2) that protonates acidic residues and minimizes secondary interactions with the silica backbone.[9][17] However, altering the pH can dramatically change the selectivity of the separation.
-
Formic Acid (FA): A weaker acid than TFA, resulting in a slightly higher pH. It is often preferred for LC-MS applications due to reduced ion suppression.[17]
-
Phosphate Buffers: Allow for precise pH control, which can be beneficial for separating peptides with ionizable UAAs. Note that phosphate buffers are not volatile and are incompatible with mass spectrometry.[9]
-
Ammonium Hydroxide/Bicarbonate: Used for high-pH RP-HPLC, which can provide a completely different selectivity profile. This is particularly useful for peptides that are poorly resolved at low pH.[7][18]
Protocol: Mobile Phase Screening
-
Prepare mobile phases with different ion-pairing agents (e.g., 0.1% TFA, 0.1% FA).
-
If necessary, prepare buffered mobile phases at different pH values (e.g., pH 2.5, 4.5, 7.5).
-
Run the same scouting gradient with each mobile phase composition to evaluate changes in selectivity and peak shape.
Step 4: Gradient Optimization - Sharpening the Focus
Once an appropriate column and mobile phase have been selected, the gradient can be optimized to improve resolution around the target peptide.
Expert Insight: The goal is to create a shallow gradient around the elution point of your target peptide. A good rule of thumb is to start the focused gradient approximately 5-10% below the elution concentration of the target from the scouting run and end it 5-10% above.
Protocol: Gradient Optimization
-
Based on the scouting run, determine the percentage of Mobile Phase B at which the target peptide elutes.
-
Design a new, shallower gradient focused on this region. For example, if the peptide elutes at 40% B, a new gradient could be 30-50% B over 30-60 minutes.
-
Further refine the gradient slope to maximize the resolution between the target peptide and closely eluting impurities.[19][20]
Visualizing the Workflow: Method Development for UAA Peptide Purification
Caption: A systematic workflow for RP-HPLC method development.
Detailed Protocols
Protocol 1: Sample Preparation
Proper sample preparation is critical to avoid column clogging and ensure reproducible results.
-
Dissolution: Dissolve the crude peptide in a solvent that is compatible with the initial mobile phase conditions. Mobile Phase A is often a good choice. For very hydrophobic peptides, a small amount of organic solvent (e.g., ACN, DMSO) may be necessary. If using DMSO, ensure the injection volume is small to avoid peak distortion.[19]
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
Concentration: The concentration of the sample will depend on the loading capacity of the column. For analytical scale, a concentration of 1-2 mg/mL is typical.
Protocol 2: Preparative Purification
Once an optimized analytical method is established, it can be scaled up for preparative purification.
-
Column: Select a preparative column with the same stationary phase as the optimized analytical method, but with a larger internal diameter (e.g., 21.2 mm or 50 mm).
-
Flow Rate and Gradient Scaling: The flow rate and gradient must be scaled geometrically based on the column dimensions. The Waters Prep OBD Column Calculator is an excellent resource for these calculations.
-
Loading: The amount of crude peptide that can be loaded will depend on the column size and the complexity of the sample. A loading study is often recommended to determine the optimal loading amount without sacrificing resolution.
-
Fraction Collection: Collect fractions based on the UV chromatogram. It is advisable to collect smaller fractions around the main peak to isolate the highest purity material.
-
Purity Analysis: Analyze the collected fractions using the optimized analytical method to determine their purity.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity specifications. The organic solvent is typically removed by rotary evaporation before lyophilization to obtain the final purified peptide as a powder.[13]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | Secondary interactions with the silica backbone; Poor sample solubility; Column degradation. | Increase TFA concentration; Switch to a higher purity silica column; Use a different ion-pairing agent; Increase column temperature.[9][10] |
| Poor Resolution | Gradient is too steep; Inappropriate stationary or mobile phase. | Optimize to a shallower gradient; Screen different columns and mobile phase pH values.[20] |
| Peptide Not Eluting | Peptide is too hydrophobic for the mobile phase conditions. | Add a stronger organic modifier like isopropanol to Mobile Phase B; Switch to a less hydrophobic column (e.g., C8 or C4). |
| Split Peaks | Conformational isomers; On-column degradation; Column void. | Increase column temperature to potentially coalesce isomers; Check sample stability; Replace the column. |
Conclusion
The purification of peptides containing unnatural amino acids by RP-HPLC is a challenging but achievable task. Success hinges on a systematic and logical approach to method development, a solid understanding of the underlying chromatographic principles, and a willingness to explore beyond standard protocols. By carefully considering the unique properties imparted by the unnatural amino acid and systematically optimizing the column, mobile phase, and gradient, researchers can effectively isolate these novel peptides to the high purity required for downstream applications. This guide provides the foundational knowledge and practical protocols to empower scientists in this exciting and rapidly advancing field.
References
- Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]
-
Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]
- Guo, D., Mant, C. T., Taneja, A. K., Parker, J. M., & Hodges, R. S. (1986). Prediction of peptide retention times in reversed-phase high-performance liquid chromatography. I. Determination of retention coefficients of amino acid residues of model synthetic peptides.
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Proceedings of the National Academy of Sciences, 77(3), 1632-1636.
-
Morressier. (2017, April 7). Improving peptide purification via flash column chromatography by modulating mobile phase pH. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
-
ResearchGate. (2019, July 18). How should I choose a HPLC column for separation small peptides smaller than 30 kDa or in between 30-5 kDa? Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Peptide Purification by Reverse-Phase HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Retrieved from [Link]
-
Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Retrieved from [Link]
-
YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]
- Young, P. M., & Wheat, T. E. (1990). Optimization of high-performance liquid chromatographic peptide separations with alternative mobile and stationary phases.
Sources
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. | Semantic Scholar [semanticscholar.org]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. biotage.com [biotage.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. lcms.cz [lcms.cz]
- 10. hplc.eu [hplc.eu]
- 11. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 12. ymcamerica.com [ymcamerica.com]
- 13. bachem.com [bachem.com]
- 14. biovera.com.au [biovera.com.au]
- 15. waters.com [waters.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. Improving peptide purification via flash column chromatography by modulating mobile phase pH [morressier.com]
- 19. biotage.com [biotage.com]
- 20. waters.com [waters.com]
Application Note: Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid for Advanced Stapled Peptide Synthesis
Abstract
Stapled peptides have emerged as a promising class of therapeutics capable of modulating intracellular protein-protein interactions (PPIs) previously considered "undruggable."[1] The introduction of a synthetic, all-hydrocarbon brace—the "staple"—stabilizes the peptide's α-helical secondary structure, leading to enhanced proteolytic resistance, increased target affinity, and improved cell permeability.[1][2] This guide provides a detailed technical overview and robust protocols for the application of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid, a specialized β-amino acid, in the synthesis of stapled peptides. Its unique structure, featuring a bromophenyl group, offers a versatile handle for post-synthesis modifications, expanding the functional repertoire of the resulting stapled peptides.[3] We will detail its incorporation via Fmoc-based Solid-Phase Peptide Synthesis (SPPS), on-resin ring-closing metathesis (RCM), and subsequent purification and analysis.
Introduction: The Stapled Peptide Revolution
The α-helix is one of nature's most fundamental structural motifs for mediating PPIs.[1][4] However, short peptides excised from their parent proteins are typically unstructured in solution, rendering them susceptible to proteolysis and unable to effectively engage their targets.[1] Peptide stapling overcomes these limitations by installing a covalent, all-hydrocarbon crosslink between two amino acid side chains, effectively locking the peptide into its bioactive helical conformation.[2][5]
This is most commonly achieved via ruthenium-catalyzed Ring-Closing Metathesis (RCM) between two non-natural, olefin-bearing amino acids strategically placed within the peptide sequence (e.g., at i, i+4 or i, i+7 positions).[4][6] The use of this compound in conjunction with an olefin-bearing amino acid allows for the creation of unique stapled structures. The β-amino acid backbone can influence the peptide's conformational dynamics, while the bromophenyl moiety serves as a reactive site for further chemical diversification, such as the attachment of imaging agents, PEG chains, or cytotoxic payloads through cross-coupling reactions.[3][7]
Reagent Profile: this compound
A high-quality, enantiomerically pure building block is fundamental to the success of any peptide synthesis.[8] The specifications for the title compound are summarized below.
| Property | Value |
| CAS Number | 331763-76-9[9] |
| Molecular Formula | C25H22BrNO4 |
| Molecular Weight | 496.35 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥ 99.0%[8] |
| Enantiomeric Purity | ≥ 99.8% (R-isomer)[8] |
| Solubility | Soluble in DMF, NMP[] |
| Protection Strategy | Nα-Fmoc[][11] |
Comprehensive Workflow for Stapled Peptide Synthesis
The synthesis of a stapled peptide is a multi-stage process that demands precision at each step.[5] The overall workflow is depicted below, followed by detailed, step-by-step protocols.
Caption: Overall workflow for stapled peptide synthesis.
Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the assembly of the linear peptide on a solid support using Fmoc chemistry.[5][12]
-
Materials: Rink Amide MBHA resin, Fmoc-protected amino acids, this compound, Fmoc-(S)-pentenylalanine (S5), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, HBTU, HOBt, DIPEA.
-
Equipment: Automated peptide synthesizer.
Methodology:
-
Resin Swelling: Swell Rink Amide MBHA resin (0.1 mmol scale) in DMF for 1 hour in the synthesizer reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin (or the N-terminal amino acid in subsequent cycles) by treating with 20% piperidine in DMF for 10 minutes, repeating this step twice.[13]
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
For standard proteinogenic amino acids: Activate the Fmoc-amino acid (5 eq) with HBTU/HOBt (5 eq) and DIPEA (10 eq) in DMF. Add to the resin and allow to react for 45 minutes.
-
For this compound and other non-natural amino acids: Perform a double coupling.[14] Use the same conditions as above, but after the first 45-minute coupling, drain, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.
-
Scientist's Note: Non-natural and α,α-disubstituted amino acids often exhibit slower coupling kinetics due to steric hindrance.[5] Double coupling is essential to drive the reaction to completion and avoid deletion sequences, which are difficult to remove during purification.[5][15]
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Iteration: Repeat steps 2-5 for each amino acid in the sequence.
-
(Optional but Recommended) QC Check: Before proceeding to stapling, perform a test cleavage on a small amount of resin (5-10 mg). Analyze the crude linear peptide by LC-MS to confirm the correct mass. This pre-emptive check can save significant time and resources.
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
This protocol describes the formation of the all-hydrocarbon staple on the resin-bound peptide.[6][16]
-
Materials: Peptide-resin, Grubbs' First-Generation Catalyst, 1,2-Dichloroethane (DCE, anhydrous and degassed).
-
Equipment: Reaction vessel with nitrogen inlet, orbital shaker.
Caption: Ring-Closing Metathesis (RCM) reaction on-resin.
Methodology:
-
Resin Preparation: Wash the fully assembled linear peptide-resin thoroughly with DCM (5 times) to remove all traces of DMF.
-
Catalyst Solution: In a separate vial under a nitrogen atmosphere, dissolve Grubbs' Catalyst (1st Gen, 20 mol% relative to resin loading) in anhydrous, degassed DCE to make a ~10 mM solution.[16]
-
Scientist's Note: While 2nd and 3rd generation catalysts are available, the 1st generation catalyst is often sufficient for standard stapling and is more cost-effective.[17] The reaction is sensitive to air and moisture; therefore, using anhydrous, degassed solvent is critical for catalyst activity.[17]
-
-
RCM Reaction: Add the catalyst solution to the peptide-resin. Seal the vessel under nitrogen and shake at room temperature for 2 hours.[16]
-
Reaction Monitoring: Filter off the catalyst solution. A second addition of fresh catalyst solution for another 2 hours can be performed to ensure the reaction goes to completion.[16]
-
QC Check: Perform a test cleavage on a small aliquot of resin. Analyze by LC-MS. The stapled peptide should have a mass corresponding to the linear peptide minus 28 Da (the mass of ethylene) and typically elutes earlier on a reverse-phase HPLC column due to its more compact, rigid structure.[16]
-
Washing: Once the reaction is complete, wash the resin extensively with DCE (3 times), DCM (3 times), and finally DMF (3 times) to remove all traces of the ruthenium catalyst.
Protocol 3: Cleavage, Purification, and Analysis
This final stage liberates the peptide from the resin and purifies it to homogeneity.
-
Materials: Stapled peptide-resin, Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water, cold Diethyl Ether.
-
Equipment: Cleavage vessel, centrifuge, preparative and analytical RP-HPLC systems, mass spectrometer.
Methodology:
-
Final Fmoc Removal: If the N-terminus is still Fmoc-protected, deprotect using 20% piperidine in DMF as described in Protocol 1.
-
Resin Preparation: Wash the resin with DMF, followed by DCM, and dry under vacuum for at least 1 hour.
-
Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.[5][17] Add this cocktail to the dried resin (10 mL per 0.1 mmol of resin) and stir at room temperature for 2-3 hours.
-
Scientist's Note: TIS acts as a scavenger to trap reactive carbocations generated during the cleavage of side-chain protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine.[18]
-
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 50 mL conical tube containing cold diethyl ether (40 mL). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the suspension at 4000 rpm for 10 minutes. Decant the ether and wash the peptide pellet twice more with cold ether. Dry the crude peptide pellet under a stream of nitrogen.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of Acetonitrile/Water (with 0.1% TFA).
-
Purify the peptide using preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column.[19] Use a gradient of Buffer A (0.1% TFA in Water) and Buffer B (0.1% TFA in Acetonitrile).
-
Collect fractions and analyze each by analytical RP-HPLC and Mass Spectrometry to identify those containing the pure product.[19][20]
-
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final stapled peptide as a white, fluffy powder.
-
Final Analysis: Confirm the purity (>95%) by analytical RP-HPLC and verify the identity by high-resolution mass spectrometry.[20][21]
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced stapled peptides. The protocols outlined in this guide provide a robust framework for its successful incorporation using standard Fmoc-SPPS and on-resin RCM techniques. The presence of the bromophenyl group provides a unique chemical handle for post-synthetic modifications, enabling researchers to develop next-generation peptide probes and therapeutics with tailored functionalities. Adherence to the described quality control checkpoints is critical for ensuring a high-purity final product and maximizing the overall success of the synthesis campaign.
References
- Kim, Y.W., Grossmann, T.N. & Verdine, G.L. Synthesis of all-hydrocarbon stapled alpha-helical peptides by ring-closing olefin metathesis. Nature Protocols. [URL: https://www.
- Biotage. Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage Application Note. [URL: https://www.biotage.
- BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences Technical Article. [URL: https://www.bocsci.
- Bird, G. H., Madani, N., Perry, A. F., Princiotto, A. M., Supko, J. G., He, X., ... & Walensky, L. D. (2011). Chemical synthesis of hydrocarbon-stapled peptides for protein interaction research and therapeutic targeting. Current protocols in chemical biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4849405/]
- AAPPTec. Ring Closing Metathesis on Resin. Technical Support Information Bulletin 1176. [URL: https://www.aapptec.
- Bird, G. H., & Walensky, L. D. (2011). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology. [URL: https://www.researchgate.net/publication/221845620_Chemical_Synthesis_of_Hydrocarbon-Stapled_Peptides_for_Protein_Interaction_Research_and_Therapeutic_Targeting]
- Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-stapled peptides: principles, practice, and progress. Journal of medicinal chemistry. [URL: https://dash.harvard.edu/handle/1/12153003]
- AAPPTec. Guide to Solid Phase Peptide Synthesis. AAPPTec Resources. [URL: https://www.aapptec.com/guide-to-solid-phase-peptide-synthesis-i1.html]
- BioDuro. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. BioDuro Insights. [URL: https://www.bioduro-sundia.com/solid-phase-or-liquid-phase-how-has-peptide-synthesis-revolutionized-drug-discovery/]
- Seebach, D., Beck, A. K., & Bierbaum, D. J. (2004). The world of β-and γ-peptides comprised of homologated proteinogenic amino acids and other sources. Chemistry & biodiversity. [URL: https://pubs.acs.org/doi/10.1021/bk-2006-0926.ch001]
- Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies Resources. [URL: https://www.gyrosproteintechnologies.com/spps-in-research-and-development]
- Ballet, S., Pieters, L., & Abell, A. D. (2012). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). The Journal of organic chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3407338/]
- Jad, Y. E., El-Faham, A., de la Torre, B. G., & Albericio, F. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Peptide-based Drug Discovery: Challenges and New Therapeutics. [URL: https://pubs.rsc.org/en/content/chapter/bk9781782623724-00518/978-1-78262-372-4]
- Lau, Y. H., de Andrade, P., Wu, Y., & Spring, D. R. (2015). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cs/c4cs00246f]
- Creative Peptides. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Creative Peptides Technical Blog. [URL: https://www.creative-peptides.com/blog/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol/]
- Ballet, S., & Abell, A. D. (2013). Structural and pharmacological effects of ring-closing metathesis in peptides. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270038/]
- AAPPTec. Planning a Peptide Synthesis. AAPPTec Resources. [URL: https://www.aapptec.com/planning-a-peptide-synthesis-i10.html]
- Wikipedia. Ring-closing metathesis. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.
- Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines Blog. [URL: https://peptidemachines.com/fmoc-based-peptide-synthesis-a-complete-guide-to-chemistry-steps-advantages/]
- CPC Scientific. Why solid-phase synthesis?. CPC Scientific Resources. [URL: https://www.cpcscientific.com/articles/why-solid-phase-synthesis/]
- Ruiz-Gotor, A., Kumar, A., & Albericio, F. (2023). Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/25/1/118]
- BenchChem. Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis. BenchChem Technical Documents. [URL: https://www.benchchem.com/application-notes/a-guide-to-deprotection-and-cleavage-in-peptide-synthesis]
- AAPPTec. Cleavage Cocktails. AAPPTec Resources. [URL: https://www.aapptec.com/cleavage-cocktails-i14.html]
- Next Peptide. This compound. Product Page. [URL: https://www.nextpeptide.com/cas-331763-76-9]
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich Technical Bulletin. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/fmoc-resin-cleavage]
- Partridge, A. W., Marelli, U. K., & Bird, G. H. (2021). Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. Molecules. [URL: https://www.mdpi.com/1420-3049/26/19/5980]
- Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Technical Guide. [URL: https://hplccolumns.com/media/wysiwyg/pdf/guides/ACE_Guide_Protein_Peptide_RP-HPLC.pdf]
- Aguilar, M. I. (Ed.). (2004). HPLC of peptides and proteins: methods and protocols. Springer Science & Business Media. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3557471/]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis. Company Blog. [URL: https://www.inno-pharmchem.com/news/the-role-of-fmoc-s-3-amino-4-4-bromo-phenyl-butyric-acid-in-custom-peptide-synthesis.html]
- AAPPTec. Fmoc-Amino Acids for Peptide Synthesis. Product Category Page. [URL: https://www.aapptec.com/amino-acids/fmoc-amino-acids-c2.html]
- Aguilar, M. I. (2004). Reversed-phase high-performance liquid chromatography of peptides and proteins. Methods in molecular biology. [URL: https://link.springer.com/protocol/10.1385/1-59259-738-2:003]
- MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs Technical Note. [URL: https://www.mtoz-biolabs.com/blog/detection-of-peptide-purity-by-rp-hplc-and-mass-spectrometry.html]
- Bachem. Peptide Purification Process & Methods: An Overview. Bachem Knowledge Center. [URL: https://www.bachem.
- CEM Corporation. Fmoc Amino Acids. Product Information. [URL: https://cem.com/fmoc-amino-acids/]
Sources
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fmoc Amino Acids [cem.com]
- 9. 331763-76-9 | this compound | Next Peptide [nextpeptide.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. Automated Peptide Synthesizers [peptidemachines.com]
- 13. mdpi.com [mdpi.com]
- 14. Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties [mdpi.com]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. peptide.com [peptide.com]
- 17. biotage.com [biotage.com]
- 18. peptide.com [peptide.com]
- 19. bachem.com [bachem.com]
- 20. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 21. hplc.eu [hplc.eu]
Application Note: Site-Specific Fluorescent Labeling of Peptides via Palladium-Catalyzed Cross-Coupling at 4-Bromophenylalanine Residues
Introduction
Fluorescently labeled peptides are indispensable tools in biomedical research and drug development, enabling scientists to visualize and track biological processes with high precision.[1] Applications range from studying protein-peptide interactions and enzyme kinetics to cellular imaging and high-throughput screening.[1][2] A key challenge in creating these powerful probes is the ability to attach a fluorescent dye at a specific, predetermined site on the peptide. This site-specificity is crucial for preserving the peptide's native structure and biological activity.
Incorporating non-canonical amino acids into a peptide sequence during solid-phase peptide synthesis (SPPS) provides a unique chemical handle for subsequent modification. The 4-bromophenylalanine (4-Br-Phe) residue, in particular, serves as an exceptionally versatile anchor point. Its aryl bromide group is a prime substrate for powerful palladium-catalyzed cross-coupling reactions, which are remarkably efficient and can be performed under biocompatible conditions.[3][4]
This application note provides a detailed guide for researchers on the site-specific fluorescent labeling of peptides containing a 4-bromophenylalanine residue. We will focus on two of the most robust and widely used palladium-catalyzed methods: the Suzuki-Miyaura coupling and the Sonogashira coupling .[5][6] These reactions offer a chemoselective and efficient means to conjugate fluorescent probes, creating high-purity peptide-dye conjugates for a wide range of applications.
Mechanism of Action: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon bonds. The aryl bromide of the 4-Br-Phe residue on the peptide acts as the electrophile, which reacts with a nucleophilic coupling partner (a fluorescently-tagged boronic acid or alkyne) in the presence of a palladium catalyst.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction couples an organoboron compound (e.g., a fluorescent dye functionalized with a boronic acid or boronate ester) with an organohalide (the 4-Br-Phe peptide).[4][6][7] The reaction typically requires a palladium(0) catalyst and a base, and can often be performed in aqueous solutions, making it highly suitable for biomolecules.[8][9]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 4-Br-Phe residue, forming a Pd(II) complex.
-
Transmetalation: The organoboron compound, activated by the base, transfers its organic group (the fluorophore) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond on the peptide and regenerating the palladium(0) catalyst.
The Sonogashira Coupling Reaction
The Sonogashira coupling creates a carbon-carbon bond between a terminal alkyne (e.g., an alkyne-functionalized fluorophore) and an aryl halide (the 4-Br-Phe peptide).[5][10][11] This reaction is unique in that it typically requires two catalysts: a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[5]
The catalytic cycle proceeds as follows:
-
Copper-Alkyne Formation: The copper(I) salt reacts with the terminal alkyne of the fluorophore to form a more reactive copper(I) acetylide intermediate.
-
Oxidative Addition: As with the Suzuki coupling, the palladium(0) catalyst inserts into the carbon-bromine bond of the 4-Br-Phe residue.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) center.
-
Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.
Experimental Protocols
Materials and Reagents
-
Peptide: Custom-synthesized peptide containing at least one 4-bromophenylalanine (4-Br-Phe) residue, purified to >95%.
-
Fluorescent Probes:
-
For Suzuki Coupling: Boronic acid or pinacol boronate ester (Bpin) functionalized fluorophore (e.g., BODIPY-Bpin, Cyanine-Bpin).
-
For Sonogashira Coupling: Terminal alkyne functionalized fluorophore (e.g., FAM-alkyne, TAMRA-alkyne).
-
-
Catalysts:
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), PdCl₂(dppf), or water-soluble catalysts for aqueous reactions.
-
Copper Co-catalyst (for Sonogashira): Copper(I) iodide (CuI).
-
-
Base:
-
For Suzuki: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or an organic base like diisopropylethylamine (DIPEA).
-
For Sonogashira: An organic amine base such as triethylamine (TEA) or DIPEA.
-
-
Solvents: Anhydrous and degassed Dimethylformamide (DMF), Acetonitrile (ACN), or a mixture of aqueous buffer and organic solvent.
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.[12][13]
-
Characterization: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF), Fluorescence Spectrometer.
Protocol 1: Fluorescent Labeling via Suzuki-Miyaura Coupling
This protocol is adapted for a typical small-scale reaction in an organic solvent. For reactions with sensitive peptides, aqueous buffered systems with specialized water-soluble catalysts may be required.[6][9]
Step-by-Step Methodology:
-
Peptide & Reagent Preparation: In a reaction vial, dissolve the 4-Br-Phe containing peptide (1.0 eq) and the alkyne-functionalized fluorophore (1.2-2.0 eq) in a degassed solvent mixture, typically DMF containing an amine base like triethylamine (DMF/TEA, 4:1 v/v).
-
Catalyst Addition: To the solution, add the copper(I) iodide (CuI, 0.1-0.2 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq).
-
Reaction Setup: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 15 minutes. Protect the reaction from light, especially when using light-sensitive fluorophores.
-
Incubation: Stir the reaction at room temperature or with gentle heating (up to 50 °C) for 2-8 hours. Monitor the reaction progress by LC-MS.
-
Purification & Final Product: Follow steps 5 and 6 from the Suzuki-Miyaura protocol to purify and isolate the final fluorescently labeled peptide.
Data Summary and Fluorophore Selection
The choice of coupling reaction and fluorescent dye depends on the specific application and peptide sequence.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Fluorophore Handle | Boronic Acid / Boronate Ester | Terminal Alkyne |
| Catalyst System | Pd(0) Catalyst | Pd(0) Catalyst + Cu(I) Co-catalyst |
| Base | Inorganic (e.g., K₂CO₃) or Organic | Organic Amine (e.g., TEA, DIPEA) |
| Typical Temp. | 60 - 80 °C | 25 - 50 °C |
| Advantages | Wide availability of boronic acids. | Milder reaction temperatures. |
| Considerations | Higher temperatures may affect sensitive peptides. | Copper can sometimes interfere with peptide structure. |
A wide variety of fluorescent dyes can be used, provided they are functionalized with the appropriate coupling handle.
| Fluorophore | Excitation (nm) | Emission (nm) | Common Handle(s) |
| FAM (Fluorescein) | ~494 | ~518 | Alkyne, Boronic Acid |
| TAMRA (Rhodamine) | ~552 | ~578 | Alkyne, Boronic Acid |
| Cy3 | ~550 | ~570 | Alkyne, Boronic Acid |
| Cy5 | ~650 | ~670 | Alkyne, Boronic Acid |
| BODIPY Dyes | Various | Various | Boronic Acid/Ester |
Data sourced from various suppliers. [1][2][14]Always consult the supplier's data sheet for precise spectral properties.
Characterization and Quality Control
Successful labeling must be confirmed through rigorous characterization. This ensures the final product is pure and possesses the desired properties for downstream applications.
Sources
- 1. jpt.com [jpt.com]
- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 3. Bioconjugation of Peptides by Palladium-Catalyzed C-C Cross-Coupling in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide Ligation via the Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
Application Note: A Detailed Protocol for the Solid-Phase Synthesis of β-Peptides
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
β-Peptides, oligomers of β-amino acids, represent a class of peptidomimetics with significant therapeutic potential, largely owing to their remarkable resistance to proteolytic degradation and their ability to form stable, predictable secondary structures. This application note provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of β-peptides using the widely adopted Fmoc/tBu orthogonal protection strategy. We delve into the core principles, strategic considerations, and provide a detailed, step-by-step protocol suitable for both novice and experienced peptide chemists. The causality behind experimental choices, in-process monitoring, and troubleshooting strategies are explained to ensure a robust and reproducible synthesis.
Introduction to β-Peptides and Solid-Phase Synthesis
β-Peptides are polymers in which the constituent amino acid residues have their amino group attached to the β-carbon, rather than the α-carbon as in natural peptides. This seemingly minor structural alteration—an extra methylene unit in the backbone—confers profound biological and structural properties. Key advantages include enhanced stability against enzymatic hydrolysis and the capacity to form unique and stable helical, sheet, and turn structures, making them attractive candidates for drug development and biomaterial science.
The synthesis of these molecules is efficiently achieved using Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield.[1] In SPPS, the peptide chain is assembled stepwise while one end is covalently anchored to an insoluble polymer resin.[2][3] This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step reduced to simple filtration and washing.[2][4]
This guide focuses on the most common methodology, Fmoc/tBu chemistry, which offers mild deprotection conditions and compatibility with a wide range of functionalities.[5][6]
Core Principles & Strategic Considerations
A successful β-peptide synthesis hinges on several key strategic decisions made before the first amino acid is coupled.
The Orthogonal Protection Strategy
The foundation of modern SPPS is the use of orthogonal protecting groups, which can be removed under different chemical conditions without affecting each other.[1][7] The Fmoc/tBu strategy is the gold standard for this.[5]
-
Temporary Nα-Protection (Fmoc): The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group of the incoming amino acid. It is stable to acid but is readily removed by a mild base, typically a solution of piperidine in DMF.[8]
-
Permanent Side-Chain Protection (tBu, Trt, etc.): Reactive side chains of the β-amino acids are protected with acid-labile groups (e.g., tert-butyl for Asp, Glu; trityl for Asn, Gln, His). These groups remain intact throughout the synthesis cycles and are removed simultaneously with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[1][4]
This orthogonality ensures that the peptide chain grows in the correct sequence without unintended side-chain reactions.[7]
Resin Selection: The Solid Support
The choice of resin determines the C-terminal functionality of the final peptide. The resin must be physically stable and swell appropriately in the solvents used to allow reagents to access the growing peptide chain.[4]
-
For C-terminal Carboxylic Acids: Wang resin or 2-Chlorotrityl chloride resin are commonly used. 2-Chlorotrityl resin is extremely acid-sensitive, allowing the peptide to be cleaved while keeping side-chain protecting groups intact if desired.[9][10][11]
-
For C-terminal Amides: Rink Amide resin is the standard choice. Cleavage from this resin with TFA directly yields a C-terminal primary amide.[9][11]
β-Amino Acid Monomers & Coupling Challenges
Unlike α-amino acids, the synthesis of β-amino acid monomers is often a prerequisite to the peptide synthesis itself.[12] Furthermore, the additional methylene group in the backbone of β-amino acids can increase steric hindrance around the reactive carboxyl and amino groups. This makes the peptide bond formation more challenging than with their α-amino acid counterparts. Consequently, the choice of coupling reagent is critical.
Coupling Reagents for Efficient Amide Bond Formation
Coupling reagents activate the carboxylic acid of the incoming Fmoc-β-amino acid to facilitate its reaction with the free N-terminal amine of the resin-bound peptide. For sterically hindered β-amino acids, highly efficient reagents are necessary.
| Coupling Reagent | Full Name | Key Characteristics |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A classic and reliable uronium-based reagent, effective for most couplings.[13][14] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | More reactive than HBTU, especially useful for difficult or sterically hindered couplings.[13][14] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | A cost-effective carbodiimide-based method. HOBt is added to accelerate the reaction and suppress racemization.[13][14] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A modern, highly efficient Oxyma-based reagent with improved safety and solubility profiles compared to HOBt/HOAt-based reagents.[14][15] |
Visualized Workflow of β-Peptide Synthesis
The overall process of solid-phase β-peptide synthesis can be visualized as a series of distinct stages, from initial resin setup to the final purified product.
Figure 1: Overall workflow for Fmoc-based solid-phase synthesis of β-peptides.
Detailed Step-by-Step Protocol
This protocol outlines the manual synthesis of a model β-peptide on Rink Amide resin. All steps should be performed in a fume hood with appropriate personal protective equipment.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5-0.8 mmol/g loading).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Isopropanol (IPA), Diethyl ether (cold).
-
Amino Acids: Fmoc-protected β-amino acids.
-
Reagents:
-
Deprotection Solution: 20% Piperidine in DMF (v/v).
-
Coupling Reagent: HATU.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). Prepare fresh.[16]
-
Kaiser Test Solutions: (A) 5% Ninhydrin in ethanol, (B) 80% Phenol in ethanol, (C) 2% 0.001M KCN in pyridine.
-
Step 1: Resin Preparation and Swelling
The goal of this step is to prepare the resin for synthesis by swelling the polymer beads, which allows reagents to freely diffuse.[4]
-
Place the desired amount of resin (e.g., 200 mg, 0.1 mmol scale) into a fritted syringe or a dedicated peptide synthesis vessel.
-
Add DMF (approx. 10 mL/g of resin) to the vessel.
-
Agitate the resin slurry gently (e.g., on a shaker or with manual bubbling of nitrogen) for at least 30-60 minutes at room temperature.[5][11]
-
After swelling, drain the DMF.
Step 2: The SPPS Cycle for Peptide Elongation
This cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence.[2]
Figure 2: The core iterative cycle of solid-phase peptide synthesis.
2a. Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the swollen resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine/DMF and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution.
2b. Washing:
-
Wash the resin thoroughly with DMF (5 times, 1 minute each) to completely remove residual piperidine and dibenzofulvene byproducts.[2][8] This step is critical as residual base can neutralize the incoming activated amino acid.
-
Wash with IPA (2 times) and DMF (3 times).
2c. Amino Acid Coupling:
-
In a separate vial, pre-activate the amino acid: Dissolve Fmoc-β-amino acid (3-5 equivalents relative to resin loading), HATU (0.95 eq. relative to amino acid), and DIPEA (2 eq. relative to resin loading) in a minimal amount of DMF.
-
Allow the activation mixture to stand for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours. Reaction times for β-amino acids may need to be longer than for α-amino acids due to steric hindrance.[17]
-
Drain the coupling solution.
2d. Post-Coupling Wash:
-
Wash the resin with DMF (3 times), IPA (2 times), and DMF again (3 times) to remove excess reagents and byproducts.[8]
2e. In-Process Monitoring (Kaiser Test):
After the post-coupling wash, it is essential to confirm that the coupling reaction has gone to completion. The Kaiser test detects free primary amines.[18]
-
Take a small sample of resin beads (~5-10 beads) and place them in a small glass test tube.
-
Add 2-3 drops of each Kaiser test solution (A, B, and C).
-
Heat the tube at 100°C for 5 minutes.
-
Interpretation:
-
Beads remain colorless/yellow: Negative result. No free primary amines are present, indicating a complete coupling reaction. Proceed to the next cycle.[19]
-
Beads turn dark blue/purple: Positive result. Free primary amines are present, indicating an incomplete coupling. Recouple the same amino acid (repeat step 2c) or cap the unreacted amines.[18][19]
-
2f. Capping (Optional):
If a coupling reaction is incomplete after a second attempt, it is best to permanently block the unreacted amines to prevent the formation of deletion sequences. This is done by acetylating the free amines with a solution of acetic anhydride and DIPEA in DMF.
Step 3: Final Cleavage and Deprotection
Once the desired sequence is assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed.
-
After the final coupling cycle, perform a final Fmoc deprotection (Step 2a) followed by a thorough wash (Step 2b).
-
Wash the resin with DCM (3 times) to remove DMF and shrink the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Add the freshly prepared, chilled Cleavage Cocktail (e.g., Reagent K, ~10 mL/g of resin) to the dry resin in a sealed vessel.[16] The scavengers (phenol, thioanisole, water, EDT) are crucial for trapping reactive cations (e.g., tert-butyl cations) generated during deprotection, which could otherwise cause side reactions.[1]
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the peptide into a centrifuge tube.
-
Wash the resin beads twice with a small volume of fresh TFA and combine the filtrates.
Step 4: Peptide Precipitation and Isolation
-
Add the collected TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Wash the peptide pellet twice with cold ether to remove residual scavengers.
-
Air-dry the crude peptide pellet to remove residual ether. The peptide is now ready for purification.
Purification and Characterization
The crude peptide is a mixture of the target molecule and small amounts of byproducts from incomplete reactions. Purification and characterization are mandatory to ensure the final product's identity and purity.
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. It separates the target peptide from impurities based on hydrophobicity.[20][21]
-
Characterization:
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF are used to confirm the molecular weight of the purified peptide, verifying that the correct sequence was synthesized.[20][21]
-
Analytical HPLC: Used to determine the purity of the final product.[22]
-
Amino Acid Analysis (AAA): Provides the relative ratio of constituent amino acids, confirming the peptide's composition.[22][23]
-
Troubleshooting Common SPPS Problems
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Cleavage | 1. Incomplete coupling at one or more steps.[18]2. Aggregation of the growing peptide chain on the resin.[4]3. Premature cleavage of peptide from the resin. | 1. Use a more powerful coupling reagent (e.g., HATU, COMU).[14] Increase coupling time or perform a double coupling.2. Use a lower-loading resin or a PEG-based resin.[2][5] Incorporate chaotropic salts or use microwave-assisted synthesis.3. Ensure the correct resin and orthogonal protection scheme are used. |
| Positive Kaiser Test After Coupling | 1. Steric hindrance of the amino acids.2. Insufficient activation or reagent concentration.3. Peptide aggregation preventing access to the N-terminus.[4] | 1. Double couple the amino acid for a longer duration.2. Increase the concentration of amino acid and coupling reagents.[24]3. If the problem persists, cap the unreacted amines and proceed. |
| Extra Peaks in Mass Spectrum | 1. Deletion sequences from incomplete coupling.2. Side reactions during deprotection or cleavage (e.g., aspartimide formation in sequences with Asp).[4][24]3. Racemization. | 1. Optimize coupling efficiency and use capping if necessary.2. For Asp-containing peptides, add HOBt during Fmoc deprotection to suppress aspartimide formation.[4] Ensure proper use of scavengers in cleavage cocktail.3. Use additives like HOBt or Oxyma with coupling reagents. Use bases like DIPEA or 2,4,6-collidine instead of NMM.[15] |
Conclusion
The solid-phase synthesis of β-peptides is a robust and highly adaptable methodology. While the steric bulk of β-amino acids presents unique challenges compared to standard SPPS, these can be effectively overcome through the careful selection of resins, the use of high-efficiency coupling reagents, and diligent in-process monitoring. By understanding the principles behind each step, from orthogonal protection to final cleavage, researchers can confidently and reproducibly synthesize these promising molecules for a wide array of applications in medicine and materials science.
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]
-
Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485–12489. Retrieved from [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. Retrieved from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec. Retrieved from [Link]
-
Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PubMed. Retrieved from [Link]
-
Protecting group. (n.d.). In Wikipedia. Retrieved from [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Wang, S. S., Wang, B. S., Hughes, J. L., Leopold, E. J., Wu, C. R., & Tam, J. P. (1992). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. International Journal of Peptide and Protein Research, 40(3-4), 344–349. Retrieved from [Link]
-
Cleavage from Wang Resin. (n.d.). Aapptec. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec. Retrieved from [Link]
-
Commonly Used Colorimetric Reagents in SPPS peptide solutions. (2025, September 30). Dilun Biotechnology. Retrieved from [Link]
-
Bollhagen, R., Schmiedberger, M., Barlos, K., & Grell, E. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl chloride resin. Journal of the Chemical Society, Chemical Communications, (22), 2559. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Nature Protocols. Retrieved from [Link]
-
Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025, November 18). Biovera. Retrieved from [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck. Retrieved from [Link]
-
Solid Phase Synthesis-- What are the major problems in the lab? (2018, July 14). Reddit. Retrieved from [Link]
-
Peptide Characterization Techniques and Applications. (2025, July 22). ResolveMass Laboratories Inc.. Retrieved from [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive. Retrieved from [Link]
-
Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. (n.d.). ACS Publications. Retrieved from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate. Retrieved from [Link]
-
Peptide Characterization & Analytics. (n.d.). JPT. Retrieved from [Link]
-
Introduction to Peptide Synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC. Retrieved from [Link]
-
Flow‐based SPPS for protein synthesis: A perspective. (n.d.). ResearchGate. Retrieved from [Link]
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- 4. chemistry.du.ac.in [chemistry.du.ac.in]
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- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chempep.com [chempep.com]
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Application Notes and Protocols: Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid in Peptidomimetic Drug Discovery
Introduction: The Strategic Advantage of β-Amino Acids and Functionalized Scaffolds in Peptidomimetics
In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited bioavailability.[1][2] The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, offering a powerful toolkit to modulate the pharmacological properties of peptide-based drugs.[3][4] Among these, β-amino acids have garnered significant attention for their ability to confer proteolytic resistance and induce stable secondary structures, such as helices and turns, which can mimic the bioactive conformations of their α-amino acid counterparts.[5][6]
This guide focuses on a particularly versatile building block, Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid . This molecule synergistically combines three key features essential for advanced peptidomimetic design:
-
A β-Amino Acid Backbone: The extended backbone introduces a degree of conformational constraint and, crucially, enhances resistance to enzymatic degradation by proteases that typically recognize α-peptide bonds.[7][8]
-
The Fmoc Protecting Group: The fluorenylmethoxycarbonyl (Fmoc) group is the lynchpin of modern solid-phase peptide synthesis (SPPS), enabling a mild and efficient iterative assembly of the peptide chain under basic conditions.[9][]
-
A Functionalized Phenyl Ring: The 4-bromophenyl moiety is not merely a passive side chain. The bromine atom serves as a versatile synthetic handle for post-synthesis modifications via cross-coupling reactions, allowing for the introduction of diverse functionalities.[11][12] This feature is invaluable for creating targeted therapeutics, diagnostic agents, or for optimizing pharmacokinetic profiles.[13]
These application notes provide a comprehensive overview of the strategic incorporation of this compound into peptidomimetic scaffolds, complete with detailed protocols for its use in solid-phase peptide synthesis.
Physicochemical Properties and Handling
A thorough understanding of the building block's properties is fundamental to its successful application.
| Property | Value | Significance in SPPS |
| CAS Number | 331763-76-9 | Unique identifier for procurement and regulatory purposes.[14] |
| Molecular Formula | C25H22BrNO4 | Essential for accurate mass calculations and characterization. |
| Molecular Weight | 480.37 g/mol | Critical for calculating reagent stoichiometry during synthesis. |
| Appearance | White to off-white solid | Visual confirmation of material quality. |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents. | Ensures efficient dissolution for coupling reactions. |
| Storage | Store at 2-8°C, protected from light and moisture. | Maintains chemical integrity and prevents degradation. |
Strategic Incorporation into Peptidomimetic Scaffolds: A Workflow
The integration of this compound into a target peptidomimetic follows a structured workflow, from initial design to final characterization.
Caption: Workflow for peptidomimetic drug discovery using this compound.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following protocols are based on the widely adopted Fmoc/tBu strategy for SPPS.[15][16] These are generalized procedures and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Resin Preparation and Swelling
Rationale: Proper swelling of the resin is critical to ensure that all reactive sites within the polymer matrix are accessible to reagents, which is essential for achieving high coupling efficiencies.[17]
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a suitable reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin completely.
-
Allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF using a filter.
Protocol 2: Fmoc Deprotection
Rationale: The Fmoc group is cleaved under basic conditions, typically using piperidine. This step liberates the N-terminal amine for the subsequent coupling reaction.[18]
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.
Protocol 3: Coupling of this compound
Rationale: This is the core peptide bond-forming step. A carbodiimide-based activator in the presence of an additive like OxymaPure is a common and effective method. Due to the potential for steric hindrance with β-amino acids, monitoring the reaction and potentially double coupling is advisable.
-
In a separate vessel, dissolve 3-4 equivalents of this compound and 3-4 equivalents of an activating agent (e.g., HBTU, HATU) in DMF.
-
Add 6-8 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to the activation mixture.
-
Allow the pre-activation to proceed for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Wash the resin with DMF (3 times).
-
Quality Control: Perform a qualitative test (e.g., Kaiser or Chloranil test) to check for the presence of free amines. A positive test indicates incomplete coupling, and a second coupling (repeating steps 4-6) is recommended.[19]
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Protocol 4: Final Cleavage and Deprotection
Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the completed peptide from the resin and simultaneously remove any acid-labile side-chain protecting groups. Scavengers are included to trap the reactive carbocations generated during this process, preventing unwanted side reactions.[15][16]
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual protecting groups.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Application in Drug Discovery: The Bromo-Phenyl Moiety as a Synthetic Hub
The true power of incorporating this compound lies in the post-synthetic modification possibilities afforded by the bromine atom. This aryl bromide is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
Example Application: Suzuki Coupling for Bioconjugation
The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between the bromo-phenyl group and a boronic acid derivative. This can be used to:
-
Introduce targeting ligands: A boronic acid-functionalized folate or RGD peptide can be coupled to the peptidomimetic to target cancer cells.
-
Attach imaging agents: Fluorescent dyes or chelating agents for radiolabeling can be introduced for diagnostic applications.
-
Modulate physicochemical properties: The addition of hydrophilic or lipophilic groups can be used to fine-tune the solubility and pharmacokinetic profile of the drug candidate.
Conclusion
This compound is a high-value building block for the synthesis of advanced peptidomimetics. Its β-amino acid structure provides inherent proteolytic stability, while the bromo-phenyl side chain offers a gateway for diverse post-synthetic modifications. The protocols outlined in this guide provide a robust framework for the successful incorporation of this versatile amino acid into peptidomimetic drug discovery programs, enabling the creation of novel therapeutics with enhanced efficacy and tailored properties.
References
- Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Vignarute, P. T., et al. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews.
- Maison, W. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
- Gentilucci, L., et al. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. PMC - PubMed Central.
- ResearchGate. (2025). Peptidomimetics: A New Era in Drug Discovery.
- Journal of Pharmaceutical Research. (2025). Peptidomimetics: A New Era in Drug Discovery.
- Chemical Reviews. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications.
- Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- ResearchGate. (2025). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
- PubMed. (n.d.). Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials.
- Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
- ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds.
- ResearchGate. (n.d.). (PDF) Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids.
- Al-Warhi, T., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science.
- Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- PMC - PubMed Central. (n.d.). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation.
- Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Brominated Compounds in Organic Synthesis: Focus on 1-Bromo-4-phenylbutane.
- Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Amino-4-(4-bromo-phenyl)-butyric Acid: A Key Component in Targeted Drug Discovery.
- Aapptec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Chem-Impex. (n.d.). Fmoc-(R)-3-amino-4-(2-naphthyl)butyric acid.
- Next Peptide. (n.d.). 331763-76-9 | this compound.
- ResearchGate. (n.d.). Solid‐phase peptide synthesis using the Fmoc/tBu strategy.
- Matrix Scientific. (n.d.). Fmoc-(S)-3-amino-4-(4-bromophenyl)-butyric acid.
- White Rose Research Online. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate.
- 楚肽生物科技. (n.d.). Fmoc-(S)-3-Amino-4-(4-bromophenyl)butyric acid.
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Enhancing Peptide Therapeutics: A Guide to the Enzymatic Stability of β-Amino Acid-Containing Peptides
For researchers, scientists, and drug development professionals, the Achilles' heel of peptide-based therapeutics has long been their susceptibility to enzymatic degradation. This inherent instability leads to short in-vivo half-lives, limiting their therapeutic efficacy. A promising strategy to overcome this hurdle is the incorporation of β-amino acids into peptide sequences. This guide provides an in-depth exploration of the enhanced enzymatic stability conferred by β-amino acids, complete with detailed protocols for assessing this critical parameter.
The Foundation of Stability: Understanding α- vs. β-Amino Acids
Native peptides are polymers of α-amino acids, characterized by the attachment of the amino group and the side chain to the same carbon atom (the α-carbon). Proteolytic enzymes, the biological scissors that degrade peptides, have evolved to specifically recognize and cleave the peptide bonds between these α-amino acids.
The introduction of β-amino acids fundamentally alters the peptide backbone. In β-amino acids, the amino group is attached to the β-carbon, one atom further away from the carboxyl group compared to α-amino acids. This seemingly subtle change has profound implications for the peptide's three-dimensional structure and its interaction with proteases. The altered backbone geometry disrupts the canonical recognition sites for many common proteases, rendering the peptide significantly more resistant to cleavage.[1][2][3] Peptides composed entirely of β-amino acids, known as β-peptides, exhibit remarkable stability against a wide array of peptidases.[1][3] Even the incorporation of a single β-amino acid can significantly enhance proteolytic resistance.[4][5]
Figure 1. Structural comparison of α- and β-amino acids.
Mechanisms of Enzymatic Degradation and β-Amino Acid Resistance
Peptide degradation in vivo is primarily mediated by proteases and peptidases found in blood plasma, the gastrointestinal tract, and within cells. These enzymes exhibit specificity for certain amino acid sequences and conformations. Common plasma proteases include aminopeptidases, carboxypeptidases, and endopeptidases like trypsin and chymotrypsin, which cleave at specific sites within the peptide chain.[6][7]
The incorporation of β-amino acids confers resistance through several mechanisms:
-
Steric Hindrance: The altered backbone conformation of β-amino acid-containing peptides can physically block the active site of proteases, preventing efficient binding and catalysis.[8]
-
Disruption of Recognition Motifs: Proteases recognize specific amino acid sequences (cleavage sites). The presence of a β-amino acid can disrupt these motifs, making the peptide a poor substrate for the enzyme.[9] For instance, peptides containing β-amino acids have shown high stability against cleavage by trypsin and chymotrypsin.[10]
-
Altered Electronic Environment: The electronic properties of the peptide bond can be subtly altered by the presence of a β-amino acid, which may also contribute to reduced susceptibility to enzymatic hydrolysis.[1]
Application Protocol: Assessing Peptide Stability in Human Plasma
A critical step in the development of peptide therapeutics is the evaluation of their stability in a biologically relevant matrix. The following protocol provides a robust method for assessing the enzymatic stability of peptides containing β-amino acids in human plasma.
Materials and Reagents
-
Test peptide and a control α-peptide
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Internal standard (a stable, non-endogenous peptide or small molecule)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (MS) (optional, for identification of degradation products)
Experimental Workflow
Figure 2. Experimental workflow for plasma stability assay.
Detailed Protocol
-
Preparation of Peptide Stock Solution: Dissolve the test peptide and the control α-peptide in PBS (pH 7.4) to a final concentration of 1 mg/mL.
-
Plasma Incubation:
-
Thaw pooled human plasma on ice. Pre-warm the plasma to 37°C in a water bath.
-
In a microcentrifuge tube, add the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 10 µM in 90% plasma (v/v). For example, add 10 µL of 100 µM peptide stock to 90 µL of plasma.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[11]
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a 2-3 fold excess of cold acetonitrile (ACN) with a known concentration of an internal standard. The ACN will precipitate the plasma proteins.[12]
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant using a reverse-phase HPLC (RP-HPLC) system equipped with a C18 column.[13]
-
Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN) to separate the intact peptide from any degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide and the internal standard at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide against time and fit the data to a one-phase exponential decay model to determine the half-life (t½) of the peptide.
-
Expected Outcomes and Data Interpretation
The inclusion of β-amino acids is expected to significantly increase the plasma half-life of the peptide compared to its all-α-amino acid counterpart.
| Peptide Type | Representative Half-life (t½) in Plasma |
| α-Peptide (unmodified) | Minutes to a few hours[14][15] |
| β-Amino Acid-Containing Peptide | Several hours to days[4][10] |
A longer half-life indicates greater resistance to enzymatic degradation, a key attribute for a successful peptide therapeutic. Further analysis by mass spectrometry can be employed to identify the specific cleavage sites in the control α-peptide and confirm the absence of degradation in the β-amino acid-containing peptide.[16]
Conclusion
The incorporation of β-amino acids is a powerful and validated strategy to enhance the enzymatic stability of therapeutic peptides. By disrupting the recognition sites of proteolytic enzymes, β-amino acids can dramatically extend the in-vivo half-life of peptides, thereby improving their pharmacokinetic profile and therapeutic potential. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug developers to assess and optimize the stability of their novel peptide candidates.
References
- Vertex AI Search. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods.
- International Journal of Science and Research Archive. (n.d.).
- Kohler, A., Jülke, E.-M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Kohler, A., Jülke, E.-M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Creative Peptides. (n.d.). Analyzing Peptide Stability: Key Factors and Testing Methods.
- Fiori, S., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters.
- International Journal of Science and Research Archive. (2025).
- AMSbiopharma. (2025).
- Gopi, H. N., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Chemistry & Biodiversity.
- Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Hook, D. F., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity.
- Rozans, S. J., et al. (2024).
- ResearchGate. (2025).
- Frackenpohl, J., et al. (2001). The Outstanding Biological Stability of b- and g-Peptides toward Proteolytic Enzymes. ChemBioChem.
- Rozans, S. J., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
- Rozans, S., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv.
- Hintermann, T., & Seebach, D. (1997). The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures?. CHIMIA.
- Rozans, S., Edmundson, A., Nino, L., & Pashuck, E. T. (n.d.).
- Rozans, S. J., et al. (2024).
- BOC Sciences. (2025). Enzymatic Degradation Studies: Assessing Peptide Stability.
- Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development.
- Springer Nature Experiments. (n.d.). Serum Stability of Peptides.
- Creative Bioarray. (n.d.). Plasma Stability Assay.
- Klein, A. N., et al. (2000). The Amyloid Beta Peptide: A Chemist's Perspective.
- WuXi AppTec. (2025). How to Overcome 9 Key Peptide Drug Development Challenges.
- Horne, W. S., & Gellman, S. H. (2008).
- Giansanti, P., et al. (2021). Mapping specificity, cleavage entropy, allosteric changes and substrates of blood proteases in a high-throughput screen.
- BioPharm International. (n.d.).
- Lau, J. L., & Dunn, M. K. (2018). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules.
- ResearchGate. (n.d.). Stability of peptides 1–16 in 50% (v/v) human serum.
- Usmani, S. S., et al. (2017). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.
- Giansanti, P., et al. (2022). Annotated Protein Database Using Known Cleavage Sites for Rapid Detection of Secreted Proteins. Journal of Proteome Research.
- BOC Sciences. (n.d.). Effective Strategies for Overcoming Challenges in Peptide Drug Development.
- Fosgerau, K., & Hoffmann, T. (2015). Current challenges in peptide-based drug discovery. Drug Discovery Today.
- Peak Proteins. (n.d.). Proteases.
- Usmani, S. S., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.
- Peptides.co. (2025). How Long Do Peptides Stay in Your System? Half-Life, Detection, and Clearance Times.
- ResearchGate. (n.d.).
- Bowers Lab. (n.d.). Proteases.
- Usmani, S. S., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. e-Repositori UPF.
- Teixeira, J. H., et al. (2021). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics.
- National Center for Biotechnology Information. (n.d.).
Sources
- 1. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? | CHIMIA [chimia.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Mapping specificity, cleavage entropy, allosteric changes and substrates of blood proteases in a high-throughput screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. swolverine.com [swolverine.com]
- 16. ijpsjournal.com [ijpsjournal.com]
mass spectrometry analysis of peptides with 4-bromophenylalanine
Application Notes and Protocols
Topic: Mass Spectrometry Analysis of Peptides with 4-Bromophenylalanine Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Significance of 4-Bromophenylalanine in Peptide Research
The strategic incorporation of unnatural amino acids into peptides is a cornerstone of modern chemical biology and drug discovery. Among these, 4-bromophenylalanine (4-Br-Phe) has emerged as a uniquely valuable tool.[1][2] Its introduction into a peptide sequence imparts specific physicochemical properties that can enhance biological stability, modulate receptor binding, and provide a versatile handle for further chemical modification.[1][3] For researchers in structural proteomics and pharmaceutical development, the bromine atom serves as a heavy-atom probe for X-ray crystallography and a powerful spectroscopic marker.[4]
However, the successful application of 4-Br-Phe-containing peptides is entirely dependent on the rigorous verification of their primary structure. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the premier technique for this purpose, offering unparalleled sensitivity and specificity.[4] The presence of bromine introduces a distinct and readily identifiable isotopic signature, which is the key to its unambiguous characterization.
This guide provides a comprehensive overview of the principles and methodologies for the robust analysis of peptides containing 4-bromophenylalanine. As Senior Application Scientists, we move beyond simple step-by-step instructions to explain the causality behind our recommended protocols, ensuring a deep understanding of the analytical process from sample preparation to data interpretation.
Part 1: The Unique Mass Spectrometric Signature of Brominated Peptides
The defining characteristic of a 4-Br-Phe-containing peptide in mass spectrometry is its unique isotopic pattern, a direct result of the natural abundance of bromine isotopes.
The Bromine Isotope Doublet
Naturally occurring bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a highly characteristic isotopic doublet in the mass spectrum for any bromine-containing ion.
-
MS1 Level Identification: In a full MS scan (MS1), the precursor ion of a peptide containing a single 4-Br-Phe residue will appear not as a single isotopic cluster, but as two distinct clusters separated by approximately 2 Da. The most abundant peak of the first cluster (the monoisotopic peak, containing ⁷⁹Br) and the most abundant peak of the second cluster (containing ⁸¹Br) will have a relative intensity ratio of nearly 1:1. This "A/A+2" pattern is a definitive hallmark of a singly brominated compound and is the first and most crucial piece of evidence to confirm the successful incorporation of 4-Br-Phe.[4]
Mass and Formula Information
Accurate data analysis requires precise mass information for 4-Br-Phe. This data is essential for calculating the expected precursor mass and for configuring proteomics search software.
| Parameter | Value | Notes |
| Chemical Formula | C₉H₁₀BrNO₂ | [5] |
| Monoisotopic Mass | 242.98949 Da | Using ⁷⁹Br. This is the mass to use for high-resolution MS.[5] |
| Average Mass | 244.08 g/mol | [5] |
| Monoisotopic Mass of Phenylalanine (Phe) | 147.06841 Da | |
| Monoisotopic Mass Shift (4-Br-Phe vs. Phe) | +77.92108 Da | (Mass of ⁷⁹Br) - (Mass of ¹H). This is the value to input for a variable modification in search algorithms. |
Part 2: Experimental Workflow and Protocols
A successful analysis relies on meticulous sample handling and an optimized LC-MS/MS method. The following workflow and protocols are designed to serve as a robust starting point for most 4-Br-Phe-containing synthetic peptides.
Overall Analytical Workflow
The logical flow from sample to validated result is critical. Each step builds upon the last to ensure data integrity.
Caption: End-to-end workflow for 4-Br-Phe peptide analysis.
Protocol 1: Sample Preparation
The goal of sample preparation is to ensure the peptide is fully solubilized and compatible with reverse-phase chromatography and electrospray ionization (ESI). Contaminants like salts, detergents (e.g., SDS), or stabilizers (e.g., glycerol) must be avoided as they can suppress the peptide signal.[6]
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade (e.g., 99%+)
-
Lyophilized 4-Br-Phe peptide sample
-
-
Step-by-Step Procedure:
-
Stock Solution Preparation: Dissolve the lyophilized peptide in a suitable solvent. For many peptides, a solution of 50% ACN in water with 0.1% FA is effective. If solubility is an issue, gentle vortexing or sonication can be applied. Aim for a stock concentration of approximately 100-500 pmol/µL.
-
Working Solution: Dilute the stock solution to a final concentration suitable for your instrument, typically in the range of 1-10 pmol/µL. The final solvent composition should be compatible with the initial LC mobile phase conditions (e.g., 95-98% Mobile Phase A). A common diluent is 0.1% FA in water.[4]
-
Centrifugation: Before placing the vial in the autosampler, centrifuge the sample at high speed (e.g., >12,000 x g) for 5-10 minutes to pellet any insoluble material that could clog the LC system.
-
-
Expert Insight (Causality):
-
Why 0.1% Formic Acid? Formic acid serves two purposes: it maintains a low pH (~2.7) to ensure peptides are protonated (carrying a positive charge), which is essential for positive-ion ESI, and it acts as an ion-pairing agent to improve peak shape during chromatography.[6]
-
Why Acetonitrile? ACN is an excellent organic solvent for eluting peptides from C18 columns and is highly compatible with ESI-MS due to its volatility.[6]
-
Protocol 2: LC-MS/MS Method
This protocol uses a standard data-dependent acquisition (DDA) approach, where the instrument automatically selects intense precursor ions from an MS1 scan for subsequent fragmentation (MS/MS).
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) or UHPLC system
-
Reverse-phase C18 column (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size)
-
ESI-equipped tandem mass spectrometer (e.g., Orbitrap or Q-TOF)
-
-
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2-5 µL (injecting 2-10 pmol on-column is a good starting point)
-
-
Sample LC Gradient:
Time (min) % Mobile Phase B 0.0 2 2.0 2 12.0 35 14.0 90 16.0 90 16.1 2 | 20.0 | 2 |
-
MS Parameters (Example for an Orbitrap-based system):
-
Ionization Mode: Positive
-
MS1 Scan:
-
Resolution: 60,000
-
Scan Range: 350-1800 m/z
-
AGC Target: 3e6
-
Max IT: 50 ms
-
-
DDA-MS/MS Scan:
-
Resolution: 15,000
-
Isolation Window: 1.6 m/z
-
Activation Type: HCD (Higher-energy C-trap Dissociation) or CID (Collision-Induced Dissociation)[7]
-
Collision Energy: Normalized Collision Energy (NCE) of 28-30 (this may require optimization)
-
Dynamic Exclusion: 20 seconds (to prevent repeated fragmentation of the same intense ion)
-
-
-
Expert Insight (Causality):
-
Why a Gradient? A shallow gradient from low to high organic solvent concentration allows for the separation of peptides based on their hydrophobicity. The 4-Br-Phe residue is more hydrophobic than a standard Phe, which will increase the peptide's retention time on the C18 column.
-
Why Data-Dependent Acquisition? DDA is an efficient, unbiased method for acquiring fragmentation data for the most abundant peptides in a sample, making it ideal for identity confirmation.[4]
-
Part 3: Data Analysis and Interpretation
Correctly analyzing the acquired data is paramount. This involves using appropriate software tools and manually verifying the key spectral features of the 4-Br-Phe peptide.
Fragmentation of 4-Br-Phe Peptides
Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) typically cleaves the peptide backbone at the amide bonds, producing characteristic b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[8]
The presence of 4-Br-Phe does not fundamentally alter this process. The key is that any b- or y-ion fragment that retains the 4-Br-Phe residue will also exhibit the characteristic 1:1 isotopic doublet separated by ~2 Da. This provides powerful confirmatory evidence for sequencing and localizing the modification.
Caption: Fragmentation of a peptide containing 4-Br-Phe.
Protocol 3: Database Searching
Database search algorithms identify peptides by matching experimental MS/MS spectra to theoretical spectra generated from a sequence database.[9] To identify a 4-Br-Phe peptide, you must inform the software of the mass modification.
-
Software Examples: Proteome Discoverer, MaxQuant, Mascot, MS-GF+.[4][10][11]
-
Database: A FASTA file containing the exact expected sequence of the synthetic peptide.
-
Key Search Parameters:
-
Enzyme: None (for synthetic peptides not subjected to digestion).
-
Precursor Mass Tolerance: 10 ppm (for high-resolution MS1 data).
-
Fragment Mass Tolerance: 0.02 Da or 20 ppm (for high-resolution MS/MS data).
-
Variable Modifications:
-
Oxidation (M) - A common side-reaction.
-
Custom Modification: Define a new modification for 4-bromophenylalanine.
-
Modification Name: Bromination
-
Target Residue: F (Phenylalanine)
-
Mass Shift (Delta Mass): +77.92108 Da
-
-
-
-
Expert Insight (Causality):
-
Why a Variable Modification? Defining it as "variable" allows the software to search for both the unmodified version (if any is present) and the brominated version of the peptide. This is a crucial self-validating step.
-
Why a Custom Database? For synthetic peptides, searching against a massive proteome database (like Swiss-Prot) is inefficient and increases the chance of false positives. A simple FASTA file with only your target sequence(s) is faster and more accurate.
-
Final Validation Checklist
A high-confidence identification of a 4-Br-Phe peptide requires manual verification of the following points:
-
✓ Precursor Mass Match: Does the measured precursor m/z match the theoretical m/z of the brominated peptide within the set tolerance?
-
✓ Isotopic Pattern Confirmation: Does the MS1 spectrum show the characteristic ~1:1 A/A+2 isotopic doublet for the precursor ion?
-
✓ MS/MS Spectrum Quality: Is the MS/MS spectrum of high quality with a logical series of b- and/or y-ions?
-
✓ Fragment Ion Confirmation: Do the fragment ions that are supposed to contain the 4-Br-Phe residue also exhibit the ~1:1 isotopic doublet?
-
✓ Sequence Coverage: Do the identified fragment ions provide sufficient coverage to confirm the peptide sequence unambiguously?
By systematically working through this checklist, researchers can be confident in the identity and purity of their 4-bromophenylalanine-containing peptides, paving the way for reliable downstream experiments.
References
- BenchChem. (2025). A Comparative Guide to the Validation of Peptides Containing 4-Bromophenylalanine. BenchChem Technical Guides.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of D-4-Bromophenylalanine in Peptide Design.
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine.
- Thermo Fisher Scientific.
- University of Massachusetts Chan Medical School. SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine. BenchChem Technical Support.
- Fatima, N. (2020). What is the best Mass Spectrometry-based software to identify/analyse PTMs like phosphorylation and adenylylation?
- Wikipedia.
- Kim, S., & Pevzner, P. A. (2014). Universal database search tool for proteomics. PMC - NIH.
- CSB.
- Eng, J. K., McCormack, A. L., & Yates, J. R. (1994).
- BioPharmaSpec. (2024). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- PubChem. 4-Bromo-L-phenylalanine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 8. NB04a Fragmentation for peptide identification [csbiology.github.io]
- 9. A face in the crowd: recognizing peptides through database search. | Broad Institute [broadinstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. Universal database search tool for proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid into their peptide sequences. Our goal is to provide you with in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome low coupling efficiencies and achieve successful synthesis of your target peptides.
Introduction: Understanding the Challenge
This compound is a valuable building block in the design of novel peptides and peptidomimetics. Its β-amino acid structure and the bulky 4-bromophenyl side chain contribute to unique conformational properties in the final peptide. However, these same features present a significant challenge during solid-phase peptide synthesis (SPPS). The primary obstacle is steric hindrance, where the bulky side chain physically obstructs the formation of the peptide bond, leading to slow reaction kinetics and incomplete coupling.[1] This guide will walk you through a systematic approach to diagnosing and resolving these coupling issues.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so difficult?
The low coupling efficiency of this amino acid is primarily due to two factors:
-
Steric Hindrance: The bulky 4-bromophenyl group in close proximity to the β-amino group creates significant steric hindrance. This makes it difficult for the activated carboxyl group of the incoming amino acid to approach the N-terminal amine of the resin-bound peptide.[1]
-
β-Amino Acid Structure: β-amino acids are generally less reactive than their α-amino acid counterparts in peptide coupling reactions.
Q2: How does the 4-bromophenyl group specifically affect the coupling reaction?
The 4-bromophenyl group has both steric and electronic effects:
-
Steric Effect: As mentioned, its size is the primary contributor to slowing down the coupling reaction.
-
Electronic Effect: The bromine atom is an electron-withdrawing group. While this effect is modest, it can slightly decrease the nucleophilicity of the phenyl ring. However, in the context of peptide coupling, the steric effect is the dominant factor.
Q3: What are the signs of a failed or incomplete coupling reaction?
The most common indicator of incomplete coupling is a positive Kaiser test (blue or purple beads), which detects the presence of unreacted primary amines on the resin.[1] For more quantitative analysis, a small sample of the peptide can be cleaved from the resin and analyzed by HPLC and Mass Spectrometry. The presence of deletion sequences (peptides missing the intended amino acid) will be evident in the mass spectrum.[1]
Q4: Can I just extend the coupling time to solve the problem?
While extending the coupling time can help, it is often not sufficient on its own for highly hindered amino acids. A more robust approach involves a combination of strategies, including the use of more potent coupling reagents and optimized reaction conditions.
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing low coupling yields with this compound, follow this troubleshooting workflow to systematically address the issue.
Caption: Troubleshooting workflow for low coupling efficiency.
In-Depth Solutions and Protocols
Selection of Coupling Reagents
Standard carbodiimide reagents like DIC, often used with HOBt, may not be sufficiently reactive to overcome the steric hindrance of this amino acid. Uronium and phosphonium salt-based reagents are highly recommended.
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages |
| DIC/HOBt | Carbodiimide | Standard | Cost-effective for routine couplings. |
| HBTU | Uronium Salt | High | A robust and widely used reagent.[2] |
| HATU | Uronium Salt | Very High | Generally considered one of the most effective reagents for difficult couplings due to the formation of a highly reactive OAt-ester. |
| PyBOP | Phosphonium Salt | High | Effective for hindered couplings with a lower risk of guanidinylation side reactions compared to uronium salts.[3] |
Recommendation: Start with HATU as your primary coupling reagent for this compound.
Protocol 1: Optimized Coupling using HATU
This protocol is designed to maximize the coupling efficiency of sterically hindered amino acids.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N-Methyl-2-pyrrolidone (NMP) as solvent
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is completely removed (negative Kaiser test) and wash the resin thoroughly with NMP.
-
Pre-activation: In a separate vessel, dissolve this compound and HATU in NMP. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction Time: Allow the coupling reaction to proceed for at least 2 hours at room temperature with gentle agitation. For particularly difficult sequences, extending the reaction time to 4 hours or overnight may be beneficial.
-
Monitoring: After the coupling, wash the resin with NMP and perform a Kaiser test to check for completion.
-
Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-5 with a fresh solution of activated amino acid.
Caption: Workflow for optimized HATU coupling.
Solvent Selection
The choice of solvent is critical for successful SPPS, especially for sequences prone to aggregation.
-
N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties compared to Dimethylformamide (DMF) and is highly recommended for difficult couplings.
-
Solvent Mixtures: In cases of severe aggregation, a mixture of solvents such as DCM/NMP (1:1) can be beneficial.
Advanced Strategies
If the above methods still result in low coupling efficiency, consider these advanced strategies:
-
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can significantly accelerate coupling reactions and improve yields for sterically hindered amino acids by overcoming the activation energy barrier.
-
Capping Unreacted Amines: If double coupling is unsuccessful, it is advisable to "cap" the unreacted N-terminal amines to prevent the formation of deletion peptides. This is typically done by acetylating the free amines with acetic anhydride and a non-nucleophilic base like DIPEA.[1]
Protocol 2: Capping of Unreacted Amines
Materials:
-
Peptide-resin with unreacted amines
-
Acetic anhydride (10 equivalents)
-
DIPEA (10 equivalents)
-
NMP
Procedure:
-
Wash: After the failed coupling attempt, wash the resin thoroughly with NMP.
-
Capping Solution: Prepare a solution of acetic anhydride and DIPEA in NMP.
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash: Wash the resin thoroughly with NMP, followed by DCM, to remove excess reagents.
-
Confirmation: A Kaiser test should now be negative, indicating that all free amines have been capped. You can then proceed to the deprotection of the newly coupled amino acid.
Potential Side Reactions
While the primary challenge is incomplete coupling, be aware of potential side reactions:
-
Racemization: Although less common with urethane-protected amino acids like Fmoc derivatives, the use of highly activating reagents and extended coupling times can increase the risk of epimerization. Using additives like Oxyma Pure® can help to suppress this side reaction.
-
Diketopiperazine Formation: This is a concern primarily when coupling the second amino acid of the peptide chain. The use of 2-chlorotrityl chloride (2-CTC) resin is recommended to minimize this side reaction due to its steric bulk.[4]
Conclusion
Successfully incorporating this compound into a peptide sequence requires a departure from standard SPPS protocols. By understanding the underlying principles of steric hindrance and employing more potent coupling reagents, optimized reaction conditions, and appropriate solvents, researchers can overcome the challenges associated with this valuable amino acid. This guide provides a comprehensive framework for troubleshooting and optimizing your synthesis. For further assistance, please do not hesitate to contact our technical support team.
References
- Synthesis and pharmacological characterization of certain baclofen analogues. (2013). Bioorganic & Medicinal Chemistry Letters.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). Organic Process Research & Development.
- Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. (n.d.). Journal of Medicinal Chemistry.
- Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS. (n.d.). Benchchem.
- Green and Efficient Synthesis of Baclofen. (2022). Journal of Chemical Health Risks.
- On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. (2022).
- Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Bpa-OH. (n.d.). Benchchem.
- Green and Efficient Synthesis of Baclofen. (n.d.). Oriental Journal of Chemistry.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage.
- Comparative study of methods to couple hindered peptides. (n.d.). International Journal of Peptide and Protein Research.
- HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. (n.d.). Benchchem.
- Optimizing Peptide Coupling: Key Techniques. (n.d.). LinkedIn.
- Synthesis of Baclofen; an Alternative Approach. (n.d.). Pharmaceutical and Biomedical Research.
- Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Methods and protocols of modern solid phase peptide synthesis. (2014). Methods in Molecular Biology.
- Side reactions in solid-phase peptide synthesis and their applications. (1996). International Journal of Peptide and Protein Research.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022).
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). International Journal of Peptide Research and Therapeutics.
- Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. (2020). Journal of the American Chemical Society.
- A general process of solid-phase peptide synthesis (SPPS) with Fmoc... (n.d.).
- Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- SIDE REACTIONS IN PEPTIDE SYNTHESIS. (n.d.). Scilit.
- Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. (n.d.). Magnetic Resonance in Chemistry.
- Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. (2004). The Journal of Organic Chemistry.
- Substituent effects and electron delocalization in five-membered N-heterocycles. (n.d.). Structural Chemistry.
- meta and para substitution effects on the electronic state energies and ring-expansion reactivities of phenylnitrenes. (2001).
Sources
Technical Support Center: Optimizing HATU-Mediated Coupling of Hindered Amino Acids
Welcome to the technical support center for optimizing HATU concentration in hindered amino acid coupling. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established literature and extensive field experience to help you overcome challenges in peptide synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Q1: I am observing low coupling efficiency or incomplete reaction when coupling a hindered amino acid (e.g., Aib, N-methylated amino acids) using HATU. What are the likely causes and how can I improve my yield?
A1: Low coupling efficiency with sterically demanding residues is a common challenge. The bulky nature of these amino acids can significantly slow down the reaction rate. Here’s a systematic approach to troubleshoot and enhance your coupling yields.[1][2]
Potential Causes and Solutions:
-
Insufficient Reagent Equivalents: For hindered couplings, standard 1:1 stoichiometry is often insufficient.
-
Solution: Increase the equivalents of the amino acid, HATU, and the non-nucleophilic base. A good starting point for difficult couplings is to use 3-5 equivalents of the Fmoc-protected amino acid and HATU relative to the resin loading. The base, such as N,N-diisopropylethylamine (DIPEA), should be used in 6-10 equivalents.[3]
-
-
Suboptimal Activation Time: Pre-activation of the carboxylic acid is crucial for efficient coupling.
-
Solution: In a separate vessel, pre-activate the Fmoc-amino acid with HATU and DIPEA in DMF for a few minutes before adding the mixture to the deprotected resin-bound peptide.[3]
-
-
Inadequate Reaction Time or Temperature: Hindered couplings are kinetically slower.
-
Solution:
-
Extend Reaction Time: Increase the coupling time from the standard 30-60 minutes to 2-4 hours, or even overnight for particularly difficult cases.[4] Monitor the reaction progress using a qualitative method like the Kaiser test.[3]
-
Increase Temperature: If extending the reaction time is not effective, consider gently heating the reaction mixture. However, be cautious as elevated temperatures can increase the risk of racemization.
-
-
-
Choice of Base and Solvent: The reaction environment plays a critical role.
-
Double Coupling: A single coupling cycle may not be sufficient for complete reaction.
-
Solution: Perform a "double coupling." After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid.[2]
-
Troubleshooting Workflow for Low Coupling Yield
Caption: A workflow for troubleshooting low yields in hindered amino acid coupling.
Q2: I am concerned about racemization (epimerization) at the α-carbon of my amino acid during HATU-mediated coupling. How can I minimize this side reaction?
A2: Racemization is a critical concern in peptide synthesis as it leads to diastereomeric impurities that are often difficult to separate from the desired product.[7] HATU is known to suppress racemization compared to many other coupling reagents, but certain conditions can still promote it.[5]
Key Factors and Mitigation Strategies:
-
Base Selection and Stoichiometry: The choice and amount of base are crucial.
-
Solution: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine.[5] Avoid using an excessive amount of base, as this can increase the rate of racemization. Typically, 2-3 equivalents of base relative to the carboxylic acid are sufficient for solution-phase couplings, while up to 10 equivalents may be needed in solid-phase synthesis.[3]
-
-
Pre-activation Time: Over-extending the pre-activation time can lead to racemization of the activated ester.
-
Solution: Keep the pre-activation time to a minimum (typically a few minutes) before adding the amine component.
-
-
Temperature Control: Higher temperatures can accelerate racemization.
-
Solution: Perform the coupling reaction at room temperature. Only consider heating as a last resort for extremely difficult couplings and be aware of the potential for increased epimerization.
-
Q3: I've noticed a side product that appears to be the result of guanidinylation of my N-terminal amine. Why does this happen with HATU and how can I prevent it?
A3: Guanidinylation is a known side reaction associated with uronium/aminium-based coupling reagents like HATU.[1][3] It occurs when the free N-terminal amine of the peptide chain attacks the guanidinium carbon of HATU, leading to a capped and unreactive peptide.[3]
Causes and Prevention:
-
Excess HATU: This side reaction is more prevalent when HATU is used in excess relative to the carboxylic acid.[3][8]
-
Solution: Use a slight excess of the carboxylic acid relative to HATU. This ensures that the HATU is consumed in the activation of the acid, minimizing its availability to react with the free amine. A ratio of 1.05:1.00 of acid to HATU is a good practice.
-
-
Slow Coupling Reaction: If the coupling reaction is slow, the free amine is exposed to HATU for a longer period, increasing the likelihood of guanidinylation.[3]
-
Solution: Optimize the coupling conditions to accelerate the reaction (see Q1). Ensure that the carboxylic acid is fully activated before it comes into contact with the resin-bound amine.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HATU in amide bond formation?
A1: HATU facilitates amide bond formation through a two-step process.[3][6] First, in the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated to form a carboxylate anion.[9] This anion then attacks HATU to form a highly reactive OAt-active ester intermediate, with the release of tetramethylurea as a byproduct.[6][9] In the second step, the amine nucleophile attacks the activated ester to form the desired amide bond, regenerating 1-hydroxy-7-azabenzotriazole (HOAt).[6][9] The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, accelerating the coupling and suppressing racemization.[1]
HATU Activation and Coupling Mechanism
Caption: The two-stage mechanism of HATU-mediated amide bond formation.
Q2: What are the recommended molar equivalents of reagents for a standard vs. a hindered amino acid coupling using HATU in solid-phase peptide synthesis (SPPS)?
A2: The optimal stoichiometry depends on the steric hindrance of the amino acids being coupled.
| Reagent | Standard Coupling (Equivalents) | Hindered Coupling (Equivalents) |
| Fmoc-Amino Acid | 3 - 5 | 3 - 5 |
| HATU | 2.9 - 4.9 | 2.9 - 4.9 |
| Base (e.g., DIPEA) | 6 - 10 | 6 - 10 |
| Reference | [3] | [3] |
Equivalents are relative to the functional loading of the resin.
Q3: How should I properly store and handle HATU?
A3: HATU is a white crystalline solid that should be handled with care. It is known to be a moderate skin sensitizer and can induce allergic reactions.[6] Additionally, thermal hazard analysis has shown that HATU is potentially explosive.[6] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn. Store HATU in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources.
Q4: Are there any effective alternatives to HATU for coupling extremely difficult or hindered amino acids?
A4: Yes, while HATU is a powerful coupling reagent, several other reagents have been developed that show comparable or even superior performance in particularly challenging cases.[7][10]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): This newer generation uronium salt often exhibits coupling efficiencies comparable to HATU.[7][11][12] It has the added benefits of being less hazardous, having better solubility, and a reduced allergenic potential because it is based on Oxyma Pure instead of the potentially explosive HOAt.[10][12]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This phosphonium salt is also highly effective for hindered couplings, including N-methyl amino acids.[7][13]
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): This reagent is used for the in-situ generation of amino acid fluorides, which are particularly well-suited for coupling sterically demanding α,α-disubstituted amino acids like Aib.[10]
The choice of the optimal coupling reagent will always depend on the specific peptide sequence and the nature of the steric hindrance.[14]
Experimental Protocols
Protocol 1: Standard HATU Coupling in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
-
Swell the resin-bound peptide in DMF.
-
Perform Fmoc deprotection using a 20% solution of piperidine in DMF.
-
Wash the resin thoroughly with DMF to remove piperidine and byproducts.
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) by dissolving it in DMF with HATU (2.9-4.9 equivalents) and DIPEA (6-10 equivalents). Allow this activation mixture to stand for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the reaction vessel for 30-60 minutes.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative result (beads remain colorless or yellow) indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated ("double coupling").
-
Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.[3]
References
-
HATU - Wikipedia. [Link]
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry. [Link]
-
Optimizing Peptide Coupling: Key Techniques. [Link]
-
How to Optimize Peptide Synthesis? [Link]
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]
-
Coupling Reagents - Aapptec Peptides. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry - ACS Publications. [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [Link]
-
Best peptide coupling method in DMF? : r/Chempros - Reddit. [Link]
-
How to get a better yield from the HATU reaction experiment? - ResearchGate. [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC - NIH. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D. [Link]
-
Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids | Request PDF. [Link]
-
Choosing amide coupling agent : r/Chempros - Reddit. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. researchgate.net [researchgate.net]
- 14. jpt.com [jpt.com]
Technical Support Center: Fmoc Deprotection of Sterically Hindered β-Amino Acids
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Nα-Fmoc deprotection of sterically hindered β-amino acids. Incomplete removal of the Fmoc group is a critical failure point in SPPS, leading to truncated or deletion peptide sequences that compromise yield and purity.[1][2] This document provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a significant problem?
Incomplete Fmoc deprotection is the failure to quantitatively remove the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain during SPPS.[3] This is a critical failure because the unreacted (still protected) amine is unable to participate in the subsequent amino acid coupling step. This results in the formation of deletion sequences—peptides missing one or more amino acids from the target sequence.[1][2] These impurities are often challenging to separate from the desired full-length peptide, leading to a significant reduction in the overall yield and purity of the final product.[3]
Q2: What makes sterically hindered β-amino acids particularly prone to incomplete deprotection?
Several factors conspire to make these residues challenging:
-
Steric Hindrance: The fundamental issue is physical obstruction. Bulky side chains on the β-amino acid, or on adjacent residues, can physically block the deprotection reagent (typically piperidine) from efficiently accessing the acidic proton on the fluorenyl group, which is necessary to initiate the β-elimination deprotection mechanism.[2][3]
-
Peptide Aggregation: As the peptide chain elongates, it can fold upon itself and form stable secondary structures, such as β-sheets, directly on the solid-phase support. This is especially common in hydrophobic sequences.[4][5] This on-resin aggregation can severely restrict the permeability of solvents and reagents, effectively shielding the N-terminal Fmoc group from the basic solution.[2][3]
-
Altered Reactivity: The substitution pattern on β-amino acids can sometimes alter the electronic environment and conformation of the N-terminus, making the Fmoc group less susceptible to base-mediated cleavage compared to standard α-amino acids.
Q3: How can I reliably detect if Fmoc deprotection is incomplete during my synthesis?
Monitoring the deprotection step is crucial for success. Two primary methods are used:
-
Kaiser (Ninhydrin) Test: This is a rapid, qualitative colorimetric test performed on a few resin beads to detect the presence of free primary amines.[3] A positive result (intense blue color) indicates a successful deprotection, while a negative result (yellow or colorless beads) signifies that the Fmoc group remains attached.[6]
-
UV-Vis Spectrophotometry: This is a quantitative method. The Fmoc deprotection reaction releases dibenzofulvene (DBF), which is trapped by piperidine to form a stable DBF-piperidine adduct. This adduct has a strong UV absorbance around 301 nm.[1][7] By monitoring the UV absorbance of the solution drained from the reactor, one can quantify the amount of Fmoc group cleaved and ensure the reaction has gone to completion.[1][6] Many automated peptide synthesizers use this method to track reaction progress.[8]
Troubleshooting Guide: Incomplete Deprotection
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Question: My Kaiser test is negative (or only faintly yellow) after performing a standard 20% piperidine deprotection protocol. What should I do?
A negative Kaiser test is a clear indication of deprotection failure. The issue typically stems from reagent problems, suboptimal conditions, or sequence-dependent difficulties.
Probable Cause 1: Deprotection Reagent Issues The efficacy of your deprotection solution is paramount.
-
Degraded Reagent: Piperidine can degrade over time by absorbing CO2 from the air, reducing its basicity.[]
-
Incorrect Concentration: An improperly prepared solution will lack the necessary potency.[6]
Solution 1: Verify Reagent Quality
-
Use Fresh Reagent: Always use a deprotection solution prepared fresh daily from high-purity, amine-free DMF and a fresh bottle of piperidine.[1][6]
-
Confirm Concentration: Ensure the solution is accurately prepared to 20% (v/v) piperidine in DMF.
Probable Cause 2: Suboptimal Reaction Conditions Standard protocols may be insufficient for challenging residues.
-
Insufficient Time/Temperature: The reaction may be kinetically slow due to steric hindrance or low ambient temperature.[6]
Solution 2: Optimize Reaction Conditions
-
Extend Deprotection Time: Instead of a standard 10-20 minute treatment, increase the duration. A common strategy is an initial 2-minute treatment, drain, followed by a second, extended treatment of 30-60 minutes.
-
Increase Temperature: For sequences known to aggregate, performing the deprotection step at an elevated temperature (e.g., 35-40°C) can help disrupt secondary structures and improve reagent access.[4][6]
Probable Cause 3: Severe Steric Hindrance or Peptide Aggregation This is the most common cause for sterically demanding β-amino acids and "difficult" sequences.[4] The standard base, piperidine, is simply not effective enough to overcome the physical and chemical barriers.
Solution 3: Employ a Stronger Base Cocktail For highly challenging cases, a more potent deprotection reagent is required. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic base, is highly recommended.[10][11][12]
-
Recommended Cocktail: A solution of 2% DBU and 5% piperazine in NMP or DMF is a highly effective alternative.[13][14] DBU dramatically accelerates the rate of Fmoc removal, while piperazine acts as an efficient scavenger for the liberated dibenzofulvene.[15][16] This combination is often successful where piperidine alone fails.[10]
Visualization of Key Concepts
Caption: Base-catalyzed β-elimination mechanism for Fmoc group removal.
Caption: Bulky side chains physically obstruct piperidine's access to the Fmoc group.
Comparative Data: Deprotection Reagents
| Reagent Cocktail | Typical Concentration | Advantages | Disadvantages & Considerations |
| Piperidine | 20% in DMF | Industry standard, well-characterized, effective for most sequences. | Ineffective for severe steric hindrance/aggregation[3]; can promote aspartimide formation[13]; controlled substance in some regions.[17] |
| 4-Methylpiperidine | 20% in DMF | Equivalent efficiency to piperidine[17]; not a controlled substance. | Shares similar limitations to piperidine for "difficult" sequences. |
| DBU / Piperidine | 2% DBU, 2% Piperidine in DMF | Significantly faster deprotection than piperidine alone.[3] | DBU is a very strong base; can increase risk of side reactions like aspartimide formation if not carefully controlled.[11] |
| DBU / Piperazine | 2% DBU, 5% Piperazine in DMF/NMP | Very fast and highly effective for hindered residues[13][16]; reduces diketopiperazine (DKP) formation.[14] | Piperazine has lower solubility in DMF[15]; potential for side reactions still exists with sensitive sequences. |
| Thermal Deprotection | 120°C in DMSO | Base-free method, avoids base-labile side reactions.[18][19] | High temperature may not be suitable for all peptides or solid supports; requires specific equipment (microwave or high-temp reactor).[20] |
Detailed Experimental Protocols
Protocol 1: Enhanced Piperidine Deprotection for Moderately Hindered Residues
This protocol extends the standard method to improve efficacy.
-
Resin Swelling: Swell the peptide-resin in high-purity DMF for at least 30-60 minutes.[21] Drain the solvent.
-
Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 2-3 minutes.
-
Drain: Drain the deprotection solution. This removes the bulk of the cleaved Fmoc-adduct and drives the equilibrium forward.
-
Second Deprotection: Add a fresh aliquot of 20% (v/v) piperidine in DMF and agitate for an extended period, typically 30-45 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual reagents and byproducts.[3]
-
Verification: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines.[3]
Protocol 2: DBU/Piperazine Deprotection for Severely Hindered Residues
This is a high-potency protocol for the most challenging cases.[13]
-
Resin Swelling: Swell the peptide-resin in DMF or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes. Drain the solvent.
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP or DMF .[13] Ensure the piperazine is fully dissolved.
-
First Deprotection: Add the DBU/piperazine solution to the resin (approx. 10 mL per gram of resin). Agitate for 3-5 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the DBU/piperazine solution and agitate for another 3-5 minutes.
-
Washing: It is critical to wash the resin extensively to remove the potent DBU. Wash thoroughly with the synthesis solvent (DMF or NMP) (7-10 times).[3]
-
Verification: Proceed to the Kaiser test to confirm complete deprotection before initiating the next coupling step.
Caption: A logical workflow for diagnosing and solving Fmoc deprotection issues.
References
- BenchChem. (2025). Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis.
- BOC Sciences. (n.d.).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- BenchChem. (2025).
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(21), 3893. [Link]
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- BenchChem. (2025).
- Liffert, R., & Wennemers, H. (2018). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 72(5), 332-335.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
-
Keddie, D. J., et al. (2021). Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents. Green Chemistry, 23(15), 5469-5477. [Link]
-
ResearchGate. (n.d.). Thermal Cleavage of the Fmoc Protection Group. [Link]
-
Kates, S. A., et al. (1998). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Organic Letters, 2(10), 1481-1483. [Link]
-
Wade, J. D., et al. (2001). Improved preparation of amyloid‐β peptides using DBU as Nα‐Fmoc deprotection reagent. Journal of Peptide Science, 7(9), 488-494. [Link]
- BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
ResearchGate. (n.d.). Improved Preparation of Amyloid-β Peptides Using DBU as Nα-Fmoc Deprotection Reagent. [Link]
-
Li, H., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11841-11848. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. [Link]
-
Thompson, R. E., et al. (2015). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Organic Letters, 17(19), 4706-4709. [Link]
-
Kumar, V., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
-
Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-9. [Link]
-
Semantic Scholar. (n.d.). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. [Link]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. chimia.ch [chimia.ch]
- 19. Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00641D [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in Solid-Phase Peptide Suzuki Coupling
Welcome to the technical support center for solid-phase peptide Suzuki coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this powerful cross-coupling methodology on resin-bound peptides. By understanding the underlying causes of these side reactions, you can optimize your reaction conditions to maximize the yield and purity of your target peptide.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common issues that arise during solid-phase Suzuki coupling on peptides.
Q1: My reaction shows a significant amount of a byproduct with a mass corresponding to the starting peptide minus the halogen. What is happening?
A1: You are likely observing dehalogenation, a common side reaction in Suzuki coupling. [1][2][3] This occurs when the aryl halide on your peptide is reduced, and the halogen atom is replaced by a hydrogen atom.
-
Causality: The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[2] This can be generated from various sources in your reaction, including amine bases, alcohol solvents, or even trace amounts of water.[1] The Pd-H species can then reductively eliminate with the aryl group on the palladium intermediate, leading to the dehalogenated product.[1]
-
Susceptibility: Aryl iodides are more prone to dehalogenation than aryl bromides, which are in turn more susceptible than aryl chlorides.[2][3] Electron-deficient aryl halides and N-heterocyclic halides are also particularly prone to this side reaction.[2][4]
Q2: I am seeing a significant amount of a dimer of my boronic acid in the crude product. What causes this and how can I prevent it?
A2: This side product is the result of boronic acid homocoupling. [1] This reaction forms a symmetrical biaryl from two molecules of your boronic acid.
-
Causality: Homocoupling is often promoted by the presence of Pd(II) species in the reaction mixture.[1] This can arise from using a Pd(II) precatalyst, inadequate degassing of the reaction mixture (leading to oxidation of Pd(0) to Pd(II) by oxygen), or other oxidative processes.[1][5] Rigorous exclusion of oxygen is crucial to suppress this side reaction.[5]
-
Prevention: Ensure thorough degassing of all solvents and reagents. Using a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species can also minimize homocoupling.[1]
Q3: My peptide is showing signs of racemization at the amino acid bearing the aryl halide. Why is this happening?
A3: Racemization can occur during the activation of the amino acid for peptide bond formation and can also be a concern during the Suzuki coupling itself, especially under harsh basic conditions. [6][7][8]
-
Causality during SPPS: The activation of the carboxylic acid of an amino acid during the coupling step in solid-phase peptide synthesis (SPPS) can lead to the formation of a racemizable intermediate.[7][8] Histidine and cysteine are particularly susceptible.[9]
-
Causality during Suzuki Coupling: The basic conditions required for the Suzuki-Miyaura reaction can potentially lead to epimerization of the stereocenter of the amino acid residue, particularly if the reaction is run at elevated temperatures for extended periods.
-
Mitigation: The use of milder bases and lower reaction temperatures during the Suzuki coupling can help minimize racemization.[10] For SPPS, additives like HOBt or HOAt can suppress racemization during the coupling steps.[9]
Q4: The Suzuki coupling reaction is sluggish and gives low conversion, even with extended reaction times. What are the potential causes?
A4: Several factors can lead to a sluggish or incomplete reaction, including catalyst poisoning, poor solubility, and inefficient catalyst activation.
-
Catalyst Poisoning: Certain functional groups, particularly thiols, can irreversibly bind to the palladium catalyst, rendering it inactive.[11] If your peptide sequence contains unprotected cysteine or methionine residues, catalyst poisoning is a strong possibility. Elemental sulfur impurities in reagents can also poison the catalyst.[12]
-
Poor Solubility/Aggregation: The resin-bound peptide may aggregate, especially for hydrophobic sequences, leading to poor accessibility of the reaction sites.[9] This can hinder the diffusion of reagents and the catalyst to the aryl halide on the peptide.
-
Inefficient Catalyst Activation: Some palladium precatalysts require an activation step to form the active Pd(0) species. If this activation is inefficient, the concentration of the active catalyst will be low, resulting in a slow reaction.
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common side reactions.
Issue 1: High Levels of Dehalogenation
Diagnostic Workflow
Caption: Troubleshooting workflow for dehalogenation.
Corrective Actions & Explanations
| Parameter | Recommended Action | Rationale |
| Base | Switch to a milder, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[2] | Stronger or amine-based bases are more likely to generate palladium-hydride species, which are direct precursors to dehalogenation.[1] |
| Solvent | Use anhydrous solvents and avoid alcohol co-solvents if possible. | Alcohols and water can act as hydride sources, contributing to the formation of Pd-H intermediates.[1] |
| Catalyst/Ligand | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos). | These ligands can accelerate the rate of reductive elimination (the desired product-forming step) relative to the dehalogenation pathway. |
| Temperature & Time | Lower the reaction temperature and shorten the reaction time. | Higher temperatures and longer reaction times can increase the likelihood of dehalogenation.[3] |
Issue 2: Excessive Boronic Acid Homocoupling
Diagnostic Workflow
Caption: Troubleshooting workflow for homocoupling.
Corrective Actions & Explanations
| Parameter | Recommended Action | Rationale |
| Reaction Atmosphere | Rigorously degas all solvents and the reaction mixture (e.g., by sparging with argon or freeze-pump-thaw cycles).[5] | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[1][5] |
| Palladium Source | Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that efficiently generates Pd(0). | Starting with or quickly forming the active Pd(0) species minimizes the concentration of Pd(II) that can participate in homocoupling.[1] |
| Boronic Acid Stoichiometry | Use a moderate excess of the boronic acid (e.g., 1.2 to 1.5 equivalents). | While an excess is needed to drive the reaction to completion, a very large excess can increase the rate of the undesired homocoupling side reaction. |
Issue 3: Low Conversion and Sluggish Reaction
Diagnostic Workflow
Caption: Troubleshooting workflow for low conversion.
Corrective Actions & Explanations
| Parameter | Recommended Action | Rationale |
| Peptide Sequence | Protect potentially problematic side chains, especially the thiol group of cysteine.[11] | Thiol groups are known to be potent palladium catalyst poisons.[11] Protecting them prevents irreversible binding to the catalyst. |
| Solvent/Resin | Choose a solvent system that effectively swells the resin (e.g., DMF, NMP). Consider adding a co-solvent like water or ethanol to improve reagent solubility.[10][13] | Proper swelling of the resin is critical for reagent and catalyst access to the reaction sites on the peptide.[9] |
| Reaction Conditions | Consider using microwave irradiation.[13] Increase the catalyst loading. | Microwave heating can accelerate the reaction and help overcome aggregation issues.[9] Higher catalyst loading can compensate for slow reaction kinetics or partial catalyst deactivation. |
| Catalyst System | Screen different palladium pre-catalysts and ligands. | The optimal catalyst system can be highly substrate-dependent. A high-throughput screening approach can rapidly identify more effective conditions.[14] |
III. Experimental Protocols
Protocol 1: General Procedure for On-Resin Suzuki Coupling
This protocol provides a starting point for performing a Suzuki coupling on a resin-bound peptide containing an aryl halide.
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in the chosen reaction solvent (e.g., a mixture of DME/EtOH/H₂O) for 30-60 minutes in a reaction vessel.
-
Reagent Preparation: In a separate flask, dissolve the boronic acid (1.5 equivalents), base (e.g., KF, 3 equivalents), palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents), and ligand (e.g., sSPhos, 0.1 equivalents) in the reaction solvent.
-
Degassing: Thoroughly degas the reagent solution by bubbling an inert gas (e.g., argon) through it for 15-20 minutes.
-
Reaction Setup: Add the degassed reagent solution to the swollen peptide-resin under an inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C), potentially using microwave irradiation, for the specified time (e.g., 30 minutes to several hours).[13]
-
Washing: After cooling to room temperature, filter the resin and wash it sequentially with the reaction solvent, water, and a final organic solvent (e.g., DMF, DCM).
-
Cleavage and Analysis: Cleave a small sample of the peptide from the resin and analyze by LC-MS to determine the reaction conversion and identify any side products.
Protocol 2: Analytical Method for Identifying Side Products
Accurate identification of side products is crucial for effective troubleshooting.
-
Sample Preparation: Cleave the peptide from a small amount of resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[13]
-
LC-MS Analysis:
-
Inject the crude, cleaved peptide onto a reverse-phase HPLC column (e.g., C18).
-
Use a standard gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the elution profile with a UV detector and a mass spectrometer.
-
-
Data Interpretation:
-
Expected Product: Identify the peak with the mass-to-charge ratio (m/z) corresponding to the desired coupled product.
-
Dehalogenation: Look for a peak with an m/z corresponding to the starting peptide minus the mass of the halogen plus the mass of a proton.
-
Homocoupling: Look for a peak corresponding to the dimer of the boronic acid (often eluting later than the peptide).
-
Protodeboronation: Identify a peak with an m/z corresponding to the boronic acid where the B(OH)₂ group has been replaced by a hydrogen atom.
-
IV. References
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed, [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, [Link]
-
Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. PMC - NIH, [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC, [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate, [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate, [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH, [Link]
-
Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. Semantic Scholar, [Link]
-
Racemization during SPPS coupling step. ResearchGate, [Link]
-
The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI, [Link]
-
Will We Witness Enzymatic or Pd-(Oligopeptide) Catalysis in Suzuki Cross-Coupling Reactions?. ChemRxiv, [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate, [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed, [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate, [Link]
-
About Solid Phase vs. Liquid Phase in Suzuki-Miyaura Reaction. MDPI, [Link]
-
Merging Late-Stage Diversification with Solid-Phase Peptide Synthesis Enabled by High-Throughput On-Resin Reaction Screening. ACS Publications, [Link]
-
Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reactions. ACS Publications, [Link]
-
Suzuki coupling for protein modification. ResearchGate, [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit, [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications, [Link]
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. ACS Publications, [Link]
-
Failed suzuki coupling, any suggenstions?. Reddit, [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube, [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications, [Link]
-
Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate, [Link]
-
Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate, [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate, [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, [Link]
-
What do you do when your peptide synthesis fails?. Biotage, [Link]
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC - NIH, [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts, [Link]
-
Suzuki Coupling. Organic Chemistry Portal, [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
preventing racemization of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid during activation
Topic: Preventing Racemization During Activation and Coupling Document ID: TSC-2026-01-A Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers encountering challenges with the stereochemical integrity of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid during peptide synthesis. Due to its unique β-amino acid structure, this valuable building block requires specific strategies to prevent base-catalyzed racemization at the chiral C3 center during the critical carboxyl activation step.
Part 1: Understanding the Core Problem: The Mechanism of Racemization
Unlike α-amino acids, which can racemize through a 5(4H)-oxazolone intermediate, β-amino acids such as this compound epimerize via a different pathway. The loss of stereochemistry occurs through direct proton abstraction from the chiral α-carbon (C3 relative to the amine, C2 relative to the activating carboxyl) by a base.
The process unfolds as follows:
-
Activation: The carboxylic acid is converted into a highly reactive species (e.g., an O-acylisourea, active ester, or acylphosphonium salt) by a coupling reagent. This activation significantly increases the acidity of the proton on the adjacent chiral carbon (C3).
-
Base-Catalyzed Abstraction: A tertiary amine base (e.g., DIPEA, NMM), present in the coupling cocktail, abstracts this now-acidic proton.
-
Enolate Formation: This abstraction generates a planar, achiral enolate intermediate.[1][2]
-
Reprotonation: The enolate is subsequently reprotonated. This can occur from either face of the planar structure, resulting in a mixture of the original (R) and the inverted (S) stereoisomers, leading to a racemic mixture.[1][3]
The key takeaway is that the combination of an activated carboxyl group and the presence of a base creates a vulnerable window for epimerization.
Caption: Mechanism of base-catalyzed racemization for β-amino acids.
Part 2: Troubleshooting Guide & Prevention Strategies
This section addresses common issues in a question-and-answer format to help you diagnose and solve racemization problems.
Q1: My final peptide analysis (HPLC/MS) shows a doublet peak or a mass corresponding to my peptide, but the purity is low. How do I confirm racemization?
A1: The presence of a closely eluting peak with the same mass is a strong indicator of diastereomer formation due to the incorporation of the epimerized amino acid. To definitively confirm this, you can:
-
Synthesize a Standard: Intentionally synthesize a short model peptide (e.g., a tripeptide) using the corresponding Fmoc-(S)-enantiomer. The retention time of this diastereomeric standard on chiral or high-resolution reverse-phase HPLC should match your impurity peak.
-
Enzymatic Digestion: If applicable, digest the peptide with stereospecific peptidases. The presence of non-digestible fragments can indicate the incorporation of D- (or in this case, S-) amino acids.
Q2: Which factors have the most significant impact on preventing racemization for this amino acid?
A2: The three most critical parameters to control are, in order of importance:
-
Choice of Base: The base's strength and steric hindrance are paramount.[4][5]
-
Coupling Reagent & Additive: The method of carboxyl activation dictates the lifetime and reactivity of the species susceptible to proton abstraction.[3][6]
-
Temperature: Reaction temperature directly influences the rate of both coupling and epimerization.[7]
Q3: What is the best choice of base, and why?
A3: The role of the base is to neutralize the protonated N-terminal amine of the peptide chain to allow for nucleophilic attack. However, a strong or sterically unhindered base will more readily abstract the C3 proton of your activated amino acid.
-
Avoid: N,N-Diisopropylethylamine (DIPEA/DIEA) . While common, its strong basicity and moderate steric bulk make it a primary cause of racemization.
-
Recommended: Use a weaker and/or more sterically hindered base.
Q4: Which coupling reagents and additives should I use to minimize risk?
A4: The goal is to form a highly reactive active ester that couples to the amine faster than it undergoes racemization.
-
Carbodiimide-Based Methods:
-
Reagent: Use N,N'-Diisopropylcarbodiimide (DIC) . It is preferred for solid-phase synthesis because its urea byproduct is soluble.[9]
-
Additive (Crucial): Never use a carbodiimide alone. Always include an additive that forms a less racemization-prone active ester. The best choice is OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) . It is a non-explosive, highly effective alternative to HOBt and HOAt, and has been shown to be superior at suppressing racemization.[4][10][11] The combination DIC/OxymaPure is a robust and cost-effective choice.
-
-
Uronium/Aminium Salt-Based Methods:
-
These reagents come "pre-packaged" with an additive moiety.
-
Avoid: HBTU, as it is based on the less effective HOBt.
-
Good: HATU (based on HOAt) offers faster coupling and lower epimerization than HBTU.[9]
-
Excellent: COMU® (based on OxymaPure) is a third-generation coupling reagent that combines high reactivity with the superior racemization suppression of Oxyma.[3][5][10] It is often the best choice for challenging couplings.
-
Q5: How should I manage reaction temperature and pre-activation time?
A5:
-
Temperature: Perform the coupling at room temperature (20-25°C). If racemization is still observed, lowering the temperature to 0°C during activation and coupling can significantly reduce the epimerization rate. Avoid elevated temperatures, such as those used in microwave-assisted synthesis, for this specific step, as this will dramatically increase racemization.[7][8]
-
Pre-activation: Minimize the time the activated amino acid spends in the basic solution before being added to the resin. Long pre-activation times provide a greater opportunity for the base to cause epimerization. An in-situ activation approach, where the coupling reagent is added to the mixture of the amino acid and resin, is often safest. If pre-activation is necessary, keep it short (1-5 minutes) and consider performing it at a lower temperature.
Part 3: Data Summary and Recommended Protocols
Table 1: Comparison of Coupling Strategies
| Coupling Method | Base | Relative Cost | Racemization Risk | Speed | Key Recommendation |
| DIC / HOBt | DIPEA | Low | High | Moderate | Not recommended due to high risk. |
| HBTU / DIPEA | DIPEA | Moderate | Moderate-High | Fast | Sub-optimal; risk of racemization remains. |
| DIC / OxymaPure | NMM | Low-Moderate | Low | Moderate | Excellent balance of cost and performance. [11] |
| HATU / Collidine | Collidine | High | Very Low | Very Fast | A strong choice for difficult couplings.[9] |
| COMU / Collidine | Collidine | High | Extremely Low | Very Fast | The premium, most secure method for critical syntheses. [5][10] |
Experimental Workflow Overview
Caption: General workflow for a low-racemization coupling step.
Protocol 1: Robust Low-Racemization Coupling with DIC/OxymaPure
This protocol is recommended for its reliability and cost-effectiveness.
-
Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).
-
Reagent Solution: In a separate vessel, dissolve 3 equivalents of This compound and 3 equivalents of OxymaPure in DMF.
-
Base Addition: Add 6 equivalents of N-Methylmorpholine (NMM) to the reagent solution.
-
In-Situ Activation & Coupling: Add the reagent/base solution to the washed resin. Immediately add 3 equivalents of DIC to the vessel.
-
Reaction: Agitate the reaction mixture at room temperature (20-25°C) for 2-4 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. If the test is not negative after 4 hours, allow the reaction to proceed longer but do not increase the temperature.
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) before proceeding to the next deprotection step.
Protocol 2: High-Performance Coupling with COMU/Collidine
This protocol is recommended for critical applications where minimizing racemization is the absolute priority.
-
Resin Preparation: Following standard Fmoc deprotection, wash the resin thoroughly with DMF (5 x 1 min).
-
Reagent Solution: In a separate vessel, dissolve 3 equivalents of This compound and 2.95 equivalents of COMU in DMF.
-
Base Addition & Coupling: Add 6 equivalents of 2,4,6-Collidine to the reagent solution, mix briefly, and immediately add the entire solution to the washed resin.
-
Reaction: Agitate the reaction mixture at room temperature (20-25°C) for 1-2 hours. COMU is highly efficient, and coupling is often complete within this timeframe.
-
Monitoring: Monitor the reaction for completion using the Kaiser test.
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin as described in Protocol 1.
Part 4: Frequently Asked Questions (FAQs)
Q: Why is this specific β-amino acid particularly susceptible to racemization? A: Any N-protected amino acid is at risk of racemization upon carboxyl activation in the presence of a base. For this molecule, the electron-withdrawing nature of the activated carboxyl group makes the C3 proton acidic. While the 4-bromophenyl group is on C4, the overall electronic structure and steric environment contribute to the kinetics of the reaction. The primary vulnerability, however, stems from it being a β-amino acid, forcing racemization through the direct enolization pathway, which is highly sensitive to the choice of base.
Q: Can I use microwave-assisted synthesis for this coupling step to speed it up? A: This is strongly discouraged . Microwave synthesis accelerates reactions primarily through thermal effects.[7] The increased temperature will dramatically accelerate the rate of racemization, often more than it accelerates the rate of coupling, leading to significant epimerization.[8] If this amino acid must be incorporated in a microwave protocol, this specific step should be performed at a controlled low temperature (e.g., ≤ 50°C) with a very short reaction time.
Q: My coupling reaction is incomplete even after 4 hours with the recommended protocol. What should I do? A: Do not increase the temperature or switch to a stronger base like DIPEA. First, confirm that your reagents (especially the coupling reagent and amino acid) are fresh and anhydrous. If reagents are fine, the best course of action is to perform a double coupling. After the initial 2-4 hour coupling, wash the resin and repeat the coupling procedure with a fresh solution of reagents. This is safer than forcing a single coupling under conditions that promote racemization.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-8. [Link]
-
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7541. [Link]
-
Cagan, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 99-109. [Link]
-
Vella, F. M., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7591. [Link]
-
Biotage. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Biotage. [Link]
-
Hlebowicz, E., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(10), 947-950. [Link]
-
ChemRxiv. (2021). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]
-
ResearchGate. (2018). Base catalyzed racemization of amino acid derivatives. [Link]
-
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5368. [Link]
-
Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 27(10), 3409–3416. [Link]
-
Subirós-Funosas, R., et al. (2013). Development of novels peptide coupling reagents based on 1,3-dimethylbarbutric acid, the Oxyma-B family. Chimica Oggi/Chemistry Today, 31(4). [Link]
-
EMD Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]
Sources
- 1. creation.com [creation.com]
- 2. mdpi.com [mdpi.com]
- 3. bachem.com [bachem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Peptide Aggregation with Beta-Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to peptide aggregation, with a specific focus on the use of β-amino acids as a mitigation strategy.
Introduction: The Double-Edged Sword of Peptide Aggregation
Peptide aggregation is a common yet significant hurdle in the development of peptide-based therapeutics and research tools. This phenomenon, where peptide molecules self-associate to form larger, often insoluble structures, can lead to decreased product yield, loss of biological activity, and potential immunogenicity.[1][2] Aggregation is driven by a complex interplay of factors including the peptide's primary amino acid sequence, concentration, and the physicochemical properties of the surrounding environment such as pH, ionic strength, and temperature.[3][4]
Incorporating non-natural amino acids, particularly β-amino acids, into a peptide sequence is an increasingly popular and effective strategy to combat aggregation.[5][6][7][8] The additional methylene group in the backbone of β-amino acids introduces a conformational rigidity that can disrupt the hydrogen bonding networks required for the formation of aggregation-prone β-sheet structures.[9][10][11] However, working with these modified peptides is not without its own set of challenges. This guide is designed to help you navigate these complexities and successfully utilize β-amino acids to enhance the stability and performance of your peptides.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with β-amino acid-containing peptides. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: My β-amino acid-containing peptide is still aggregating out of solution.
Question: I've incorporated β-amino acids into my peptide sequence to prevent aggregation, but I'm still observing precipitation or gel formation. What's going on and how can I fix it?
Probable Causes & Solutions:
-
Suboptimal Placement of β-Amino Acids: The location of the β-amino acid within the sequence is critical. Placing it in a region with a high propensity for β-sheet formation is key to disrupting aggregation.[5] If aggregation persists, the β-amino acid may not be positioned optimally to interrupt the key intermolecular interactions.
-
Inappropriate Solvent or Buffer Conditions: The conformation of peptides, including those with β-amino acids, is highly sensitive to the solvent environment.[14][15][16][17] A buffer system that is suitable for a standard α-peptide may not be optimal for its β-amino acid-containing counterpart.
-
Solution: Conduct a solvent screen to identify conditions that favor a soluble, monomeric state. Key parameters to vary include pH (maintaining it at least one unit away from the peptide's isoelectric point is a good starting point), ionic strength, and the inclusion of organic co-solvents or solubility-enhancing excipients.[18]
-
-
High Peptide Concentration: Even with the inclusion of β-amino acids, high peptide concentrations can still drive aggregation.[3][19]
-
Solution: Determine the critical concentration for aggregation of your specific peptide. This can be done by serially diluting the peptide and monitoring for aggregation over time using techniques like dynamic light scattering (DLS) or turbidity measurements.[20][21] Working below this concentration will minimize aggregation.
-
-
Presence of Impurities: Impurities from the synthesis or purification process can sometimes act as nucleation sites, seeding the aggregation process.
-
Solution: Ensure the highest possible purity of your peptide. Re-purification by HPLC may be necessary. Characterize the final product thoroughly by mass spectrometry and analytical HPLC to confirm the absence of contaminating species.
-
Issue 2: My peptide shows altered or reduced biological activity after β-amino acid incorporation.
Question: I successfully suppressed aggregation by incorporating a β-amino acid, but now my peptide has lost its intended biological function. How can I restore activity?
Probable Causes & Solutions:
-
Conformational Perturbation of the Active Site: The structural rigidity introduced by the β-amino acid may have inadvertently altered the conformation of the peptide's active or binding site.[6][7]
-
Solution: If the active site is known, avoid placing the β-amino acid in or immediately adjacent to this region. If the active site is unknown, a systematic scan of β-amino acid substitutions across the entire sequence (an "alanine scan" equivalent for β-amino acids) can help identify positions that are tolerant to modification without compromising activity.
-
-
Disruption of Essential Secondary Structure: While the goal is to disrupt aggregation-prone β-sheets, the β-amino acid may be interfering with a necessary secondary structure, such as an α-helix required for receptor binding.[9][10]
-
Solution: Utilize circular dichroism (CD) spectroscopy to compare the secondary structure of the parent α-peptide with the β-amino acid-containing analogue in various solvent systems.[21][22] This will reveal if the desired secondary structure has been compromised. If so, repositioning the β-amino acid may be necessary to preserve the essential fold.
-
Issue 3: I'm having difficulty synthesizing and purifying my β-amino acid-containing peptide.
Question: The solid-phase synthesis of my peptide with a β-amino acid is resulting in low yields and the final product is difficult to purify. What can I do to improve this?
Probable Causes & Solutions:
-
Steric Hindrance During Coupling: The bulkier nature of some β-amino acids can lead to incomplete coupling reactions during solid-phase peptide synthesis (SPPS).[12]
-
Solution: Employ more potent coupling reagents (e.g., HATU, HCTU) and extend coupling times. Double coupling may be necessary for particularly challenging residues. Performing the synthesis at a slightly elevated temperature can also improve coupling efficiency.[23]
-
-
On-Resin Aggregation: Aggregation can occur even while the peptide is attached to the solid support, hindering subsequent synthetic steps.[23]
-
Solution: Use a lower substitution resin to increase the distance between growing peptide chains. Incorporating "magic mixtures" containing chaotropic salts or nonionic detergents into the solvents can help disrupt on-resin aggregation.[23]
-
-
Co-elution During HPLC Purification: The modified peptide may have similar retention times to deletion or truncated sequences, making purification challenging.
-
Solution: Optimize the HPLC gradient to achieve better separation. Experiment with different mobile phases and column chemistries. If co-elution remains an issue, consider using an orthogonal purification method, such as ion-exchange chromatography, in addition to reversed-phase HPLC.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of β-amino acids to mitigate peptide aggregation.
Q1: How do β-amino acids mechanistically inhibit peptide aggregation?
A1: The primary mechanism by which β-amino acids inhibit aggregation is through the disruption of β-sheet formation. The extended backbone of a β-amino acid introduces a "kink" or conformational constraint that interferes with the regular hydrogen bonding pattern required for stable β-sheet structures.[9][10][24] This destabilizes the intermediates that lead to the formation of amyloid fibrils and other aggregates.
Q2: What are the different types of β-amino acids, and how do I choose the right one?
A2: β-amino acids can be substituted at the β² or β³ position.[9] The choice of which to use depends on the desired structural outcome. β³-amino acids, with the substituent on the carbon adjacent to the nitrogen, are often used to mimic the side-chain presentation of α-amino acids. The specific side chain of the β-amino acid should also be considered, as it can influence solubility and potential steric interactions.
Q3: Can I use multiple β-amino acids in a single peptide sequence?
A3: Yes, incorporating multiple β-amino acids is a viable strategy, particularly for longer peptides or those with a very high aggregation propensity. This can create what are known as α/β-peptides, which can adopt unique and stable secondary structures.[5][6][7] However, it's important to consider the cumulative structural impact, as too many β-amino acids could lead to a complete loss of the desired native conformation.
Q4: What analytical techniques are best for monitoring peptide aggregation?
A4: A multi-pronged approach is often best for characterizing aggregation. Here are some key techniques:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution, making it excellent for detecting the formation of larger aggregates.[2][20]
-
Size Exclusion Chromatography (SEC): Separates molecules based on size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[25][26]
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye binds specifically to amyloid-like β-sheet structures, resulting in a significant increase in fluorescence. This is a standard method for monitoring fibril formation.[22]
-
Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure of the peptide in solution, allowing you to monitor the transition from random coil or α-helical structures to β-sheets.[21][22]
-
Intrinsic Tryptophan Fluorescence: If the peptide contains tryptophan, changes in its local environment due to aggregation can be monitored by fluorescence spectroscopy.[25][27]
| Technique | Information Provided | Typical Application |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius, size distribution | Detecting the presence and size of aggregates |
| Size Exclusion Chromatography (SEC) | Separation and quantification of monomers and oligomers | Assessing purity and aggregation state |
| Thioflavin T (ThT) Assay | Presence of amyloid-like fibrils | Kinetic studies of fibrillogenesis |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet) | Monitoring conformational changes during aggregation |
| Intrinsic Fluorescence | Changes in the local environment of Trp/Tyr | Detecting early stages of aggregation and conformational changes |
Q5: Are there any alternatives to β-amino acids for preventing aggregation?
A5: Yes, several other strategies can be employed to reduce peptide aggregation:
-
N-methylation: Methylating the amide nitrogen of a peptide bond can disrupt hydrogen bonding and prevent β-sheet formation.[24]
-
Pseudoprolines: These are dipeptide derivatives that introduce a "kink" in the peptide backbone, similar to proline, and can disrupt aggregation.[23]
-
Hydrophilic substitutions: Replacing hydrophobic residues with hydrophilic or charged ones can increase the overall solubility of the peptide.[12][28]
-
Use of "gatekeeper" residues: Placing charged residues like arginine or lysine at the ends of hydrophobic stretches can prevent aggregation by electrostatic repulsion.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Aggregation Kinetics
This protocol describes a standard method for monitoring the kinetics of peptide aggregation in a high-throughput format.
Materials:
-
Peptide stock solution (e.g., 1 mM in a suitable solvent like DMSO or water)
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer with excitation at ~440 nm and emission at ~485 nm[29]
Procedure:
-
Prepare the peptide aggregation reaction mixtures in the microplate wells. For a final volume of 200 µL, this might include:
-
20 µL of 10x aggregation buffer
-
X µL of peptide stock solution (to achieve the desired final concentration, e.g., 50 µM)
-
2 µL of 1 mM ThT stock solution (for a final concentration of 10 µM)
-
Water to bring the final volume to 200 µL
-
-
Include control wells:
-
Buffer + ThT only (for background fluorescence)
-
Buffer + Peptide only (to check for intrinsic peptide fluorescence)
-
-
Seal the plate to prevent evaporation.
-
Place the plate in the fluorometer, pre-heated to the desired temperature (e.g., 37°C).
-
Set up the kinetic read:
-
Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated aggregation, with a lag phase, a growth phase, and a plateau.
Diagram 1: Troubleshooting Workflow for Peptide Aggregation
Caption: How β-amino acids disrupt the pathway to peptide aggregation.
References
-
Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (2016). Scientific Research Publishing. Retrieved January 11, 2026, from [Link]
-
5 must-know techniques for analyzing protein aggregation. (2021, August 25). Arrhenius. Retrieved January 11, 2026, from [Link]
-
A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. (2016, January 12). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Protein Aggregates: Analytical Techniques to Address Hidden Complexities. (n.d.). Technology Networks. Retrieved January 11, 2026, from [Link]
-
A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (2016). Scientific Research Publishing. Retrieved January 11, 2026, from [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2014, December 11). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Beta-peptide. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Theoretical analysis of secondary structures of beta-peptides. (2008, October 2). PubMed. Retrieved January 11, 2026, from [Link]
-
Solvent effects on the conformational transition of a model polyalanine peptide - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. (2014, December 11). PubMed. Retrieved January 11, 2026, from [Link]
-
Effects of solvents on the conformational profile of Balaram's peptide: a computational study. (2022, October 28). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 11, 2026, from [Link]
-
Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. (2023, January 19). Medium. Retrieved January 11, 2026, from [Link]
-
Diverse Aggregation Kinetics Predicted by a Coarse-Grained Peptide Model. (2021, July 12). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. (2025, December 22). Bitesize Bio. Retrieved January 11, 2026, from [Link]
-
Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. (2014, September 24). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Surface Effects on Aggregation Kinetics of Amyloidogenic Peptides. (2014, July 28). ACS Publications. Retrieved January 11, 2026, from [Link]
-
A facile and dynamic assay for the detection of peptide aggregation. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Similarities in the thermodynamics and kinetics of aggregation of disease-related Aβ(1–40) peptides - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Evaluating protocols and analytical methods for peptide adsorption experiments. (2013, August 19). Springer. Retrieved January 11, 2026, from [Link]
-
Application of alicyclic beta-amino acids in peptide chemistry. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Protein Aggregation Analysis. (n.d.). Intertek. Retrieved January 11, 2026, from [Link]
-
Experimental procedures to investigate fibrillation of proteins - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2020, October 21). MDPI. Retrieved January 11, 2026, from [Link]
-
Constrained beta-amino acid-containing miniproteins. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Evaluating protocols and analytical methods for peptide adsorption experiments. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017, October 16). Hilaris Publishing. Retrieved January 11, 2026, from [Link]
-
In Vitro Assay for Studying Tau Protein aggregation and Drug Screening | Protocol Preview. (2022, September 2). JoVE. Retrieved January 11, 2026, from [Link]
-
Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Peptide-based amyloid-beta aggregation inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Solubility-Aware Protein Binding Peptide Design Using AlphaFold. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023, February 14). University of Illinois Urbana-Champaign. Retrieved January 11, 2026, from [Link]
-
Biosynthesis of natural products containing β-amino acids. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? (2019, February 11). Reddit. Retrieved January 11, 2026, from [Link]
-
Design and Synthesis of β-Peptides With Biological Activity. (2025, August 10). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Biofunctional peptide design. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
A peptide strategy for inhibiting different protein aggregation pathways in disease. (2022, October 22). bioRxiv. Retrieved January 11, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Protein Aggregation Analysis [intertek.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effects on the conformational transition of a model polyalanine peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Beta-peptide - Wikipedia [en.wikipedia.org]
- 10. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of alicyclic beta-amino acids in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 13. Similarities in the thermodynamics and kinetics of aggregation of disease-related Aβ(1–40) peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect - Open Journal of Physical Chemistry - SCIRP [scirp.org]
- 17. Effects of solvents on the conformational profile of Balaram's peptide: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. medium.com [medium.com]
- 21. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Experimental procedures to investigate fibrillation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. peptide.com [peptide.com]
- 24. Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. approcess.com [approcess.com]
- 26. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 27. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. youtube.com [youtube.com]
Technical Support Center: Mass Spectrometry of Peptides with 4-Bromophenylalanine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides containing the unnatural amino acid 4-bromophenylalanine (p-Br-Phe). The incorporation of p-Br-Phe provides a powerful tool for biochemical and structural studies, offering a unique spectroscopic and crystallographic handle.[1] However, its analysis by mass spectrometry (MS) can introduce specific challenges and unexpected byproducts.
This guide is designed to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities, ensure the fidelity of your synthesis, and obtain reliable, high-quality data.
Troubleshooting Guide: Addressing Specific MS Observations
This section addresses common, specific problems encountered during the mass spectrometric analysis of 4-bromophenylalanine-containing peptides.
Q1: I'm observing a prominent peak (or pair of peaks) corresponding to a mass loss of ~79/81 Da. What is happening and how can I minimize it?
A1: This observation is characteristic of debromination, the loss of the bromine atom from the 4-bromophenylalanine residue.
Causality: The carbon-bromine (C-Br) bond on the phenyl ring is susceptible to cleavage under the energy conditions used in mass spectrometry. This can occur through two primary mechanisms:
-
In-Source Decay (ISD): Particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), high laser fluence or the use of certain matrices can induce prompt fragmentation within the ion source before the ions are accelerated.[2][3] This results in the detection of a debrominated precursor ion, [M-Br+H]+.
-
Collision-Induced Dissociation (CID): In tandem mass spectrometry (MS/MS) experiments (e.g., using quadrupole, ion trap, or Orbitrap instruments), the collision energy used to fragment the peptide backbone can also be sufficient to cleave the C-Br bond. This is especially prevalent at higher normalized collision energies (NCE) or activation energies.
Troubleshooting Protocol:
-
Confirm the Mass Loss: Verify that the mass difference between the parent ion and the byproduct corresponds to the mass of a bromine atom (~78.92 Da for ⁷⁹Br and ~80.92 Da for ⁸¹Br).
-
Optimize MS/MS Conditions:
-
Action: Systematically decrease the collision energy (e.g., NCE, HCD stepped energy) in your MS/MS method.
-
Validation: Observe the relative intensity of the debrominated fragment ion compared to your desired b- and y-ions. The goal is to find an energy level that provides sufficient backbone fragmentation while minimizing the C-Br bond cleavage.
-
-
For MALDI-MS, Optimize Source Conditions:
-
Action: Reduce the laser power to the minimum required for good signal intensity.
-
Action: Experiment with different matrices. 2,5-dihydroxybenzoic acid (2,5-DHB) is often implicated in promoting ISD.[3] Consider an alternative matrix if debromination is severe.
-
-
Consider a Different Fragmentation Method: If available, methods like Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD) may be less likely to cause debromination compared to CID, as they induce fragmentation through different mechanisms that are less energetic towards side chains.
Q2: I see unexpected adducts in my full MS scan, such as [M+23]+ and [M+39]+. What are these and how do I get rid of them?
A2: These are common alkali metal adducts, specifically sodium ([M+Na]⁺) and potassium ([M+K]⁺).
Causality: Peptides, particularly those with acidic residues, readily bind to alkali metal ions present as contaminants in solvents, buffers, vials, and glassware. These adducts can suppress the primary protonated molecular ion signal ([M+H]⁺), split the signal across multiple species, and complicate data interpretation.[4]
Troubleshooting Protocol:
-
Use High-Purity Reagents:
-
Action: Always use high-purity, MS-grade solvents (e.g., water, acetonitrile) and additives (e.g., formic acid, TFA).
-
Validation: Freshly prepared solvents from a new bottle should show a reduction in adduct formation compared to older, frequently used solvent stocks.
-
-
Improve Lab Hygiene:
-
Action: Avoid using glass containers for your final sample solution; use high-quality polypropylene autosampler vials instead.
-
Action: Ensure all equipment is meticulously cleaned. If using glassware, acid-washing can help remove metal ion contaminants.
-
-
Modify Sample Preparation:
-
Action: Add a small amount of a volatile acid, like 0.1% formic acid, to your solvent system. The excess protons will compete with metal ions for binding sites on the peptide, promoting the formation of the desired [M+H]⁺ ion.
-
-
Chemical Derivatization (Advanced):
-
Action: For persistent issues, methylation of carboxylic acid groups on the peptide can reduce the affinity for metal ion adduction.[5] However, this is a chemical modification and should be used with a clear understanding of its potential effects on your experiment.
-
Q3: My mass spectrum shows a peak with a mass shift of +85 Da. Where did this come from?
A3: A mass addition of 85 Da is highly suggestive of a piperidine adduct, a byproduct originating from the Fmoc deprotection step during solid-phase peptide synthesis (SPPS). [6]
Causality: During SPPS using Fmoc chemistry, piperidine is used to remove the N-terminal Fmoc protecting group.[7] If the peptide sequence contains residues that can form a reactive intermediate, such as dehydroalanine (from cysteine or serine), piperidine can act as a nucleophile and covalently attach to the peptide. While less common with phenylalanine derivatives, incomplete washing after the deprotection steps can also lead to non-covalent association that may be observed in the mass spectrometer.
Troubleshooting Workflow:
The diagram below outlines the logical steps to diagnose and resolve this issue, which is rooted in the synthesis and purification process.
Caption: Troubleshooting workflow for a suspected piperidine adduct.
Protocol:
-
Review Synthesis Records: Check the SPPS protocol, paying close attention to the number and duration of DMF washes performed after each piperidine deprotection step. Insufficient washing is the most common cause.
-
Re-evaluate Purification: Examine the HPLC chromatogram from the peptide purification. The piperidine adduct will likely be more hydrophobic and elute slightly later than the target peptide. It may appear as a small, poorly resolved shoulder on the main peak.
-
Action: Re-purify the peptide using a shallower gradient on the reverse-phase HPLC to improve the separation between the desired peptide and the more hydrophobic adduct.[4]
-
Action (If Necessary): If the adduct is prevalent, re-synthesis may be required. Ensure a robust washing protocol is implemented (e.g., 5-7 washes with DMF after each deprotection).[8]
Frequently Asked Questions (FAQs)
Q1: What is the definitive mass spectral signature of a peptide containing one 4-bromophenylalanine?
A1: The most definitive feature is the isotopic pattern caused by the two stable isotopes of bromine: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in a pair of peaks of nearly equal intensity, separated by approximately 2 Da, for any ion that contains the bromine atom (including the precursor ion and any fragment ions containing the p-Br-Phe residue).[1] This unique 1:1 "doublet" is a powerful diagnostic tool.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylating peptides to prevent adduct ion formation also directs cleavage in collision-induced dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Difficult Couplings in SPPS of β-Peptides and α,β-Chimeras
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Solid-Phase Peptide Synthesis (SPPS) involving β-amino acids. As a Senior Application Scientist, I understand that incorporating these valuable, non-natural building blocks can introduce unique challenges not always encountered with their α-amino acid counterparts. The increased steric bulk and distinct conformational preferences of β-amino acids often lead to incomplete reactions and difficult-to-purify products.[1]
This guide is structured as a series of practical, in-depth questions and answers designed to troubleshoot common problems and provide a deeper understanding of the underlying chemistry. Our goal is to equip you with the expertise to optimize your synthetic strategies and achieve higher purity and yields for your target peptides.
Part 1: Troubleshooting Guide
This section addresses specific, acute problems you might encounter during synthesis. Each answer provides a causal explanation and actionable protocols.
Q1: My coupling reaction is incomplete, indicated by a strong positive ninhydrin (Kaiser) test. What are the likely causes and how can I resolve this?
A positive ninhydrin test signals the presence of unreacted free primary amines on the resin, a clear sign of failed or inefficient coupling. With β-amino acids, this is a common issue stemming from several factors.
Underlying Causes:
-
Steric Hindrance: β-Amino acids, especially those with substitution at the Cα and/or Cβ positions, present a significant steric barrier to the incoming activated amino acid, slowing down the reaction kinetics dramatically compared to α-amino acids.[2]
-
Secondary Structure Formation: As the peptide chain elongates, β-peptides have a strong propensity to form stable secondary structures, such as helices and sheets, directly on the solid support.[3] This can cause the peptide to aggregate and collapse, making the N-terminal amine inaccessible for the subsequent coupling reaction.[4][5] This is often visibly indicated by the shrinking of the resin beads.[4]
-
Poor Solvation: The aggregation mentioned above leads to poor solvation of the peptide-resin matrix, preventing reagents from efficiently penetrating the beads and reaching the reaction sites.[2]
Troubleshooting Workflow & Protocols:
First, confirm the failure with a reliable test. The Kaiser test is excellent for primary amines but will not work for secondary amines like proline or N-methylated residues, where a Chloranil test is more appropriate.[6] If the coupling is indeed incomplete, follow this decision tree.
}
Protocol 1: Perform a Double Coupling
This is the most immediate and common solution. Instead of extending the initial coupling time indefinitely (which can increase racemization), it is often more effective to perform a second, fresh coupling cycle.[7][8]
Step-by-Step Methodology:
-
After the first coupling reaction (e.g., 1-2 hours), take a small sample of resin for a ninhydrin test.
-
If the test is positive, filter and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove byproducts and unreacted reagents.
-
Prepare a fresh solution of the same protected β-amino acid and coupling reagents.
-
Add the fresh coupling mixture to the resin and allow it to react for another 1-2 hours.
-
Wash the resin again and perform another ninhydrin test to confirm completion. If still positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion peptides before proceeding to the next deprotection step.
Protocol 2: Switch to a More Potent Coupling Reagent
If a standard carbodiimide coupling (e.g., DIC/HOBt) fails, switching to a more reactive phosphonium or uronium/aminium salt is highly recommended. These reagents form the active ester more rapidly and are generally more effective for sterically hindered residues.[9]
Recommended Reagents for β-Amino Acids:
| Reagent Name | Class | Strengths for β-Amino Acids | Weaknesses/Considerations |
| PyBOP | Phosphonium Salt | Excellent for sterically hindered couplings. Forms stable active esters. Known to minimize racemization.[7][10] | Byproduct (HMPA) is a suspected carcinogen. Cost. |
| HATU/HBTU | Aminium/Uronium Salt | Highly reactive and fast. Very effective for difficult sequences.[9] | Can increase risk of racemization with prolonged coupling times (>3h) or excess base.[7] |
| COMU | Aminium/Uronium Salt | High coupling efficiency comparable to HATU, but with non-explosive and less allergenic byproducts (Oxyma Pure instead of HOBt/HOAt).[9] | Higher cost. |
| DIC/OxymaPure | Carbodiimide/Additive | A safer and slightly more effective alternative to DIC/HOBt. DIC allows for easy removal of the urea byproduct. | Generally less potent than phosphonium or uronium reagents for the most difficult couplings. |
Expert Tip: For particularly challenging couplings involving β-amino acids, PyBOP is often the best choice due to its high reactivity and low racemization risk.[10]
Q2: My peptide is showing poor solubility and the resin is shrinking. How do I combat on-resin aggregation?
Resin shrinking is a classic sign of peptide aggregation, where the growing chains interact with each other via hydrogen bonds to form secondary structures, expelling the solvent from the resin matrix.[4] This is a major issue for sequences containing β-amino acids.
Solutions:
-
Change the Primary Solvent: N-Methyl-2-pyrrolidone (NMP) is a superior solvent to Dimethylformamide (DMF) for solvating aggregated peptides and can often resolve the issue.[11]
-
Incorporate Chaotropic Salts: Adding chaotropic salts like Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) to the coupling mixture can disrupt hydrogen bonding networks and break up secondary structures.[4] A typical concentration is 0.4 M LiCl in DMF.
-
Use Backbone Protection: For extremely difficult sequences, incorporating amino acids with backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can physically disrupt the inter-chain hydrogen bonds that lead to aggregation.[4] While less common for β-amino acids, this principle is a powerful tool in SPPS.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are generally considered the best for β-amino acids?
Phosphonium salt reagents, particularly PyBOP , are highly recommended. Studies have shown that PyBOP provides an excellent balance of forming stable active esters quickly while minimizing the risk of racemization, which is crucial for maintaining stereochemical integrity.[7][10] Uronium/aminium salts like HATU and HCTU are also very powerful and widely used due to their high reactivity, making them suitable for overcoming steric hindrance.[9] The choice often depends on balancing reactivity, cost, and the potential for side reactions.
}
Q2: How long should a typical coupling reaction for a β-amino acid run?
Unlike many α-amino acids whose active esters can hydrolyze relatively quickly (e.g., within 3-6 hours), the active esters of β-amino acids are notably more stable, often for more than 24 hours.[7] This provides a significant advantage.
-
Standard Protocol: A coupling time of 2-3 hours is a good starting point.
-
For Difficult Couplings: You can confidently extend the coupling time to 6, 12, or even 18 hours without significant loss of the activated amino acid due to hydrolysis.[7] This allows more time for the sterically hindered reaction to proceed to completion. However, if using a reagent prone to racemization like HATU, it's advisable to limit coupling times to under 3 hours or perform a second coupling instead of a single, very long one.[7]
Q3: Can microwave-assisted SPPS improve difficult β-amino acid couplings?
Yes, microwave heating can be very effective. It increases the kinetic energy of the molecules, which helps overcome the high activation energy barriers associated with sterically hindered couplings.[8] This can dramatically shorten reaction times and improve coupling efficiency.
Key Considerations:
-
Temperature Control: Be cautious with temperature. While effective, excessive heat can accelerate side reactions like aspartimide formation or racemization.
-
Reagent Choice: Use highly efficient and stable coupling reagents like COMU, which are well-suited for microwave-accelerated SPPS.[9]
References
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019-09-27). National Institutes of Health. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. (2018-09-01). CORE. [Link]
-
SPPS Tips For Success Handout. Mesa Labs. [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2017-02-15). ACS Publications. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
-
Introduction to Peptide Synthesis. (2009-08-01). National Institutes of Health. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020-03-04). National Institutes of Health. [Link]
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation. [Link]
-
What do you do when your peptide synthesis fails?. (2023-02-07). Biotage. [Link]
-
Are double couplings in SPPS interesting for purity of short peptides?. (2015-02-03). ResearchGate. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024-08-19). MBL International. [Link]
-
5 Difficult peptides. Oxford Academic. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Commonly Used Colorimetric Reagents in SPPS peptide solutions. (2025-09-30). Dilun Biotechnology. [Link]
-
Theoretical analysis of secondary structures of beta-peptides. (2008-10-02). PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 7. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. bachem.com [bachem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. biotage.com [biotage.com]
Technical Support Center: Enhancing the Solubility of Peptides Containing Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with peptides incorporating the non-canonical amino acid, Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid. The unique structural properties of this building block, while valuable for introducing conformational constraints or as a handle for further modification, frequently lead to difficulties in peptide synthesis and handling due to poor solubility.[1][2]
This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing (R)-3-amino-4-(4-bromo-phenyl)-butyric acid so difficult to dissolve?
A1: The solubility challenge stems from the inherent hydrophobicity of the amino acid structure. Several factors contribute to this:
-
Aromatic Phenyl Ring: The large, nonpolar phenyl group is highly hydrophobic, repelling water molecules.[1]
-
Bromo- Substitution: The bromine atom further increases the hydrophobicity and molecular weight of the side chain.
-
Peptide Backbone Aggregation: The bulky side chain can promote strong intermolecular hydrophobic interactions. This, combined with inter-chain hydrogen bonding, often leads to the formation of stable β-sheet structures, causing the peptide to aggregate and precipitate out of solution.[1][3] This is a primary cause of insolubility for many difficult peptide sequences.[3]
Q2: What are the typical signs of peptide aggregation and poor solubility during Solid-Phase Peptide Synthesis (SPPS)?
A2: During SPPS, aggregation can manifest in several ways that signal a difficult synthesis:
-
Resin Shrinking: The resin beads may visibly shrink or clump together as the growing peptide chains collapse upon themselves and each other, expelling solvent.
-
Failed Coupling Reactions: The aggregated peptide chains on the resin can sterically hinder the N-terminus, preventing incoming activated amino acids from coupling efficiently. This leads to a high percentage of deletion sequences in the crude product.[3][4]
-
False Negatives in Monitoring Tests: Standard coupling completion tests, like the Kaiser or TNBS tests, may give a false negative (indicating complete reaction) because the reagents cannot access the unreacted amino groups buried within the aggregated structure.[5]
-
Slow or Incomplete Fmoc Deprotection: The piperidine solution may struggle to access the Fmoc group, leading to incomplete deprotection and failed elongation in the subsequent step.
Q3: My crude peptide looks fine, but I can't dissolve it for HPLC purification. What are the consequences?
A3: Failure to dissolve a peptide post-synthesis is a critical bottleneck. The primary consequences are:
-
Inability to Purify: If the peptide cannot be fully dissolved in the HPLC mobile phase, it's impossible to purify it using Reverse-Phase HPLC (RP-HPLC). The peptide may precipitate on the column, leading to high backpressure, column damage, and complete loss of the sample.[5]
-
Inaccurate Quantification: Any undissolved material leads to a gross underestimation of the peptide concentration, invalidating subsequent biological assays.
-
Reduced Bioactivity: Aggregated peptides are typically biologically inactive and can sometimes elicit an immunogenic response.[1] Achieving a monomeric, soluble state is crucial for meaningful experimental results.
Troubleshooting Guide: Strategies During Peptide Synthesis (SPPS)
If you anticipate a difficult sequence or are already facing synthesis challenges, modifying the SPPS strategy is the most effective approach.
Problem: My peptide is showing signs of aggregation on the resin.
Causality: The most powerful strategy to disrupt on-resin aggregation is the introduction of "structure-breaking" elements. Pseudoproline (ψ-Pro) dipeptides are derivatives of Ser, Thr, or Cys that introduce a "kink" into the peptide backbone, similar to a natural proline.[6][7] This kink disrupts the inter-chain hydrogen bonding required for β-sheet formation, thereby enhancing the solvation of the peptide chain and improving reaction kinetics.[8][9]
Workflow for Pseudoproline Incorporation
Caption: Decision workflow for using pseudoproline dipeptides.
Experimental Guidelines:
-
Placement: Introduce a pseudoproline dipeptide approximately every 5-6 residues within a hydrophobic or aggregation-prone sequence.[7] They are most effective when placed just before a hydrophobic stretch.[7]
-
Synthesis: Use the pre-formed Fmoc-Xaa-Ser/Thr(ψ-Pro)-OH dipeptide and couple it using standard coupling protocols (e.g., HBTU/DIPEA). No special steps are required.[10]
-
Cleavage: The oxazolidine ring of the pseudoproline is acid-labile and is cleaved during the final TFA deprotection cocktail, regenerating the native peptide sequence.[6][7]
Causality: Another effective method is to temporarily protect the backbone amide nitrogen. Groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) are attached to the amide nitrogen of an amino acid. This protection physically blocks hydrogen bond formation, preventing aggregation and increasing solubility in polar organic solvents like DMF.[4][11]
-
Recommendation: This is particularly effective for sequences prone to aspartimide formation, but also serves as a general anti-aggregation strategy.[4] The use of N-protected glycine (e.g., Fmoc-Gly(Dmb)-OH) is a common and effective choice.
Troubleshooting Guide: Post-Synthesis Solubilization
If the peptide has already been synthesized and cleaved, you must find suitable solvent conditions.
Problem: My lyophilized peptide powder will not dissolve.
Causality: Peptides exhibit their lowest solubility at their isoelectric point (pI), where their net charge is zero.[1] By adjusting the pH away from the pI, you increase the net charge, which improves interaction with water. Hydrophobic peptides often require organic co-solvents to break up nonpolar interactions. This protocol systematically explores these factors, starting with the mildest conditions.
Experimental Protocol: Small-Scale Solubility Test Objective: To find an effective solvent system without wasting the bulk of your valuable peptide.
-
Preparation: Aliquot a small, known amount of your lyophilized peptide (e.g., 0.5 - 1.0 mg) into several microcentrifuge tubes.
-
Step 1: Water: To the first tube, add sterile, deionized water to achieve a high target concentration (e.g., 10 mg/mL). Vortex thoroughly.
-
Step 2: Sonication: Place the tube in a bath sonicator for 5-10 minutes.[12][13] This helps break up solid particles. Inspect the solution. If it is not a clear solution, proceed to the next step.
-
Step 3: pH Adjustment:
-
If the peptide is predicted to be basic (net positive charge): Add 10% aqueous acetic acid dropwise to a new tube of peptide until it dissolves.[14]
-
If the peptide is predicted to be acidic (net negative charge): Add 5% aqueous ammonium bicarbonate or 0.1% ammonium hydroxide dropwise to a new tube until it dissolves.[12][14]
-
-
Step 4: Organic Co-solvents: If aqueous buffers fail, the peptide is highly hydrophobic.[13]
-
Take a new tube of peptide and add a minimal amount of pure DMSO (e.g., 20-50 µL).[12] Vortex and sonicate. Most hydrophobic peptides will dissolve in pure DMSO.[12][13]
-
Once fully dissolved in DMSO, slowly add your desired aqueous buffer (e.g., PBS) dropwise while vortexing to reach the final desired concentration.[12] Caution: If the peptide begins to precipitate, you have exceeded its solubility limit in that mixed solvent system.
-
-
Step 5: Alternative Organic Solvents & Denaturants: If DMSO is incompatible with your assay, other options can be tested in a similar manner.
Troubleshooting Solubilization Workflow
Caption: Stepwise workflow for dissolving difficult peptides.
For peptides containing (R)-3-amino-4-(4-bromo-phenyl)-butyric acid, which are inherently hydrophobic, organic solvents are often necessary.[12][13]
| Agent | Recommended Use | Pros | Cons & Cautions |
| DMSO | First choice for highly hydrophobic peptides. | Excellent solubilizing power; low toxicity in many biological assays at <1% (v/v).[12][13] | Can be incompatible with some assays; may oxidize peptides containing Cys or Met.[13] |
| DMF / NMP | Alternative to DMSO. | Strong solubilizing power. | Higher toxicity than DMSO; must be thoroughly removed for biological applications. |
| Acetonitrile (ACN) | Useful for RP-HPLC preparation. | Volatile and easily removed by lyophilization. | Less powerful solubilizing agent than DMSO or DMF for very difficult peptides. |
| Isopropanol / Ethanol | Mild organic solvents. | Less harsh than other organic solvents. | Generally not effective for highly aggregated peptides. |
| Guanidine-HCl (6M) / Urea (8M) | Last resort for extremely insoluble peptides. | Powerful chaotropic agents that disrupt hydrogen bonds and secondary structures.[13] | Denatures proteins; interferes with almost all biological assays; may need to be removed by dialysis or buffer exchange.[13] |
Final Recommendation: Always start with a small test amount before committing your entire sample.[12] Once dissolved, centrifuge the solution at high speed to pellet any microscopic, undissolved particles before use in an assay or HPLC.[12]
References
- Vertex AI Search. (n.d.).
- (n.d.). Guidelines for Peptide Dissolving. Retrieved January 11, 2026.
-
Mutter, M., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]
-
Sohma, Y., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 665-671. Retrieved January 11, 2026, from [Link]
- (2024, December 2). What Factors Determine Peptide Solubility?. Retrieved January 11, 2026.
-
Wikipedia. (n.d.). Pseudoproline. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Popular strategies to solubilize peptides during CPS. Retrieved January 11, 2026, from [Link]
-
Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved January 11, 2026, from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved January 11, 2026, from [Link]
-
Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved January 11, 2026, from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved January 11, 2026, from [Link]
-
Fairlie, D.P., et al. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Activotec. (n.d.). Peptide Storage and Solubilization. Retrieved January 11, 2026, from [Link]
-
Polypeptide. (2025, August 13). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved January 11, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis. Retrieved January 11, 2026, from [Link]
Sources
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Pseudoproline - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chempep.com [chempep.com]
- 11. polypeptide.com [polypeptide.com]
- 12. jpt.com [jpt.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. biobasic.com [biobasic.com]
Technical Support Center: Double Coupling Strategy for Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid
Welcome to the technical support guide for the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid. This specialized, non-canonical amino acid presents unique challenges during peptide synthesis due to its structure. As a β-amino acid with a bulky, sterically hindering 4-bromophenyl group, it often leads to incomplete coupling reactions when standard protocols are employed.
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of this residue. We will delve into the causality behind common issues and provide field-proven protocols to ensure the successful synthesis of your target peptide.
Troubleshooting Guide: Overcoming Incomplete Coupling
The primary challenge encountered with this compound is incomplete acylation of the N-terminal amine of the growing peptide chain. This is diagnosed by a positive Kaiser test (a dark blue color on the resin beads) after the coupling step.[1][2]
Problem: Positive Kaiser Test After First Coupling
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying a failed or incomplete coupling reaction.[3][4]
-
Steric Hindrance: The bulky 4-bromophenyl group, combined with the β-amino acid structure, physically obstructs the approach of the activated carboxyl group to the resin-bound amine. This significantly slows down the reaction kinetics compared to standard α-amino acids.[5][6]
-
Suboptimal Activation: Standard coupling reagents may not be potent enough to generate a sufficiently reactive activated ester to overcome the high activation energy of this sterically demanding reaction.[7]
-
Peptide Aggregation: As the peptide chain elongates, it can fold back on itself, leading to intermolecular hydrogen bonding and aggregation.[8] This can physically block the N-terminal amine, preventing the coupling reaction from proceeding.[8]
-
Inadequate Reagent Excess: An insufficient molar excess of the amino acid and coupling reagents may not be enough to drive the reaction to completion, especially given the challenging nature of the residue.
| Strategy | Recommendation | Rationale |
| Implement Double Coupling | Immediately perform a second coupling reaction with a fresh solution of activated amino acid.[7][9] | This is the most direct and often most effective strategy. The first coupling may have proceeded to a significant extent, and the second coupling provides a renewed concentration of activated amino acid to react with the remaining free amines.[10] |
| Upgrade Coupling Reagent | Switch from standard reagents (e.g., HBTU/HOBt) to a more potent activator like HATU or HCTU .[9][11][12] | HATU and HCTU form more reactive OAt and O-6-ClBt esters, respectively. These are more effective at acylating sterically hindered amines.[12][13] |
| Increase Reaction Time | Extend the coupling time for each of the two coupling steps. For example, increase from 1 hour to 2-4 hours per coupling. | Sterically hindered couplings are kinetically slow. Providing more time allows the reaction to proceed closer to completion.[7] |
| Optimize Solvent | Consider switching from DMF to NMP or using a solvent mixture (e.g., DMF/DCM 1:1). | NMP has superior solvating properties and can help to disrupt peptide aggregation.[8] |
| Introduce Capping Step | If the Kaiser test remains positive after a second coupling, cap the remaining unreacted amines with acetic anhydride.[9] | Capping prevents the formation of deletion sequences, which are peptides missing the intended amino acid. These impurities can be very difficult to separate from the target peptide during purification.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is a double coupling strategy necessary for this specific amino acid?
This compound is considered a "difficult" residue. The combination of its β-amino acid structure and the large, electron-rich 4-bromophenyl side chain creates significant steric hindrance. A standard, single coupling reaction often fails to proceed to completion, leaving unreacted N-terminal amines on the growing peptide chain. A double coupling strategy provides a second, fresh charge of activated amino acid to drive the reaction to completion and maximize the yield of the desired full-length peptide.[10]
Q2: When should I decide to use a double coupling strategy?
It is recommended to proactively use a double coupling strategy for this compound rather than waiting for a positive Kaiser test. Due to its known difficulty, incorporating a double coupling into your standard protocol for this residue will save time and improve the quality of the crude peptide.
Q3: Can I just extend the time of a single coupling instead of doing a double coupling?
While extending the time of a single coupling can help, it is often less effective than a double coupling.[10] The activating agent (e.g., HBTU, HATU) can degrade over time, and side reactions can occur. A double coupling introduces fresh, fully active reagents, which is more effective at driving the reaction to completion.
Q4: What is the mechanism of HATU that makes it more effective?
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) reacts with the carboxylic acid of the Fmoc-amino acid in the presence of a base like DIPEA to form a highly reactive OAt-ester.[14] The 7-azabenzotriazole (OAt) leaving group is more reactive than the HOBt leaving group generated by HBTU, due to the electron-withdrawing effect of the pyridine nitrogen. This makes the activated ester more susceptible to nucleophilic attack by the amine, overcoming the steric barrier.[12][13]
Q5: If double coupling fails, what is my next step?
If a Kaiser test is still strongly positive after two couplings, it is crucial to cap the unreacted amines. This is typically done with a solution of acetic anhydride and a base (like DIPEA or pyridine) in DMF.[9] Capping acetylates the free amines, preventing them from reacting in subsequent cycles and creating difficult-to-remove deletion sequences.[9] After capping, you can proceed with the deprotection and coupling of the next amino acid in your sequence.
Experimental Protocols
Protocol 1: Proactive Double Coupling of this compound using HATU
This protocol assumes a solid-phase synthesis is being performed on a 0.1 mmol scale. Adjust volumes accordingly.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.4 mmol, 4 eq)
-
HATU (0.39 mmol, 3.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
Workflow:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
-
First Coupling:
-
In a separate vessel, dissolve this compound (2 eq) and HATU (1.95 eq) in ~2 mL of DMF.
-
Add DIPEA (4 eq) to this solution. Allow to pre-activate for 1-2 minutes. The solution may change color.[15]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1.5 to 2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL).
-
-
Second Coupling:
-
Repeat step 2 with a freshly prepared solution of activated this compound (2 eq), HATU (1.95 eq), and DIPEA (4 eq).
-
Agitate for another 1.5 to 2 hours at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Verification (Kaiser Test):
-
Take a small sample of resin beads (10-15 beads) and perform a Kaiser test to confirm the absence of free primary amines (beads should remain colorless or yellow).[9][16]
-
If the test is negative, proceed to the next Fmoc deprotection and coupling cycle.
-
If the test is positive, proceed to the Capping Protocol.
-
Protocol 2: Acetyl Capping of Unreacted Amines
Materials:
-
Capping Solution: Acetic Anhydride / DIPEA / DMF (e.g., 5:6:89 v/v/v)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Following the final wash after the second coupling, add the capping solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes.[9]
-
Drain the capping solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
Perform a final Kaiser test to confirm that all amines have been capped (the test must be negative).
Visual Workflow
The following diagram illustrates the decision-making process for the double coupling strategy.
Caption: Decision workflow for the double coupling strategy.
References
-
Fiveable. (n.d.). Kaiser Test Definition. Retrieved from [Link]
-
AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
ProPeptide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents. ResearchGate. Retrieved from [Link]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry, 72(15), 5794-801. Retrieved from [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]
-
Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Sci-Hub. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis. Retrieved from [Link]
-
Kent, S. B., et al. (1993). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Kaiser Test (Ninhydrin Test) [langene.com]
- 5. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
- 16. chempep.com [chempep.com]
managing aspartimide formation in sequences near beta-amino acids.
Welcome to the Technical Support Center for managing aspartimide formation, a critical resource for researchers, scientists, and drug development professionals engaged in peptide synthesis. This guide provides in-depth, field-proven insights into the causes, detection, and prevention of this problematic side reaction, with a special focus on sequences involving beta-amino acids.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in peptide synthesis?
Aspartimide formation is a common side reaction in Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS).[1][2] It involves the intramolecular cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain β-carboxyl group to form a five-membered succinimide ring.[2][3] This reaction is primarily catalyzed by the basic conditions used for Fmoc deprotection, most commonly with piperidine.[1][2][3]
This side reaction is highly problematic for several critical reasons:
-
Generation of Multiple Byproducts: The unstable aspartimide ring can be opened by nucleophiles like water or piperidine. This doesn't just regenerate the correct peptide; it creates a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide chain is incorrectly linked through the side chain.[1][3]
-
Racemization: The α-carbon of the aspartic acid residue is prone to epimerization during this process, leading to the formation of D-Asp isomers that are difficult to detect and separate.[2]
-
Difficult Purification: The resulting byproducts, particularly the β-peptides and D-isomers, often have identical masses and very similar chromatographic properties to the target peptide, making purification extremely challenging, if not impossible.[2][4]
-
Reduced Yield: The conversion of the target peptide into these various side products significantly lowers the overall synthesis yield.[2][3]
Q2: Which peptide sequences are most susceptible to this side reaction?
The tendency for aspartimide formation is highly dependent on the amino acid C-terminal to the Asp residue.[1][3] Sequences where Asp is followed by a small, sterically unhindered amino acid are most at risk.
Most Problematic Sequences:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from glycine.[1][3]
-
Asp-Ala (D-A) [5]
-
Asp-Arg (D-R) [2]
Q3: How do β-amino acids in proximity to an Asp residue influence aspartimide formation?
While the classic model focuses on the residue immediately following Asp, the conformational effects of nearby residues, including β-amino acids, are crucial. The rigid backbone conformation induced by a β-amino acid can either promote or inhibit aspartimide formation by altering the orientation of the attacking backbone amide and the Asp side chain. The exact effect is sequence-dependent and requires careful experimental evaluation. If a β-amino acid forces the peptide backbone into a turn or kink, it could bring the requisite atoms into closer proximity, potentially accelerating the cyclization.
Q4: How can I detect if aspartimide formation has occurred in my synthesis?
Detecting aspartimide formation requires careful analytical techniques, as the primary byproducts often have the same mass as the target peptide.
-
Mass Spectrometry (MS): Look for a mass loss of 18 Da (-H₂O) in your crude product analysis. This corresponds to the cyclic aspartimide intermediate.[6] Also, check for masses corresponding to piperidide adducts (+84 Da).[7]
-
High-Performance Liquid Chromatography (HPLC): Compare the chromatogram of your crude peptide with a reference standard if available. The presence of closely eluting shoulder peaks or broadened peaks can indicate the presence of α/β isomers.[4][6] Using a shallow gradient can help resolve these closely related species.[6]
-
Nuclear Magnetic Resonance (NMR): For definitive structural confirmation, 2D NMR techniques can be used to distinguish between α- and β-linked peptides and identify the aspartimide intermediate.[8]
Aspartimide Formation: Mechanism & Consequences
The following diagram illustrates the base-catalyzed mechanism of aspartimide formation and the subsequent generation of hard-to-separate byproducts.
Caption: Decision workflow for handling aspartimide impurities post-synthesis.
If re-synthesis is necessary, proceed to the proactive strategies outlined below. Attempting to salvage a complex mixture with co-eluting isomers is often inefficient and costly. [3][4]
Scenario 2: You are planning the synthesis of a known problematic sequence (e.g., containing Asp-Gly).
Proactive Prevention Strategies: The best approach is to prevent the reaction from occurring. The choice of strategy depends on the severity of the sequence and cost considerations.
Strategy 1: Modification of Fmoc Deprotection Conditions
This is often the simplest and most cost-effective first line of defense. The goal is to reduce the basicity of the deprotection step.
| Method | Reagent Composition | Key Considerations |
| Acid Additive | 20% Piperidine in DMF + 0.1 M HOBt | HOBt buffers the reaction, reducing undesired deprotonation. [1][4]However, HOBt is sold wetted, introducing water. [4] |
| Weaker Base | Use Piperazine or Morpholine instead of Piperidine | Less basic conditions significantly reduce aspartimide formation. [3][4]May require longer reaction times for complete Fmoc removal. [3] |
| DBU-based cocktails | Low concentrations of DBU (e.g., 2%) with an additive like Oxyma Pure | DBU is a strong, non-nucleophilic base. Its high basicity can promote aspartimide formation, so it must be used cautiously and buffered. [9] |
Protocol: Fmoc Deprotection with HOBt Additive
-
Prepare Solution: Prepare a fresh solution of 20% (v/v) piperidine and 0.1 M 1-Hydroxybenzotriazole (HOBt) in high-purity DMF.
-
Deprotection: Treat the peptide-resin with the prepared solution for the standard deprotection time (e.g., 2 x 10 minutes).
-
Wash: Thoroughly wash the resin with DMF to remove all traces of piperidine and HOBt before proceeding to the coupling step.
Strategy 2: Use of Sterically Hindered Asp Side-Chain Protecting Groups
Replacing the standard tert-butyl (OtBu) group with a bulkier ester can sterically shield the β-carboxyl group from nucleophilic attack.
| Protecting Group | Structure Example | Efficacy & Comments |
| Fmoc-Asp(OtBu)-OH | Standard | Prone to aspartimide formation in susceptible sequences. [1] |
| Fmoc-Asp(OMpe)-OH | 3-methylpent-3-yl | Offers improved protection over OtBu. [4] |
| Fmoc-Asp(OPhp)-OH | 4-n-propyl-4-heptyl | Bulky and flexible alkyl chains provide significant reduction in aspartimide formation. [1] |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl | Has shown exceptional performance, reducing aspartimide to nearly undetectable levels in challenging sequences. [1] |
Protocol: Coupling of a Bulky Aspartate Derivative
-
Activation: Pre-activate 4 equivalents of Fmoc-Asp(OBno)-OH with 3.9 equivalents of HBTU and 8 equivalents of DIPEA in DMF for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
React: Agitate for 1-2 hours. Due to the steric hindrance, a longer coupling time may be required compared to standard amino acids. [7]4. Monitor coupling: Perform a Kaiser test to check for completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Wash: Once the coupling is complete, wash the resin with DMF.
Strategy 3: Backbone Protection (The "Gold Standard" for Prevention)
For the most difficult sequences like Asp-Gly, the most robust solution is to temporarily protect the backbone amide nitrogen of the residue following the Asp. [1][4]This completely eliminates the possibility of intramolecular attack as the nucleophile is masked.
-
Method: Use a pre-formed dipeptide unit where the second residue is protected with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group. A common reagent is Fmoc-Asp(OtBu)-(Dmb)Gly-OH . [3][4]* Mechanism: The Dmb group physically blocks the amide nitrogen, preventing it from cyclizing. [4]It is acid-labile and is removed during the final TFA cleavage step. [3] Protocol: Incorporation of an Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
-
Activation: Pre-activate 2 equivalents of Fmoc-Asp(OtBu)-(Dmb)Gly-OH with 1.9 equivalents of HATU and 4 equivalents of DIPEA in DMF.
-
Coupling: Add the activated dipeptide solution to the deprotected N-terminal of the growing peptide chain on the resin.
-
React: Allow the coupling to proceed for at least 2 hours. Coupling of these bulky dipeptides can be sluggish.
-
Monitor: Check for completion using a Kaiser test. Re-coupling may be necessary.
-
Cleavage: The Dmb group is stable throughout the synthesis and is cleaved simultaneously with other side-chain protecting groups and resin linkage by the final TFA cleavage cocktail. [3]
References
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry Europe. [Link]
-
Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage. [Link]
-
Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. PubMed. [Link]
-
Preventing aspartimide formation during peptide synthesis. AAPPTEC. [Link]
-
Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Semantic Scholar. [Link]
-
ASPARTIMIDE FORMATION. Iris Biotech GmbH. [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
-
How to prevent aspartimide formation during Microwave-assisted peptide synthesis? ResearchGate. [Link]
-
Detection and control of aspartimide formation in the synthesis of cyclic peptides. PubMed. [Link]
-
Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening. PubMed. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. PMC - NIH. [Link]
-
Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. RSC Publishing. [Link]
-
Detection and control of aspartimide formation in the synthesis of cyclic peptides | Request PDF. ResearchGate. [Link]
-
Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid. PubMed. [Link]
-
Detection and control of aspartimide formation in the synthesis of cyclic peptides. Scilit. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Advancing sustainable peptide synthesis. Green Chemistry. [Link]
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Detection and control of aspartimide formation in the synthesis of cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection for Sterically Hindered Couplings
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we address a critical and often challenging aspect of SPPS: the profound impact of solvent choice on the successful coupling of sterically hindered amino acids.
Navigating the complexities of "difficult couplings"—those involving bulky residues like Val, Ile, Thr, or α,α-disubstituted amino acids such as Aib (α-aminoisobutyric acid)—requires more than a standard protocol. It demands a deep understanding of the underlying chemical principles. This resource provides field-tested insights, troubleshooting guides, and robust protocols to help you overcome these synthetic hurdles.
Section 1: The Crucial Role of the Solvent in SPPS
Before diving into troubleshooting, it's essential to understand why the solvent is arguably the most critical variable in a coupling reaction. The solvent's role extends far beyond simply dissolving reagents.
Core Functions of a Solvent in SPPS:
-
Resin Swelling: The solvent must effectively swell the solid support (e.g., polystyrene or PEG resins) to make the reactive sites on the growing peptide chain accessible.[1][2] Inadequate swelling is a primary cause of failed couplings.
-
Reagent Solubilization: It must fully dissolve protected amino acids and coupling reagents to ensure they are available for the reaction.[3][4]
-
Peptide Chain Solvation: Perhaps most critically for difficult sequences, the solvent must solvate the growing peptide chain to prevent inter- and intra-chain aggregation.[5] Aggregation can physically block reactive sites, leading to incomplete reactions and truncated sequences.[6]
-
Reaction Medium: The solvent's properties (polarity, viscosity, dielectric constant) directly influence the kinetics and thermodynamics of the activation and coupling steps.[4][5]
Solvent Selection Decision Workflow
Choosing the right solvent is a process of balancing competing factors. The following diagram illustrates a typical decision-making workflow when encountering a difficult coupling.
Caption: Decision workflow for troubleshooting incomplete couplings.
Section 2: Frequently Asked Questions (FAQs)
Q1: My standard DMF protocol failed for a Val-Val dipeptide coupling. What's the first solvent I should try?
For many chemists, N-methylpyrrolidone (NMP) is the first-choice alternative to N,N-Dimethylformamide (DMF) for difficult couplings.[7][8]
-
Causality: NMP is more polar and has a higher boiling point than DMF. This allows it to better solvate the peptide-resin complex and disrupt the secondary structures (like β-sheets) that lead to aggregation.[5][7][9] The improved solvation exposes the N-terminal amine for the coupling reaction. While NMP is an excellent choice, be aware that prolonged exposure of Fmoc-amino acids in NMP can lead to slightly faster decomposition compared to DMF.[7]
Q2: I switched to NMP, but my Aib-Aib coupling is still incomplete. What's next?
When even NMP is insufficient, the problem is likely severe aggregation. The next step is to use a solvent system with superior hydrogen-bond-disrupting capabilities.
-
Recommended Action: Use a mixture containing Dimethyl Sulfoxide (DMSO) . A common and effective choice is a 25% DMSO in DMF or 25% DMSO in NMP mixture.
-
Causality: DMSO is a powerful dissociating solvent that excels at breaking up the internal hydrogen bonds responsible for peptide aggregation.[10] This allows reagents to penetrate the aggregated peptide-resin matrix. For extremely difficult sequences, a "Magic Mixture" consisting of DCM/DMF/NMP (1:1:1) has also been used effectively.[9][11]
Q3: Are there any "greener" or less hazardous alternatives to DMF and NMP that are effective for hindered couplings?
Yes, the field is actively moving towards more sustainable solvents due to the classification of DMF and NMP as Substances of Very High Concern (SVHC) in some regions.[12][13]
-
2-Methyltetrahydrofuran (2-MeTHF): This solvent has emerged as a promising green alternative.[14][15] Studies have shown it can provide high crude purity and low racemization, particularly for challenging sequences like Aib-enkephalin.[14][16] However, Fmoc-deprotection steps in 2-MeTHF may require more optimization.[14]
-
N-Butylpyrrolidinone (NBP): NBP is structurally similar to NMP but is not classified as reprotoxic.[12] It has been successfully used as a DMF replacement, sometimes in mixtures with other solvents like ethyl acetate (EtOAc) or 2-MeTHF.[13][17]
-
Binary Mixtures: Combinations like DMSO/ethyl acetate (EtOAc) have been shown to be viable, less toxic alternatives that perform comparably to DMF for a range of model peptides.[18]
Q4: Can the solvent choice increase the risk of racemization?
Absolutely. This is a critical consideration, especially when coupling to sterically hindered residues, which can slow down the reaction and provide more opportunity for side reactions.
-
Causality: Highly polar solvents like DMF can stabilize the charged intermediates involved in the racemization pathway (oxazolone formation).[19][20] The combination of bulky amino acid residues at the coupling site in a polar solvent like DMF is known to result in extensive racemization.[19] While solvents like THF have been reported to suppress racemization compared to DMF, their overall performance in SPPS can be inferior for other reasons (e.g., resin swelling).[7][20][21] Careful selection of coupling additives (e.g., OxymaPure, HOAt) is crucial to mitigate this risk regardless of the solvent.[6][22]
Section 3: Troubleshooting Guide
This section addresses specific problems you might observe in your analytical data (e.g., HPLC, Mass Spec) and links them to potential solvent-related causes and solutions.
| Problem/Observation | Potential Solvent-Related Cause | Recommended Action & Rationale |
| Low Yield & High Deletion Sequences in MS | On-Resin Aggregation: The peptide chain is collapsing on the resin, physically blocking the N-terminus. This is common with hydrophobic sequences.[6] | Switch to a more powerful solvating system. Start with NMP.[23] If that fails, use a mixture of 25% DMSO in NMP/DMF to actively disrupt hydrogen bonds.[10] |
| Broad, Tailing Peak in HPLC | Incomplete Solubilization: The crude peptide is not fully dissolving in the cleavage cocktail or HPLC mobile phase, often due to residual aggregation. | Modify the cleavage/purification solvent. While the synthesis solvent is the primary focus, poor solubility post-cleavage can be addressed by adding small amounts of DMSO or using chaotropic agents in the mobile phase.[24] |
| Presence of +14 Da Adduct (Formylation) | DMF Degradation: This is specific to using DMF, especially with microwave heating.[7] DMF can degrade to dimethylamine, which can be formylated and then transfer the formyl group to the peptide's N-terminus. | Use high-purity DMF and consider alternatives for heated reactions. Use freshly opened, high-purity DMF. If using microwave synthesis, switching to NMP or another solvent is highly recommended to avoid this side reaction.[7] |
| Significant Racemization Detected | Slow Reaction Rate & Polar Solvent: The combination of a slow, sterically hindered coupling in a highly polar solvent like DMF gives ample time for the activated amino acid to racemize via the oxazolone intermediate.[19] | Optimize the entire system. While changing the solvent to something less polar (e.g., THF/DCM mixtures) can help, this may compromise coupling efficiency.[7] A better approach is to use a highly efficient coupling reagent (e.g., HATU, COMU) to speed up the desired reaction, minimizing the time for racemization to occur.[22][23] |
Comparative Data: Solvent Properties
The physicochemical properties of a solvent are directly linked to its performance. This table provides a quick reference for common SPPS solvents.
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Dipole Moment (D) | Key Application/Consideration |
| N,N-Dimethylformamide | DMF | 153 | 36.7 | 3.82 | Standard: Good all-around solvent but prone to degradation and less effective for severe aggregation.[7][12] |
| N-Methylpyrrolidone | NMP | 202 | 32.2 | 4.09 | First Choice for Difficult Couplings: Superior solvating power for aggregated sequences.[7][8][23] |
| Dimethyl Sulfoxide | DMSO | 189 | 46.7 | 3.96 | Aggregation Breaker: Excellent at disrupting H-bonds; typically used as a co-solvent.[24][10] |
| Dichloromethane | DCM | 40 | 8.9 | 1.60 | Boc-SPPS & Resin Swelling: Good for swelling polystyrene resins but poor at solvating peptide chains.[3][7] |
| 2-Methyltetrahydrofuran | 2-MeTHF | 80 | 6.2 | 1.38 | Green Alternative: Effective for couplings with low racemization potential; deprotection may need optimization.[14][16] |
Data sourced from multiple chemical property databases.[25][26]
Section 4: Experimental Protocols
Protocol 1: Test Coupling with a Solvent Screen
When faced with a particularly challenging coupling (e.g., Aib-Aib), performing a small-scale screen can save significant time and material.
Objective: To empirically determine the most effective solvent for a specific sterically hindered coupling.
Methodology:
-
Resin Preparation: Aliquot the deprotected peptide-resin into four separate reaction vessels (e.g., 25 mg each).
-
Solvent Allocation: Assign one solvent system to each vessel:
-
Vessel 1: 100% DMF (Control)
-
Vessel 2: 100% NMP
-
Vessel 3: 75% NMP / 25% DMSO
-
Vessel 4: 100% 2-MeTHF
-
-
Activation: In separate tubes, prepare the activated amino acid solution. For a highly hindered residue like Fmoc-Aib-OH, use a potent activating agent like HATU.
-
Dissolve Fmoc-Aib-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in a minimal amount of the corresponding solvent for each vessel.
-
Allow pre-activation for 1-5 minutes.[23]
-
-
Coupling: Add the activated amino acid solution to the respective resin-containing vessels.
-
Reaction: Agitate the reactions for an extended period (e.g., 2-4 hours) at room temperature. For extremely difficult couplings, this may be extended or gentle heat applied.[23][27]
-
Washing: After the reaction, wash each resin sample thoroughly with its respective solvent, followed by a final wash with DCM.
-
Analysis: Perform a qualitative ninhydrin test on a small sample from each vessel to assess the presence of free amines. For quantitative results, cleave the peptide from a small, dried portion of each resin and analyze the crude product by HPLC and LC-MS.
Protocol 2: Implementing a "Chaotropic Salt Wash" for Severe Aggregation
This protocol is a rescue strategy when aggregation is so severe that the resin beads clump together and standard solvent changes are ineffective.
Objective: To disrupt severe on-resin aggregation using a chaotropic salt wash prior to coupling.
Methodology:
-
Standard Deprotection: Perform the N-terminal Fmoc deprotection as usual and wash thoroughly with the primary synthesis solvent (e.g., NMP).
-
Prepare Chaotropic Solution: Prepare a solution of 0.4 M LiCl in DMF or NMP.
-
Chaotropic Wash: Before the coupling step, wash the resin with the 0.4 M LiCl solution for 5-10 minutes.[24]
-
Solvent Wash: Thoroughly wash the resin with the primary synthesis solvent (at least 5-7 times) to completely remove the LiCl, which can interfere with the coupling reaction.
-
Proceed with Coupling: Immediately proceed with the standard coupling protocol. The pre-wash should have improved the solvation state of the peptide-resin, making the N-terminus more accessible.
Section 5: Conclusion
The choice of solvent is a strategic decision, not an afterthought. For sterically hindered amino acids, moving beyond DMF is often not just an optimization but a necessity. By understanding the principles of solvation and aggregation and by systematically employing more powerful solvents like NMP, DMSO-containing mixtures, or emerging green alternatives, researchers can successfully synthesize peptides that would otherwise be inaccessible. Always validate your choice with small-scale tests and thorough analysis.
References
-
Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. [Link]
-
Applied Biosystems. Solvents for Solid Phase Peptide Synthesis. [Link]
-
García-Ramos, Y., et al. (2017). 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. PubMed. [Link]
-
Al Musaimi, O., et al. (2018). Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection. ACS Publications. [Link]
-
Martin, V., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. [Link]
-
Jadhav, S., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. [Link]
-
Stewart, J. M., et al. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]
-
Hyde, C., et al. (1994). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. RSC Publishing. [Link]
-
Kuroda, H., et al. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. PubMed. [Link]
-
Santagada, V., et al. (2001). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. ResearchGate. [Link]
- Hlebowicz, E., et al. (2019). Solvent system for solid phase peptide synthesis.
-
Stewart, J. M., & Young, J. D. (1984). Solvents for Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]
-
Parisi, G., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. [Link]
-
ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?[Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. [Link]
-
Baumruck, A. C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. (2021). List of some solvents used for SPPS. [Link]
-
Ferrazzano, L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]
-
University of Rochester. COMMON SOLVENT PROPERTIES. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Lawrenson, S. B., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
-
Vahabi, S., et al. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH. [Link]
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
-
Gyros Protein Technologies. (2023, December 12). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. [Link]
-
Frérot, E., et al. (1991). PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. Semantic Scholar. [Link]
-
Bio-synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
d'Amico, L., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
-
Isomerase. (2021). Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]
-
Gyros Protein Technologies. Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. [Link]
-
Lund University Publications. (2022). Greening peptide chemistry by using NBP as solvent for SPPS. [Link]
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- 19. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 26. alfa-chemistry.com [alfa-chemistry.com]
- 27. peptide.com [peptide.com]
Technical Support Center: Monitoring Suzuki-Miyaura Reactions on Resin
As a Senior Application Scientist, I've frequently collaborated with teams in medicinal chemistry and process development who leverage solid-phase synthesis for its efficiency in creating compound libraries. The Suzuki-Miyaura cross-coupling is a cornerstone of this work, but its application on a solid support introduces unique challenges, particularly in determining reaction progress and completion. Unlike solution-phase chemistry where a simple TLC or LC-MS of an aliquot provides immediate insight, the heterogeneous nature of resin-based synthesis requires more nuanced analytical strategies.
This guide is structured to address the most common questions and troubleshooting scenarios encountered in the field. It moves from fundamental questions to specific, problem-oriented solutions, providing not just protocols but the underlying rationale to empower you to make informed decisions in your own workflows.
Frequently Asked Questions (FAQs)
Q1: Why is real-time or quasi-real-time monitoring of resin-based Suzuki-Miyaura reactions so critical?
Monitoring is not merely about confirming the final product; it's a critical tool for methods development and process control. In solid-phase organic synthesis (SPOS), every step builds upon the last. An incomplete coupling reaction can lead to a cascade of failed subsequent steps, resulting in complex product mixtures and the costly waste of valuable starting materials. Early detection of a stalled or incomplete reaction allows for immediate intervention, such as extending reaction times, adding fresh catalyst, or modifying conditions, thereby salvaging the synthesis.[1]
Q2: What are the primary strategies for monitoring a reaction on a solid support?
The analytical methods are broadly categorized into two distinct approaches: On-Bead Analysis and Off-Bead Analysis .
-
On-Bead Analysis: These are non-destructive techniques that analyze the compound while it is still attached to the resin.[2] This provides a direct snapshot of the reaction's progress on the solid support.
-
Off-Bead Analysis: This involves cleaving a small sample of beads to release the compound into solution. The resulting solution is then analyzed using standard techniques like HPLC or LC-MS. This method confirms the identity and purity of the product that can be cleaved from the support.[3]
The choice between them depends on the available instrumentation, the nature of the resin, and the specific information required.
Start [label="Need to monitor reaction progress?", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; OnBead [label="On-Bead Analysis\n(Non-Destructive)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OffBead [label="Off-Bead Analysis\n(Destructive)", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision1 [label="Is a non-destructive\nmethod preferred?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; TechniqueChoice [label="Select On-Bead Technique", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; FTIR [label="FT-IR Spectroscopy", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raman [label="Raman Spectroscopy", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; MASNMR [label="MAS NMR", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleavage [label="Perform Test Cleavage", style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="Analyze Cleaved Product\n(HPLC, LC-MS, NMR)", style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Decision1; Decision1 -> OnBead [label=" Yes"]; Decision1 -> OffBead [label=" No / Need to confirm\ncleavable product"]; OnBead -> TechniqueChoice; TechniqueChoice -> FTIR [label="Good for functional\ngroup changes"]; TechniqueChoice -> Raman [label="Good for aqueous media\n& weak IR absorbers"]; TechniqueChoice -> MASNMR [label="Detailed structural\ninformation needed"]; OffBead -> Cleavage; Cleavage -> Analysis; }
Decision workflow for selecting a monitoring strategy.
Q3: Which on-bead analytical technique is the best fit for my experiment?
The optimal technique depends on your specific resin, linker, substrates, and available equipment. Vibrational spectroscopy (FT-IR and Raman) and Magic Angle Spinning NMR are the most powerful on-bead methods.
| Technique | Principle | Advantages | Disadvantages | Sample Preparation |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by specific molecular vibrations (functional groups).[4] | Widely available, rapid analysis, excellent for tracking the disappearance of starting material (e.g., C-Br stretch) or appearance of product bands.[1] | Resin backbone can have strong interfering absorptions; difficult to quantify accurately; not ideal for aqueous media.[5] | Wash and dry a small sample of beads. Press into a KBr pellet or use a specialized cell for direct measurement. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on vibrational modes.[6] | Complementary to IR (what's weak in IR is often strong in Raman)[5]; less interference from polystyrene resins; excellent for aqueous or protic solvents.[6][7] | Can be affected by sample fluorescence; weaker signal than IR; less common in standard organic labs.[5] | Wash beads and analyze as a slurry in solvent or after drying in a glass capillary. |
| Magic Angle Spinning (MAS) NMR | A solid-state NMR technique that spins the sample at the "magic angle" (54.74°) to average out anisotropic interactions, yielding high-resolution spectra.[8][9] | Provides detailed, solution-like structural information without cleaving the compound.[10][11][12] Nondestructive.[10] | Requires specialized equipment (solid-state NMR spectrometer); lower sensitivity and longer acquisition times compared to solution NMR.[4] | Wash beads with a deuterated solvent, swell them in the same solvent, and pack them into a MAS rotor. |
Q4: My on-bead analysis looks promising. Is an off-bead analysis still necessary?
Yes, absolutely. On-bead analysis confirms the chemical transformation on the resin, but it does not guarantee that the final product can be successfully cleaved and isolated. The ultimate validation of any solid-phase synthesis is the characterization of the cleaved, purified product.[13] A successful on-bead result followed by a low yield after cleavage points to issues with the cleavage step itself (e.g., linker stability, degradation of the product under cleavage conditions) rather than the coupling reaction.[14]
Troubleshooting Guide
Problem 1: My FT-IR/Raman spectrum shows no change after the reaction time. The starting material appears unreacted. What should I investigate?
This indicates a fundamental failure of the reaction to initiate. The cause is likely related to one of the three core components: the resin-bound substrate, the reagents, or the catalyst.
Causality Chain & Solutions:
-
Poor Resin Swelling: The reaction occurs within the polymer matrix. If the resin beads are not adequately swollen in the reaction solvent, reagents cannot penetrate to the reactive sites.
-
Verification: Visually inspect the beads. They should swell to several times their dry volume.
-
Solution: Choose a solvent known to be optimal for your specific resin type (e.g., DMF, NMP, or THF for polystyrene resins). Ensure the solvent is anhydrous, as water can negatively impact swelling and the reaction itself.
-
-
Catalyst Inactivity: The palladium catalyst may be inactive from the start or may not have been properly activated to the Pd(0) state.
-
Verification: This is difficult to test directly. The best approach is to run a solution-phase control reaction with analogous substrates using the same batch of catalyst.
-
Solution: Use a freshly opened bottle of the palladium pre-catalyst and ligand. If using a Pd(II) source, ensure your activation conditions (e.g., presence of a suitable reductant or thermal activation) are appropriate. Consider that some heterogeneous catalysts may leach active species into the solution, and if this process is inefficient, the reaction will not proceed.[15][16][17]
-
-
Reagent Degradation: The boronic acid or the base may have degraded.
-
Verification: Boronic acids are susceptible to protodeboronation, especially in the presence of moisture or if stored improperly. Bases can absorb atmospheric CO₂ and water.
-
Solution: Use fresh, high-purity boronic acid. If necessary, dry the base (e.g., K₂CO₃) in an oven before use.
-
Start [label="Incomplete Conversion Detected\n(via On-Bead or Off-Bead Analysis)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Swelling [label="1. Verify Resin Swelling", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Catalyst [label="2. Assess Catalyst Activity", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="3. Check Reagent Integrity\n(Boronic Acid, Base)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Cleavage [label="4. Validate Cleavage Protocol\n(Off-Bead only)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Swelling [label="Action: Change to a\nbetter swelling solvent.", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Catalyst [label="Action: Add fresh catalyst/ligand.\nRun solution-phase control.", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Reagents [label="Action: Use fresh, anhydrous\nreagents.", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Cleavage [label="Action: Optimize cleavage cocktail,\ntime, and temperature.", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Re-run Reaction & Monitor", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Swelling; Check_Swelling -> Check_Catalyst [label="Swelling OK"]; Check_Swelling -> Sol_Swelling [label="Poor Swelling"]; Sol_Swelling -> End;
Check_Catalyst -> Check_Reagents [label="Catalyst OK"]; Check_Catalyst -> Sol_Catalyst [label="Suspected Inactivity"]; Sol_Catalyst -> End;
Check_Reagents -> Check_Cleavage [label="Reagents OK"]; Check_Reagents -> Sol_Reagents [label="Degradation Likely"]; Sol_Reagents -> End;
Check_Cleavage -> End [label="Cleavage OK"]; Check_Cleavage -> Sol_Cleavage [label="Low Yield Post-Cleavage"]; Sol_Cleavage -> End; }
Systematic workflow for troubleshooting an incomplete Suzuki-Miyaura reaction on resin.
Problem 2: My off-bead LC-MS analysis after a test cleavage shows a low yield of the desired product, but also a significant amount of starting material. On-bead analysis was inconclusive.
This classic scenario points to either an incomplete coupling reaction or inefficient cleavage. The key is to distinguish between these two possibilities.
Protocol: Differentiating Incomplete Coupling from Incomplete Cleavage
-
Perform a Thorough Test Cleavage:
-
Take a known mass of dried resin (e.g., 20 mg).
-
Subject it to your standard cleavage conditions (e.g., 95% TFA/water for a Wang resin).
-
Crucially, perform a second, harsher cleavage on the same batch of beads. Use extended time, elevated temperature, or a stronger acid cocktail if compatible with your product.
-
Analyze the solutions from both cleavages by HPLC.
-
-
Interpret the Results:
-
Scenario A: The first cleavage gives low product, and the second cleavage releases more product. This strongly suggests an inefficient cleavage protocol . Your coupling reaction was likely successful, but the product is not being fully released from the support.
-
Solution: Optimize your cleavage conditions (time, temperature, scavenger choice).
-
-
Scenario B: The first cleavage gives low product, and the second cleavage releases little to no additional product. This points to an incomplete coupling reaction . The starting material you observe was never converted to the product on the resin.
-
Solution: Re-evaluate the coupling reaction itself. Increase reaction time, add a fresh portion of catalyst and boronic acid, or consider a more active catalyst system.[18]
-
-
Problem 3: I am using Magic Angle Spinning (MAS) NMR, but my spectra have very broad lines, making interpretation impossible.
High-resolution MAS NMR spectra depend on effectively averaging out line-broadening interactions.[8][11] Poorly resolved spectra are almost always a result of suboptimal sample preparation.
Causality & Solutions:
-
Cause: Insufficient Resin Swelling. If the polymer chains are not fully solvated and mobile, the spinning will not be sufficient to average the dipolar couplings.[10]
-
Solution: The resin must be swelled in a good, deuterated solvent that matches the reaction conditions as closely as possible. Pack the rotor with a resin slurry, not dry beads, to ensure maximal solvation.
-
-
Cause: Paramagnetic Impurities. Trace amounts of paramagnetic metals (including residual palladium catalyst that has aggregated) can cause significant line broadening.
-
Solution: Wash the beads extensively before NMR analysis. Include washes with a chelating agent like EDTA if you suspect metal contamination. Some specialized scavenger resins can also be used to remove residual palladium.[19]
-
-
Cause: Incorrect Spinning Speed or Setup.
-
Solution: Ensure the MAS spinning speed is stable and sufficient for your system (typically >4 kHz).[10] Consult with your NMR facility manager to ensure the probe is correctly tuned and the magic angle is properly calibrated.
-
References
-
Pascale, F., et al. (2002). Magic Angle Spinning Nuclear Magnetic Resonance in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Santanicchia, S., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco. Available at: [Link]
-
Hao, M. H., et al. (2000). On-Bead Quantitation of Resin Bound Functional Groups Using Analogue Techniques with Vibrational Spectroscopy. Journal of Combinatorial Chemistry. Available at: [Link]
-
Hao, M. H., et al. (2000). On-Bead Quantitation of Resin Bound Functional Groups Using Analogue Techniques with Vibrational Spectroscopy. ACS Publications. Available at: [Link]
-
Hao, M. H., et al. (2000). On-Bead Quantitation of Resin Bound Functional Groups Using Analogue Techniques with Vibrational Spectroscopy (Alternate Link). ACS Publications. Available at: [Link]
-
Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Available at: [Link]
-
Polenova, T., et al. (2015). Magic Angle Spinning NMR Spectroscopy: A Versatile Technique for Structural and Dynamic Analysis of Solid-Phase Systems. PubMed Central. Available at: [Link]
-
Siuzdak, G., et al. (1998). Applications of mass spectrometry in combinatorial chemistry. Biotechnology and Bioengineering. Available at: [Link]
-
Marc, A. D. (2007). High Resolution Magic Angle Spinning – Applications to Solid Phase Synthetic Systems and Other Semi-Solids. ResearchGate. Available at: [Link]
-
Polenova, T., et al. (2015). Magic Angle Spinning NMR Spectroscopy: A Versatile Technique for Structural and Dynamic Analysis of Solid-Phase Systems. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Magic angle spinning. Available at: [Link]
-
Clairet Scientific. (n.d.). Reaction Monitoring with Spectroscopy - Process FTIR. Available at: [Link]
-
Scicinski, J. J., et al. (2000). Solid-phase reaction monitoring--chemical derivatization and off-bead analysis. Biotechnology and Bioengineering. Available at: [Link]
-
Lee, D., et al. (2022). Self-Stirring Drives Solid-State Suzuki–Miyaura Reaction with Real-Time Visualization. ChemRxiv. Available at: [Link]
-
KCIL Chemofarbe Group. (2023). Challenges In Suzuki Coupling Reaction. Available at: [Link]
-
Stolar, T., et al. (2020). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. ResearchGate. Available at: [Link]
-
Mettler Toledo. (n.d.). IR vs Raman Spectroscopy | Advantages & Limitations. Available at: [Link]
-
Guillier, F., et al. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews. Available at: [Link]
-
Whitley, A., et al. (n.d.). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. HORIBA Scientific. Available at: [Link]
-
Yan, B., et al. (1998). Qualitative and Quantitative Analyses of Resin-Bound Organic Compounds. ResearchGate. Available at: [Link]
-
Stolar, T., et al. (2017). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. Available at: [Link]
-
Request PDF. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: [Link]
-
McIndoe, J. S. (2012). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Dalton Transactions. Available at: [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Available at: [Link]
-
Lee, D., et al. (2022). Self-Stirring Drives Solid-State Suzuki–Miyaura Reaction with Real-Time Visualization | Request PDF. ResearchGate. Available at: [Link]
-
McGrattan, B. J., et al. (n.d.). Practical considerations for FT-IR measurements in solid phase synthesis. Perkin Elmer. Available at: [Link]
-
Phan, N., et al. (2006). About Solid Phase vs. Liquid Phase in Suzuki-Miyaura Reaction. MDPI. Available at: [Link]
-
de Koster, R., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC - NIH. Available at: [Link]
-
James, I. W. (1999). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry | Request PDF. ResearchGate. Available at: [Link]
-
Durner, J., et al. (2017). Meta-analytical analysis on components released from resin-based dental materials. NIH. Available at: [Link]
-
Li, Y., et al. (2023). Optimizing Solid-Phase Protein Synthesis: A Systematic Study of Solid Supports and Mild Cleavage Techniques. ChemRxiv. Available at: [Link]
-
Isidro-Llobet, A., et al. (2010). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Spiral. Available at: [Link]
-
Rich, D. H. & Gurwara, S. K. (1975). Solid phase synthesis of protected peptides via photolytic cleavage of the .alpha.-methylphenacyl ester anchoring linkage. The Journal of Organic Chemistry. Available at: [Link]
-
Chen, Y., et al. (2009). Spectroscopically Encoded Resins for High Throughput Imaging Time-of-Flight Secondary Ion Mass Spectrometry. ResearchGate. Available at: [Link]
-
ChromoTek. (n.d.). On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis. Available at: [Link]
-
Valeur, E. & Bradley, M. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. Available at: [Link]
-
Chavez, J. D., et al. (2020). To Bead or not to Bead? That is the question with cross-linking mass spectrometry. NIH. Available at: [Link]
-
Qian, L., et al. (2019). Dual functional β-peptide polymer-modified resin beads for bacterial killing and endotoxin adsorption. ResearchGate. Available at: [Link]
-
Aborisade, M. A., et al. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. Available at: [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Available at: [Link]
-
Varjosalo, M., et al. (2013). On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics. NIH. Available at: [Link]
-
Canton, M., et al. (2015). Resin-Immobilized Palladium Nanoparticle Catalysts for Organic Reactions in Aqueous Media: Morphological Aspects. MDPI. Available at: [Link]
-
Varjosalo, M., et al. (2013). (PDF) On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics. ResearchGate. Available at: [Link]
-
Beckman Coulter. (n.d.). SPRI Bead Technology. Available at: [Link]
-
Canton, M., et al. (2015). Resin-Immobilized Palladium Nanoparticle Catalysts for Organic Reactions in Aqueous Media: Morphological Aspects. PubMed. Available at: [Link]
-
Request PDF. (2014). New palladium catalyst immobilized on epoxy resin: Synthesis, characterization and catalytic activity. ResearchGate. Available at: [Link]
Sources
- 1. Practical considerations for FT-IR measurements in solid phase synthesis | The Infrared and Raman Discussion Group [irdg.org]
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- 3. Solid-phase reaction monitoring--chemical derivatization and off-bead analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
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- 7. spectroscopyonline.com [spectroscopyonline.com]
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- 19. spinchem.com [spinchem.com]
Technical Support Center: Optimized Cleavage of Peptides with Modified Amino Acids
Welcome to the technical support center for the cleavage of modified peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for navigating the complexities of cleaving peptides containing modified amino acids from solid-phase resins. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, ensuring the integrity and purity of your final peptide product.
The Challenge of Modified Peptides
The final cleavage and deprotection step is one of the most critical stages in Solid-Phase Peptide Synthesis (SPPS). While standard protocols are well-established for natural peptides, the incorporation of modified amino acids introduces a new layer of complexity. These modifications, which can range from phosphorylation and glycosylation to the inclusion of unnatural amino acids with unique functionalities, often possess protecting groups with different lability or inherent sensitivities that demand customized cleavage strategies.[1] The goal is to achieve complete cleavage from the resin and removal of all side-chain protecting groups while minimizing side reactions that can compromise the final peptide's structure and function.[2]
The most prevalent method for cleavage in Fmoc-based SPPS involves treatment with a strong acid, typically trifluoroacetic acid (TFA), in the presence of "scavengers."[1][3] These scavengers are critical for quenching the highly reactive cationic species generated during the deprotection of side chains, which can otherwise lead to unwanted modifications of sensitive residues.[4] The composition of the cleavage cocktail—the precise mixture of TFA and scavengers—along with reaction conditions, must be meticulously tailored to the specific modified amino acids within your peptide sequence.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the cleavage of modified peptides, providing insights into their causes and offering field-proven solutions.
Problem 1: Incomplete Cleavage or Deprotection
Symptoms:
-
Low peptide yield after precipitation.
-
Mass spectrometry (MS) data shows peaks corresponding to the peptide still attached to the resin linker or with protecting groups remaining.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Time: Some protecting groups, particularly those on arginine residues like Pmc or Mtr, are more robust and require longer exposure to TFA for complete removal.[5]
-
Solution: Increase the cleavage time in increments of 1-2 hours and monitor the progress via small-scale test cleavages analyzed by HPLC-MS. For particularly stubborn groups, stronger acid cocktails containing reagents like trimethylsilyl bromide (TMSBr) can be employed, which has been shown to deprotect multiple Arg(Mtr) residues efficiently.
-
-
Steric Hindrance: Bulky modified amino acids or significant peptide aggregation on the resin can physically block the acid's access to the cleavage site or protecting groups.
-
Solution: Ensure the peptide-resin is well-swollen in a suitable solvent like dichloromethane (DCM) before adding the cleavage cocktail.[6] Gentle agitation during the cleavage reaction can also improve solvent and reagent penetration. For sequences prone to aggregation, synthesizing on a more sterically accessible resin, like a 2-chlorotrityl chloride resin, can be beneficial.[7]
-
-
Incompatible Linker Chemistry: The choice of resin and its linker is paramount. Some linkers are designed for specific cleavage conditions that may not be compatible with the requirements of your modified peptide.
-
Solution: For acid-sensitive modifications, a hyper-acid-labile resin, such as one with a 2-chlorotrityl linker, allows for cleavage under milder acidic conditions (e.g., dilute TFA in DCM), which can preserve the integrity of the modification while leaving many acid-labile side-chain protecting groups intact.[8][9]
-
Problem 2: Side Reactions and Byproduct Formation
Symptoms:
-
Multiple unexpected peaks in the HPLC chromatogram of the crude peptide.
-
MS analysis reveals masses corresponding to modifications like alkylation, oxidation, or deletion products.
Potential Causes & Solutions:
-
Cation Scavenging is Inadequate: The carbocations generated from cleaved protecting groups (e.g., tert-butyl cations) are highly electrophilic and can attack nucleophilic side chains.[10]
-
Causality: Residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible.[10] The indole ring of Trp is prone to tert-butylation, Met's thioether can be alkylated, and the free thiol of Cys is a target for alkylation.[10]
-
Solution: The selection of scavengers is critical and must be tailored to the peptide's composition. A flowchart for selecting an appropriate cleavage cocktail is a valuable tool.[6]
Caption: Logic for cleavage cocktail selection.
-
-
Oxidation of Sensitive Residues: Methionine and Cysteine are easily oxidized during the acidic cleavage process.[7]
-
Solution: The addition of reducing agents to the cocktail is essential. 1,2-ethanedithiol (EDT) is effective at keeping Cysteine residues in their reduced state.[11] For Methionine, adding dithiothreitol (DTT) can suppress oxidation.[7] Alternatively, some protocols utilize scavengers like dimethylsulfide (DMS) and ammonium iodide to prevent Met oxidation.[12][13]
-
-
β-Elimination of Phosphorylated Residues: Phosphoserine (pSer) and Phosphothreonine (pThr) are susceptible to β-elimination, particularly under basic conditions used for Fmoc deprotection, but care must also be taken during cleavage.[5]
-
Solution: While the primary risk is during synthesis, using a well-optimized, scavenger-rich cleavage cocktail (e.g., with water and TIS) for a controlled duration (2-4 hours) is generally effective for the final deprotection.[5]
-
-
Aspartimide Formation: Sequences containing Asp-Gly, Asp-Ala, or Asp-Ser are prone to forming a cyclic aspartimide intermediate under both acidic and basic conditions, which can then hydrolyze to form a mixture of α- and β-aspartyl peptides.[7]
-
Solution: While this is often a challenge during synthesis, a carefully controlled final cleavage with minimal exposure to harsh conditions is recommended. Some specialized cleavage protocols have been developed to reduce this side reaction.[7]
-
Problem 3: Poor Solubility of the Cleaved Peptide
Symptoms:
-
The peptide fails to precipitate from the cleavage mixture upon addition of cold ether.
-
The precipitated peptide is difficult to redissolve for purification.
Potential Causes & Solutions:
-
Highly Hydrophobic Peptides: Peptides rich in hydrophobic residues (e.g., Leu, Val, Phe, Aib) can be notoriously difficult to handle.[14][15][16]
-
Solution: If precipitation with ether is unsuccessful, try precipitating with ice-cold water.[17] For redissolving the peptide, consider using solvents like 10-20% trifluoroethanol (TFE) in a suitable buffer, or for very difficult cases, starting with 100% TFE and then diluting with buffer.[14] Be aware that high concentrations of organic solvents can interfere with subsequent reversed-phase HPLC purification.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting "universal" cleavage cocktail for a peptide with unknown sensitivities?
A1: A widely used and generally effective starting point is "Reagent K," which consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[2] This cocktail contains a diverse range of scavengers that can protect most sensitive residues. Another common and less odorous option is TFA/TIS/water (95:2.5:2.5), which is effective for many sequences, especially if Arg(Pbf) and Trp(Boc) were used during synthesis. However, it is always recommended to perform a small-scale test cleavage on 20-50 mg of resin to optimize conditions for your specific peptide.
Q2: My peptide contains a C-terminal Tryptophan. Are there any special considerations?
A2: Yes. C-terminal Tryptophan residues are particularly susceptible to re-attachment to the resin linker cation generated during cleavage. The most effective way to prevent this is to use Fmoc-Trp(Boc)-OH during the synthesis. The Boc group on the indole nitrogen provides steric hindrance and electronic protection, significantly reducing this side reaction.
Q3: How do I cleave a peptide from a very acid-sensitive resin while keeping side-chain protecting groups intact?
A3: For this, you need an orthogonal protection strategy.[18][19][20] Use a hyper-acid-labile resin like 2-chlorotrityl chloride (2-CTC) resin.[8] Peptides can be cleaved from this resin using a very dilute solution of TFA in DCM (e.g., 1-2%), or with mixtures of acetic acid/TFE/DCM.[9] These mild conditions will cleave the peptide from the resin but will not remove most common side-chain protecting groups like t-butyl (tBu).[8][9]
Q4: My modified amino acid is not commercially available with standard protecting groups. What should I do?
A4: This situation requires a deeper dive into orthogonal protection schemes.[18][19] You may need to synthesize the modified amino acid with a custom set of protecting groups. The key is to choose a side-chain protecting group that is stable to the conditions used for both Nα-Fmoc deprotection (piperidine) and final cleavage (TFA), but can be removed by a third, orthogonal method (e.g., photolysis, hydrogenation, or a different chemical reagent). This allows for selective deprotection of your modification either on-resin or post-cleavage.
Data & Protocols
Table 1: Recommended Scavengers for Sensitive Residues
| Sensitive Residue(s) | Protecting Group(s) | Primary Side Reaction | Recommended Scavenger(s) | Concentration (v/v) in TFA |
| Arg | Pmc, Pbf, Mtr | Sulfonation of Trp | Thioanisole, TIS | 5%, 2.5% |
| Cys | Trt, Acm | Alkylation, Oxidation | EDT, DTT, TIS | 2.5% - 5% |
| Met | None | Oxidation, Alkylation | Thioanisole, DMS, DTT | 5%, 2%, 1-2% |
| Trp | None, Boc | Alkylation, Oxidation | EDT, TIS, Water | 2.5%, 2.5%, 2.5% |
| Tyr | tBu | Alkylation | Phenol, TIS, Water | 5%, 2.5%, 2.5% |
This table provides general recommendations. Optimal concentrations may vary based on the specific peptide sequence and the number of sensitive residues.
Experimental Protocol: Standard Cleavage of a Modified Peptide
This protocol is a general guideline. Always perform a small-scale test cleavage first.
-
Resin Preparation:
-
Place the peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Wash the resin thoroughly with Dichloromethane (DCM) (3 x 10 mL) to remove residual DMF and swell the resin.
-
Dry the resin under a stream of nitrogen for 15-30 minutes.
-
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare the appropriate cleavage cocktail fresh before use. For a peptide containing Arg(Pbf) and Met, a suitable cocktail could be TFA/TIS/Water/Thioanisole (92.5:2.5:2.5:2.5).
-
For a 0.1 mmol synthesis, prepare approximately 5-10 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. Peptides with multiple Arg residues may require longer cleavage times.[5]
-
-
Peptide Isolation:
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin beads. Collect the filtrate into a clean conical tube.
-
Wash the resin with a small volume of fresh TFA (1-2 mL) and then with DCM (2 x 5 mL) to recover any remaining peptide. Combine all filtrates.
-
-
Peptide Precipitation:
-
Concentrate the combined filtrate under a gentle stream of nitrogen to about 10-20% of its original volume.
-
Place the concentrated solution in an ice bath and add 10 volumes of cold methyl tert-butyl ether (MTBE) to precipitate the peptide.
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Work-up:
-
Centrifuge the mixture and carefully decant the ether.
-
Wash the peptide pellet with cold MTBE (2-3 times) to remove scavengers and residual acid.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for analysis and purification.
-
Caption: General workflow for peptide cleavage.
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]
-
Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Synthese von Peptidfragmenten unter Verwendung von 2-Chlortritylchlorid-Harz. Tetrahedron Letters, 30(30), 3943–3946. [Link]
-
Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]
-
Merck Novabiochem®. (n.d.). Fmoc resin cleavage protocols. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Cleavage Process: Releasing Peptides from Fmoc-Ala-Wang Resin. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
Fields, G. B., et al. (1995). Correlation of Cleavage Techniques With Side-Reactions Following Solid-Phase Peptide Synthesis. In Methods in Enzymology (Vol. 289, pp. 28-44). Academic Press. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. [Link]
-
Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Science, 38(6), 565-573. [Link]
-
Barlos, K., et al. (1991). Fmoc-peptide synthesis on 2-chlorotrityl resins. International journal of peptide and protein research, 37(6), 513-520. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
-
Giraud, M., et al. (2001). Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis. Journal of peptide research, 58(2), 137-146. [Link]
- Jensen, K. J., & Brask, J. (2015). Cleavage of synthetic peptides.
-
Kumar, V., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(3), 565-575. [Link]
-
ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?[Link]
-
Berts, C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 153. [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. [Link]
-
ACS Publications. (2022). Optimized Multi-Attribute Method Workflow Addressing Missed Cleavages and Chromatographic Tailing/Carry-Over of Hydrophobic Peptides. Analytical Chemistry. [Link]
-
NIH. (2022). Protocol for iterative optimization of modified peptides bound to protein targets. PMC. [Link]
-
Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]
-
Berts, C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 153. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025). Cleavage from Resin. [Link]
-
NIH. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. [Link]
-
NIH. (2013). New method of peptide cleavage based on Edman degradation. PMC. [Link]
-
YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. [Link]
-
Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. [Link]
Sources
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- 2. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. documents.thermofisher.com [documents.thermofisher.com]
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- 16. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. peptide.com [peptide.com]
Technical Support Center: Navigating Deletion Sequences in β-Peptide Synthesis
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating β-amino acids into their peptide sequences and encountering the common, yet challenging, issue of deletion sequences. As a Senior Application Scientist, my goal is to provide you not just with protocols, but with the underlying rationale to empower you to troubleshoot and optimize your syntheses effectively.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding deletion sequences in the context of β-peptide synthesis.
Q1: What exactly are deletion sequences and why are they more common with β-amino acids?
A: Deletion sequences are impurities in the final peptide product that are missing one or more amino acid residues from the target sequence. While they can occur in any solid-phase peptide synthesis (SPPS), their incidence significantly increases with the incorporation of β-amino acids. This is primarily due to two factors:
-
Steric Hindrance: β-amino acids possess an additional methylene group in their backbone compared to their α-amino acid counterparts. This increases steric bulk around the reactive amine and carboxyl groups, physically impeding the approach of the incoming activated amino acid and slowing down the coupling reaction.[1][2] This is especially pronounced in β-branched and cyclic β-amino acids.
-
Secondary Structure and Aggregation: β-peptides are known to form stable secondary structures, such as helices and sheets, even in relatively short sequences.[3][4] During SPPS, the growing peptide chain, while still attached to the resin, can fold and aggregate. This aggregation can physically block the N-terminal amine, making it inaccessible for the next coupling step and leading to incomplete reactions.[5]
Q2: I've noticed a drop in yield and a complex HPLC profile. How can I quickly confirm if I have a deletion sequence problem?
A: A complex HPLC chromatogram with multiple peaks close to the main product peak is a strong indicator of deletion sequences. The most definitive way to confirm this is through Mass Spectrometry (MS). Deletion sequences will appear as masses corresponding to the target peptide minus the mass of the missing amino acid residue(s). For example, if you are missing a β-homoalanine (residue mass ≈ 101.13 g/mol ), you should look for a peak in your mass spectrum at [M-101.13]+ (or the corresponding charge state).[6]
Q3: Are there any proactive steps I can take during synthesis planning to minimize the risk of deletion sequences?
A: Absolutely. Proactive measures are key. When planning your synthesis:
-
Choose the Right Coupling Reagent from the Start: For any sequence containing β-amino acids, standard carbodiimide reagents like DCC or DIC are often insufficient. Opt for high-efficiency aminium/uronium salt coupling reagents like HATU , HCTU , or COMU .[7] These reagents form highly reactive esters that can better overcome the steric hindrance of β-amino acids.[8][9]
-
Consider the Solvent: N-methylpyrrolidone (NMP) generally has better resin-swelling and solvating properties than N,N-Dimethylformamide (DMF), which can help to disrupt secondary structure formation and reduce aggregation.[1]
-
Plan for Monitoring: Decide on your checkpoints for monitoring coupling efficiency. The Kaiser test is a common method for detecting free primary amines, indicating an incomplete reaction.[10]
Troubleshooting Guide: When Deletion Sequences Appear
This section provides a systematic approach to troubleshooting when you've identified deletion sequences in your peptide synthesis.
Initial Identification and Confirmation
The first step in troubleshooting is to confirm the presence and nature of the deletion sequences.
Workflow for Identification:
Caption: Analytical workflow for identifying deletion sequences.
Detailed Protocols for Analysis:
Protocol 1: Analytical Reversed-Phase HPLC (RP-HPLC)
-
Column Selection: A C18 column is a good starting point for most peptides.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
-
Gradient: Start with a shallow gradient to achieve good separation. A typical starting gradient would be 5-65% B over 30 minutes. Deletion sequences often elute slightly earlier than the full-length peptide due to lower hydrophobicity.
-
Detection: Monitor absorbance at 214 nm (peptide backbone) and 280 nm (if Trp or Tyr are present).
Protocol 2: Mass Spectrometry (MS) Analysis
-
Sample Preparation: Dilute the crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid for ESI-MS).
-
Data Acquisition: Acquire the mass spectrum in a positive ion mode.
-
Data Interpretation:
-
Calculate the theoretical mass of your target peptide ([M+H]+).
-
Calculate the theoretical masses of potential deletion sequences by subtracting the residue mass of each amino acid in your sequence from the target mass.
-
Compare the theoretical masses with the peaks observed in your mass spectrum. Remember to account for different charge states (e.g., [M+2H]2+, [M+3H]3+).[11][12]
-
Strategies for Eliminating Deletion Sequences
Once a deletion sequence is confirmed at a specific β-amino acid incorporation step, the following strategies should be employed in a re-synthesis.
1. Optimize the Coupling Reaction
The most direct approach is to enhance the efficiency of the problematic coupling step.
Caption: Decision tree for addressing incomplete coupling.
Protocol 3: Double Coupling with HATU
This protocol is highly recommended for all β-amino acid residues.
-
First Coupling:
-
Swell the resin-bound peptide in DMF.
-
Perform Fmoc deprotection as usual and wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-β-amino acid (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and a non-nucleophilic base like DIPEA (8 equivalents) in DMF for 1-5 minutes.[1][2]
-
Add the activated amino acid solution to the resin and allow the coupling to proceed for 45-60 minutes.
-
Wash the resin with DMF.
-
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is negative (beads are colorless or yellow), proceed to the next deprotection step. If the test is positive (beads are blue/purple), proceed to the second coupling.[10]
-
Second Coupling: Repeat the coupling step (step 1) with a fresh solution of activated Fmoc-β-amino acid.
-
Final Wash: Wash the resin thoroughly with DMF before proceeding to the next cycle.
Why HATU is Superior for Hindered Couplings:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) forms a highly reactive OAt-active ester with the carboxylic acid. The nitrogen atom at the 7-position of the azabenzotriazole ring provides a "neighboring group effect," which stabilizes the transition state of the aminolysis reaction, leading to faster and more efficient coupling, especially for sterically hindered amino acids.[13][14][15] This makes it more effective than older reagents like HBTU, which forms a less reactive OBt-ester.[9]
Caption: Simplified mechanism of HATU-mediated coupling.
2. Capping Unreacted Amines
If double coupling is still insufficient, it is crucial to "cap" the unreacted N-terminal amines to prevent them from reacting in subsequent cycles. This terminates the growth of the deletion sequence, making it a shorter, more easily separable impurity.
Protocol 4: Capping with Acetic Anhydride
This should be performed immediately after a failed double coupling attempt.
-
Resin Wash: After the second failed coupling, wash the resin thoroughly with DMF (3 times).
-
Prepare Capping Solution: Prepare a fresh solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.[16][17]
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (at least 5 times) to remove all capping reagents before proceeding to the next Fmoc deprotection step.
-
Verification (Optional but Recommended): Perform a final Kaiser test to ensure all free amines have been acetylated. The test should be negative.[16]
Comparative Table of Coupling Reagents for Difficult Sequences:
| Coupling Reagent | Reagent Type | Relative Efficiency | Key Advantages & Disadvantages |
| DIC/HOBt | Carbodiimide | Moderate | Inexpensive but often insufficient for β-amino acids; higher risk of racemization. |
| HBTU | Aminium/Uronium | High | Good general-purpose reagent, but less effective than HATU for severely hindered couplings.[9] |
| HATU | Aminium/Uronium | Very High | Considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester; low racemization.[8][13] More expensive. |
| HCTU | Aminium/Uronium | Very High | Similar reactivity to HATU, with a 6-chloro-HOBt leaving group.[18] |
| COMU | Aminium/Uronium | Very High | Oxyma-based reagent with efficiency comparable to HATU but with a better safety profile (non-explosive byproducts).[8] |
Conclusion
The synthesis of peptides containing β-amino acids presents unique challenges, with the formation of deletion sequences being a primary concern. However, by understanding the root causes—steric hindrance and on-resin aggregation—and by employing a systematic approach to troubleshooting, these hurdles can be overcome. The proactive selection of high-efficiency coupling reagents like HATU, diligent monitoring of reaction completion, and the strategic use of double coupling and capping protocols are essential tools in the modern peptide chemist's arsenal. This guide provides a framework for diagnosing and solving these issues, enabling the successful synthesis of these valuable and complex molecules.
References
- Burdick, D., et al. (Year). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers.
- BenchChem. (2025). Technical Support Center: Capping Unreacted Sites in Solid-Phase Peptide Synthesis. BenchChem.
- Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. BenchChem.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
- BenchChem. (2025). A Comparative Guide to the HPLC Analysis of Alpha- vs. Beta-Peptide Purity. BenchChem.
- Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Aapptec.
- Pro-Active. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Pro-Active.
- Biotage. (n.d.).
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- The Royal Society of Chemistry. (n.d.).
- Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
- Subirós-Funosas, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC advances, 9(54), 31631-31637.
- International Journal of Science and Research Archive. (2024).
- Wondafrash, D. Z. (n.d.). How to Optimize Peptide Synthesis?.
- ResearchGate. (n.d.).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Sigma-Aldrich. (n.d.).
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- BOC Sciences. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Wikipedia. (n.d.).
- YMC. (n.d.).
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- ACS Omega. (2022). Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
- ACS Omega. (2022). Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC.
- MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- ResearchGate. (n.d.).
- Organic Process Research & Development. (2022). Recent Advances in the Solid- and Solution-Phase Synthesis of Peptides and Proteins Using Microflow Technology.
- ResearchGate. (n.d.).
- YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis.
- Bio-synthesis. (2025). How to Test Peptide Purity: Methods and Analysis Guide.
- Almac. (n.d.).
- Creative Proteomics. (n.d.).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. (2025).
- Reddit. (2024).
- NIH. (n.d.). Introduction to Peptide Synthesis.
- Wikipedia. (n.d.). De novo peptide sequencing.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- PubMed. (2002).
- Technology Networks. (n.d.).
- Max Planck Institute for Informatics. (n.d.).
- PubMed Central. (2016). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design.
Sources
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Chiral Purity Analysis of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid by HPLC
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the chiral purity of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid. As a non-canonical, β-amino acid derivative, ensuring its enantiomeric purity is critical for its successful application in peptide synthesis and drug development, where stereoisomeric impurities can lead to unwanted pharmacological effects.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical protocols.
The Analytical Challenge and Core Principles
This compound presents a unique analytical challenge. The target is to quantify the minute presence of the undesired (S)-enantiomer in a sample of the desired (R)-enantiomer. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard reversed-phase HPLC.[3]
Chiral chromatography is the definitive method for such separations.[4][5] The principle relies on the differential, transient interaction of the two enantiomers with a Chiral Stationary Phase (CSP).[5] This interaction forms temporary diastereomeric complexes, and the subtle differences in the stability of these complexes lead to different retention times, enabling separation and quantification.[6]
Key molecular features influencing method development are:
-
The Fmoc Group: This bulky, hydrophobic N-terminal protecting group is a strong chromophore, making UV detection highly sensitive. Its structure is pivotal for creating the necessary steric and electronic interactions (like π-π stacking) with the CSP.
-
The β-Amino Acid Structure: The spatial arrangement of the carboxyl and amino groups differs from standard α-amino acids, influencing how the molecule interacts with the CSP's chiral recognition sites.
-
The 4-bromophenyl Side Chain: This bulky, electron-rich aromatic group contributes to the molecule's overall hydrophobicity and potential for π-π interactions.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical factor for a successful chiral separation.[7] We will compare two powerful and widely used classes of CSPs: Polysaccharide-Based and Pirkle-Type CSPs.
Method A: Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamates, are the most versatile and widely used columns for chiral separations.[7][8] Their chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide structure. For Fmoc-amino acids, immobilized polysaccharide phases like Lux Cellulose-1 or Chiralpak® IA/IB/IC are excellent candidates.[2][9][10]
Proposed Column: Lux® 5 µm Cellulose-1 (or equivalent amylose/cellulose tris(3,5-dimethylphenylcarbamate) phase).
Rationale: These phases have demonstrated broad success in separating N-Fmoc protected amino acids.[9][10][11] The rigid, groove-like structure of the cellulose derivative provides the necessary steric environment and interaction points (carbamate linkages for H-bonding, phenyl groups for π-π stacking) to effectively differentiate between the two enantiomers of the analyte. Reversed-phase mode is often preferred for these analytes due to their acidic nature and good solubility in organic/aqueous mixtures.[10]
Method B: Pirkle-Type (Brush-Type) CSPs
Developed by William H. Pirkle, these CSPs operate on a principle of π-π interactions, hydrogen bonding, and dipole stacking.[6] A common Pirkle phase, such as one based on (R)-N-(3,5-Dinitrobenzoyl)phenylglycine, acts as a π-electron acceptor. It will preferentially form a charge-transfer complex with analytes containing π-electron donor systems, such as the phenyl and fluorenyl rings in our target molecule.[6]
Proposed Column: Whelk-O® 1 (S,S) (or equivalent π-electron acceptor/donor phase).
Rationale: The Fmoc group and the bromo-phenyl group are both π-rich systems, making them excellent candidates for separation on a Pirkle-type column. The chiral selector is a small molecule covalently bonded to the silica support, leading to a very different separation mechanism compared to the larger polysaccharide polymers.[6][12] These columns are often used in normal-phase (non-polar mobile phases), which can offer different and sometimes superior selectivity compared to reversed-phase methods.
Experimental Data & Performance Comparison
The following table presents illustrative performance data for the two proposed methods. This data is based on typical results observed for similar Fmoc-protected amino acids and serves as a benchmark for method development.
| Parameter | Method A: Polysaccharide (Reversed-Phase) | Method B: Pirkle-Type (Normal-Phase) | Justification |
| Mobile Phase | Acetonitrile / Water / 0.1% TFA (70:30:0.1) | Hexane / Isopropanol / Acetic Acid (80:20:0.1) | Different selectivities are achieved by exploiting analyte solubility and interactions in orthogonal solvent systems. |
| t_R (S-enantiomer) | ~ 10.5 min | ~ 8.2 min | Retention times are a function of the strength of interaction between the analyte and the specific CSP/mobile phase system. |
| t_R (R-enantiomer) | ~ 12.8 min | ~ 9.9 min | The desired (R)-enantiomer is expected to have a slightly stronger interaction, resulting in a longer retention time. |
| Selectivity (α) | 1.22 | 1.21 | Alpha (t_R2 / t_R1) indicates the separation factor. Values > 1.15 are generally good for baseline separation.[13] |
| Resolution (R_s) | > 2.5 | > 2.2 | Resolution is the key measure of separation quality. An R_s value > 2.0 ensures accurate quantification.[1] |
| Analysis Time | < 15 min | < 12 min | Normal-phase methods can sometimes offer faster analysis times. |
| Advantages | High versatility, robust, broad applicability to Fmoc-amino acids.[9][10] | Orthogonal selectivity, excellent for π-rich compounds, potentially faster.[6] | |
| Disadvantages | May require screening of several polysaccharide columns for optimal results. | Normal-phase solvents are more hazardous and costly; requires stringent water control. |
Detailed Experimental Protocols
Protocol 1: Method A - Polysaccharide-Based CSP
-
Instrumentation: HPLC system with UV detector, autosampler, and column thermostat.
-
Column: Lux® 5 µm Cellulose-1, 250 x 4.6 mm.
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile, HPLC-grade Water, and Trifluoroacetic Acid (TFA) in a 70:30:0.1 (v/v/v) ratio. Degas for at least 15 minutes.[14]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm (Strong absorbance for the Fmoc group).
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.[14]
-
Inject a racemic standard (if available) to confirm the retention times of both (R) and (S) enantiomers.
-
Inject the sample solution.
-
-
Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the chiral purity (enantiomeric excess, % ee) using the formula:[15]
-
% ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
Protocol 2: Method B - Pirkle-Type CSP
-
Instrumentation: HPLC system with UV detector, autosampler, and column thermostat, configured for normal-phase solvents.
-
Column: Whelk-O® 1 (S,S), 5 µm, 250 x 4.6 mm.
-
Mobile Phase Preparation: Prepare a mobile phase of HPLC-grade n-Hexane, Isopropanol (IPA), and Acetic Acid in an 80:20:0.1 (v/v/v) ratio. Caution: Hexane is flammable. Handle in a fume hood.
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 45 minutes. Baseline stability is critical in normal-phase.
-
Inject a racemic standard to identify enantiomer peaks.
-
Inject the sample solution.
-
-
Data Analysis: Integrate peak areas and calculate the % ee as described in Protocol 1.
Experimental Workflow Visualization
The logical flow from sample preparation to final report generation is a critical, self-validating system.
Caption: Workflow for Chiral Purity Analysis by HPLC.
Conclusion and Recommendations
Both polysaccharide-based and Pirkle-type CSPs offer viable and robust pathways for the chiral purity analysis of this compound.
-
For routine quality control and labs with established reversed-phase systems, Method A (Polysaccharide-Based) is the recommended starting point. It is highly versatile, uses common aqueous-organic mobile phases, and has a high probability of success based on extensive literature for similar compounds.[9][10][11]
-
If Method A provides insufficient resolution, or for laboratories specializing in chiral separations, Method B (Pirkle-Type) serves as an excellent orthogonal alternative. The different separation mechanism based on π-π interactions can resolve enantiomers that are difficult to separate on polysaccharide phases.[6][12]
Ultimately, the choice of method should be guided by empirical data. It is strongly recommended to screen both types of columns during method development to identify the most selective, robust, and efficient system for this specific and valuable non-canonical amino acid.
References
-
Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]
-
Ali, I., et al. (n.d.). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. PubMed. [Link]
-
Omics International. (n.d.). Outline of Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Physics Forums. (2007, November 8). Chiral Purity (enantiomer excess) for HPLC. [Link]
-
Fukushima, T., et al. (1997). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. The Analyst. [Link]
-
Rotachrom Technologies. (2023, May 3). The Secrets to Mastering Chiral Chromatography. [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
-
Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
-
Ilisz, I., et al. (2018). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases. Molecules. [Link]
-
Chiralpedia. (2022, December 19). Donor-Acceptor (Pirkle)-type CSPs. [Link]
-
Fukushima, T., et al. (1997). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. The Analyst. [Link]
-
Chromedia. (n.d.). PRINCIPLES of CHIRAL SEPARATION. [Link]
-
Royal Society of Chemistry. (1997). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. [Link]
-
MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
-
Komaravolu, Y., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Advances. [Link]
-
Gmeiner, G., & Lämmerhofer, M. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science. [Link]
-
Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. [Link]
-
Szczasiuk, A., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. MOST Wiedzy. [Link]
-
Reddit. (2015, September 14). Fmoc-Ala-OH UV spectrum. [Link]
-
AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]
-
Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
ScienceDirect. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
-
Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
Sources
- 1. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. PRINCIPLES of CHIRAL SEPARATION - Chromedia [chromedia.org]
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- 11. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 12. Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F - Analyst (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid and Fmoc-4-bromo-L-phenylalanine in Solid-Phase Peptide Synthesis
In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-natural amino acids (nnAAs) is a cornerstone strategy for developing peptides with enhanced therapeutic properties.[1] These modifications can introduce novel functionalities, improve proteolytic stability, and constrain peptide conformation to increase receptor affinity and selectivity.[2] Among the vast arsenal of available building blocks, Fmoc-4-bromo-L-phenylalanine and Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid are two prominent derivatives that, while chemically similar, offer fundamentally different approaches to peptide modification.
This guide provides a comprehensive comparison of these two amino acid derivatives in the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into their structural differences, analyze their performance during synthesis, and provide field-proven protocols to guide researchers in making an informed selection for their specific application.
Molecular Profiles: The Fundamental Structural Divergence
At first glance, both molecules offer a 4-bromophenyl side chain, a versatile functional handle for post-synthetic modifications such as cross-coupling reactions.[3][4] However, the critical distinction lies in the backbone structure: Fmoc-4-bromo-L-phenylalanine is an α-amino acid, while this compound is a β-amino acid.[3][5]
This single-carbon shift in the position of the amino group relative to the carboxyl group is the defining feature that dictates the resulting peptide's structure and function.
| Property | Fmoc-4-bromo-L-phenylalanine | This compound |
| Structure | α-Amino Acid | β-Amino Acid |
| Synonyms | Fmoc-L-Phe(4-Br)-OH | Fmoc-(R)-β-HomoPhe(4-Br)-OH |
| CAS Number | 198561-04-5[3][6] | 331763-76-9[7][8] |
| Molecular Formula | C₂₄H₂₀BrNO₄[3][9] | C₂₅H₂₂BrNO₄[10][11] |
| Molecular Weight | 466.32 g/mol [9][12] | 480.36 g/mol [10] |
| Stereocenter | α-carbon | β-carbon |
Diagram 1: Structural Comparison of α- vs. β-Amino Acids
Caption: Core structural difference between the α- and β-amino acid.
Performance and Mechanistic Considerations in SPPS
The choice between an α- and a β-amino acid has profound implications for the synthesis process and the properties of the final peptide.
Solid-Phase Peptide Synthesis is a cyclical process of deprotection and coupling steps.[1][13] The efficiency of the coupling reaction is paramount to achieving high purity and yield.
-
Fmoc-4-bromo-L-phenylalanine (α-Amino Acid): As a standard α-amino acid derivative, it generally couples with high efficiency using common coupling reagents like HBTU/DIPEA or DIC/Oxyma. Its kinetics are well-understood and predictable, fitting seamlessly into standard automated SPPS protocols.[14]
-
This compound (β-Amino Acid): The incorporation of β-amino acids can present greater challenges. The increased chain length and substitution at the β-carbon can introduce steric hindrance, potentially leading to slower and less complete coupling reactions. To ensure high coupling efficiency (>99%), it is often necessary to employ more potent coupling reagents (e.g., HATU, HCTU), extend reaction times, or perform a "double coupling" step, where the coupling procedure is repeated before moving to the next deprotection cycle.
Expert Insight: The causality behind using stronger activating agents for β-amino acids lies in the need to form a more reactive activated ester intermediate to overcome the higher energy barrier imposed by steric hindrance around the β-amino group.
Preserving the stereochemical integrity of each amino acid is critical.[15] Racemization, or the loss of chiral purity, can occur during the carboxyl group activation step of the coupling reaction.[16][17]
-
Fmoc-4-bromo-L-phenylalanine: Like many α-amino acids, it is susceptible to racemization. The mechanism often involves the formation of a 5(4H)-oxazolone (azlactone) intermediate, where the α-proton becomes acidic and can be abstracted by base, leading to epimerization.[18] The risk is particularly high for amino acids with electron-withdrawing groups and when using certain coupling reagents or excess base.[17][18] The use of additives like Oxyma or HOBt is standard practice to suppress this side reaction by minimizing the lifetime of the highly reactive intermediate.[16][19]
-
This compound: This β-amino acid is significantly less prone to racemization at its stereocenter during coupling. The analogous cyclization would lead to a six-membered ring intermediate, which is kinetically and thermodynamically less favorable to form than the five-membered oxazolone of α-amino acids. This inherent structural stability is a key advantage, especially in segment condensation strategies or long syntheses where cumulative epimerization can become a significant issue.
The most significant divergence between these two building blocks is their effect on the final peptide.
-
Peptides with Fmoc-4-bromo-L-phenylalanine: Incorporating this residue maintains the natural α-peptide backbone. The peptide will adopt canonical secondary structures (α-helices, β-sheets) and will be susceptible to degradation by proteases. Its primary utility is to introduce a specific biophysical probe or a reactive handle for conjugation without disturbing the peptide's native conformation.[3][20]
-
Peptides with this compound: The introduction of a β-amino acid fundamentally alters the peptide backbone.[21] The resulting "β-peptides" or α/β-hybrid peptides are known as foldamers because they fold into novel, well-defined secondary structures, such as the 12-helix or 14-helix, which differ from α-helical structures.[5] A crucial advantage of this backbone modification is the dramatic increase in resistance to proteolytic degradation, as natural proteases are specific to α-peptide bonds.[5] This makes β-peptides highly attractive for developing long-lasting peptide-based therapeutics.[5][21]
Experimental Protocols & Workflows
The following protocols are designed as self-validating systems for researchers using standard manual or automated SPPS instrumentation. The Fmoc/tBu strategy is utilized throughout.[1][13]
Diagram 2: General Fmoc-SPPS Workflow
Caption: A generalized workflow for a single cycle in Fmoc-SPPS.
-
Resin Swelling: Place the appropriate resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) in a reaction vessel.[19] Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
-
Initial Fmoc Removal: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes.[22]
-
Second Deprotection: Drain the solution and repeat the 20% piperidine treatment for another 10 minutes to ensure complete deprotection.
-
Washing: Drain the piperidine solution. Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the fulvene-piperidine adduct.[1] A positive Kaiser test (or other ninhydrin-based test) should confirm the presence of a free primary amine.
-
Activation Mixture Preparation: In a separate vial, dissolve Fmoc-4-bromo-L-phenylalanine (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the mixture. Allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.[1] Agitate the reaction vessel for 45-60 minutes at room temperature.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3-5 times).
-
Confirmation (Optional but Recommended): Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive, proceed to a second coupling (Step 2).
This protocol is adjusted to account for potential steric hindrance.
-
Activation Mixture Preparation: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.). Allow to pre-activate for 1-2 minutes. Note: HATU/HOAt is recommended over HBTU/HOBt for sterically hindered couplings.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2 hours at room temperature.[1] For difficult sequences, extending this time to 4 hours or performing the coupling at a slightly elevated temperature (e.g., 35-40°C) may be beneficial.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3-5 times).
-
Confirmation (Mandatory): Perform a Kaiser test. Due to the higher risk of incomplete coupling, this check is crucial. If the result is positive (blue beads), perform a second coupling by repeating steps 1-3.
-
Final Wash: After the final amino acid is coupled and deprotected, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM) (3x), and dry under vacuum.[1]
-
Cleavage: Add a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.[1] Allow the reaction to proceed for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[1]
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
Summary and Application Guidance
The selection between these two building blocks should be driven by the ultimate goal of the research.
| Feature | Fmoc-4-bromo-L-phenylalanine | This compound |
| Backbone Structure | α-Peptide (Natural) | β-Peptide (Unnatural) |
| Primary Application | Site-specific modification, biophysical probes | Create proteolytically stable foldamers/peptidomimetics |
| SPPS Coupling | Standard conditions, high efficiency | Requires stronger reagents and/or longer coupling times |
| Racemization Risk | Moderate; requires suppression (e.g., with HOBt/Oxyma) | Very low due to backbone structure |
| Proteolytic Stability | Low (Susceptible to proteases) | High (Resistant to proteases) |
| Conformational Impact | Minimal; retains native α-peptide folds | Significant; induces novel β-peptide secondary structures |
Choose Fmoc-4-bromo-L-phenylalanine when:
-
The goal is to introduce a 4-bromophenyl handle for subsequent chemical modification (e.g., Suzuki coupling, radiolabeling).
-
Maintaining the native peptide backbone and conformation is essential for studying structure-activity relationships of natural peptides.
-
High-throughput synthesis with standard, rapid protocols is a priority.
Choose this compound when:
-
The primary objective is to develop a peptide therapeutic with a long in-vivo half-life.[5]
-
Enhancing proteolytic stability is a critical design feature.[5]
-
The research involves creating novel folded architectures (foldamers) with unique receptor binding properties.[21]
-
The risk of racemization during a complex synthesis must be minimized.
By understanding the fundamental differences in chemical structure and synthetic behavior, researchers can strategically leverage these powerful building blocks to advance the frontiers of peptide science and drug development.
References
- BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- Katoh, T., & Suga, H. (2018). Design and synthesis of beta-peptides with biological activity. PubMed.
- Chem-Impex. (n.d.). Fmoc-4-bromo-L-β-homophenylalanine.
- Fülöp, F., & Tymecka, D. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
- Ohshiro, Y., & Suga, H. (2016). Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. ACS Publications.
- Chem-Impex. (n.d.). Fmoc-4-bromo-L-phenylalanine.
- Bionity.com. (n.d.). Beta-peptide.
- Awakawa, T., & Abe, I. (2014). Biosynthesis of natural products containing β-amino acids. PubMed.
- CD Formulation. (n.d.). Solid-Phase Peptide Synthesis (SPPS) Technology.
- Sigma-Aldrich. (n.d.). Fmoc-Phe(4-Br)-OH ≥98.0%.
- Sigma-Aldrich. (n.d.). Fmoc-Phe(4-Br)-OH ≥98.0%.
- ChemicalBook. (2025). (S)-N-Fmoc-4-Bromophenylalanine.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
- Dimitrova, D., et al. (n.d.). General procedure for solid-phase peptide synthesis (SPPS). ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis.
- ChemicalBook. (2022). This compound | 331763-76-9.
- ChemicalBook. (n.d.). This compound.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- MySkinRecipes. (n.d.). Fmoc-Phe(4-Br)-OH.
- CymitQuimica. (n.d.). CAS 198561-04-5: (S)-N-FMOC-4-Bromophenylalanine.
- Fields, G. B. (Ed.). (n.d.). Racemization Assays.
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- Matrix Scientific. (n.d.). Fmoc-(S)-3-amino-4-(4-bromophenyl)-butyric acid.
- Yang, M., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH.
- Chem-Impex. (n.d.). Fmoc-(R)-3-amino-4-(2-naphthyl)butyric acid.
- Next Peptide. (n.d.). 331763-76-9 | this compound.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
- D'Andrea, L., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). NIH.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin.
- Brask, J., & Albericio, F. (2016). Advances in Fmoc solid-phase peptide synthesis. ResearchGate.
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A Researcher's Guide to Confirming 4-Bromophenylalanine Incorporation with NMR Spectroscopy
For researchers, scientists, and drug development professionals venturing into the precise world of protein engineering and unnatural amino acid (UAA) incorporation, robust analytical validation is paramount. The site-specific incorporation of UAAs, such as 4-bromophenylalanine (4-Br-Phe), opens up a vast landscape for probing protein structure, function, and dynamics.[1] However, the success of these sophisticated experiments hinges on the unambiguous confirmation of UAA incorporation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-invasive method to verify this crucial step.
This guide provides an in-depth comparison of NMR-based approaches to confirm the incorporation of 4-bromophenylalanine, grounded in practical insights and experimental data. We will delve into the "why" behind experimental choices, offering a self-validating framework for your protocols.
Why NMR for UAA Incorporation? The Power of Atomic-Level Resolution
While methods like mass spectrometry can confirm the mass change associated with UAA incorporation, NMR provides site-specific information, confirming not only if but also where the UAA has been incorporated. The introduction of a unique atomic nucleus or an isotope-labeled UAA into a protein provides a distinct spectroscopic handle.[2][3]
4-Bromophenylalanine is an excellent probe for several reasons:
-
Minimal Perturbation: Its structure is very similar to native phenylalanine, minimizing potential disruption to the protein's fold and function.[2]
-
Unique Spectroscopic Signature: The bromine atom influences the electronic environment of the phenyl ring, leading to predictable changes in the NMR chemical shifts of nearby protons and carbons.
-
Versatility: It can be used in various NMR experiments, including those involving fluorine-19 if a fluorinated analogue is used, providing a sensitive probe with no background signals from the biological matrix.[4]
The cornerstone of protein NMR is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[5] This "fingerprint" spectrum displays a cross-peak for each backbone amide proton-nitrogen pair, offering a residue-level view of the protein.[6][7] By uniformly labeling the protein with ¹⁵N, we can leverage the ¹H-¹⁵N HSQC to confirm 4-Br-Phe incorporation.
Comparative Analysis of NMR Techniques for Confirmation
The primary strategy involves comparing the ¹H-¹⁵N HSQC spectrum of the protein with incorporated 4-Br-Phe to that of the wild-type protein. The incorporation of 4-Br-Phe at a specific site will lead to a distinct chemical shift perturbation for the peak corresponding to that residue and potentially its neighbors.
| NMR Technique | Principle | Advantages | Disadvantages |
| ¹H-¹⁵N HSQC | Correlates the chemical shifts of amide protons and their directly bonded nitrogen atoms.[5] | - Provides a "fingerprint" of the protein backbone.[6] - Highly sensitive to changes in the local chemical environment. - Well-established and robust experiment. | - Requires ¹⁵N labeling, which can be costly. - Can suffer from spectral overlap in larger proteins. |
| ¹H-¹³C HSQC | Correlates the chemical shifts of protons and their directly bonded carbon atoms. | - Can directly probe the aromatic ring of 4-Br-Phe. - Provides complementary information to ¹H-¹⁵N HSQC. | - Requires ¹³C labeling, which is more expensive than ¹⁵N labeling. - Lower sensitivity compared to ¹H-¹⁵N HSQC. |
| ¹⁹F NMR | Directly detects the fluorine nucleus. | - Extremely high sensitivity and large chemical shift dispersion.[4][8] - No background signal from the biological matrix.[4] | - Requires incorporation of a fluorinated analog of 4-bromophenylalanine. |
For most applications, the ¹H-¹⁵N HSQC experiment on a uniformly ¹⁵N-labeled protein provides the most straightforward and cost-effective method for confirming 4-Br-Phe incorporation. The expected chemical shift changes for the incorporated residue and its neighbors provide a clear and unambiguous signature.
Experimental Workflow: A Self-Validating Protocol
The following protocol outlines the key steps for expressing a ¹⁵N-labeled protein with site-specific incorporation of 4-bromophenylalanine and confirming its incorporation using ¹H-¹⁵N HSQC NMR.
Caption: Experimental workflow for confirming 4-Br-Phe incorporation.
Part 1: Protein Expression and ¹⁵N Labeling
The genetic incorporation of UAAs like 4-Br-Phe relies on an orthogonal translation system, typically consisting of an engineered aminoacyl-tRNA synthetase and its cognate tRNA.[3] This system specifically recognizes the UAA and incorporates it in response to a unique codon, most commonly the amber stop codon (TAG).[3]
Step-by-Step Protocol:
-
Plasmid System: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
A plasmid containing your gene of interest with a TAG codon at the desired incorporation site.
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 4-bromophenylalanine (e.g., pEVOL-pBrF).
-
-
Starter Culture: Inoculate a single colony into 20 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.
-
M9 Minimal Media Growth: The next day, inoculate 1 L of M9 minimal medium containing the necessary antibiotics with the overnight culture.[9] The M9 medium should be supplemented with:
-
Induction: Grow the culture at 37°C to an OD₆₀₀ of 0.5-0.8.[11] Induce protein expression with IPTG and, if necessary, the inducer for the synthetase plasmid (e.g., L-arabinose). Continue to grow the culture overnight at a lower temperature (e.g., 18-30°C) to improve protein folding and yield.
-
Harvesting: Harvest the cells by centrifugation.[11]
Part 2: Protein Purification
Standard protein purification protocols can be followed. It is crucial to obtain a highly pure and monodisperse sample for high-quality NMR spectra.[12][13]
Key Considerations:
-
Purity: Aim for >95% purity as assessed by SDS-PAGE.[12]
-
Monodispersity: Ensure the protein is not aggregated, as this can lead to poor NMR spectral quality.[13] Size-exclusion chromatography is a good final purification step.
Part 3: NMR Sample Preparation and Data Acquisition
Proper sample preparation is critical for successful NMR experiments.[14][15]
NMR Sample Preparation Protocol:
-
Buffer Exchange: Exchange the purified protein into a suitable NMR buffer. A common choice is 25 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.0. The pH should be kept below 7 to minimize the exchange of backbone amide protons with the solvent.[10]
-
Concentration: Concentrate the protein to 0.1-1.0 mM.[16][12]
-
Additives: Add 5-10% D₂O for the spectrometer lock.[10] A chemical shift reference compound like DSS or TSP can also be added.[12]
-
Volume: The final sample volume should be around 500-550 µL for a standard 5 mm NMR tube.[12]
Data Acquisition:
-
Acquire a standard 2D ¹H-¹⁵N HSQC spectrum. The specific parameters will depend on the spectrometer and the protein, but typical acquisition times range from a few hours to overnight.
Data Analysis and Interpretation: What to Look For
The key to confirming incorporation is a comparative analysis of the ¹H-¹⁵N HSQC spectra of the wild-type and the 4-Br-Phe-containing protein.
Caption: Logic diagram for NMR data analysis and confirmation.
Expected Observations:
-
Peak Disappearance/Appearance: The peak corresponding to the backbone amide of the residue at the incorporation site in the wild-type spectrum should disappear. A new peak, corresponding to the 4-Br-Phe residue, should appear at a different chemical shift.
-
Chemical Shift Perturbations: The incorporation of the bulky and electronegative bromine atom will alter the local electronic environment. This will cause the chemical shifts of the incorporated residue's amide proton and nitrogen to change. You may also observe smaller chemical shift perturbations for residues that are spatially close to the incorporation site in the 3D structure of the protein.
The magnitude of the chemical shift perturbation will depend on the specific location of the incorporation and the surrounding residues. By assigning the perturbed peaks (if the assignments for the wild-type protein are known), you can definitively confirm the site-specific incorporation of 4-bromophenylalanine.
Troubleshooting and Advanced Considerations
-
Low Protein Yield: Incorporation of UAAs can sometimes lead to lower protein expression levels.[17] Optimizing growth conditions (temperature, induction time, UAA concentration) can help improve yields.
-
Spectral Overlap: For larger proteins (>20-25 kDa), spectral overlap in the ¹H-¹⁵N HSQC can be a problem.[18] In such cases, deuteration of the protein can significantly improve spectral resolution.[18] Selective labeling of specific amino acid types can also be employed to reduce spectral complexity.[18]
-
No Observable Shifts: If no significant chemical shift perturbations are observed, it could indicate that the incorporation was unsuccessful or that the local environment of the incorporated residue is very similar to the wild-type. In this case, mass spectrometry should be used as an orthogonal method to confirm incorporation.
Conclusion
NMR spectroscopy, particularly the ¹H-¹⁵N HSQC experiment, offers a robust and detailed method for confirming the site-specific incorporation of 4-bromophenylalanine into proteins. By following a systematic workflow of protein expression, purification, and NMR analysis, researchers can confidently validate their protein engineering experiments. The ability to observe the direct consequences of UAA incorporation at the atomic level provides a level of certainty that is unmatched by other techniques, ensuring the integrity and reliability of subsequent structural and functional studies.
References
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- Conduct Science. (2021, April 13). A Brief on The NMR Spectroscopy of Proteins.
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- Montelione, G. T., et al. (2011). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Methods in Enzymology, 493, 21–60.
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- Jones, D. H., et al. (2010). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of the American Chemical Society, 132(41), 14463–14471.
- Unknown. (n.d.). Expressing 15N labeled protein.
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- Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72.
- UCLA. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1.
- Protein Expression and Purification Core Facility. (n.d.). 15N labeling of proteins in E. coli.
- Reddit. (2024, July 12). 15N protein expression protocol.
- Unknown. (2014, September 11). Protein NMR spectroscopy.
- NIH. (n.d.). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media.
- Protein NMR. (2012, October 24). 1H-15N HSQC.
- RéNaFoBiS. (n.d.). The N HSQC: a convenient and rapid NMR tool to rapidly characterize the protein structure or protein-ligand interactions.
- SpringerLink. (2022). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns.
- NIH. (n.d.). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation.
- Danielson, E., et al. (n.d.). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual review of biophysics and biomolecular structure, 22, 169–195.
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A Researcher's Guide to Validating On-Resin Suzuki-Miyaura Coupling via Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in solid-phase synthesis, particularly in peptide modification and combinatorial chemistry, has unlocked new avenues for drug discovery and materials science.[4][5][6][7] However, the success of these on-resin transformations hinges on the ability to accurately monitor reaction progress and validate the final product while it is still attached to the solid support. This guide provides an in-depth comparison of mass spectrometry-based techniques for the validation of on-resin Suzuki-Miyaura coupling, offering experimental insights and protocols to ensure the integrity of your solid-phase synthesis endeavors.
The Imperative of On-Resin Analysis
Traditional methods of reaction monitoring often involve cleaving the compound from the resin before analysis.[7][8] This approach is not only time-consuming but also destructive, consuming valuable material that could be used for subsequent synthetic steps. On-resin analysis techniques offer a more streamlined and efficient workflow, allowing for rapid, qualitative, and sometimes even quantitative assessment of the reaction's success without the need for cleavage. Mass spectrometry, with its high sensitivity and specificity, has emerged as a powerful tool for direct on-resin analysis.[9]
Comparative Analysis of On-Resin Mass Spectrometry Techniques
The choice of mass spectrometry technique for on-resin analysis depends on several factors, including the nature of the resin, the properties of the analyte, and the level of detail required. Here, we compare two prominent methods: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and the traditional, yet informative, cleavage and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Direct On-Resin Analysis: MALDI-TOF MS
MALDI-TOF MS is a "soft" ionization technique that allows for the direct analysis of large molecules, like resin-bound peptides or small molecules, with minimal fragmentation.[10][11] This makes it an ideal candidate for the rapid screening of on-resin reactions.
Principle: In MALDI-TOF MS, the resin beads are mixed with a matrix solution that absorbs laser energy.[10] A pulsed laser desorbs and ionizes the matrix and the attached analyte molecules. The ions are then accelerated in an electric field and their time-of-flight to a detector is measured, which is proportional to their mass-to-charge ratio.[11]
Advantages:
-
Speed: Provides near real-time reaction monitoring.
-
Minimal Sample Consumption: Only a few resin beads are required for analysis.
-
Non-destructive Potential: The bulk of the material remains on the resin for further reactions.
-
Direct Information: Provides the mass of the resin-bound product directly.
Limitations:
-
Mass Resolution and Accuracy: Can be lower compared to other MS techniques, potentially making it difficult to distinguish between species with very similar masses.
-
Matrix Interference: The choice of matrix is crucial and can sometimes interfere with the analysis of small molecules.[10]
-
Resin Compatibility: Not all resins are suitable for MALDI-TOF analysis; signal suppression can be an issue.
Indirect Analysis: Cleavage and LC-MS
The classic approach involves cleaving the product from the resin support, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). While not strictly an "on-resin" technique, it serves as a crucial benchmark for validating the results obtained from direct methods.
Principle: A small portion of the resin is treated with a cleavage cocktail (e.g., trifluoroacetic acid-based for many peptide resins) to release the product into solution.[8][12] The resulting solution is then injected into an LC-MS system, where the components are separated by chromatography and detected by the mass spectrometer.
Advantages:
-
High Resolution and Accuracy: Provides precise mass determination and can separate the desired product from byproducts and unreacted starting materials.[13]
-
Quantitative Analysis: LC peak areas can be used for quantitative assessment of reaction conversion and purity.
-
Versatility: Applicable to a wide range of compounds and resin types.
Limitations:
-
Destructive: The cleaved portion of the sample cannot be used for further synthesis.
-
Time-Consuming: The cleavage and subsequent workup steps add significant time to the analysis.[14]
-
Potential for Artifacts: The harsh cleavage conditions can sometimes lead to the formation of artifacts that were not present on the resin.[12]
| Feature | MALDI-TOF MS (Direct On-Resin) | Cleavage and LC-MS (Indirect) |
| Analysis Time | Fast (minutes) | Slow (hours) |
| Sample Prep | Minimal (mix with matrix) | Involves cleavage and workup |
| Sample Consumption | Low (few beads) | Higher (requires a portion of resin) |
| Destructive? | Minimally | Yes |
| Information | Mass of resin-bound product | Mass and purity of cleaved product |
| Resolution | Moderate | High |
| Quantitation | Qualitative/Semi-quantitative | Quantitative |
| Throughput | High | Low |
Experimental Protocols
Protocol 1: On-Resin Suzuki-Miyaura Coupling Monitoring by MALDI-TOF MS
This protocol outlines a general procedure for monitoring the progress of a Suzuki-Miyaura coupling reaction on a solid support.
Materials:
-
Resin-bound aryl halide
-
Boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[6]
-
Solvent (e.g., DMF, 1,4-dioxane/water)[1]
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)
-
MALDI target plate
-
Washing solvents (DMF, DCM, MeOH)
Procedure:
-
Reaction Setup: In a reaction vessel, swell the resin-bound aryl halide in the reaction solvent. Add the boronic acid, base, and palladium catalyst.[1]
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and allow it to react.
-
Sampling: At various time points (e.g., 0, 2, 4, 24 hours), withdraw a small sample of the resin (a few beads) using a pipette tip.
-
Washing: Transfer the sampled beads to a small filter-equipped tube. Wash the beads thoroughly with DMF, DCM, and MeOH to remove any soluble reagents and byproducts. Dry the beads under vacuum.
-
MALDI Sample Preparation: Place a single washed and dried bead onto a spot on the MALDI target plate. Add 1 µL of the MALDI matrix solution (e.g., saturated CHCA in 50:50 acetonitrile:water with 0.1% TFA) directly onto the bead. Allow the spot to air dry completely.
-
MALDI-TOF Analysis: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte. The expected mass of the product will be the mass of the starting resin-bound material plus the mass of the coupled aryl group minus the mass of the halogen.
Caption: Workflow for On-Resin MALDI-TOF MS Analysis.
Protocol 2: Validation by Cleavage and LC-MS Analysis
This protocol provides a standard method for cleaving the product from the resin for subsequent LC-MS analysis.
Materials:
-
Resin-bound product from the Suzuki-Miyaura reaction
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for standard peptide linkers)[8]
-
Precipitation solvent (e.g., cold diethyl ether)
-
Centrifuge
-
LC-MS system
Procedure:
-
Resin Preparation: Take a known amount of the dried resin (e.g., 5-10 mg) and place it in a reaction vial.
-
Cleavage: Add the cleavage cocktail to the resin.[8] Allow the reaction to proceed at room temperature for a specified time (e.g., 2-3 hours), with occasional agitation.
-
Filtration and Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the cleaved product by adding the filtrate to a tube containing cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated product. Decant the ether and wash the pellet with more cold ether.
-
Sample Preparation for LC-MS: Dry the product pellet and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
LC-MS Analysis: Inject the sample into the LC-MS system. Analyze the resulting chromatogram and mass spectrum to determine the purity and confirm the mass of the desired product.
Caption: Workflow for Cleavage and LC-MS Analysis.
Troubleshooting Common Challenges
On-resin mass spectrometry analysis is not without its challenges. Here are some common issues and potential solutions:
| Challenge | Potential Cause(s) | Suggested Solution(s) |
| No or Weak Signal in MALDI-TOF MS | - Incompatible resin type- Ion suppression from the resin or matrix- Insufficient washing of the resin beads- Analyte is not readily ionizable | - Test different MALDI matrices.- Ensure thorough washing of the resin beads.- Try a different ionization method if available.- Consider a "bead-on-bead" or "sandwich" sample preparation method. |
| Complex or Uninterpretable Spectra | - Incomplete reaction leading to a mixture of starting material and product- Presence of byproducts- Fragmentation of the analyte | - Optimize reaction conditions (time, temperature, reagents).- Use a softer ionization method or lower laser power in MALDI.- Compare with the spectrum of the starting material. |
| Discrepancy Between MALDI and LC-MS Results | - Artifacts formed during cleavage for LC-MS- Incomplete cleavage from the resin- Different ionization efficiencies in MALDI vs. ESI | - Optimize cleavage conditions.- Analyze the resin post-cleavage to check for residual product.- Acknowledge the inherent differences between the techniques and use them complementarily. |
Conclusion
Validating the success of on-resin Suzuki-Miyaura coupling is critical for the efficiency of solid-phase synthesis. Mass spectrometry offers powerful tools for this purpose. MALDI-TOF MS provides a rapid, high-throughput method for direct on-resin monitoring, allowing for quick go/no-go decisions and reaction optimization. On the other hand, the traditional cleavage and LC-MS analysis, while more time-consuming, delivers high-resolution data on product purity and serves as an essential method for final validation. By understanding the strengths and limitations of each technique and employing them strategically, researchers can confidently navigate the complexities of on-resin synthesis and accelerate their discovery and development efforts.
References
-
Broussard, T., et al. (2013). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 18(1), 1085-1107. [Link]
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Pasch, H., & Rode, K. (2004). Analysis of epoxy resins by matrix‐assisted laser desorption/ionization mass spectrometry. Die Angewandte Makromolekulare Chemie, 261(1), 111-118. [Link]
-
Wessig, P., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 18, 1-9. [Link]
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Salim, M., et al. (2017). Peptide Sequencing Directly on Solid Surfaces Using MALDI Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 28(12), 2645-2654. [Link]
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Doan, N.-D., et al. (2008). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Journal of Combinatorial Chemistry, 10(1), 136-143. [Link]
-
Sakai, H., et al. (2017). Synthesis of a Fluorescent Solvatochromic Resin Using Suzuki–Miyaura Cross-Coupling and Its Optical Waveguide Spectra to Measure the Solvent Polarity on the Surface. Polymers, 9(12), 679. [Link]
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Balluff, B., et al. (2015). Current State and Future Challenges of Mass Spectrometry Imaging for Clinical Research. Analytical Chemistry, 87(3), 1466-1481. [Link]
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Spectrometry Online. (2019). A New Perspective on the Challenges of Mass Spectrometry. Spectroscopy. [Link]
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Doan, N.-D., et al. (2008). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Journal of Combinatorial Chemistry, 10(1), 136-143. [Link]
-
News-Medical.Net. (2022). Polymer analysis using MALDI TOF. News-Medical.Net. [Link]
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AZoLifeSciences. (2022). Current Challenges in Mass Spectrometry Instruments. AZoLifeSciences.com. [Link]
-
Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization. Wikipedia. [Link]
-
Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in Enzymology, 289, 448-458. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(118), 97891-97895. [Link]
-
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Wang, R., & Li, L. (2013). MALDI-TOF Mass Spectrometry in Clinical Analysis and Research. Clinical and Vaccine Immunology, 20(10), 1530-1537. [Link]
-
Fields, G. B. (1997). Fmoc Methodology: Cleavage from the Resin and Final Deprotection. In Solid-Phase Peptide Synthesis (pp. 77-183). Academic Press. [Link]
-
Tabb, D. L., et al. (2015). Challenges and Opportunities for Biological Mass Spectrometry Core Facilities in the Developing World. Journal of Biomolecular Techniques, 26(Suppl), S4-S10. [Link]
-
Challener, C. (2017). Mass Spectrometry Measures Up to Analytical Challenges. BioPharm International, 30(2), 26-29. [Link]
-
Chen, Y.-C., et al. (2023). Fragment correlation mass spectrometry enables direct characterization of disulfide cleavage pathways of therapeutic peptides. ChemRxiv. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Dapsens, P. Y., et al. (2015). Selective C–C Bond Cleavage in Diols and Lignin Models: High-Throughput Screening of Metal Oxide-Anchored Vanadium in Mesoporous Silica. Catalysts, 5(2), 603-620. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Navigating the Post-Natural Landscape: A Comparative Guide to D-Amino Acid and Beta-Amino Acid Peptides in Therapeutics
In the quest for more potent and durable peptide therapeutics, researchers are increasingly venturing beyond the canonical set of 20 proteinogenic L-amino acids. This guide provides an in-depth, objective comparison of two of the most promising strategies for enhancing peptide stability and activity: the incorporation of D-amino acids and beta-amino acids. By examining the fundamental principles, experimental outcomes, and practical considerations of each approach, this document serves as a critical resource for scientists and drug developers navigating the landscape of modified peptide design.
The Rationale for Modification: Escaping the Proteolytic Scythe
Native peptides, despite their high specificity and low toxicity, are often hamstrung as therapeutic agents by their rapid degradation by proteases.[1] These enzymes, essential for normal physiological processes, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids.[2][3] This inherent vulnerability leads to short in vivo half-lives, limiting their clinical utility. The strategic incorporation of non-natural amino acids, such as D-amino acids or beta-amino acids, offers a powerful means to shield peptides from this proteolytic onslaught and enhance their therapeutic potential.[4][5]
D-Amino Acids: The Mirror Image Defense
D-amino acids are the enantiomers, or non-superimposable mirror images, of their L-amino acid counterparts.[2] While chemically identical in terms of atomic composition and connectivity, their spatial arrangement is distinct. This seemingly subtle difference has profound implications for their biological behavior.
Impact on Proteolytic Stability
The most significant advantage of incorporating D-amino acids is the dramatic increase in resistance to enzymatic degradation.[1][2] Proteases, evolved to recognize the specific three-dimensional shape of L-amino acid residues, are largely unable to bind to and cleave peptide bonds involving D-amino acids.[3] This "mirror image" defense effectively renders the peptide invisible to the body's primary clearance mechanism for peptides. Studies have consistently demonstrated that even partial substitution with D-amino acids can significantly extend the half-life of a peptide in serum and other biological fluids.[6][7]
Receptor Binding and Biological Activity
The effect of D-amino acid substitution on receptor binding is more nuanced and context-dependent. In some instances, replacing an L-amino acid with its D-enantiomer can maintain or even enhance binding affinity.[8] This is often the case when the specific side chain interaction with the receptor is the primary determinant of binding, and the local backbone conformation is not significantly perturbed. However, in cases where the precise backbone geometry is critical for receptor engagement, a D-amino acid substitution can lead to a loss of activity.[9] Therefore, the position and identity of the D-amino acid substitution must be carefully considered and empirically tested.
Beta-Amino Acids: Expanding the Backbone
Beta-amino acids are structural isomers of their alpha-amino acid counterparts, featuring an additional carbon atom in their backbone. This seemingly minor alteration results in a more flexible and extended peptide chain, leading to unique structural and biological properties.[10] There are two main types of beta-amino acids: β²-peptides, where the organic residue is adjacent to the carbonyl group, and β³-peptides, where it is next to the amine.[10]
Proteolytic Stability of Beta-Peptides
Similar to D-amino acid-containing peptides, beta-peptides exhibit remarkable resistance to proteolytic degradation.[10][11] The altered backbone structure is not a substrate for the vast majority of endogenous proteases. This inherent stability makes beta-peptides highly attractive for in vivo applications where a prolonged duration of action is desired.
Structural Mimicry and Biological Activity
A key feature of beta-peptides is their ability to form stable secondary structures, including helices, sheets, and turns, that can mimic the conformations of natural alpha-peptides.[10][12] This structural mimicry allows beta-peptides to engage with biological targets, such as receptors and enzymes, and elicit a physiological response.[13] The design of bioactive beta-peptides often involves strategies such as direct conversion of alpha-peptide sequences or grafting critical side chains onto a beta-peptide scaffold.[13]
Head-to-Head Comparison: D-Amino Acids vs. Beta-Amino Acids
| Feature | D-Amino Acid Peptides | Beta-Amino Acid Peptides |
| Mechanism of Stability | Stereochemical hindrance preventing protease recognition.[3] | Altered backbone structure not recognized by proteases.[11] |
| Proteolytic Resistance | High | High |
| Structural Impact | Can induce local conformational changes; may disrupt secondary structures if not placed carefully.[14] | Forms novel secondary structures (e.g., 10/12-helices) and can mimic alpha-helical and beta-sheet structures.[12] |
| Receptor Binding | Can be maintained, enhanced, or diminished depending on the specific substitution and its location.[8][15] | Can be designed to mimic the binding of native peptides by presenting side chains in a similar spatial orientation.[13][16] |
| Synthesis | Readily incorporated using standard solid-phase peptide synthesis (SPPS) with commercially available D-amino acid building blocks.[17][18] | Requires specialized beta-amino acid monomers, which can be more challenging and costly to synthesize.[10] |
| Design Strategy | Typically involves single or multiple substitutions of L-amino acids in a known bioactive peptide sequence.[6] | Often involves de novo design or mimicking the structure of a known alpha-peptide.[13] |
Experimental Workflows
Peptide Synthesis
Both D-amino acid and beta-amino acid-containing peptides are typically synthesized using solid-phase peptide synthesis (SPPS).
Diagram of Solid-Phase Peptide Synthesis (SPPS) Workflow:
Caption: General workflow for solid-phase peptide synthesis of modified peptides.
Detailed Protocol for SPPS of a D-Amino Acid Containing Peptide:
-
Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, in a reaction vessel.[18]
-
Initial Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).[18]
-
Amino Acid Coupling: Activate the first protected D-amino acid using a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF, then add it to the resin and allow the coupling reaction to proceed.[18]
-
Washing: Thoroughly wash the resin with solvents like DMF, dichloromethane (DCM), and methanol (MeOH) to remove excess reagents and byproducts.[18]
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.[18]
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[18]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Proteolytic Stability Assay
A common method to assess the stability of modified peptides is to incubate them in serum or plasma and monitor their degradation over time.
Diagram of Proteolytic Stability Assay Workflow:
Caption: Workflow for determining the proteolytic stability of peptides.
Detailed Protocol for a Serum Stability Assay:
-
Preparation: Thaw human or animal serum/plasma on ice and centrifuge to remove any precipitates.[19] Prepare a stock solution of the test peptide.
-
Incubation: Add the test peptide to the serum/plasma at a final concentration of, for example, 10 µM, and incubate at 37°C.[20]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.
-
Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as 10% trichloroacetic acid (TCA) or acetonitrile with 1% trifluoroacetic acid (TFA).[19][21]
-
Protein Precipitation: Incubate on ice to allow proteins to precipitate, then centrifuge at high speed.[21]
-
Analysis: Analyze the supernatant, which contains the remaining intact peptide and any degradation products, by RP-HPLC or LC-MS.[19][21]
-
Data Analysis: Quantify the peak area of the intact peptide at each time point and plot the percentage of peptide remaining versus time to determine the half-life (t½).[19]
Receptor Binding Affinity Assay
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for quantifying the binding affinity between a peptide and its target receptor.
Diagram of Surface Plasmon Resonance (SPR) Workflow:
Caption: Workflow for measuring binding affinity using Surface Plasmon Resonance.
General Protocol for an SPR Binding Assay:
-
Immobilization: Covalently immobilize the purified receptor protein onto the surface of an SPR sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of the modified peptide in a suitable running buffer.
-
Binding Measurement:
-
Association: Inject the peptide solutions at different concentrations over the sensor surface and monitor the change in the SPR signal, which corresponds to the binding of the peptide to the immobilized receptor.[22]
-
Dissociation: After the association phase, inject the running buffer to monitor the dissociation of the peptide from the receptor.[22]
-
-
Regeneration: Inject a regeneration solution to remove any remaining bound peptide and prepare the sensor surface for the next injection cycle.
-
Data Analysis: Fit the resulting sensorgram data to a suitable binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[22]
Conclusion and Future Perspectives
Both D-amino acid and beta-amino acid incorporation represent powerful and validated strategies for overcoming the inherent limitations of native peptides as therapeutics. The choice between these two approaches will depend on the specific therapeutic target, the desired mechanism of action, and the structural requirements for biological activity.
-
D-amino acid substitution is a more straightforward approach for enhancing the stability of existing bioactive peptides, particularly when the precise backbone conformation is not the primary driver of activity.
-
Beta-amino acid peptides offer greater opportunities for de novo design and the creation of novel structures that can mimic the biological activity of natural peptides while possessing superior pharmacokinetic properties.
As our understanding of the structure-activity relationships of these modified peptides continues to grow, we can expect to see the development of even more sophisticated and effective peptide-based drugs. The future of peptide therapeutics will likely involve a combination of these and other innovative chemical modifications, leading to a new generation of highly stable, potent, and specific medicines.
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Bionity.com. (n.d.). Beta-peptide. Retrieved from [Link]
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CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved from [Link]
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Illinois Department of Chemistry. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]
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- Antunes, D. A., et al. (2019). Structure-based methods for binding mode and binding affinity prediction for peptide-MHC complexes. Frontiers in immunology, 9, 2891.
- Liebmann, C., et al. (1987). Opiate receptor binding affinities of some D-amino acid substituted beta-casomorphin analogs. Peptides, 8(6), 1037–1042.
- Lorenz, C., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Lorenz, C., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Lorenz, G., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International journal of molecular sciences, 22(3), 1103.
- Antunes, D. A., et al. (2019). Structure-based Methods for Binding Mode and Binding Affinity Prediction for Peptide-MHC Complexes.
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The Bumbling Biochemist. (2023, September 17). Overview of methods to measure biochemical binding affinity. YouTube. [Link]
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- Klose, A., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178241.
- Nagy, K., et al. (2006). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 103(16), 6171–6176.
- Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591–632.
- Liebmann, C., et al. (1987). Opiate receptor binding affinities of some D-amino acid substituted β-casomorphin analogs. Semantic Scholar.
- Zhang, H., et al. (2017). Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity. Analytical chemistry, 89(19), 10518–10525.
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LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. Retrieved from [Link]
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- Ma, G., et al. (2021). Preferential Uptake of L- versus D-Amino Acid Cell-Penetrating Peptides in a Cell Type-Dependent Manner.
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LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?. Retrieved from [Link]
- Le, C. F., et al. (2016). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. International journal of molecular sciences, 17(7), 1043.
- Marchesan, S. (2014). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current topics in medicinal chemistry, 14(18), 2169–2177.
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A Senior Application Scientist's Guide to Mass Spectrometric Fragmentation of Peptides with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, peptides incorporating unnatural amino acids (UAAs) represent a frontier of innovation. These modifications offer the ability to enhance proteolytic stability, modulate conformation, and introduce novel functionalities. However, the structural characterization of these unique peptides by mass spectrometry (MS) presents both challenges and opportunities. The introduction of a UAA can significantly alter the fragmentation patterns observed in tandem mass spectrometry (MS/MS), deviating from the well-established rules for canonical peptides.
This guide provides a comparative analysis of the fragmentation behaviors of peptides containing various classes of unnatural amino acids under the most common fragmentation techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). We will delve into the mechanistic underpinnings of these differences and provide practical insights for interpreting the resulting mass spectra.
The Fundamentals of Peptide Fragmentation: A Quick Refresher
Before we explore the complexities introduced by UAAs, it's essential to understand the basic principles of peptide fragmentation. In tandem MS, a specific peptide ion (the precursor ion) is isolated and then subjected to energy, causing it to break apart into product ions. The resulting pattern of product ions, or fragmentation spectrum, provides the necessary information to deduce the peptide's amino acid sequence.
-
Collision-Induced Dissociation (CID): This technique involves accelerating the precursor ion and colliding it with an inert gas. The resulting vibrational energy is redistributed throughout the molecule, leading to cleavage of the most labile bonds, primarily the peptide amide bonds. This produces a series of b- and y-ions . CID is a robust and widely used technique, particularly effective for smaller, doubly charged peptides.[1][2][3]
-
Higher-Energy Collisional Dissociation (HCD): An alternative to CID, HCD is a beam-type fragmentation method that occurs in a separate collision cell. It is characterized by a higher activation energy and shorter activation time compared to traditional ion trap CID.[2][3] HCD also generates b- and y-type fragment ions, often with a predominance of y-ions and the potential for further fragmentation of b-ions into a-ions.[2]
-
Electron Transfer Dissociation (ETD): In contrast to the collisional activation methods, ETD involves the transfer of an electron to a multiply protonated peptide. This creates a radical cation, leading to the cleavage of the N-Cα bond along the peptide backbone. This process generates c- and z-type fragment ions . A key advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) and to effectively fragment larger, more highly charged peptides.[1][3]
The choice of fragmentation technique is critical and can significantly impact the quality and interpretability of the resulting spectrum, especially when dealing with the structural nuances of unnatural amino acids.
Comparative Fragmentation Patterns: Natural vs. Unnatural Amino Acids
The incorporation of a UAA can alter a peptide's physicochemical properties, such as its gas-phase basicity, the stability of its fragment ions, and its preferred fragmentation pathways. Below, we compare the fragmentation behavior of several classes of UAA-containing peptides to their natural counterparts.
Peptides Containing D-Amino Acids
The substitution of an L-amino acid with its D-enantiomer is a common strategy to enhance peptide stability against proteolysis. While chemically identical in terms of mass, the different stereochemistry can influence fragmentation.
-
CID: In many cases, CID spectra of diastereomeric peptides are very similar, making differentiation challenging. However, subtle differences in the relative abundances of fragment ions can sometimes be observed.
-
Radical-Directed Dissociation (RDD): Techniques that initiate fragmentation via radical chemistry, such as RDD, have shown significantly better discrimination between D- and L-amino acid-containing peptides compared to CID.[4] The radical migration and subsequent fragmentation pathways are more sensitive to the peptide's three-dimensional structure, which is influenced by the stereochemistry of the amino acid residues.[4]
-
Ion Mobility-Mass Spectrometry (IM-MS): Coupling ion mobility with MS provides an additional dimension of separation based on the ion's shape. Peptides containing D-amino acids can have different collision cross-sections than their all-L counterparts, allowing for their separation and independent fragmentation.[5]
Peptides Containing β-Amino Acids
β-amino acids, with an additional carbon in their backbone, introduce significant structural changes that profoundly affect fragmentation.
-
CID: The fragmentation of β-peptides under CID can be complex and may not always yield a complete series of backbone fragment ions. The additional methylene group can influence proton mobility and favor alternative fragmentation pathways.
-
ETD/ECD: Electron-based fragmentation methods like ETD and Electron Capture Dissociation (ECD) reveal highly characteristic fragmentation patterns for β-peptides. A notable feature is the cleavage of the Cα-Cβ bond within the β-amino acid residue, which is not present in α-peptides. This provides a unique diagnostic marker for the presence and location of β-amino acids. However, the typical N-Cβ bond cleavages that would produce c and z• ions are often rare. Instead, the fragmentation is often dominated by the formation of a• and y ions, indicating an alternative fragmentation pathway initiated by electron capture at a backbone amide.
Peptides Containing α-Aminoisobutyric Acid (Aib)
Aib is a non-proteinogenic amino acid with a gem-dimethyl group at the α-carbon. This structural feature imposes significant conformational constraints and also influences fragmentation.
-
CID: A hallmark of Aib-containing peptides is the enhanced cleavage at the N-terminus of the Aib residue. This is often observed as an intense a-ion or a facile loss of CO from the corresponding b-ion. The steric hindrance from the gem-dimethyl group is thought to promote the formation of a stable oxazolone structure that readily loses carbon monoxide.
Stapled and Cyclic Peptides
Stapled and cyclic peptides are designed to lock the peptide into a specific conformation, often α-helical, to improve target binding and proteolytic resistance. This constrained topology dramatically alters their fragmentation behavior.
-
CID/HCD: The fragmentation of cyclic and stapled peptides is often more complex than that of their linear analogs. The initial fragmentation event requires the cleavage of two bonds to open the ring structure. This can lead to a variety of ring-opening pathways and the generation of internal fragment ions, making spectral interpretation challenging. Compared to linear peptides, a higher collision energy is often required to induce fragmentation.
-
ETD: ETD can be advantageous for sequencing cyclic peptides, as it can induce backbone cleavage without requiring an initial ring-opening event. This can lead to more straightforward interpretation of the resulting c- and z-ion series.
Experimental Protocols
To ensure the generation of high-quality, reproducible data for the comparative analysis of UAA-containing peptides, the following experimental workflow is recommended.
Sample Preparation
-
Peptide Synthesis and Purification: Synthesize peptides using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptides by reversed-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Sample Solubilization: Dissolve the purified, lyophilized peptides in a solution of 0.1% formic acid in water to a stock concentration of 1 mg/mL.
-
Working Solution Preparation: Further dilute the stock solutions with the initial mobile phase conditions of the LC-MS system to a final concentration suitable for injection (e.g., 10-100 fmol/µL).
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Employ a nano-flow LC system coupled to the mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 75 µm internal diameter, 15 cm length).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient (e.g., 2-40% B over 30 minutes) is recommended for optimal separation of peptide isomers.
-
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra over a m/z range of 300-1800.
-
MS2 Scans (Data-Dependent Acquisition):
-
Select the top 3-5 most intense precursor ions for fragmentation.
-
Use a dynamic exclusion list to prevent repeated fragmentation of the same precursor.
-
Acquire fragmentation data using CID, HCD, and ETD in separate runs to allow for direct comparison.
-
CID: Use a normalized collision energy of 35%.
-
HCD: Use a stepped normalized collision energy (e.g., 25, 30, 35%).
-
ETD: Use calibrated ETD reaction times.
-
-
-
Data Presentation: A Comparative Overview
The following table summarizes the expected fragmentation characteristics for different classes of unnatural amino acid-containing peptides compared to their natural counterparts.
| Unnatural Amino Acid Class | Fragmentation Method | Key Differentiating Fragmentation Patterns |
| D-Amino Acids | CID | Subtle changes in fragment ion intensities. |
| RDD/IM-MS | Significant differences in fragmentation patterns and/or ion mobility allow for clear differentiation. | |
| β-Amino Acids | CID | Complex spectra, often with incomplete backbone fragmentation. |
| ETD/ECD | Characteristic cleavage of the Cα-Cβ bond; dominance of a• and y ions. | |
| α-Aminoisobutyric Acid (Aib) | CID | Enhanced cleavage N-terminal to the Aib residue (prominent a-ions or loss of CO from b-ions). |
| Stapled/Cyclic Peptides | CID/HCD | Requires higher energy for fragmentation; complex spectra with internal fragment ions. |
| ETD | Can provide more straightforward sequencing through backbone cleavage without initial ring opening. |
Visualizing Fragmentation and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a general experimental workflow and a comparison of fragmentation pathways.
Caption: Experimental workflow for the comparative analysis of UAA-containing peptides.
Caption: Comparison of major fragmentation pathways in CID/HCD versus ETD.
Conclusion
The incorporation of unnatural amino acids into peptides offers exciting possibilities for drug discovery and development. A thorough understanding of their fragmentation behavior in mass spectrometry is crucial for their successful characterization. While CID and HCD remain powerful tools, the unique fragmentation patterns generated by ETD and other advanced techniques can provide invaluable information for identifying and localizing these modifications. By carefully selecting the appropriate fragmentation method and experimental parameters, researchers can confidently elucidate the structures of these novel peptides, accelerating the pace of innovation in peptide-based therapeutics.
References
-
Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. (2023). Taylor & Francis Online. [Link]
-
Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. (2012). PubMed. [Link]
-
Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. (n.d.). chem.ox.ac.uk. [Link]
-
Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods. (2012). ACS Publications. [Link]
-
CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (2012). Walsh Medical Media. [Link]
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A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis for β-Amino Acid Incorporation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide science, the incorporation of β-amino acids into peptide chains has opened new avenues for the development of novel therapeutics and biomaterials. These modified peptides, or β-peptides, often exhibit enhanced proteolytic stability and unique secondary structures. The success of synthesizing these valuable molecules heavily relies on the chosen solid-phase peptide synthesis (SPPS) strategy. The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, each present a distinct set of advantages and challenges when applied to the synthesis of peptides containing β-amino acids.
This in-depth technical guide provides a comprehensive comparison of the Boc and Fmoc strategies for the synthesis of β-peptides. We will delve into the core chemical principles of each method, analyze the implications for incorporating sterically hindered β-amino acids, present experimental considerations, and offer detailed protocols to aid researchers in making an informed decision for their specific synthetic needs.
The Fundamental Divide: Orthogonality and Deprotection Chemistry
The primary distinction between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the chemical environments used for the iterative deprotection of the α-amino group and the final cleavage of the peptide from the solid support.[][2][3]
The Boc Strategy: A Classic Approach with Graduated Acid Lability
The Boc strategy, a cornerstone of early peptide synthesis, utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[][5] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[5][6] Side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[5][7] This reliance on graduated acid lability is a defining feature of the Boc/Bzl protection scheme.[3]
The Fmoc Strategy: A Milder Alternative with True Orthogonality
Developed as a gentler alternative, the Fmoc strategy employs the base-labile Fmoc protecting group for the α-amino terminus.[][] This group is readily cleaved by a secondary amine, most commonly piperidine.[] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[8] This true orthogonality, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms, is a key advantage of the Fmoc approach.[][2][3]
Comparing Boc and Fmoc for β-Peptide Synthesis: A Deeper Dive
The introduction of a β-amino acid, with its additional carbon in the backbone and often increased steric bulk, presents unique challenges to SPPS. The choice between Boc and Fmoc chemistry can significantly impact the efficiency of coupling, the purity of the final product, and the potential for side reactions.
Coupling Efficiency and Steric Hindrance
β-amino acids are notoriously "hard-to-couple" due to their steric hindrance, which can slow down the kinetics of peptide bond formation.[9] This makes the choice of coupling reagents and reaction conditions particularly critical.
-
Boc Strategy: The strong acidic conditions used for Boc deprotection result in the protonation of the newly exposed amine terminus, which can help to reduce peptide aggregation.[10] This can be advantageous for hydrophobic or aggregation-prone β-peptide sequences. In situ neutralization protocols, where the neutralization of the protonated amine and the coupling of the next amino acid occur simultaneously, can further enhance coupling efficiency for difficult sequences.[10]
-
Fmoc Strategy: While generally offering high coupling yields, the Fmoc strategy may require more potent activating agents like HATU, HBTU, or HCTU to overcome the steric hindrance of β-amino acids.[11] The use of microwave-enhanced SPPS has also been shown to be effective in driving the coupling of sterically hindered amino acids to completion.[9]
Side Reactions
Both strategies are susceptible to side reactions, and the specific challenges can be exacerbated by the presence of β-amino acids.
-
Boc Strategy:
-
Acid-catalyzed side reactions: The repetitive use of TFA for Boc deprotection can lead to the gradual cleavage of acid-labile side-chain protecting groups.[12] The generation of reactive carbocations during deprotection can also lead to the alkylation of sensitive residues if not properly scavenged.[3][13]
-
Aspartimide formation: In sequences containing aspartic acid, the use of its β-benzyl ester in Boc chemistry can lead to aspartimide formation, which can result in a mixture of α- and β-coupled products.[14] Using the β-cyclohexyl ester can significantly reduce this side reaction.[14]
-
-
Fmoc Strategy:
-
Base-catalyzed side reactions: The primary concern in Fmoc chemistry is the potential for base-induced side reactions. Aspartimide formation is a major issue, especially in sequences where an aspartic acid is followed by a small amino acid.[12][15] This can lead to racemization and the formation of β-aspartyl peptides.[12]
-
Diketopiperazine formation: At the dipeptide stage, intramolecular cyclization can lead to the cleavage of the dipeptide from the resin, particularly with proline as the second residue.[14][15]
-
Premature Fmoc cleavage: While the Fmoc group is generally stable, premature cleavage can occur during very slow coupling reactions.[16]
-
Orthogonality and Side-Chain Protection
The choice of orthogonal protecting groups for the side chains of β-amino acids is crucial and can be influenced by the chosen SPPS strategy.
-
Boc Strategy: The quasi-orthogonal nature of the Boc/Bzl scheme requires careful selection of side-chain protecting groups that are stable to repeated TFA treatment but can be cleaved by strong acids like HF.[2]
-
Fmoc Strategy: The true orthogonality of the Fmoc/tBu scheme offers greater flexibility in the selection of acid-labile side-chain protecting groups.[][8] This is particularly advantageous when synthesizing β-peptides with diverse and sensitive functionalities.
Data-Driven Comparison
While direct, head-to-head comparative studies on the synthesis of the same β-peptide using both Boc and Fmoc strategies are not abundant in the literature, we can synthesize available data to provide a clear comparison of the key parameters.
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protection | Acid-labile Boc group[] | Base-labile Fmoc group[] |
| Deprotection Reagent | Moderate acid (e.g., TFA)[5][6] | Secondary amine (e.g., piperidine)[] |
| Side-Chain Protection | Benzyl-based (strong acid labile)[5] | tert-Butyl-based (acid labile)[8] |
| Orthogonality | Quasi-orthogonal[2] | Fully orthogonal[][3] |
| Coupling of β-Amino Acids | May be advantageous for aggregating sequences due to amine protonation.[10] | Often requires stronger coupling reagents or microwave assistance.[9][11] |
| Common Side Reactions | Acid-catalyzed side reactions, alkylation of sensitive residues.[3][13] | Base-catalyzed side reactions, aspartimide formation, diketopiperazine formation.[12][15] |
| Cleavage from Resin | Strong acid (e.g., HF)[5] | Moderate acid (e.g., TFA)[16] |
| Safety Considerations | Requires specialized equipment for handling HF.[17] | Avoids the use of highly corrosive HF.[17] |
| Cost of Amino Acids | Generally less expensive.[] | Generally more expensive.[] |
Experimental Workflows and Protocols
To provide a practical understanding of the application of each strategy, we present the cyclical workflows and generalized protocols for the synthesis of a peptide containing a β-amino acid.
Workflow Diagrams
Detailed Experimental Protocols
The following are generalized protocols for a single cycle of β-amino acid addition using both the Boc and Fmoc strategies. Note that specific conditions may require optimization based on the β-amino acid sequence and the resin used.
Boc Solid-Phase Peptide Synthesis Protocol for β-Amino Acid Incorporation
-
Resin Swelling: Swell the appropriate Boc-aminoacyl-resin in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Follow with a longer treatment with the same solution for 20-30 minutes.[5]
-
Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (3x), followed by DCM (3x).
-
-
Neutralization:
-
Neutralize the resin-bound ammonium salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
β-Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-protected β-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU, HATU) and an organic base (e.g., DIEA) in N,N-dimethylformamide (DMF) for 1-5 minutes.
-
Add the activated β-amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours, or until a negative ninhydrin test is obtained. For particularly difficult couplings, a double coupling may be necessary.[11]
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final coupling, treat the peptide-resin with a strong acid cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole) to cleave the peptide from the resin and remove the side-chain protecting groups.[5]
Fmoc Solid-Phase Peptide Synthesis Protocol for β-Amino Acid Incorporation
-
Resin Swelling: Swell the appropriate Fmoc-aminoacyl-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes (2x).[]
-
Wash the resin thoroughly with DMF (5x).
-
-
β-Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected β-amino acid (3-5 equivalents) with a potent coupling reagent (e.g., HATU, HCTU) and an organic base (e.g., DIEA or 2,4,6-collidine) in DMF for 1-5 minutes.[11]
-
Add the activated β-amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours, or until a negative Kaiser test is obtained. A double coupling may be required for sterically hindered β-amino acids.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Repeat Cycle: Repeat steps 2-3 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling, treat the peptide-resin with a TFA-based cleavage cocktail containing scavengers (e.g., TFA/triisopropylsilane/water) to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.[16]
Conclusion: Selecting the Optimal Strategy
The choice between the Boc and Fmoc strategies for the synthesis of peptides containing β-amino acids is not a one-size-fits-all decision. It requires a careful evaluation of the specific peptide sequence, the nature of the β-amino acid residues, and the available laboratory resources.
The Fmoc strategy is often the preferred method due to its milder deprotection conditions, which are compatible with a wider range of sensitive functional groups and allow for a more straightforward final cleavage and deprotection step.[][8] Its true orthogonality provides greater flexibility in the design of complex β-peptides.[][3]
However, the Boc strategy remains a powerful tool, particularly for the synthesis of long and difficult β-peptide sequences that are prone to aggregation.[][10] The acidic deprotection conditions can help to disrupt secondary structures and improve solvation, leading to higher yields and purity in these challenging cases.[10] The lower cost of Boc-protected amino acids may also be a consideration for large-scale synthesis.[]
Ultimately, a thorough understanding of the chemical principles, potential side reactions, and practical considerations of both methodologies will empower researchers to successfully navigate the challenges of β-peptide synthesis and unlock the potential of these fascinating molecules.
References
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-18. Available from: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
Royal Society of Chemistry. (2018). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-based materials. Available from: [Link]
-
Springer Nature. (2018). Fmoc Solid-Phase Peptide Synthesis. Springer Protocols. Available from: [Link]
-
Springer Nature. (2018). Fmoc Solid-Phase Peptide Synthesis. Springer Protocols. Available from: [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available from: [Link]
-
SlideShare. (2016). T boc fmoc protocols in peptide synthesis. Available from: [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Available from: [Link]
-
ResearchGate. (2019). Comparison of Boc and Fmoc SPPS. Available from: [Link]
-
Semantic Scholar. (2015). Advances in Fmoc solid-phase peptide synthesis. Available from: [Link]
-
ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Available from: [Link]
-
ResearchGate. (2023). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. Available from: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Available from: [Link]
-
AAPPTec. (n.d.). SYNTHESIS NOTES. Available from: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]
-
SlideShare. (2016). Spps and side reactions in peptide synthesis. Available from: [Link]
Sources
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
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- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
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- 16. merckmillipore.com [merckmillipore.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Enator Separation of β-Amino Acid Derivatives: A Comparative Analysis of Chiral Stationary Phases
In the landscape of modern drug discovery and development, the structural nuances of molecules can dictate their therapeutic success or failure. Among these, β-amino acids and their derivatives have emerged as pivotal building blocks for peptidomimetics, bioactive peptides, and a new generation of pharmaceuticals. Their stereochemistry is of paramount importance, as enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to accurately separate and quantify these enantiomers is not merely an analytical challenge but a critical necessity for ensuring drug safety and efficacy.
This guide provides a comprehensive comparison of the primary techniques for the enantiomeric separation of β-amino acid derivatives, with a focus on High-Performance Liquid Chromatography (HPLC) using various Chiral Stationary Phases (CSPs). We will delve into the underlying principles of chiral recognition, present comparative experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Core Principles of Chiral Recognition
The foundation of chiral separation on a CSP lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. The primary molecular interactions governing this recognition include:
-
Hydrogen Bonding: Crucial for analytes and CSPs with hydrogen bond donors and acceptors.
-
π-π Interactions: Occur between aromatic rings of the analyte and the CSP.
-
Dipole-Dipole Interactions: Result from the alignment of permanent dipoles in both the analyte and the CSP.
-
Steric Hindrance: The three-dimensional arrangement of bulky groups can favor the interaction of one enantiomer over the other.
-
Inclusion Complexation: The analyte, or a part of it, fits into a chiral cavity of the CSP, as seen with cyclodextrin-based phases.
Caption: Fundamental interactions driving chiral recognition.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical factor in developing a successful enantioseparation method. Different classes of CSPs offer distinct advantages and are suited for different types of β-amino acid derivatives.
Polysaccharide-Based CSPs
Derivatized cellulose and amylose are among the most versatile and widely used CSPs.[1] Their chiral recognition capabilities stem from the helical structures of the polysaccharide polymers, which create chiral grooves.[1] The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric fit.[1] These CSPs are effective under normal-phase, reversed-phase, and polar organic modes.[1] For underivatized amino acids, which are zwitterionic and poorly soluble in non-polar solvents, polysaccharide-based CSPs can be challenging.[2] However, derivatization of the amino or carboxyl group can significantly enhance enantioselectivity.[3]
Macrocyclic Antibiotic-Based CSPs
Macrocyclic antibiotics, such as teicoplanin and vancomycin, are powerful chiral selectors for a broad range of molecules, including amino acids.[4] These CSPs possess multiple stereogenic centers and functional groups, allowing for a variety of interactions.[5] The primary interaction for amino acid recognition is often an ionic bond between the carboxylate group of the amino acid and a cationic amine group on the selector.[4] Secondary interactions are provided by the peptide backbone and carbohydrate units.[4] The teicoplanin aglycone (TAG) CSP, which lacks the carbohydrate units, is often more effective for amino acid enantioseparations.[4][6] These columns are compatible with aqueous and organic mobile phases, making them ideal for the direct separation of polar and ionic compounds like underivatized amino acids.[2]
Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form a truncated cone with a hydrophobic interior and a hydrophilic exterior.[7] Chiral recognition is primarily based on the inclusion of a hydrophobic portion of the analyte into the cyclodextrin cavity.[7] Derivatization of the cyclodextrin hydroxyl groups can enhance enantioselectivity.[8] These CSPs are typically used in reversed-phase mode. For β-amino acids, derivatization to introduce a suitable hydrophobic moiety is often necessary for effective separation.[9]
Pirkle-Type (Brush-Type) CSPs
Pirkle-type CSPs are based on a small chiral molecule covalently bonded to a silica support. A common example involves derivatives of N-acetylated α-arylalkylamines.[10] These phases are designed to have well-defined interaction sites, often involving π-π stacking, hydrogen bonding, and dipole-dipole interactions. For the separation of β-amino acids on these phases, derivatization is typically required, for instance, as alkyl esters of N-3,5-dinitrobenzoyl derivatives.[10]
Performance Comparison
The following table summarizes the performance of different CSPs for the enantioseparation of representative β-amino acid derivatives, based on data from various studies.
| β-Amino Acid Derivative | CSP Type | Column | Mobile Phase | α (Selectivity) | Rs (Resolution) | Reference |
| β³-Homo-phenylalanine | Macrocyclic Antibiotic | Chirobiotic T | MeOH/H₂O/TFA | 1.45 | 2.60 | [11] |
| β²-Homo-phenylalanine | Macrocyclic Antibiotic | Chirobiotic TAG | MeOH/H₂O/TFA | 2.11 | 4.90 | [11] |
| N-CBZ-β-Alanine | Polysaccharide | Chiralpak AD-H | Hexane/IPA/TFA | 1.21 | 2.15 | [3] |
| β-Aminoisobutyrate (derivatized) | Pirkle-Type | N-acetylated α-arylalkylamine | Not Specified | 1.11 - 1.65 | Not Specified | [10] |
| Dansylated Homoproline | Cyclodextrin-modified CE | Mono-(6-N-pyrrolidine-6-deoxy)-β-CD | Phosphate buffer | Not Specified | Baseline | [9] |
Note: Chromatographic conditions and derivatization strategies vary significantly between studies, affecting direct comparability.
Experimental Protocols & Method Development
Protocol: Direct Enantioseparation of β-Homo-Amino Acids on a Macrocyclic Antibiotic CSP
This protocol provides a representative method for the direct HPLC separation of β-homo-amino acid enantiomers using a teicoplanin-based CSP.
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chirobiotic T (teicoplanin-based) or Chirobiotic TAG (teicoplanin aglycone-based), 250 mm x 4.6 mm, 5 µm particle size.[11]
-
Mobile Phase: Methanol/Water mixture (e.g., 80:20 v/v) with an additive like 0.1% trifluoroacetic acid (TFA) or triethylammonium acetate (TEAA).
-
Analytes: Racemic β-homo-amino acid standards.
-
Sample Solvent: Mobile phase.
2. Sample Preparation:
-
Prepare a stock solution of the racemic β-homo-amino acid in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210-220 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for the enantiomeric pair.
Protocol: Indirect Enantioseparation via Derivatization with Marfey's Reagent
For β-amino acids that are difficult to resolve directly, derivatization with a chiral agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) can be employed.[12] This converts the enantiomers into diastereomers, which can be separated on a standard achiral C18 column.[12]
1. Materials:
-
Marfey's Reagent (FDAA).[12]
-
β-amino acid sample.
-
Sodium bicarbonate buffer (1 M, pH 9.0).
-
Acetone.
-
Hydrochloric acid (2 N).
-
HPLC System: Standard system with a UV detector.
-
Column: Achiral C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
2. Derivatization Procedure:
-
To 50 µL of a 50 mM solution of the β-amino acid in water, add 100 µL of a 1% (w/v) solution of FDAA in acetone.[13]
-
Add 20 µL of 1 M sodium bicarbonate.
-
Incubate the mixture at 40 °C for 1 hour.[13]
-
Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 N HCl.
-
Dilute the sample with the mobile phase before injection.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA is typically used.
-
Detection Wavelength: 340 nm.[12]
Method Development Workflow
A systematic approach is crucial for efficient method development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. mdpi.com [mdpi.com]
- 9. real.mtak.hu [real.mtak.hu]
- 10. Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides Containing (R)-3-amino-4-(4-bromo-phenyl)-butyric Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogenated amino acids can significantly influence peptide conformation and stability through effects like halogen bonding.[1][2] Understanding the precise structural ramifications of introducing (R)-3-amino-4-(4-bromo-phenyl)-butyric acid is paramount for the rational design of peptidomimetics with enhanced biological activity and proteolytic stability.
Section 1: The Analytical Triad: NMR, CD, and Computational Modeling
A multi-pronged approach is indispensable for a thorough conformational analysis. We will compare and contrast three cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Computational Modeling. Each provides a unique lens through which to view the peptide's structural landscape.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for High-Resolution Structures
NMR spectroscopy stands as the most powerful technique for determining the three-dimensional structure of peptides in solution.[3] It provides atom-level information on bond connectivities and spatial proximities, allowing for the precise mapping of peptide folds. For peptides containing (R)-3-amino-4-(4-bromo-phenyl)-butyric acid, specific NMR experiments can reveal crucial information about the orientation of the bromophenyl side chain and its influence on the peptide backbone.
Key NMR Experiments for Conformational Analysis:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, establishing through-bond connectivities within each amino acid residue.[4]
-
TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to an entire spin system, aiding in the identification of amino acid types.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (typically < 5 Å), providing the distance restraints necessary for 3D structure calculation.[6]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY but more effective for molecules with intermediate correlation times, which can be the case for smaller peptides.[5]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, useful for resolving resonance overlap and confirming assignments.
The presence of the bromophenyl group can introduce both challenges and advantages. The aromatic protons will have distinct chemical shifts that can be sensitive reporters of their local environment. The bromine atom itself is NMR-inactive for standard experiments, but its electron-withdrawing effects can influence the chemical shifts of nearby protons.
Circular Dichroism (CD) Spectroscopy: A Rapid Probe of Secondary Structure
CD spectroscopy is a highly sensitive technique for assessing the overall secondary structure content of a peptide in solution.[7] It measures the differential absorption of left and right circularly polarized light by chiral molecules. Different secondary structures, such as α-helices, β-sheets, and random coils, exhibit characteristic CD spectra.[8]
For peptides incorporating β-amino acids, CD can be particularly insightful for detecting the formation of ordered structures like helices or turns.[7] While CD does not provide atomic-level detail, it is an invaluable tool for:
-
Rapid screening: Quickly assessing the impact of solvent, temperature, or pH on peptide conformation.
-
Comparative studies: Comparing the folding of a peptide containing (R)-3-amino-4-(4-bromo-phenyl)-butyric acid to its natural analog.
-
Kinetic studies: Monitoring conformational changes over time.
It is important to note that aromatic residues can contribute to the CD spectrum in the far-UV region, which can complicate the interpretation of secondary structure.[9] Careful analysis and comparison with appropriate reference compounds are therefore essential.
Computational Modeling: In Silico Insights into Conformational Landscapes
Computational modeling provides a powerful complementary approach to experimental techniques, offering a dynamic view of peptide conformation and energetics.[10] Molecular dynamics (MD) simulations, in particular, can explore the conformational space available to a peptide and identify low-energy structures.[11]
Key Aspects of Computational Modeling:
-
Force Fields: The accuracy of MD simulations is highly dependent on the force field used to describe the interatomic interactions. Specialized parameters may be required for the brominated amino acid.
-
Conformational Sampling: Techniques like replica exchange molecular dynamics can enhance sampling and overcome energy barriers to explore a wider range of conformations.
-
Structure Prediction: Computational tools can predict the three-dimensional structures of peptides, which can then be validated and refined using experimental data from NMR.[12][13]
Quantum chemical calculations can also be employed to investigate the subtle effects of halogenation on the electronic structure and interaction energies within the peptide.[14]
Section 2: Comparative Analysis of Methodologies
| Feature | NMR Spectroscopy | Circular Dichroism (CD) | Computational Modeling |
| Resolution | Atomic | Secondary Structure | Atomic |
| Information | 3D structure, dynamics | Secondary structure content | 3D structure, dynamics, energetics |
| Sample Req. | High concentration, high purity | Low concentration, high purity | None (in silico) |
| Experiment Time | Hours to days | Minutes | Days to weeks (for simulations) |
| Strengths | Detailed structural information | Rapid, sensitive to changes | Dynamic view, energy landscapes |
| Limitations | Size limitations, complex data analysis | Ambiguous for complex mixtures | Dependent on force field accuracy |
Section 3: Experimental and Computational Workflows
Peptide Synthesis
The first step in any conformational analysis is the synthesis of the peptide. Peptides incorporating (R)-3-amino-4-(4-bromo-phenyl)-butyric acid can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with an Fmoc protection strategy.[15] The Fmoc-protected (R)-3-amino-4-(4-bromo-phenyl)-butyric acid building block is commercially available from various suppliers.
Workflow for Peptide Synthesis and Analysis
Caption: Integrated workflow for the synthesis and conformational analysis of peptides.
Detailed Protocol: NMR-Based Structure Determination
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. Add a known amount of a reference compound like DSS or TSP for chemical shift referencing.
-
Data Acquisition: Record a series of 1D and 2D NMR spectra (¹H, COSY, TOCSY, NOESY/ROESY) at a constant temperature on a high-field NMR spectrometer (≥ 600 MHz).
-
Resonance Assignment: Use the COSY and TOCSY spectra to identify the spin systems of the individual amino acid residues. Sequentially connect the residues using the inter-residue NOEs observed in the NOESY/ROESY spectrum.
-
Constraint Generation: Integrate the cross-peaks in the NOESY spectrum to derive distance restraints between protons. Dihedral angle restraints can be obtained from coupling constants measured from high-resolution 1D or 2D spectra.
-
Structure Calculation: Use a software package like CYANA, XPLOR-NIH, or AMBER to calculate an ensemble of 3D structures that satisfy the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using tools like PROCHECK-NMR to evaluate their stereochemical quality and agreement with the experimental data.
Detailed Protocol: CD Spectroscopic Analysis
-
Sample Preparation: Prepare a stock solution of the peptide and dilute it to a final concentration of 10-100 µM in a suitable buffer or solvent. The cuvette path length will influence the optimal concentration.
-
Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas and allow the lamp to warm up.
-
Data Collection: Record the CD spectrum in the far-UV region (typically 190-260 nm). Collect a baseline spectrum of the solvent/buffer and subtract it from the peptide spectrum.
-
Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity. Use deconvolution algorithms to estimate the percentage of different secondary structure elements.
Logical Relationship of Analytical Techniques
Caption: Interplay between key analytical techniques for conformational analysis.
Conclusion
The conformational analysis of peptides containing novel building blocks like (R)-3-amino-4-(4-bromo-phenyl)-butyric acid requires a synergistic application of experimental and computational methods. NMR spectroscopy provides the detailed atomic-level picture, CD spectroscopy offers a rapid assessment of the overall fold, and computational modeling bridges the gap between structure and dynamics. By judiciously combining these techniques, researchers can gain a comprehensive understanding of how this unique amino acid influences peptide conformation, paving the way for the design of next-generation peptide therapeutics and biomaterials.
References
-
Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding - PubMed. Available at: [Link]
-
Computational Modelling of Peptides Containing Non-Standard Amino Acids - ResearchGate. Available at: [Link]
-
Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 | Briefings in Bioinformatics | Oxford Academic. Available at: [Link]
-
Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 - PubMed. Available at: [Link]
-
Computational Modelling of Peptides Containing Non-Standard Amino Acids - BYU ScholarsArchive. Available at: [Link]
-
Circular dichroism of beta turns in peptides and proteins - PubMed. Available at: [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study | ChemRxiv. Available at: [Link]
-
Conformational studies of .beta.-turns in cyclic peptides by vibrational circular dichroism. | Journal of the American Chemical Society. Available at: [Link]
-
Circular dichroism of β turns in peptides and proteins | Biochemistry - ACS Publications. Available at: [Link]
-
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comparative stability of alpha-peptides vs beta-peptides to proteolysis.
An In-Depth Guide to the Comparative Proteolytic Stability of α-Peptides vs. β-Peptides
For researchers and drug developers, the therapeutic potential of peptides is immense, offering high specificity and potency. However, the utility of natural alpha (α)-peptides is often hampered by their rapid degradation by proteases. This guide provides a detailed comparison of α-peptides and their synthetic counterparts, beta (β)-peptides, focusing on the critical aspect of proteolytic stability. We will explore the structural basis for this stability, present supporting experimental data, and provide a practical protocol for its assessment.
The Fundamental Difference: A Shift in the Peptide Backbone
The core distinction between α- and β-peptides lies in their molecular architecture. Natural peptides and proteins are polymers of α-amino acids, where the amino group and the carboxyl group are bonded to the same carbon atom (the α-carbon). In contrast, β-peptides are constructed from β-amino acids, which possess an additional carbon atom separating the carboxyl group from the α-carbon[1].
This seemingly minor alteration in the backbone has profound consequences for the peptide's three-dimensional structure and its interaction with the biological environment. While α-peptides predominantly form well-known secondary structures like α-helices and β-sheets, β-peptides can adopt their own unique and highly stable helical and sheet-like structures, even at short chain lengths[1].
Figure 1: Structural difference between α- and β-amino acid backbones.
The Shield Against Degradation: Why β-Peptides Resist Proteolysis
Proteases are enzymes that catalyze the hydrolysis of peptide bonds, but they are highly specific. Their active sites are exquisitely evolved to recognize and bind to the specific backbone conformation and side-chain arrangements of α-peptides.
The resistance of β-peptides stems directly from their unnatural backbone[1]. The insertion of the extra methylene (-CH2-) group fundamentally alters the peptide's shape. This change means that β-peptides do not fit into the active sites of proteases. Consequently, proteases cannot bind to and cleave the peptide bonds of β-peptides, rendering them highly resistant to enzymatic degradation[2][3]. This intrinsic stability is a key feature that makes them attractive candidates for drug design[1].
Experimental Evidence: A Head-to-Head Comparison
The enhanced stability of β-peptides is not merely theoretical; it has been demonstrated conclusively in numerous experimental studies. Researchers have consistently found that peptides composed entirely of β-amino acids, or even mixed α/β-peptides, exhibit a superior stability profile compared to their pure α-peptide counterparts when exposed to proteases or biological fluids like serum.
For instance, studies comparing α-peptide inhibitors with their α/β-peptide analogues have shown dramatic increases in stability. In one such study, an α/β-peptide designed to inhibit HIV entry was found to be 280-fold more resistant to degradation by proteinase K than the original α-peptide[4]. In another experiment, a cholesterol-conjugated α/β-peptide targeting human parainfluenza virus remained completely stable after one hour with the aggressive protease trypsin at 37°C, a condition under which the analogous α-peptide was entirely degraded[5].
| Peptide Type | Protease/Condition | Observation | Reference |
| α-Peptide (HIV Inhibitor) | Proteinase K | Susceptible to degradation | [4] |
| α/β-Peptide (HIV Inhibitor) | Proteinase K | 280-fold more resistant to degradation than α-peptide | [4] |
| α-Lipopeptide (HPIV3 Inhibitor) | Trypsin (1 hr, 37°C) | Completely degraded | [5] |
| α/β-Lipopeptide (HPIV3 Inhibitor) | Trypsin (1 hr, 37°C) | Stable (no degradation detected) | [5] |
| D-CPP (Cell-Penetrating Peptide) | Human Serum (24 hr) | Completely stable | [6] |
| L-CPP (Natural α-Peptide) | Human Serum (2 hr) | Fragmentation observed | [6] |
| RI-OR2 (Retro-Inverso Peptide) | Human Plasma & Brain Extracts | Completely resisted breakdown | [7][8] |
| OR2 (Natural α-Peptide) | Human Plasma & Brain Extracts | Susceptible to degradation | [7][8] |
This table summarizes data from multiple studies, highlighting the significant stability advantage of modified peptides, including β-peptides and other non-natural analogues, over standard α-peptides.
Experimental Protocol: In Vitro Proteolysis Assay
To empirically determine and compare the stability of different peptides, a standardized in vitro proteolysis assay is essential. This protocol provides a robust framework for such an analysis using a common protease or a complex biological fluid like human serum.
Objective: To quantify the rate of degradation of a test peptide (α- or β-peptide) in the presence of a proteolytic enzyme or serum over time.
Principle: The peptide of interest is incubated with a protease solution. At specific time points, aliquots are taken, and the enzymatic reaction is stopped (quenched). The amount of intact peptide remaining is then quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials
-
Test Peptides (e.g., lyophilized α-peptide and β-peptide analogue)
-
Protease (e.g., Trypsin, Chymotrypsin, Proteinase K, or Human Serum)
-
Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) or 100% Acetonitrile)
-
HPLC or LC-MS system with a C18 column
-
Thermomixer or incubator set to 37°C
Step-by-Step Methodology
-
Peptide Stock Solution Preparation:
-
Allow lyophilized peptides to equilibrate to room temperature before opening to prevent moisture uptake.
-
Prepare a 1 mg/mL stock solution of each peptide in an appropriate solvent (e.g., sterile water or 0.1% acetic acid). Determine the exact concentration via UV-Vis spectrophotometry if the peptide contains aromatic residues.
-
Causality: Preparing a concentrated stock in a simple solvent ensures complete dissolution before dilution into a more complex assay buffer, preventing recovery issues.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the peptide stock solution with the assay buffer to a final concentration of 100 µM.
-
Pre-warm the peptide solution to 37°C for 5 minutes.
-
To initiate the reaction, add the protease solution (e.g., trypsin to a final concentration of 10 µg/mL) or human serum (e.g., to a final concentration of 50% v/v).
-
Self-Validation: Prepare a "No Enzyme" control for each peptide by adding an equal volume of assay buffer instead of the protease solution. This control is crucial to account for any non-enzymatic degradation or sample loss.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C in a thermomixer.
-
At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
The t=0 sample should be taken immediately after adding the enzyme.
-
-
Reaction Quenching:
-
Immediately add the 50 µL aliquot to a tube containing an equal volume (50 µL) of quenching solution (e.g., 10% TFA).
-
Vortex thoroughly to ensure the enzyme is denatured and the reaction is stopped completely.
-
Causality: Quenching is critical for accurate time-course analysis. Acidification with TFA or precipitation with an organic solvent like acetonitrile instantly inactivates the protease, preserving the peptide composition at that specific time point.
-
-
Sample Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by reverse-phase HPLC or LC-MS. The amount of intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.
-
-
Data Interpretation:
-
Normalize the peak area of the intact peptide at each time point to the peak area at t=0.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide under the assay conditions. A significantly longer half-life for the β-peptide compared to the α-peptide provides quantitative evidence of its enhanced stability.
-
Figure 2: Standard experimental workflow for assessing peptide stability.
Implications for Drug Discovery and Biotechnology
The remarkable stability of β-peptides opens up new frontiers in therapeutic development.
-
Improved Pharmacokinetics: For peptide drugs, proteolytic instability is a primary cause of their short in vivo half-life, necessitating frequent injections. By using β-peptides or α/β-peptide chimeras, drug developers can create molecules with significantly longer circulation times, leading to more convenient dosing regimens and sustained therapeutic effects[3].
-
Oral Bioavailability: The harsh proteolytic environment of the gastrointestinal tract is a major barrier to the oral delivery of peptide drugs. The resistance of β-peptides to digestive enzymes like pepsin and trypsin makes them promising candidates for developing orally active peptide therapeutics.
-
Targeting Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs, which are notoriously difficult to target with small molecules. β-Peptides can be designed to mimic the structure of α-helical domains involved in these interactions, acting as potent and stable inhibitors[3][4].
Conclusion
The substitution of α-amino acids with their β-amino acid counterparts represents a powerful strategy to overcome the primary limitation of peptide-based therapeutics: proteolytic degradation. The additional carbon atom in the β-peptide backbone renders these molecules unrecognizable to proteases, bestowing them with exceptional stability. As demonstrated by extensive experimental data, this stability translates into longer half-lives in biological fluids, a critical attribute for effective drug candidates. By leveraging the unique properties of β-peptides, researchers can design a new generation of potent, specific, and durable peptide-based drugs and biotechnological tools.
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Daura, X., et al. (2007). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. PMC - PubMed Central. Available at: [Link]
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Parthsarathy, V., et al. (2010). Development of a proteolytically stable retro-inverso peptide inhibitor of beta-amyloid oligomerization as a potential novel treatment for Alzheimer's disease. PubMed. Available at: [Link]
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Welch, B.D., et al. (2021). Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. bioRxiv. Available at: [Link]
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Parthsarathy, V., et al. (2010). Development of a Proteolytically Stable Retro-Inverso Peptide Inhibitor of β-Amyloid Oligomerization as a Potential Novel Treatment for Alzheimer's Disease. ACS Publications. Available at: [Link]
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Iris Biotech. (n.d.). Increased Resistance of Peptides to Serum Proteases by Modification of their Amino Groups. Available at: [Link]
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Moretta, A., et al. (2024). Molecular Diversity, Structure–Function Relationship, Mechanism of Action, and Transformative Potential of Black Soldier Fly Antimicrobial Peptides Against Multidrug-Resistant Pathogens. MDPI. Available at: [Link]
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Knoop, A., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. ResearchGate. Available at: [Link]
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ACS Publications. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. Available at: [Link]
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assessing the impact of the 4-bromo-phenyl group on receptor binding affinity
A Senior Application Scientist's Guide to Assessing a Key Structural Motif in Drug Design
In the intricate dance of drug discovery, where molecules are meticulously crafted to interact with specific biological targets, the inclusion of certain chemical motifs can dramatically alter the performance of a lead compound. Among these, the 4-bromo-phenyl group stands out as a frequently employed yet complex substituent. Its impact on receptor binding affinity is a subject of continuous investigation, revealing a nuanced interplay of steric, electronic, and esoteric quantum mechanical effects. This guide provides an in-depth analysis of the 4-bromo-phenyl group's role in receptor engagement, supported by comparative experimental data and detailed protocols for assessing its influence.
The Rationale Behind Bromination: Beyond a Simple Bulky Group
The introduction of a bromine atom at the para-position of a phenyl ring is a strategic decision in medicinal chemistry, driven by several key factors. Bromine is not merely a space-filling "lump"; its unique properties can profoundly influence a molecule's interaction with a receptor binding pocket.[1]
-
Size and Lipophilicity: Bromine is significantly larger and more lipophilic than hydrogen or fluorine. This increased bulk can promote favorable van der Waals interactions within a hydrophobic pocket of a receptor, enhancing binding affinity.
-
Electronic Effects: As a halogen, bromine is an electron-withdrawing group via induction, yet it can also donate electron density through resonance. This dual nature can modulate the electronic landscape of the phenyl ring, influencing interactions with charged or polar residues in the receptor.[2]
-
Halogen Bonding: Perhaps the most intriguing aspect of bromine's influence is its ability to engage in halogen bonding. This is a non-covalent interaction where the electropositive region on the outer side of the bromine atom (the σ-hole) interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom, on a receptor residue.[3][4] The strength of this bond is comparable to a weak to moderate hydrogen bond and is highly directional, offering a precise tool for anchoring a ligand within the binding site.[3][4]
Comparative Analysis: The Impact of the 4-Bromo-Phenyl Group on Kinase Inhibition
To quantitatively assess the impact of the 4-bromo-phenyl group, we can examine the structure-activity relationship (SAR) of a series of 1-phenylpyridin-2(1H)-one analogs as inhibitors of Tropomyosin receptor kinase (TRK). The following data, adapted from studies on this class of compounds, clearly illustrates the significant contribution of the 4-bromo substituent.[5]
| Compound ID | R Group (at para-position of phenyl ring) | TRK A IC50 (nM) |
| 1 | H | >1000 |
| 2 | F | 250 |
| 3 | Cl | 80 |
| 4 | Br | 20 |
| 5 | I | 35 |
| 6 | CH3 | 500 |
Data Interpretation:
The unsubstituted analog (Compound 1) shows negligible activity. A clear trend is observed with the halogen series (Compounds 2-5), where inhibitory potency increases from fluorine to bromine. The 4-bromo-phenyl analog (Compound 4) exhibits the lowest IC50 value, indicating the highest potency. This suggests that the size, lipophilicity, and potentially the halogen bonding capability of bromine are optimal for interaction with the TRK A kinase active site in this scaffold. The slightly reduced activity of the iodo analog (Compound 5) may be due to steric hindrance, where the larger iodine atom begins to create an unfavorable interaction. The methyl-substituted analog (Compound 6) is significantly less potent than the bromo- and chloro-analogs, highlighting that the effect is not simply due to increased bulk.
Experimental Protocol: Competitive Radioligand Binding Assay
To experimentally determine the binding affinity of compounds with and without the 4-bromo-phenyl group, a competitive radioligand binding assay is a robust and widely used method.[6] This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Step-by-Step Methodology
-
Receptor Preparation:
-
Prepare a membrane suspension from cells or tissues expressing the receptor of interest. This is typically done by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes.[7]
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.[7]
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the receptor membrane preparation to each well.
-
Add a fixed concentration of the radioligand. The concentration of the radioligand should ideally be at or below its dissociation constant (Kd) for the receptor.
-
Add varying concentrations of the unlabeled test compounds (e.g., the 4-bromo-phenyl analog and its unsubstituted counterpart) to different wells. A typical experiment includes 8-10 concentrations covering a wide range (e.g., from 10 pM to 10 µM).
-
Include control wells for "total binding" (radioligand and membranes only) and "non-specific binding" (radioligand, membranes, and a high concentration of a known, potent, unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[7] The incubation time will vary depending on the receptor and ligands.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
-
Detection:
-
Dry the filter mats and add a scintillation cocktail.
-
Count the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the competitor concentration. This will generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway Context: The Dopamine D2 Receptor
The 4-bromo-phenyl group has been explored in the context of various G-protein coupled receptors (GPCRs), including dopamine receptors.[8][9] Understanding the signaling pathway of the target receptor is crucial for interpreting the functional consequences of altered binding affinity. The dopamine D2 receptor, a key target in the treatment of neuropsychiatric disorders, is a Gi/o-coupled GPCR.[10][11]
Upon activation by an agonist, the D2 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi/o subunit dissociates and inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (camp) levels.[11] This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunit can also modulate the activity of other effectors, such as ion channels. Antagonists containing a 4-bromo-phenyl group would block this signaling cascade by preventing the binding of dopamine.
Dopamine D2 Receptor Signaling Pathway Diagram
Caption: Simplified signaling pathway of the dopamine D2 receptor.
Conclusion
The 4-bromo-phenyl group is a powerful tool in the medicinal chemist's arsenal for optimizing receptor binding affinity. Its influence extends beyond simple steric effects, with halogen bonding playing a potentially critical role in achieving high-potency interactions. As demonstrated by the SAR data for TRK inhibitors, the strategic placement of a bromine atom can lead to a significant enhancement in biological activity. The experimental protocols and signaling pathway context provided in this guide offer a framework for researchers to systematically assess and understand the impact of this important structural motif in their own drug discovery programs.
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Li, J., et al. (2020). Competitive Radioligand Binding Assays. Alfa Cytology. [Link]
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Xu, Z., et al. (2014). Halogen bond: its role beyond drug-target binding affinity for drug discovery and development. Journal of chemical information and modeling, 54(1), 69-78. [Link]
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Newman, A. H., et al. (2013). Beyond small molecule SAR-using the dopamine D3 receptor crystal structure to guide drug design. ACS chemical neuroscience, 4(7), 1058-1074. [Link]
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Introducing bromine to the molecular structure as a strategy for drug design. (2024-10-15). [Link]
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Thomas, A. A., et al. (2021). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. Crystals, 11(2), 164. [Link]
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Liljefors, T., & Bøgesø, K. P. (1988). A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan,-indene, and-indole structural classes of compounds. Journal of medicinal chemistry, 31(2), 306-312. [Link]
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MDPI. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (2023). [Link]
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Jenkins, D. P., et al. (2022). Investigating the Structure–Activity Relationship of 1, 2, 4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of medicinal chemistry, 65(16), 11181-11206. [Link]
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ResearchGate. (PDF) Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. [Link]
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Shonberg, J., et al. (2013). A structure-activity analysis of biased agonism at the dopamine D2 receptor. Journal of medicinal chemistry, 56(22), 9199-9221. [Link]
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Davis, M. P. (2016). Dopamine receptor antagonists. Annals of palliative medicine, 5(4), 297. [Link]
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Gether, U. (2007). G Protein Coupled Receptor Structure and Activation. British journal of pharmacology, 153(S1), S18-S29. [Link]
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Stasyuk, A. J., et al. (2004). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. The Journal of organic chemistry, 69(11), 3794-3800. [Link]
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SciSpace. Ranking high affinity ligands of low solubility by NMR spectroscopy. (2011-04-05). [Link]
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Raman, E. P., et al. (2019). Rapid and accurate estimation of protein–ligand relative binding affinities using site-identification by ligand competitive saturation. Journal of chemical theory and computation, 15(9), 5167-5185. [Link]
-
Zysling, J. W., et al. (2020). Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. Inorganica Chimica Acta, 502, 119337. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 11. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Verifying Peptides Containing Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid: An LC-MS Approach
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is a cornerstone of reliable and reproducible results. When these peptides incorporate unnatural amino acids, such as Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid, standard analytical protocols may require optimization to ensure accurate mass verification. This guide provides an in-depth technical overview of using Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose, explains the rationale behind the experimental choices, and objectively compares this method with other common analytical techniques.
The inclusion of this compound, with its bulky Fmoc protecting group and the heavy bromine atom, presents unique analytical signatures that are well-suited for LC-MS analysis. The bromine atom, in particular, offers a distinct isotopic pattern that serves as a powerful confirmation tool.
The Power of LC-MS for Unnatural Peptide Verification
LC-MS is a highly sensitive and specific analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1] For synthetic peptides, particularly those with modifications or unnatural amino acids, LC-MS provides not only the molecular weight of the intact peptide but can also offer structural information through fragmentation analysis (MS/MS).
The process begins with the separation of the peptide from impurities in the crude synthetic mixture using High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC is the most common method for peptide separation.[2] The choice of mobile phases, typically a combination of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA), is crucial for achieving good chromatographic resolution. While TFA is excellent for chromatography, it can suppress the MS signal; formic acid is often preferred for LC-MS applications due to its better compatibility with mass spectrometry.[1]
Following separation, the peptide is introduced into the mass spectrometer, where it is ionized, most commonly by Electrospray Ionization (ESI). ESI is a "soft" ionization technique that allows for the analysis of large molecules like peptides with minimal fragmentation, preserving the molecular ion for accurate mass determination. The mass analyzer then measures the mass-to-charge ratio (m/z) of the ionized peptide.
A key feature in the mass spectrum of a peptide containing this compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, which are present in an almost 1:1 natural abundance. This results in two distinct peaks in the mass spectrum for any bromine-containing ion, separated by approximately 2 Daltons (the M+2 peak), with nearly equal intensity. This isotopic signature is a definitive indicator of the successful incorporation of the brominated amino acid.
Experimental Protocol: LC-MS Analysis
This protocol outlines a general procedure for the verification of a synthetic peptide containing this compound. Optimization may be required based on the specific peptide sequence and properties.
Sample Preparation
-
Objective: To dissolve the peptide in a suitable solvent compatible with reversed-phase HPLC and to prepare a working concentration.
-
Procedure:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in a solution of 50% acetonitrile in water to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
Dilute the stock solution to a working concentration of 100 µg/mL with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Liquid Chromatography Parameters
-
Objective: To achieve optimal separation of the target peptide from synthesis-related impurities.
-
Parameters:
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography (U)HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters
-
Objective: To accurately measure the mass-to-charge ratio of the intact peptide and observe the characteristic bromine isotopic pattern.
-
Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: 300-2000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Analysis
-
Calculate the Theoretical Mass: Determine the expected monoisotopic mass of the peptide containing this compound (C25H22BrNO4, Molecular Weight: 480.35 g/mol ).[3][4]
-
Identify the Molecular Ion: In the acquired mass spectrum, locate the peak(s) corresponding to the calculated theoretical mass. Remember to account for different charge states (e.g., [M+H]+, [M+2H]2+).
-
Verify the Isotopic Pattern: Confirm the presence of the M+2 peak with approximately equal intensity to the monoisotopic peak, confirming the presence of bromine.
-
Assess Purity: Evaluate the HPLC chromatogram to estimate the purity of the peptide by comparing the peak area of the target peptide to the total peak area of all components.
Visualizing the LC-MS Workflow
Caption: Workflow for LC-MS analysis of a synthetic peptide.
Comparative Analysis of Verification Methods
While LC-MS is a powerful tool, other techniques can also be employed for peptide characterization. The choice of method depends on the specific information required, sample amount, and available instrumentation.
| Feature | LC-MS | MALDI-TOF MS | Amino Acid Analysis (AAA) | Edman Degradation |
| Primary Information | Intact Mass, Purity, Sequence (MS/MS) | Intact Mass | Amino Acid Composition & Quantity | N-terminal Sequence |
| Sensitivity | High (picomole to femtomole) | High (femtomole to attomole) | Moderate (picomole) | High (picomole) |
| Throughput | High (automated) | High | Moderate | Low (sequential) |
| Fragmentation | Controllable (MS/MS) | Minimal ("soft" ionization)[5] | N/A (hydrolysis) | N/A (chemical cleavage) |
| Quantitative? | Relative (chromatogram), Absolute (with standards) | Relative | Absolute (with standards)[6] | No |
| Key Advantage | Combines separation and mass analysis for complex mixtures.[2] | Rapid and accurate mass determination of pure samples.[7] | Provides accurate peptide concentration.[8] | Determines the exact sequence from the N-terminus.[9] |
| Key Limitation | Ion suppression can be an issue.[1] | Less suitable for complex mixtures without prior separation. | Destroys the peptide and provides no sequence information. | Limited to ~30-50 residues; fails with blocked N-termini. |
Conclusion
For the comprehensive verification of synthetic peptides containing unnatural amino acids like this compound, LC-MS stands out as a superior method. It not only provides highly accurate mass confirmation, supported by the unique isotopic signature of bromine, but also offers simultaneous purity assessment through its chromatographic separation. While other techniques like MALDI-TOF, AAA, and Edman degradation have their specific applications, the integrated and information-rich data provided by a single LC-MS analysis makes it an indispensable tool for researchers in peptide chemistry and drug development, ensuring the integrity and quality of their synthetic products.
References
-
Edman degradation. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides. (n.d.). MtoZ Biolabs. Retrieved January 11, 2026, from [Link]
-
26.6: Peptide Sequencing- The Edman Degradation. (2024, September 30). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
26.6 Peptide Sequencing: The Edman Degradation. (2023, September 20). OpenStax. Retrieved January 11, 2026, from [Link]
-
Peptide Sequencing by Edman Degradation. (n.d.). EHU. Retrieved January 11, 2026, from [Link]
-
Multi-Step Preparative LC–MS Workflow for Peptide Purification. (2025, March 21). LCGC International. Retrieved January 11, 2026, from [Link]
-
How MALDI Advances Peptide Research and Analysis. (2025, July 8). Sim-Lab. Retrieved January 11, 2026, from [Link]
-
Synthetic Peptide Purification Using Preparative LC-MS. (n.d.). Gilson. Retrieved January 11, 2026, from [Link]
-
fmoc-(r)-3-amino-4-(4-bromophenyl)-butyric acid. (n.d.). SINFOO Chemical Solutions Co., Ltd.. Retrieved January 11, 2026, from [Link]
-
Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023, July 19). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Analysis of Peptide−Protein Binding Using Amino Acid Descriptors: Prediction and Experimental Verification for Human Histocompatibility Complex HLA-A*0201. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. (n.d.). Agilent. Retrieved January 11, 2026, from [Link]
-
Peptide mass fingerprinting: protein identification using MALDI-TOF mass spectrometry. (2005). PubMed. Retrieved January 11, 2026, from [Link]
-
Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. (n.d.). Waters. Retrieved January 11, 2026, from [Link]
-
Peptide mass fingerprinting: identification of proteins by MALDI-TOF. (2007). PubMed. Retrieved January 11, 2026, from [Link]
-
Peptide Mass Fingerprinting (PMF) Simply Explained. (2022, May 25). YouTube. Retrieved January 11, 2026, from [Link]
-
Validation of Peptide Identification Results in Proteomics Using Amino Acid Counting. (2018). PubMed. Retrieved January 11, 2026, from [Link]
-
Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
331763-76-9 | this compound. (n.d.). Next Peptide. Retrieved January 11, 2026, from [Link]
Sources
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- 2. gilson.com [gilson.com]
- 3. sinfoochem.com [sinfoochem.com]
- 4. (R)-3-(Fmoc-amino)-4-(4-bromophenyl)butyric acid CAS#: [m.chemicalbook.com]
- 5. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Amino Acid Analysis (AAA) Service - Creative Proteomics [creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid. As a specialized amino acid derivative used in peptide synthesis and drug development, its unique chemical structure necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, laboratory managers, and drug development professionals to ensure personnel safety and environmental protection.
Pillar 1: Hazard Analysis and Waste Characterization
The disposal protocol for any chemical begins with a thorough understanding of its constituent parts and associated hazards. This compound is a multi-component molecule, and its proper handling is dictated by the properties of these components.
-
The Bromo-phenyl Group: The presence of a bromine atom classifies this compound as a halogenated organic compound .[1][2] This is the most critical factor for waste segregation. Halogenated wastes cannot be mixed with non-halogenated solvent waste streams, as they require specialized incineration processes equipped with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[3] Disposing of them improperly, such as down the drain, is prohibited and poses a significant environmental hazard.[2][4]
-
The Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group.[5] Waste streams from reactions involving this compound, particularly deprotection steps, will contain the cleaved Fmoc group, dibenzofulvene byproducts, and the base used for cleavage (commonly piperidine).[6][7] These byproducts must also be considered part of the hazardous waste stream.
-
The Butyric Acid Backbone: While the parent butyric acid is known to be corrosive, the derivative's properties may differ.[8] However, it is prudent to treat the compound as a potential skin and eye irritant.[9]
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed.[10][11] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by an environmental health and safety professional.[12] Therefore, this compound and any materials contaminated with it must be managed as regulated hazardous waste.[13]
| Hazard Component | Classification | Rationale & Disposal Implication |
| Bromo-phenyl Moiety | Halogenated Organic Compound | Requires segregation into a dedicated "Halogenated Waste" stream for specialized high-temperature incineration.[1][2] |
| Carboxylic Acid Function | Potential Irritant/Corrosive | Warrants use of appropriate PPE. Waste must not be neutralized without assessing potential reactions. |
| Solid State | Potential Dust Hazard | Handling should minimize dust generation. Spills must be managed carefully to avoid dispersal. |
| Regulatory Status | Presumed Hazardous Waste (RCRA) | Must be disposed of through a licensed hazardous waste handler and not via standard trash or sewer systems.[10][12] |
Pillar 2: Core Disposal Protocol
Adherence to a systematic, multi-step protocol is essential for safety and compliance.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the chemical in its pure form or as a waste product, ensure you are wearing the appropriate PPE.[1]
-
Eye Protection: ANSI-approved safety goggles with side shields.[14]
-
Hand Protection: Chemical-resistant nitrile gloves. Inspect gloves for integrity before each use.[14]
-
Body Protection: A standard laboratory coat and closed-toe shoes are mandatory.[14]
Step 2: Waste Segregation at the Point of Generation
This is the most critical step in the disposal workflow.
-
Primary Waste: All solid this compound and materials heavily contaminated with it (e.g., weighing paper, spatulas) must be placed directly into a designated "Halogenated Organic Solid Waste" container.
-
Solvent Waste: Any solvents used to dissolve or rinse glassware containing this compound must be collected in a separate "Halogenated Organic Liquid Waste" container.[1]
-
Rationale: Segregation prevents dangerous reactions and ensures the waste stream is directed to the correct disposal facility. Mixing halogenated and non-halogenated waste is a common and costly compliance violation.[15]
Step 3: Containerization and Labeling
Proper containment prevents leaks and ensures clear communication of hazards.
-
Container Selection: Use only chemically compatible containers, typically high-density polyethylene (HDPE) or glass, that show no signs of degradation.[16] The original product container is often a suitable choice if it is intact.[16]
-
Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
An accurate list of all other components in the container (e.g., solvents, piperidine).
-
The date when waste was first added to the container.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated SAA.[17]
-
Location: The SAA must be in the same room where the waste is generated.[17]
-
Closure: Waste containers must be kept securely closed at all times, except when actively adding waste.[16][17] This prevents the release of vapors and reduces the risk of spills.
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin that can hold the entire volume of the container in case of a leak.
-
Accumulation Limits: Be aware of your institution's limits on the volume of waste (e.g., a maximum of 55 gallons) and the time it can be stored (often up to one year, provided limits are not exceeded).[17]
Caption: Waste Disposal Workflow for Halogenated Organic Compounds.
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for waste up to the point of collection.
-
Once a waste container is full or has reached its storage time limit, submit a chemical waste collection request to your institution's EHS department (or equivalent, such as an Office of Clinical and Research Safety).[12]
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed professional waste disposal service contracted by your institution.[3]
Pillar 3: Spill Management and Decontamination
Accidents can happen, and a clear plan is necessary.
Spill Cleanup Protocol
For small spills within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with an inert absorbent material, such as vermiculite or sand.[3] Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbent material and the spilled chemical into a container.
-
Seal the container, label it as "Hazardous Waste" with a description of the contents (e.g., "Spill debris with this compound"), and place it in the SAA for disposal.[3]
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency EHS number immediately.
Empty Container Management
An "empty" container that held a hazardous chemical is still regulated.[15]
-
Remove as much of the residual product as possible.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect all rinsate as "Halogenated Organic Liquid Waste." [15] Do not pour the rinsate down the drain.
-
After triple-rinsing, deface or remove all hazardous chemical labels from the container.[12]
-
The container can now be disposed of as regular laboratory glass or plastic waste, according to your institutional policy.[12]
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]
-
Providence College Environmental Health and Safety. (n.d.). Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]
-
Lion Technology Inc. (2025). The 4 Characteristics of RCRA Hazardous Waste Explained. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure for Laboratories. BROMINE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]
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- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 270062-86-7 Cas No. | Fmoc-(S)-3-amino-4-(4-bromophenyl)-butyric acid | Matrix Scientific [matrixscientific.com]
- 10. epa.gov [epa.gov]
- 11. youtube.com [youtube.com]
- 12. vumc.org [vumc.org]
- 13. Resource Conservation and Recovery Act (RCRA) | Wex | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 17. ehrs.upenn.edu [ehrs.upenn.edu]
Mastering the Safe Handling of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the meticulous handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid, focusing on the critical role of Personal Protective Equipment (PPE) in ensuring a safe laboratory environment. Our commitment is to empower you with the knowledge to not only utilize our products effectively but to do so with the highest degree of safety and confidence.
Understanding the Hazard Landscape
This compound is a specialized amino acid derivative used in solid-phase peptide synthesis. While specific toxicological data for this exact compound is not extensively published, a thorough risk assessment can be conducted by examining its structural components: the Fmoc-protecting group, the amino acid backbone, and the bromophenyl moiety.
Based on data from similar compounds, such as its (S)-enantiomer, the primary hazards associated with this solid, powdered substance are:
-
Harmful if swallowed, in contact with skin, or if inhaled .[1]
-
Causes serious eye irritation .[2]
-
May cause an allergic skin reaction .[2]
-
Potential for respiratory tract irritation upon inhalation of fine dust particles.
The presence of the bromophenyl group also classifies this compound as a halogenated organic substance, which requires specific considerations for disposal.
Core Principles of Protection: A Multi-Layered Approach
A robust safety protocol relies on a multi-layered defense against chemical exposure. For a powdered chemical of this nature, the primary routes of exposure are inhalation, skin contact, and eye contact. The following PPE recommendations are designed to mitigate these risks effectively.
Respiratory Protection: Shielding Against Inhalation
The fine, powdered nature of this compound necessitates stringent measures to prevent inhalation. All handling of the solid compound should be performed within a certified chemical fume hood to minimize the dispersion of dust.
For weighing and transferring the powder, the following respiratory protection is advised:
-
N95-rated disposable respirator: Provides a baseline level of protection against airborne particulates.
-
Elastomeric half-mask respirator with P100 filters: Offers a higher level of protection and a better facial seal for prolonged or large-scale operations.
Hand Protection: The First Line of Defense
Given that the compound is harmful upon skin contact and can cause allergic reactions, selecting the appropriate gloves is crucial.[1][2]
-
Nitrile gloves are the standard recommendation for handling most chemical powders. They offer good chemical resistance and dexterity.
-
Double-gloving is a best practice, especially when handling larger quantities or during procedures with a higher risk of spills. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
Always inspect gloves for any signs of damage before use and wash hands thoroughly after removing them.
Eye and Face Protection: Preventing Irritation and Injury
To prevent eye irritation from airborne powder, comprehensive eye protection is mandatory.[2]
-
Chemical safety goggles with indirect ventilation are essential to provide a complete seal around the eyes.
-
A face shield , worn in conjunction with safety goggles, is recommended when handling larger quantities of the powder to protect the entire face from potential splashes or dust clouds.
Body Protection: Minimizing Skin Exposure
A laboratory coat is the minimum requirement for body protection.
-
A long-sleeved, buttoned laboratory coat made of a chemically resistant material should be worn at all times in the laboratory.
-
For procedures with a high risk of spillage, a disposable chemical-resistant apron or coveralls should be worn over the lab coat.
Operational and Disposal Plans: From Benchtop to Waste Stream
Workflow for Safe Handling:
The following diagram illustrates the recommended workflow for safely handling this compound, emphasizing the critical PPE checkpoints.
Caption: Workflow for handling this compound.
Disposal Plan:
As a halogenated organic compound, waste containing this compound must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated consumables such as weigh boats, pipette tips, and gloves should be placed in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled waste container for halogenated organic liquids.
-
Never dispose of this compound down the drain or in general laboratory trash.
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended PPE | Rationale |
| Respiratory | N95-rated disposable respirator or elastomeric half-mask with P100 filters | Prevents inhalation of harmful fine powder. |
| Hand | Nitrile gloves (double-gloving recommended) | Protects against skin contact and allergic reactions.[1][2] |
| Eye/Face | Chemical safety goggles with indirect ventilation; Face shield for larger quantities | Prevents serious eye irritation from airborne dust.[2] |
| Body | Long-sleeved laboratory coat; Disposable chemical-resistant apron as needed | Minimizes skin exposure to the compound. |
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS: FMOC-(S)-3-AMINO-4-(4-BROMO-PHENYL)-BUTYRIC ACID. Retrieved from [Link]
-
Next Peptide. (n.d.). Cas 331763-76-9, this compound. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
